molecular formula C77H135N13O24S B12381018 CBLB 612

CBLB 612

カタログ番号: B12381018
分子量: 1659.0 g/mol
InChIキー: JJPFGYKSHVVRDE-LXCBNONTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CBLB 612 is a useful research compound. Its molecular formula is C77H135N13O24S and its molecular weight is 1659.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C77H135N13O24S

分子量

1659.0 g/mol

IUPAC名

(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C77H135N13O24S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-34-66(101)113-47-51(114-67(102)35-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-115-49-52(79)69(103)90-68(50(3)4)76(110)85-53(36-39-60(80)92)70(104)82-45-62(94)83-54(37-40-63(95)96)71(105)84-55(38-41-64(97)98)72(106)89-59(46-91)75(109)87-57(43-61(81)93)73(107)88-58(44-65(99)100)74(108)86-56(77(111)112)33-31-32-42-78/h50-59,68,91H,5-49,78-79H2,1-4H3,(H2,80,92)(H2,81,93)(H,82,104)(H,83,94)(H,84,105)(H,85,110)(H,86,108)(H,87,109)(H,88,107)(H,89,106)(H,90,103)(H,95,96)(H,97,98)(H,99,100)(H,111,112)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,68-/m0/s1

InChIキー

JJPFGYKSHVVRDE-LXCBNONTSA-N

異性体SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

製品の起源

United States

Foundational & Exploratory

Cbl-b Protein: A Deep Dive into Structure and Function for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune cell activation, particularly in T-cells.[1] Its role as an intracellular immune checkpoint has positioned it as a highly attractive target for immuno-oncology. A thorough understanding of its molecular architecture is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the Cbl-b protein's structure, its distinct functional domains, and the experimental methodologies employed to elucidate its biological roles.

Cbl-b Protein Architecture: A Multi-Domain Scaffold

The human Cbl-b protein is a 982-amino acid polypeptide characterized by a modular structure comprising several conserved domains that dictate its function as both an E3 ubiquitin ligase and an adaptor protein. The N-terminal region is highly conserved and houses the enzymatic machinery, while the C-terminal half is more divergent and mediates protein-protein interactions.[2][3]

Domain Organization

The intricate functionality of Cbl-b is a direct consequence of its distinct domains, each with specialized roles.

Table 1: Domain Boundaries of Human Cbl-b Protein

Domain/RegionSubdomainApproximate Amino Acid BoundariesFunction
Tyrosine Kinase Binding (TKB) Domain 28 - 357Recognizes and binds to phosphorylated tyrosine residues on substrate proteins.[2]
Four-Helix Bundle (4H)-Part of the composite phosphoprotein-recognition module.[2]
EF Hand-Calcium-binding motif contributing to the TKB structure.[2]
Variant SH2 Domain248 - 344Atypical SH2 domain that binds phosphotyrosine motifs.
Linker Region 358 - 400A flexible region connecting the TKB and RING domains.
RING Finger Domain 401 - 443Binds to E2 ubiquitin-conjugating enzymes, catalyzing ubiquitin transfer.
Proline-Rich Region 444 - 925Mediates interactions with SH3 domain-containing proteins.[2]
Ubiquitin-Associated (UBA) Domain 926 - 982Binds to ubiquitin and poly-ubiquitin chains, and is involved in dimerization.[4]

Note: The precise amino acid boundaries may vary slightly between different annotation sources. The data presented is a consensus from multiple databases.

Key Functional Domains
  • Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is a hallmark of the Cbl family and is crucial for substrate specificity.[5] It is a composite domain comprising a four-helix bundle, a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain.[2] The TKB domain recognizes and binds to specific phosphotyrosine motifs on target proteins, such as receptor and non-receptor tyrosine kinases.[5]

  • RING Finger Domain: The "Really Interesting New Gene" (RING) finger domain confers the E3 ubiquitin ligase activity to Cbl-b.[3] This zinc-finger motif recruits a ubiquitin-conjugating enzyme (E2) loaded with ubiquitin (E2~Ub) and facilitates the transfer of ubiquitin to a lysine residue on the substrate protein bound by the TKB domain.

  • Proline-Rich Region (PRR): Located in the C-terminal half, this extensive region contains multiple motifs that serve as docking sites for the SH3 domains of various adaptor and signaling proteins.[2] This allows Cbl-b to act as a molecular scaffold, bringing together different components of signaling pathways.

  • Ubiquitin-Associated (UBA) Domain: Situated at the C-terminus, the UBA domain of Cbl-b has a high affinity for ubiquitin and poly-ubiquitin chains.[4] This interaction is important for the recognition of ubiquitinated substrates and is also involved in the homodimerization of Cbl-b and its heterodimerization with c-Cbl.[4]

Cbl-b in Cellular Signaling

Cbl-b plays a pivotal role in downregulating signaling pathways, most notably in T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b is activated and targets key signaling intermediates for ubiquitination and subsequent proteasomal degradation, leading to a state of T-cell anergy or unresponsiveness.

T_Cell_Activation_Regulation TCR TCR Engagement Cbl_b Cbl-b TCR->Cbl_b Activates Signaling Downstream Signaling (e.g., Vav1, PI3K) TCR->Signaling CoStim Co-stimulation (e.g., CD28) CoStim->Cbl_b Inhibits Activation T-Cell Activation CoStim->Activation Cbl_b->Signaling Targets Ub Ubiquitination Signaling->Ub Leads to Signaling->Activation Degradation Proteasomal Degradation Ub->Degradation Anergy T-Cell Anergy Degradation->Anergy

Quantitative Data Summary

The structural and functional characterization of Cbl-b has been supported by various quantitative experimental data.

Table 2: Structural Data for Human Cbl-b

PDB IDDescriptionResolution (Å)
2OOBCrystal structure of the UBA domain of Cbl-b in complex with ubiquitin1.90
2J6FSolution structure of the UBA domain of Cbl-b-
3ZNICrystal structure of the TKB domain of Cbl-b in complex with a ZAP-70 peptide2.10

Experimental Protocols

A variety of experimental techniques are employed to study the structure and function of Cbl-b. Below are outlines of key methodologies.

In Vitro Ubiquitination Assay

This assay is fundamental to assessing the E3 ligase activity of Cbl-b and for screening potential inhibitors.

Objective: To measure the transfer of ubiquitin to a substrate or Cbl-b itself (autoubiquitination) in a cell-free system.

Methodology (TR-FRET based):

  • Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated-ubiquitin, and recombinant Cbl-b in an appropriate reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for ubiquitination to occur.

  • Detection: The reaction is stopped, and detection reagents are added. These typically consist of a terbium-labeled anti-tag antibody (e.g., anti-GST if using GST-tagged Cbl-b) and streptavidin-conjugated acceptor fluorophore.

  • Data Acquisition: The plate is read on a TR-FRET microplate reader. The ratio of acceptor to donor emission is proportional to the extent of ubiquitination.

In_Vitro_Ubiquitination_Workflow cluster_prep Reaction Preparation cluster_rxn Ubiquitination Reaction cluster_detect Detection Reagents Combine: E1, E2, Biotin-Ub, Cbl-b Initiate Add ATP Reagents->Initiate Incubate Incubate at 37°C Initiate->Incubate Add_Detect Add TR-FRET Reagents Incubate->Add_Detect Read Read Plate Add_Detect->Read

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a powerful technique to identify protein-protein interactions with Cbl-b in a cellular context.

Objective: To isolate Cbl-b and its interacting partners from a cell lysate.

Methodology:

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: A Cbl-b specific antibody is added to the cell lysate to bind to Cbl-b.

  • Immune Complex Capture: Protein A/G beads are added to capture the antibody-Cbl-b-interactant complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Cbl-b and suspected interacting partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.

Objective: To determine the binding affinity and kinetics (association and dissociation rates) of the interaction between Cbl-b and a substrate or binding partner.

Methodology:

  • Ligand Immobilization: Recombinant Cbl-b (the ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the interacting protein (the analyte) is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Dissociation: A buffer without the analyte is then flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram is fitted to various binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Cbl-b is a multi-domain E3 ubiquitin ligase and adaptor protein that plays a critical role in regulating immune responses. Its well-defined domain architecture provides multiple avenues for therapeutic intervention. A detailed understanding of its structure and function, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel immunotherapies targeting the Cbl-b pathway.

References

An In-depth Technical Guide to Cbl-b: Gene Regulation, Expression, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cbl-b as a Master Regulator of Immune Activation

Casitas B-lineage lymphoma-b (Cbl-b), encoded by the CBLB gene, is a RING finger E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint.[1] Unlike surface checkpoint inhibitors, Cbl-b functions within the cytoplasm of immune cells, primarily T-lymphocytes and Natural Killer (NK) cells, to set the activation threshold.[2][3] It acts as a negative regulator, preventing inappropriate or excessive immune responses and playing a pivotal role in maintaining peripheral tolerance.[3][4] Cbl-b performs this function by targeting key signaling proteins for ubiquitination, a post-translational modification that can lead to protein degradation, altered localization, or functional modulation.[5][6]

Due to its crucial role as a gatekeeper of immune activation, Cbl-b has become a compelling therapeutic target in immuno-oncology.[1] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b results in hyperactive T cells and potent anti-tumor immunity.[7][8] Consequently, the development of small molecule inhibitors aimed at attenuating Cbl-b's E3 ligase activity is an active area of research, with the goal of lowering the activation barrier of tumor-infiltrating lymphocytes and enhancing their ability to eradicate cancer cells.[1] This guide provides a comprehensive technical overview of Cbl-b's molecular biology, including its gene regulation, expression patterns, and its central role in key signaling cascades, alongside detailed experimental protocols for its study.

Cbl-b Gene and Protein Architecture

The Cbl family of proteins in mammals includes three members: c-Cbl, Cbl-b, and Cbl-c. Cbl-b and c-Cbl are the most studied and share a high degree of structural homology.[9] The Cbl-b protein is a modular scaffold, with distinct domains that mediate its E3 ligase and adaptor functions.[10]

  • Tyrosine Kinase Binding (TKB) Domain: A highly conserved N-terminal region that recognizes and binds to specific phosphorylated tyrosine residues on target proteins, conferring substrate specificity.[2][10]

  • Linker/Helical (L) Region: A flexible region that connects the TKB and RING domains. Phosphorylation of key tyrosine residues within this linker is crucial for activating Cbl-b's E3 ligase function.[11]

  • RING Finger (RF) Domain: The catalytic core that recruits an E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate bound by the TKB domain.[10][11]

  • Proline-Rich (PR) Region: Contains motifs that bind to SH3 domains of other signaling proteins, allowing Cbl-b to act as an adaptor or scaffolding protein.[2]

  • Ubiquitin-Associated (UBA) Domain: A C-terminal domain that interacts with ubiquitin, potentially playing a role in processivity or binding to already ubiquitinated proteins.[9][11]

Cbl_b_Domain_Structure Cbl_b TKB Domain Linker RING Finger Proline-Rich UBA Domain Cbl_b_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CBLB_Gene CBLB Gene Cbl_b_mRNA Cbl-b mRNA CBLB_Gene->Cbl_b_mRNA Transcription NFkB NF-κB (p65) NFkB->CBLB_Gene Suppresses Transcription Egr2_3 Egr-2/3 Egr2_3->CBLB_Gene Activates Transcription Cbl_b_Inactive Cbl-b (Inactive) Cbl_b_mRNA->Cbl_b_Inactive Translation Cbl_b_Active Cbl-b (Active, pY) Cbl_b_Active->Cbl_b_Active Auto-ubiquitination Proteasome Proteasome Cbl_b_Active->Proteasome Degradation TCR_Signal TCR Signaling TCR_Signal->Cbl_b_Active Phosphorylation (pY) (Activation) CD28_Signal CD28 Co-stimulation CD28_Signal->Cbl_b_Active Potentiates Degradation CTLA4_Signal CTLA-4 Signaling CTLA4_Signal->CBLB_Gene Induces Expression TCR_Signaling_Cbl_b TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K (p85) CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLC-γ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux PKC_theta PKC-θ PLCg1->PKC_theta AP1 AP-1 Vav1->AP1 Akt Akt PI3K->Akt NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC_theta->NFkB Proliferation Proliferation IL-2 Production NFAT->Proliferation NFkB->Proliferation AP1->Proliferation Cbl_b Cbl-b Cbl_b->PLCg1 Ub Cbl_b->Vav1 Ub Cbl_b->PI3K Ub Cbl_b->PKC_theta Ub Ub Ub Experimental_Workflow cluster_expression Expression Analysis cluster_function Functional Analysis Start Immune Cells (e.g., T-cells, NK cells) RT_qPCR RT-qPCR Start->RT_qPCR WesternBlot Western Blot Start->WesternBlot FlowCyto Flow Cytometry (Intracellular) Start->FlowCyto UbAssay In Vitro Ubiquitination Assay Start->UbAssay Purified Cbl-b ChIP ChIP Assay Start->ChIP mRNA Cbl-b mRNA Levels RT_qPCR->mRNA Protein Cbl-b Protein Levels WesternBlot->Protein CellPop Protein per Cell FlowCyto->CellPop Activity E3 Ligase Activity UbAssay->Activity Binding Promoter Binding ChIP->Binding

References

The Gatekeeper of Immune Activation: An In-depth Technical Guide to the Cbl-b E3 Ubiquitin Ligase Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. By negatively regulating the activation of key immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b sets the threshold for immune responses. Its role in dampening anti-tumor immunity has positioned it as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms of Cbl-b as an E3 ubiquitin ligase, its key substrates, and its function in critical signaling pathways. We present detailed experimental protocols for studying Cbl-b, quantitative data on its inhibition, and visual diagrams of its mechanism of action to facilitate further research and drug development.

Core Concepts of Cbl-b Function

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-c. These proteins act as E3 ubiquitin ligases, enzymes that catalyze the final step in the ubiquitination cascade: the transfer of ubiquitin to a substrate protein.[1] This post-translational modification can alter the substrate's function, localization, or mark it for degradation by the proteasome.[1]

The structure of Cbl-b is integral to its function. It comprises several key domains:

  • Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to specific phosphorylated tyrosine residues on target proteins.[2][3]

  • RING (Really Interesting New Gene) Finger Domain: This domain recruits ubiquitin-conjugating enzymes (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.[2]

  • Proline-Rich (PR) Region: This region mediates interactions with various signaling and adaptor proteins containing SH3 domains.[2]

  • Ubiquitin-Associated (UBA) Domain: This C-terminal domain interacts with ubiquitin, potentially influencing the formation of polyubiquitin chains.[2]

Cbl-b's primary role is to act as a negative regulator, setting a high activation threshold for T cells. This ensures that T cell activation only occurs in the presence of two distinct signals: T-cell receptor (TCR) engagement and co-stimulation from receptors like CD28.[4] In the absence of co-stimulation, Cbl-b ubiquitinates key signaling molecules, leading to the attenuation of the T cell response and the induction of anergy.[4]

The Ubiquitination Cascade Mediated by Cbl-b

The ubiquitination process is a three-step enzymatic cascade:

  • E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ligase (Cbl-b): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[5]

Ubiquitination_Cascade Ubiquitin Ubiquitin E1 E1 Ubiquitin->E1 E2 E2 E1->E2 Transfers Ub Cbl-b Cbl-b E2->Cbl-b Binds Substrate Substrate Cbl-b->Substrate Recognizes Ubiquitinated Substrate Ubiquitinated Substrate Cbl-b->Ubiquitinated Substrate Transfers Ub ATP ATP ATP->E1 Activates AMP + PPi AMP + PPi

Cbl-b in Key Signaling Pathways

T-Cell Receptor (TCR) Signaling

Cbl-b is a master negative regulator of TCR signaling.[6] In the absence of CD28 co-stimulation, Cbl-b targets several key components of the TCR signaling cascade for ubiquitination, thereby preventing T-cell activation.[4] Key substrates include PLC-γ1, PKC-θ, and the p85 subunit of PI3K.[1][7]

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCg1 TCR->PLCg1 Signal 1 CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 PKCtheta PKCtheta PLCg1->PKCtheta Degradation Degradation PLCg1->Degradation T-Cell Activation T-Cell Activation PI3K->T-Cell Activation PI3K->Degradation PKCtheta->T-Cell Activation PKCtheta->Degradation Cblb Cblb Cblb->PLCg1 Ubiquitinates Cblb->PI3K Ubiquitinates Cblb->PKCtheta Ubiquitinates Ub Ub Ub->Cblb

Growth Factor Receptor Signaling

Cbl-b also plays a role in regulating signaling from receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9] Upon ligand binding, Cbl-b is recruited to the activated receptor and mediates its ubiquitination, leading to receptor internalization and degradation, thereby attenuating downstream signaling pathways.[10]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Cblb Cblb EGFR->Cblb Recruits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Internalization/Degradation Internalization/Degradation EGFR->Internalization/Degradation EGF EGF EGF->EGFR Binds Cblb->EGFR Ubiquitinates Ub Ub Ub->Cblb

Quantitative Data

The following tables summarize key quantitative data related to Cbl-b activity and inhibition.

Table 1: Inhibitory Activity of Small Molecules against Cbl-b

CompoundAssay TypeIC50Reference
Cbl-b-IN-11In Vitro (Biochemical) Cbl-b Autoubiquitination50 nM[11]
Cbl-b-IN-11In Vitro (Biochemical) PLC-γ1 Ubiquitination75 nM[11]
Cbl-b-IN-11Cell-Based (Jurkat T-cells) PLC-γ1 Ubiquitination150 nM[11]
AgeliferinsIn Vitro Enzymatic Assay18-35 µM[12]
Agelasines W-YIn Vitro Enzymatic Assay> 50 µM[12]
Unnamed Inhibitor SeriesBiochemical AssaySingle-digit nM[13]
HOT-A (HotSpot Therapeutics)Biochemical Assay6 nM[13]
NRX-3E2-Ub Transfer Assay12 µM[14]
NRX-4E2-Ub Transfer Assay0.23 µM[14]
NRX-5E2-Ub Transfer Assay0.092 µM[14]
NRX-6E2-Ub Transfer Assay0.088 µM[14]

Table 2: Selectivity Profile of Cbl-b Inhibitor Cbl-b-IN-13

Target ProteinBiochemical Potency (IC50, nM)Binding Affinity (Kd, nM)Cellular Target Engagement (EC50, nM)Selectivity Fold (vs. Cbl-b)
Cbl-b15251501
c-Cbl1,5002,800>10,000100
Cbl-c>10,000>10,000>10,000>667

Data is representative and compiled for illustrative purposes based on typical selectivity assays for Cbl-b inhibitors.[15]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is designed to directly measure the E3 ligase activity of Cbl-b and the effect of inhibitors on this activity in a cell-free system.[16]

IVU_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Cbl-b +/- Inhibitor Add Cbl-b +/- Inhibitor Prepare Reaction Mix->Add Cbl-b +/- Inhibitor Incubate Incubate Add Cbl-b +/- Inhibitor->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detection Detection Stop Reaction->Detection Analyze Results Analyze Results Detection->Analyze Results

Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), ATP, and biotinylated ubiquitin in an appropriate reaction buffer.[17]

    • Prepare serial dilutions of the Cbl-b inhibitor (e.g., Cbl-b-IN-2) and a vehicle control (e.g., DMSO).[16]

    • Prepare a solution of recombinant Cbl-b protein.[16]

  • Reaction Setup (96-well or 384-well plate format):

    • Add the diluted inhibitor or vehicle control to the wells.[16]

    • Add the Cbl-b solution to each well.[16]

    • Add the E1/E2/ubiquitin master mix to each well.[11]

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[11]

  • Initiation and Incubation:

    • Initiate the ubiquitination reaction by adding a pre-warmed ATP solution to each well.[16]

    • Incubate the plate at 37°C for a defined time (e.g., 60-120 minutes).[16]

  • Detection:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to visualize the ubiquitinated Cbl-b (autoubiquitination) or substrate. A dose-dependent decrease in the high molecular weight ubiquitin smear indicates inhibition.[11]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Add TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody for Cbl-b and Cy5-labeled Ubiquitin). Read the plate on a TR-FRET compatible microplate reader. A decrease in the TR-FRET signal indicates inhibition of ubiquitination.[16]

    • Luminescence-based Assay (e.g., Lumit™ Immunoassay): Add detection reagents containing antibody-NanoBiT® subunit conjugates (e.g., anti-GST-SmBiT and Streptavidin-LgBiT for biotinylated ubiquitin). Add substrate and read luminescence. A decrease in luminescence indicates inhibition.[18]

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with Cbl-b within a cellular context.[19]

Methodology:

  • Sample Preparation:

    • Culture cells to an appropriate density. If studying induced interactions, treat cells with the appropriate stimulus (e.g., anti-CD3/CD28 antibodies for T cells).[19]

    • Wash cells with ice-cold PBS.[19]

  • Cell Lysis:

    • Lyse cells in an ice-cold, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[19]

    • Incubate on ice for 30 minutes with occasional vortexing.[19]

    • Clarify the lysate by centrifugation to pellet cell debris.[19]

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[19]

    • Pellet the beads and transfer the supernatant to a new tube.[19]

  • Immunoprecipitation:

    • Add an anti-Cbl-b antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.[19]

    • Incubate on a rotator for 4 hours to overnight at 4°C.[19]

  • Immune Complex Capture:

    • Add Protein A/G beads to each sample and incubate on a rotator for 1-2 hours at 4°C.[19]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.[19]

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a denaturing elution buffer (e.g., 1x Laemmli sample buffer) and boiling.[19]

    • Analyze the eluates by Western blotting using antibodies against expected interacting proteins. The presence of a band in the Cbl-b IP lane but not in the isotype control lane indicates a specific interaction.

In Vitro Kinase Assay for Cbl-b Substrate Phosphorylation

This assay is used to determine if a compound affects the phosphorylation of a Cbl-b substrate, which is often a prerequisite for Cbl-b-mediated ubiquitination.[20]

Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a kinase reaction mixture containing the active tyrosine kinase (e.g., a Src family kinase), the Cbl-b substrate peptide, and kinase assay buffer.[20]

    • Add serial dilutions of the test compound or a vehicle control.[20]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.[20]

    • Incubate the plate at 30°C for 60 minutes.[20]

  • Detection (e.g., using ADP-Glo™ Kinase Assay):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

    • Measure luminescence using a plate reader. The luminescence signal is inversely proportional to kinase activity.[20]

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and calculate the IC50 value.[20]

Conclusion

Cbl-b stands as a pivotal negative regulator of immune activation, and its role as an E3 ubiquitin ligase provides a sophisticated mechanism for fine-tuning cellular signaling. The intricate interplay of its domains allows for the specific recognition and ubiquitination of a diverse range of substrates, thereby controlling the threshold of T-cell activation and the response to growth factors. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of Cbl-b. A deeper understanding of its mechanism of action will undoubtedly pave the way for the development of novel immunotherapies that can harness the power of the immune system to combat cancer and other diseases.

References

Cbl-b Signaling Pathways in T-Cell Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation and a key architect of peripheral tolerance.[1][2] By setting the activation threshold of T-cells, Cbl-b ensures that immune responses are appropriately measured, preventing unwarranted reactions to self-antigens.[3][4] Its role is particularly crucial in the context of the "two-signal" model of T-cell activation, where it integrates signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Dysregulation of Cbl-b is implicated in autoimmune diseases and its targeted inhibition is an emerging strategy in cancer immunotherapy.[1][5] This guide provides a detailed examination of the Cbl-b signaling pathways in T-cell activation, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Cbl-b in T-Cell Immunology

T-cell activation is a tightly controlled process initiated by the engagement of the TCR with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction, known as "Signal 1," is necessary but not sufficient for a productive T-cell response. A concurrent co-stimulatory signal, "Signal 2," predominantly delivered through the CD28 receptor on the T-cell binding to its ligands (CD80/CD86) on the APC, is essential for full activation, proliferation, and effector function.[3][6] In the absence of co-stimulation, TCR engagement alone can lead to a state of unresponsiveness known as anergy, a key mechanism of peripheral tolerance.[7][8]

Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, functions as a central gatekeeper in this process.[1][8] It is an E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to substrate proteins, thereby marking them for various cellular fates, including proteasomal degradation, altered subcellular localization, or modified protein-protein interactions.[9][10] The E3 ligase activity of Cbl-b is essential for its negative regulatory function in T-cells.[10][11]

Mice deficient in Cbl-b exhibit a striking phenotype: their T-cells are hyperresponsive to TCR stimulation and can be activated in the absence of CD28 co-stimulation.[6][12] This leads to a breakdown of peripheral tolerance and a high susceptibility to autoimmune diseases.[1][8] Conversely, the enhanced T-cell activity in the absence of Cbl-b can be harnessed for therapeutic benefit, as Cbl-b knockout mice have been shown to spontaneously reject tumors.[10]

This guide will delve into the molecular mechanisms by which Cbl-b exerts its control over T-cell activation, focusing on its key substrates and its interplay with the central signaling pathways downstream of the TCR and CD28.

The Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b's regulatory function is executed through the ubiquitination of a multitude of signaling intermediates. Upon TCR engagement without co-stimulation, Cbl-b is recruited to the immunological synapse and targets key positive regulators of T-cell activation.[13]

Regulation of Proximal TCR Signaling

Downstream of the TCR, Cbl-b targets several critical components of the proximal signaling complex. These include the TCR ζ-chain itself, as well as the protein tyrosine kinases (PTKs) Lck and ZAP-70.[13] By promoting the ubiquitination of these molecules, Cbl-b can lead to their clearance from the cell surface, effectively dampening the initial signal from the TCR.[14]

Another crucial target of Cbl-b is the guanine nucleotide exchange factor Vav1.[6][9] Vav1 is essential for the activation of downstream signaling pathways leading to calcium mobilization and cytoskeletal rearrangement. Cbl-b-mediated ubiquitination of Vav1 suppresses its activity, thereby inhibiting T-cell activation.[6]

Interplay with the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling axis is a central pathway in T-cell activation, promoting cell survival, proliferation, and metabolic reprogramming. Cbl-b negatively regulates this pathway through multiple mechanisms. One of its key substrates is the p85 regulatory subunit of PI3K.[15][16] Cbl-b-mediated ubiquitination of p85 is thought to be proteolysis-independent, instead preventing its recruitment to the TCR and CD28 signaling complexes.[15][16]

Furthermore, Cbl-b influences the PI3K pathway by regulating the activity of the phosphatase and tensin homolog (PTEN), a negative regulator of PI3K signaling.[9][17] Cbl-b inhibits the inactivation of PTEN, thereby maintaining a brake on the PI3K/Akt pathway.[17]

Modulation of Downstream Effector Pathways

Cbl-b also targets key effector molecules further downstream in the T-cell activation cascade. These include Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-θ (PKC-θ).[9] In anergic T-cells, Cbl-b ubiquitinates both PLC-γ1 and PKC-θ, leading to the suppression of calcium flux and the activation of transcription factors like NF-κB and AP-1, which are essential for the production of interleukin-2 (IL-2).[9]

The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation signaling pathways.

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CTLA4 CTLA-4 CD80_86->CTLA4 Inhibitory Signal Lck Lck TCR->Lck PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b Inhibits CTLA4->Cbl_b Induces ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT Vav1 Vav1 LAT->Vav1 PLCg1 PLC-γ1 LAT->PLCg1 AP1 AP-1 Vav1->AP1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) Vav1->T_Cell_Activation PKCtheta PKC-θ PLCg1->PKCtheta NFAT NFAT PLCg1->NFAT NFkB NF-κB PKCtheta->NFkB Akt Akt PI3K->Akt Akt->T_Cell_Activation NFAT->T_Cell_Activation AP1->T_Cell_Activation NFkB->T_Cell_Activation Cbl_b->TCR Ub Cbl_b->ZAP70 Ub Cbl_b->Vav1 Ub Cbl_b->PLCg1 Ub Cbl_b->PKCtheta Ub Cbl_b->PI3K Ub

Figure 1: Cbl-b negatively regulates TCR signaling pathways.

Quantitative Effects of Cbl-b on T-Cell Function

The absence of Cbl-b leads to quantifiable changes in T-cell proliferation, cytokine production, and the expression of activation markers. The following tables summarize key quantitative data from studies on Cbl-b deficient T-cells.

Table 1: Effect of Cbl-b Deficiency on T-Cell Proliferation

Cell TypeStimulation ConditionParameterFold Change (Cbl-b-/- vs. WT)Reference
CD4+ T-cellsanti-CD3Division Index~2[6]
CD4+ T-cellsSelf-antigenExpansionSignificantly Increased[12]
CD8+ T-cellsanti-CD3/CD28ProliferationSignificantly Increased[18]

Table 2: Effect of Cbl-b Deficiency on Cytokine Production

Cell TypeStimulation ConditionCytokineFold Change (Cbl-b-/- vs. WT)Reference
CD4+ T-cellsanti-CD3/CD28IL-2Hyper-production[19]
CD8+ T-cellsanti-CD3/CD28IFN-γHyper-secretion[18]
CD4+ T-cellsanti-CD3IL-2Increased[20][21]
Th9 cellsIn vitro differentiationIL-9Increased[16]

Table 3: Effect of Cbl-b Deficiency on T-Cell Activation Markers

Cell TypeStimulation ConditionActivation MarkerObservation in Cbl-b-/- T-cellsReference
CD4+ T-cellsanti-CD3CD25Increased expression[19][21]
CD4+ T-cellsanti-CD3CD71Increased expression[21]
CD8+ T-cellsanti-CD3/CD28CD25Higher expression[18]

Experimental Protocols for Studying Cbl-b Function

Investigating the role of Cbl-b in T-cell activation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Cbl-b Interacting Proteins

This protocol is designed to isolate Cbl-b and its interacting protein partners from T-cell lysates.

Materials:

  • T-cells (e.g., primary human or mouse T-cells, or a T-cell line like Jurkat)

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies)

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

  • Anti-Cbl-b antibody for immunoprecipitation

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 1x Laemmli sample buffer for denaturing elution)

Procedure:

  • Cell Culture and Stimulation: Culture T-cells to the desired density. If studying induced interactions, stimulate the cells with anti-CD3/CD28 antibodies for an appropriate time. Include an unstimulated control.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the anti-Cbl-b antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add Protein A/G beads to each immunoprecipitation reaction and incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Resuspend the beads in Wash Buffer and wash several times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 1x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting using antibodies against suspected interacting partners.

CoIP_Workflow start Start: Stimulated T-Cells lysis Cell Lysis start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-Cbl-b Ab preclear->ip capture Immune Complex Capture with Protein A/G Beads ip->capture wash Washing capture->wash elution Elution wash->elution analysis Western Blot Analysis elution->analysis

Figure 2: Workflow for Co-immunoprecipitation of Cbl-b.
In Vitro Ubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.

Materials:

  • Recombinant Cbl-b protein

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., Ube2d2)

  • Biotinylated ubiquitin

  • ATP

  • Assay Buffer (e.g., Tris-HCl buffer with DTT and MgCl2)

  • Detection reagents (e.g., for a luminescence-based assay)

Procedure:

  • Reaction Setup: In a microplate, combine the Assay Buffer, recombinant Cbl-b, E1, E2, and biotinylated ubiquitin.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Detection: Add detection reagents that recognize the biotinylated ubiquitin attached to Cbl-b. The signal generated is proportional to the E3 ligase activity of Cbl-b.

T-Cell Proliferation Assay

This assay quantifies the proliferation of T-cells in response to stimulation.

Materials:

  • Isolated T-cells

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Complete cell culture medium

  • 96-well round-bottom plate

  • Anti-CD3 and anti-CD28 antibodies

  • Flow cytometer

Procedure:

  • Labeling: Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plating and Stimulation: Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody.

  • Incubation: Culture the cells for 4-5 days.

  • Analysis: Harvest the cells and analyze by flow cytometry. With each cell division, the fluorescence intensity of the dye is halved, allowing for the quantification of proliferation.

Flow Cytometry for T-Cell Activation Markers

This protocol is for the detection of cell surface activation markers such as CD25 and CD69.[3][11]

Materials:

  • Stimulated and unstimulated T-cells

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)

  • Flow cytometer

Procedure:

  • Harvest and Wash: Harvest the T-cells and wash them with FACS buffer.

  • Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. The percentage of cells expressing the activation markers can be determined by gating on the T-cell populations of interest.

Cbl-b as a Therapeutic Target

The profound effect of Cbl-b on T-cell activation has made it an attractive target for therapeutic intervention.

Autoimmune Diseases

Given that Cbl-b deficiency leads to autoimmunity, enhancing Cbl-b function could be a therapeutic strategy for autoimmune diseases. Small molecules that potentiate Cbl-b's E3 ligase activity or stabilize its expression could help to restore immune tolerance.

Cancer Immunotherapy

Conversely, inhibiting Cbl-b is a promising approach in cancer immunotherapy.[5] By lowering the T-cell activation threshold, Cbl-b inhibitors can enhance the ability of T-cells to recognize and eliminate tumor cells. This is particularly relevant in the tumor microenvironment, where T-cells are often in an exhausted or anergic state. Cbl-b inhibition can potentially reverse T-cell exhaustion and synergize with other immunotherapies such as checkpoint blockade.

Conclusion

Cbl-b is a master regulator of T-cell activation, acting as a crucial checkpoint to prevent inappropriate immune responses. Its role as an E3 ubiquitin ligase allows it to control a wide array of signaling molecules downstream of the TCR and co-stimulatory receptors. A thorough understanding of the Cbl-b signaling pathways is essential for researchers in immunology and for the development of novel therapeutics for autoimmune diseases and cancer. This guide provides a comprehensive overview of the current knowledge on Cbl-b in T-cell activation, offering a valuable resource for the scientific community. The continued investigation into the intricate mechanisms of Cbl-b regulation and function will undoubtedly pave the way for innovative therapeutic strategies.

References

The Role of Cbl-b in Immune Tolerance and Anergy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, fundamentally governing the threshold for immune cell activation.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation or functional alteration, Cbl-b is essential for establishing and maintaining peripheral T cell tolerance and inducing T cell anergy.[4][5][6] Its role as a gatekeeper prevents excessive immune responses and autoimmunity.[7][8] Mice deficient in Cbl-b exhibit hyper-proliferative T cells, develop spontaneous autoimmune diseases, and show enhanced anti-tumor immunity.[4][8][9] This positions Cbl-b as a compelling therapeutic target for modulating immune responses in contexts ranging from cancer immunotherapy, where its inhibition is sought, to autoimmune disorders, where its activity is crucial.[10][11][12] This guide provides an in-depth exploration of the molecular mechanisms of Cbl-b, its role in signaling pathways, key experimental data, and methodologies for its study.

Molecular Profile of Cbl-b

Cbl-b is a member of the highly conserved Cbl family of proteins, which also includes c-Cbl and Cbl-3.[2][7] These proteins function as both E3 ubiquitin ligases and molecular adaptors.[7][13] The specificity of the ubiquitin system relies on E3 ligases like Cbl-b to recognize and bind to specific substrate proteins, facilitating the transfer of ubiquitin.[14]

Structural Domains:

  • Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to phosphorylated tyrosine residues on target proteins, conferring substrate specificity.[2][15]

  • RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain is essential for the E3 ligase activity. It recruits the E2 ubiquitin-conjugating enzyme to catalyze the transfer of ubiquitin to the substrate.[2][14] The catalytic function of the RING finger domain is indispensable for the negative regulation of T cells.[16][17][18]

  • Proline-Rich (PR) Region: Mediates interactions with SH3 domain-containing proteins.[8][15]

  • Ubiquitin-Associated (UBA) Domain: Allows Cbl-b to bind to polyubiquitinated proteins.[8][15]

Phosphorylation of key residues, such as Y363, regulates Cbl-b's E3 ligase activity by causing a conformational change that unmasks the RING domain, allowing it to bind to E2 enzymes.[2][19]

The Central Role of Cbl-b in T Cell Anergy

T cell anergy is a state of functional unresponsiveness induced when a T cell's T cell receptor (TCR) is engaged in the absence of co-stimulatory signals (like those from CD28).[4][20] This is a critical mechanism for peripheral tolerance, preventing the activation of self-reactive T cells.

Cbl-b is a master regulator of this process. Tolerizing signals, such as TCR stimulation without CD28 co-stimulation, lead to the upregulation of Cbl-b expression.[4][5] This is driven by the activation of transcription factors like Egr-2 and Egr-3.[4][9] Once expressed at high levels, Cbl-b establishes the anergic state by ubiquitinating and inhibiting multiple downstream signaling molecules essential for T cell activation.[2][20] Cbl-b-deficient T cells are resistant to anergy induction both in vitro and in vivo.[4][5]

Signaling Pathway in T Cell Anergy

During anergy induction, Cbl-b targets several key components of the TCR signaling cascade.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen) PLCg1 PLC-γ1 TCR->PLCg1 PI3K PI3K (p85) TCR->PI3K Vav1 Vav1 TCR->Vav1 CD28 CD28 (No Ligand) Ca_Flux ↓ Ca²⁺ Mobilization PLCg1->Ca_Flux Anergy ANERGY (↓ IL-2, ↓ Proliferation) PKCtheta PKC-θ Cblb Cbl-b Cblb->PLCg1 Ubiquitination Cblb->PKCtheta Ubiquitination Cblb->PI3K Ubiquitination Cblb->Vav1 Inhibition Cblb->Anergy NFAT NFAT Activation Ca_Flux->NFAT Egr Egr-2/3 Transcription NFAT->Egr Egr->Cblb Upregulation Ub Ubiquitin G cluster_APC APC cluster_TCell T Cell B7 B7 Ligand CD28 CD28 B7->CD28 Co-stimulation CTLA4 CTLA-4 B7->CTLA4 Co-inhibition Cblb Cbl-b CD28->Cblb Degradation CTLA4->Cblb Expression Activation T Cell Activation Cblb->Activation Tolerance Tolerance / Anergy Cblb->Tolerance G start Start step1 Inject syngeneic tumor cells (e.g., CT26, MC38) subcutaneously into immunocompetent mice. start->step1 step2 Monitor mice until tumors reach a palpable size (e.g., 50-100 mm³). step1->step2 step3 Randomize mice into treatment cohorts. step2->step3 step4 Treatment Cohorts step3->step4 cohort1 1. Vehicle Control step4->cohort1 cohort2 2. Cbl-b Inhibitor step4->cohort2 cohort3 3. Anti-PD-1 (Control Ab) step4->cohort3 cohort4 4. Cbl-b Inhibitor + Anti-PD-1 step4->cohort4 step5 Administer treatments according to the defined schedule (e.g., oral gavage, IP injection). step4->step5 step6 Monitor tumor volume with calipers and overall animal survival. step5->step6 step7 Endpoint Analysis step6->step7 analysis1 Tumor Growth Curves step7->analysis1 analysis2 Survival Analysis (Kaplan-Meier) step7->analysis2 analysis3 Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry. step7->analysis3 end End step7->end

References

An In-depth Technical Guide to Cbl-b Substrates and Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity. By catalyzing the ubiquitination of key signaling proteins, Cbl-b sets the activation threshold for various immune cells, most notably T lymphocytes. Its dysregulation is implicated in autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Cbl-b's substrates and interacting proteins, the signaling pathways they modulate, detailed experimental protocols for their study, and a summary of available quantitative data.

Core Concepts: Cbl-b Structure and Function

Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-c. These proteins act as both E3 ubiquitin ligases and adaptor proteins. Cbl-b's function is intrinsically linked to its multi-domain structure:

  • Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain recognizes and binds to specific phosphorylated tyrosine residues on substrate proteins, conferring substrate specificity.

  • RING (Really Interesting New Gene) Finger Domain: This domain recruits ubiquitin-charged E2 conjugating enzymes, catalyzing the transfer of ubiquitin to the substrate.

  • Proline-Rich Region (PRR): This region mediates interactions with SH3 domain-containing proteins, facilitating the assembly of larger signaling complexes.

  • Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, this domain binds to ubiquitin chains and is involved in the dimerization of Cbl-b.

Cbl-b-mediated ubiquitination can lead to various cellular outcomes for the substrate protein, including proteasomal degradation, altered subcellular localization, or modulation of protein-protein interactions. The type of ubiquitin linkage (e.g., K48-linked for proteasomal degradation or K63-linked for signaling roles) further dictates the functional consequence.[1][2]

Cbl-b Substrates and Interacting Proteins

Cbl-b interacts with a multitude of proteins to regulate a wide array of cellular processes, primarily in the immune system. These interactions are often phosphorylation-dependent and can be transient.

Key Substrates of Cbl-b

Cbl-b targets a diverse range of signaling proteins for ubiquitination. The functional outcome of this modification is context-dependent and does not always lead to degradation.[3] A summary of key substrates and their associated signaling pathways is presented below.

Substrate/InteractorPrimary Cellular ContextSignaling PathwayFunctional Consequence of Cbl-b InteractionReferences
Syk B cells, Dendritic CellsB-cell receptor (BCR) signaling, C-type lectin receptor signalingUbiquitination and proteasomal degradation, terminating signaling.[1][4][5]
PLC-γ1 / PLC-γ2 T cells, B cellsT-cell receptor (TCR) and BCR signalingUbiquitination leading to attenuated calcium mobilization and downstream signaling.[1][6][7]
PIK3R1 (p85 of PI3K) T cellsCD28 co-stimulatory signalingUbiquitination prevents recruitment to CD28, inhibiting the PI3K-Akt pathway.[6][8][9][10]
Vav1 T cellsTCR and CD28 signaling, actin cytoskeleton reorganizationCbl-b inhibits Vav1 activation, suppressing cytoskeletal rearrangement and TCR clustering.[1][11][12]
Grb2 B cells, other cell typesReceptor Tyrosine Kinase (RTK) signalingCbl-b can mediate the degradation of Grb2, impacting downstream signaling cascades.[1]
Crk-L T cellsTCR signaling, cell adhesionCbl-b-mediated ubiquitination affects the association of Crk-L with C3G, modulating Rap1 activation.[1]
PKC-θ T cellsTCR signaling, T-cell anergyTargeted for ubiquitination in anergic T cells, contributing to the unresponsive state.[1][6]
CD3ζ T cellsTCR signalingCbl-b mediates Lys33-linked polyubiquitination, which prevents CD3ζ phosphorylation.[11]
IRS-1 Muscle cellsInsulin-like Growth Factor 1 (IGF-1) signalingCbl-b mediates the ubiquitination and degradation of IRS-1, contributing to muscle atrophy.[13]
Quantitative Data on Cbl-b Interactions

While extensive qualitative data exists, quantitative data such as binding affinities (Kd) and detailed degradation kinetics remain sparse in the literature. The following table summarizes available quantitative information for Cbl-b inhibitors, which indirectly reflects the potential for high-affinity interactions with Cbl-b.

CompoundAssay TypeTargetPotency (IC50/Kd)Reference
Cbl-b-IN-11In Vitro Ubiquitination (TR-FRET)Cbl-b (Autoubiquitination)50 nM (IC50)[14]
Cbl-b-IN-11In Vitro Ubiquitination (Western Blot)PLC-γ175 nM (IC50)[14]
Cbl-b-IN-11Cell-Based UbiquitinationPLC-γ1150 nM (IC50)[14]

Fluorescence polarization assays have been developed to screen for inhibitors of the Cbl-TKB domain, indicating a method to quantify binding affinities.[15]

Signaling Pathways Regulated by Cbl-b

Cbl-b is a central hub in several critical signaling pathways, acting as a gatekeeper to prevent aberrant cellular activation.

T-Cell Receptor (TCR) and CD28 Co-stimulatory Signaling

In T cells, Cbl-b is a master negative regulator of activation. In the absence of a co-stimulatory signal from CD28, Cbl-b is active and ubiquitinates key components of the TCR signaling cascade, such as PLC-γ1 and the p85 subunit of PI3K, leading to T-cell anergy or tolerance.[1][6] Upon CD28 engagement, Cbl-b itself is ubiquitinated and degraded, thus lowering the threshold for T-cell activation.[16]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K (p85) CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b Degradation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLC-γ1 LAT_SLP76->PLCg1 Vav1 Vav1 LAT_SLP76->Vav1 NFAT NFAT PLCg1->NFAT Akt Akt PI3K->Akt AP1 AP-1 Vav1->AP1 NFkB NF-κB Akt->NFkB PKC_theta PKC-θ PKC_theta->NFkB IL2 IL-2 Production NFkB->IL2 NFAT->IL2 AP1->IL2 Cbl_b->PLCg1 Ub Cbl_b->PI3K Ub Cbl_b->Vav1 Ub Cbl_b->PKC_theta Ub B_Cell_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk BCR->Syk Lyn->BCR ITAM Phos. BLNK BLNK Syk->BLNK PLCg2 PLC-γ2 BLNK->PLCg2 Vav Vav BLNK->Vav B_Cell_Activation B Cell Activation PLCg2->B_Cell_Activation Vav->B_Cell_Activation Cbl_b Cbl-b Cbl_b->Syk Ub & Degradation Cbl_b->PLCg2 Ub Cbl_b->Vav Ub CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation (Add anti-Cbl-b Ab) preclear->ip capture Immune Complex Capture (Add Protein A/G Beads) ip->capture wash Wash Beads (3-5x) capture->wash elute Elution with Sample Buffer wash->elute analysis SDS-PAGE & Western Blot elute->analysis end End: Detect Interacting Protein analysis->end Ubiquitination_Assay_Workflow start Start: Prepare Reagents combine Combine in Tube: E1, E2, Cbl-b, Substrate, Ubiquitin, ATP, Buffer start->combine incubate Incubate at 37°C combine->incubate stop Stop Reaction (Add Sample Buffer & Boil) incubate->stop analyze Analyze by SDS-PAGE & Western Blot stop->analyze detect Detect Ubiquitinated Substrate (Higher MW bands) analyze->detect end End: Confirm Substrate Ubiquitination detect->end

References

The E3 Ubiquitin Ligase Cbl-b: A Master Regulator of Cellular Physiology Across Diverse Cell Lineages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b), a member of the Cbl family of E3 ubiquitin ligases, has emerged as a critical intracellular checkpoint protein that fine-tunes a vast array of cellular processes. Predominantly expressed in hematopoietic cells, Cbl-b is a master regulator of immune cell activation and tolerance, playing a pivotal role in preventing autoimmunity. Its influence, however, extends beyond the immune system, encompassing key functions in bone homeostasis and potentially in cancer progression. By targeting a multitude of signaling molecules for ubiquitination, Cbl-b effectively sets the activation threshold for various cellular responses. This technical guide provides a comprehensive overview of the physiological functions of Cbl-b in different cell types, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and therapeutic development.

Cbl-b in T Lymphocytes: The Gatekeeper of Adaptive Immunity

Cbl-b is a crucial non-redundant negative regulator of T-cell activation. It establishes the threshold for T-cell receptor (TCR) signaling and is essential for maintaining peripheral tolerance.

Key Functions:

  • Negative Regulation of TCR Signaling: In the absence of co-stimulatory signals (like CD28), Cbl-b is recruited to the TCR signaling complex where it ubiquitinates key downstream effectors, including PLC-γ1, Vav1, and the p85 subunit of PI3K. This ubiquitination leads to their degradation or functional inactivation, thereby preventing T-cell activation and inducing a state of anergy.

  • Requirement for Co-stimulation: The absence of Cbl-b bypasses the need for CD28 co-stimulation for T-cell proliferation and IL-2 production. This highlights its central role in integrating signals from both the TCR and co-stimulatory molecules.

  • Regulation of Cytokine Production: Cbl-b-deficient T cells exhibit hyper-production of various cytokines upon stimulation.

Signaling Pathway in T Cells:

Cbl_b_T_Cell TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K (p85) CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLC-γ1 SLP76->PLCg1 Proliferation Proliferation Vav1->Proliferation IL2 IL-2 Production PLCg1->IL2 PI3K->Proliferation Cytokines Cytokine Production PI3K->Cytokines Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K

Caption: Cbl-b negatively regulates TCR and CD28 signaling pathways in T cells.

Quantitative Data on Cbl-b Function in T Cells:

Parameter MeasuredCell TypeConditionEffect of Cbl-b Deficiency/InhibitionFold Change/Percentage ChangeReference(s)
IL-2 ProductionCD4+ T cellsAnti-CD3 stimulationIncreased~10-fold increase[1]
IFN-γ ProductionCD8+ T cellsTCR stimulationIncreased~1,000-fold increase[2]
T Cell ProliferationCD4+ T cellsAnti-CD3 stimulation without anti-CD28IncreasedSignificantly higher[3]
Resistance to Treg SuppressionCD4+ T cellsCo-culture with TregsIncreasedResistant to suppression[4]

Cbl-b in Natural Killer (NK) Cells: Unleashing Innate Antitumor Immunity

Cbl-b acts as an intracellular checkpoint in NK cells, restraining their cytotoxic potential and cytokine production.

Key Functions:

  • Negative Regulation of Activating Receptors: Cbl-b is implicated in the negative regulation of signaling downstream of NK cell activating receptors.

  • Control of Cytotoxicity: Inhibition or genetic deletion of Cbl-b enhances the cytotoxic activity of NK cells against tumor target cells.

  • Modulation of Cytokine Production: Cbl-b deficiency leads to increased production of effector cytokines such as IFN-γ upon activation.

Signaling Pathway in NK Cells:

Cbl_b_NK_Cell Activating_Receptor Activating Receptors Downstream_Signaling Downstream Signaling (e.g., LAT) Activating_Receptor->Downstream_Signaling TAM_Receptors TAM Receptors (Tyro3, Axl, Mer) Cbl_b Cbl-b TAM_Receptors->Cbl_b Cytotoxicity Cytotoxicity Downstream_Signaling->Cytotoxicity IFNg_Production IFN-γ Production Downstream_Signaling->IFNg_Production Cbl_b->Downstream_Signaling

Caption: Cbl-b negatively regulates NK cell activation and effector functions.

Quantitative Data on Cbl-b Function in NK Cells:

Parameter MeasuredCell TypeConditionEffect of Cbl-b Deficiency/InhibitionFold Change/Percentage ChangeReference(s)
Cytotoxicity against RPMI8226 cellsPlacental CD34+ derived NK cellsE:T ratio of 20:1Increased~1.5-fold increase in specific lysis[5][6]
Cytotoxicity against U266 cellsPlacental CD34+ derived NK cellsE:T ratio of 20:1Increased~1.7-fold increase in specific lysis[5][6]
IFN-γ ProductionPrimary human NK cellsIL-15 stimulationIncreasedSignificantly higher[7]
CD107a DegranulationPrimary human NK cellsCo-culture with target cellsIncreasedEnhanced[7]

Cbl-b in B Lymphocytes: Modulating Humoral Immunity

Cbl-b plays a negative regulatory role in B-cell antigen receptor (BCR) signaling, thereby influencing B-cell activation and antibody responses.

Key Functions:

  • Attenuation of BCR Signaling: Cbl-b targets the tyrosine kinase Syk for ubiquitination, leading to its degradation and subsequent dampening of BCR signaling.

  • Regulation of B-cell Activation: In the absence of Cbl-b, B cells exhibit sustained phosphorylation of key signaling molecules, prolonged calcium mobilization, and increased expression of activation markers like CD69 upon BCR engagement.

  • Control of Antibody Production: Cbl-b deficiency can lead to enhanced thymus-dependent antibody responses.

Signaling Pathway in B Cells:

Cbl_b_B_Cell BCR BCR Ig_alpha_beta Igα/Igβ BCR->Ig_alpha_beta Lyn Lyn Ig_alpha_beta->Lyn Syk Syk Lyn->Syk PLCg2 PLC-γ2 Syk->PLCg2 ERK_JNK ERK/JNK Activation Syk->ERK_JNK Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization CD69 CD69 Expression ERK_JNK->CD69 Cbl_b Cbl-b Cbl_b->Syk

Caption: Cbl-b negatively regulates BCR signaling by targeting Syk for ubiquitination.

Quantitative Data on Cbl-b Function in B Cells:

Parameter MeasuredCell TypeConditionEffect of Cbl-b Deficiency/InhibitionObservationReference(s)
Syk PhosphorylationB cellsBCR cross-linkingSustainedProlonged phosphorylation in Cbl-b-/- cells[8][9]
PLC-γ2 PhosphorylationB cellsBCR cross-linkingSustainedProlonged phosphorylation in Cbl-b-/- cells[8]
CD69 Surface ExpressionB cellsBCR cross-linkingIncreasedHigher expression in Cbl-b-/- cells[8]
Calcium MobilizationB cellsBCR cross-linkingProlongedSustained Ca²⁺ influx in Cbl-b-/- cells[8]

Cbl-b in Myeloid Cells: Regulating Innate Immunity and Inflammation

Cbl-b plays diverse roles in myeloid cells, including dendritic cells, macrophages, and mast cells, by modulating their activation, differentiation, and effector functions.

Dendritic Cells (DCs)

Cbl-b, in conjunction with c-Cbl, is crucial for maintaining the homeostasis and immune quiescence of DCs.

Key Functions:

  • Regulation of DC Homeostasis: DC-specific deletion of both Cbl and Cbl-b leads to a marked expansion of conventional DC subsets.

  • Control of Cytokine Production: Cbl-b deficiency in DCs can lead to increased production of pro-inflammatory cytokines upon TLR stimulation.

Macrophages

Cbl-b regulates macrophage activation and function in response to various stimuli.

Key Functions:

  • Negative Regulation of TLR Signaling: Cbl-b can suppress Toll-like receptor 4 (TLR4) signaling by promoting its ubiquitination and degradation.

  • Control of Inflammatory Responses: Cbl-b deficiency can exacerbate inflammatory responses, as seen in models of obesity-induced insulin resistance where macrophage activation is heightened.

Mast Cells

Cbl-b is a potent negative regulator of IgE-mediated mast cell activation.

Key Functions:

  • Inhibition of Degranulation: Cbl-b negatively regulates signaling pathways leading to mast cell degranulation.

  • Suppression of Cytokine Production: Cbl-b deficiency leads to a dramatic increase in the production of pro-inflammatory cytokines such as TNF-α and IL-6 upon IgE receptor activation.

Cbl-b in Other Cell Types

The functional significance of Cbl-b extends to non-hematopoietic cells, including osteoclasts and fibroblasts.

Osteoclasts

Cbl-b plays a unique and critical role in downregulating the bone-resorbing activity of osteoclasts.

Key Functions:

  • Negative Regulation of Bone Resorption: Cbl-b deficiency leads to increased bone resorption by osteoclasts, resulting in an osteopenic phenotype in mice.

  • Modulation of RANKL Signaling: Cbl-b negatively regulates signaling pathways downstream of the RANK receptor, a key regulator of osteoclast differentiation and function.

Quantitative Data on Cbl-b Function in Osteoclasts:

Parameter MeasuredCell TypeConditionEffect of Cbl-b DeficiencyFold Change/Percentage ChangeReference(s)
Bone Resorption AreaOsteoclastsIn vitro pit assayIncreased~2.5-fold increase[10][11]
Serum CTX LevelsMiceIn vivoIncreasedSignificantly higher[12]
Fibroblasts

Cbl-b is involved in the negative regulation of signaling by the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that binds collagen.

Key Functions:

  • Ubiquitination and Degradation of DDR2: Cbl-b promotes the ubiquitination and subsequent degradation of activated DDR2.

  • Regulation of MMP-13 Production: By downregulating DDR2 signaling, Cbl-b can suppress the production of matrix metalloproteinase-13 (MMP-13), an enzyme involved in extracellular matrix remodeling.

Eosinophils and Neutrophils

The specific role of Cbl-b in eosinophils is not well-defined in the current literature, representing an area for future investigation. In neutrophils, Cbl-b appears to have a minimal role in phagocytosis but may contribute to their activation during certain infections.

Cancer Cells

The role of Cbl-b in cancer is complex and context-dependent. In some cancers, low Cbl-b expression is associated with increased tumor invasion and metastasis. Cbl-b can also influence anti-tumor immunity by regulating T cell and NK cell responses.

Experimental Protocols

In Vitro T-Cell Activation Assay

Objective: To assess the effect of Cbl-b inhibition on T-cell activation by measuring the upregulation of activation markers.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

  • Inhibitor Treatment: Prepare a 2x stock solution of a Cbl-b inhibitor (e.g., Cbl-b-IN-7) at various concentrations. Add 50 µL of the inhibitor stock to the respective wells. Add vehicle control (e.g., DMSO) to control wells.

  • Stimulation: Prepare a 4x stock of anti-CD3 antibody (e.g., clone OKT3). Add 50 µL to achieve a final concentration of 1 µg/mL. For co-stimulation, anti-CD28 antibody can be added.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Staining and Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25. Analyze by flow cytometry. Gate on CD4+ or CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD25.[13]

NK Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to kill target tumor cells and assess the impact of Cbl-b inhibition.

Methodology:

  • Effector Cell Preparation: Isolate primary NK cells from PBMCs or use an NK cell line (e.g., NK-92).

  • Target Cell Preparation: Culture a target cell line susceptible to NK cell-mediated lysis (e.g., K562). Label the target cells with a fluorescent dye such as CFSE to distinguish them from effector cells.

  • Inhibitor Pre-treatment: Pre-incubate the NK cells with a Cbl-b inhibitor (e.g., Cbl-b-IN-2) or vehicle control for 4-24 hours.

  • Co-culture: Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.

  • Incubation: Incubate the co-culture for 4 hours at 37°C.

  • Staining and Analysis: After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) that enters dead cells. Analyze the samples by flow cytometry. Gate on the CFSE-positive target cell population and quantify the percentage of dead (viability dye-positive) target cells.[14][15]

In Vitro Ubiquitination Assay

Objective: To measure the E3 ligase activity of Cbl-b, often by detecting its autoubiquitination.

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant human E1 enzyme (UBE1), E2 enzyme (e.g., UBE2D2/UbcH5b), recombinant human Cbl-b, and ubiquitin (often biotinylated) in a reaction buffer containing ATP.

  • Inhibitor Addition: Add the Cbl-b inhibitor of interest at various concentrations or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes to allow the ubiquitination reaction to proceed.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.

  • Analysis: Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-ubiquitin antibody or streptavidin-HRP (for biotinylated ubiquitin) to detect the high molecular weight smear characteristic of polyubiquitination. The intensity of this smear is indicative of Cbl-b's E3 ligase activity.[16][17][18]

Macrophage Phagocytosis Assay

Objective: To quantify the phagocytic capacity of macrophages.

Methodology:

  • Macrophage Preparation: Differentiate bone marrow-derived macrophages (BMDMs) from mouse bone marrow cells by culturing with M-CSF for several days, or use a macrophage cell line like RAW264.7.

  • Target Preparation: Prepare fluorescently labeled targets, such as pHrodo-conjugated zymosan particles or fluorescently labeled bacteria (e.g., GFP-expressing E. coli).

  • Phagocytosis: Add the fluorescent targets to the cultured macrophages and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing: Thoroughly wash the cells to remove any non-phagocytosed targets.

  • Analysis: Analyze the macrophages by flow cytometry or fluorescence microscopy to quantify the percentage of fluorescent macrophages and the mean fluorescence intensity, which correspond to the phagocytic activity.[19][20][21][22][23]

Osteoclast Resorption Pit Assay

Objective: To measure the bone-resorbing activity of osteoclasts in vitro.

Methodology:

  • Osteoclast Differentiation: Culture bone marrow-derived macrophages or spleen cells on bone or dentin slices in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.

  • Resorption: Allow the mature osteoclasts to resorb the mineralized substrate for a defined period (e.g., 48 hours).

  • Cell Removal: Remove the osteoclasts from the slices by sonication or treatment with bleach.

  • Pit Visualization: Stain the slices with a dye such as toluidine blue, which will stain the resorbed areas (pits).

  • Quantification: Capture images of the stained slices using a microscope and quantify the total area of the resorption pits using image analysis software (e.g., ImageJ). The resorbed area is a direct measure of osteoclast activity.[10][24][25][26][27]

Conclusion and Future Directions

Cbl-b stands as a multifaceted regulator of cellular physiology with profound implications for immunology, bone biology, and oncology. Its well-established role as a negative regulator of immune cell activation has positioned it as a prime target for cancer immunotherapy, with the potential to unleash potent anti-tumor responses. Furthermore, the unique function of Cbl-b in osteoclasts suggests that targeting this E3 ligase could offer novel therapeutic strategies for bone disorders characterized by excessive resorption.

Future research should focus on elucidating the precise molecular mechanisms of Cbl-b regulation and substrate recognition in different cellular contexts. A deeper understanding of its role in less-studied cell types, such as eosinophils, and its intricate involvement in the tumor microenvironment will be crucial for the development of highly specific and effective Cbl-b-targeted therapies. The continued development of potent and selective small molecule inhibitors of Cbl-b holds great promise for translating our fundamental knowledge of this critical E3 ligase into innovative treatments for a range of human diseases.

References

Cbl-b Knockout Mouse: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Casitas B-lineage lymphoma b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical negative regulator of immune responses. Its role as a key checkpoint in T-cell activation and tolerance has positioned it as a significant target in immuno-oncology and for the study of autoimmune diseases. The Cbl-b knockout (Cbl-b-/-) mouse model has been instrumental in elucidating the in vivo functions of this protein. These mice exhibit a complex phenotype characterized by a hyper-responsive immune system, enhanced anti-tumor immunity, and notable metabolic alterations. This technical guide provides a comprehensive overview of the Cbl-b knockout mouse phenotype, detailing its immunological, oncological, and metabolic characteristics. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a foundational resource for researchers in the field.

Core Concepts of Cbl-b Signaling

Cbl-b is a member of the Cbl family of proteins that function as E3 ubiquitin ligases, which are essential for negatively regulating signals from various cell-surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[1] The primary function of Cbl-b is to attenuate intracellular signaling cascades to prevent excessive or inappropriate cellular activation.[1] Structurally, Cbl-b contains an N-terminal tyrosine kinase binding (TKB) domain, a RING finger (RF) domain that confers its E3 ligase activity, a proline-rich (PR) domain, and a C-terminal ubiquitin-associated (UBA) domain.[1] The TKB domain binds to phosphorylated tyrosine residues on target proteins, bringing the RING finger domain in proximity to catalyze the transfer of ubiquitin to the substrate.[1]

Immunological Phenotype of Cbl-b Knockout Mice

The most striking characteristic of Cbl-b knockout mice is their hyper-responsive immune phenotype. These mice are highly susceptible to autoimmunity and demonstrate enhanced resistance to infections.[1][2]

T-Cell Hyperactivation and Lowered Activation Threshold

T-cells from Cbl-b-/- mice have a significantly lower activation threshold and are resistant to anergy induction.[1] They do not require the co-stimulatory signal from CD28 for proliferation and IL-2 production.[3][4] This is a critical deviation from the normal "two-signal" requirement for T-cell activation.

Spontaneous Autoimmunity

Depending on the genetic background, Cbl-b deficient mice develop spontaneous autoimmunity, which is characterized by the production of auto-antibodies and the infiltration of activated T and B lymphocytes into multiple organs.[2] This can lead to parenchymal damage, for example, in the submandibular gland.[2] Furthermore, Cbl-b-/- mice are highly susceptible to experimentally induced autoimmune diseases like experimental autoimmune encephalomyelitis (EAE).[2]

Altered T-Helper Cell Differentiation

Cbl-b plays a role in regulating T-helper cell differentiation. Cbl-b-/- mice exhibit aberrant Th2 and Th9 responses, leading to increased airway inflammation in models of allergic asthma.[3] This is, in part, due to the targeting of Stat6 for ubiquitination and degradation by Cbl-b.[3][5]

Resistance to Regulatory T-Cell (Treg) Suppression

Effector T-cells from Cbl-b knockout mice are resistant to the suppressive effects of regulatory T-cells (Tregs).[6][7] This resistance contributes to their overall hyper-responsive state and enhanced anti-tumor immunity.

Oncological Phenotype of Cbl-b Knockout Mice

The hyperactive immune system of Cbl-b knockout mice translates into potent anti-tumor immunity. These mice are capable of rejecting both transplanted and spontaneous tumors.[4][8]

Rejection of Transplanted and Spontaneous Tumors

Cbl-b-/- mice efficiently reject inoculated tumors, including E.G7 and EL4 lymphomas, which do not express the B7 co-stimulatory ligands necessary for activating wild-type T-cells.[8] Furthermore, introducing a Cbl-b deficiency into tumor-prone mouse models, such as ataxia telangiectasia mutated–deficient mice, significantly reduces the incidence of spontaneous thymic lymphomas.[8][9]

Role of CD8+ T-Cells and NK Cells

The enhanced anti-tumor response in Cbl-b-/- mice is primarily mediated by hyperactive CD8+ T-cells and Natural Killer (NK) cells.[2][8][10] Tumors in Cbl-b-/- mice show massive infiltration of activated CD8+ T-cells.[8] Adoptive transfer of Cbl-b-/- CD8+ T-cells is sufficient to mediate tumor eradication in tumor-bearing recipient mice.[8]

Metabolic Phenotype of Cbl-b Knockout Mice

Recent studies have revealed a role for Cbl-b in regulating metabolism. Elderly Cbl-b-/- mice can develop glucose intolerance and peripheral insulin resistance.[11]

Insulin Resistance and Glucose Intolerance

With age, Cbl-b knockout mice exhibit higher serum insulin concentrations following a glucose challenge compared to their wild-type counterparts.[11] This is associated with decreased glucose uptake into white adipose tissue (WAT).[11]

Macrophage Infiltration and Inflammation in Adipose Tissue

The metabolic phenotype in Cbl-b-/- mice is linked to increased infiltration and activation of macrophages in adipose tissue.[11] These activated macrophages secrete pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1, which contribute to insulin resistance.[11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the phenotype of Cbl-b knockout mice.

Table 1: Immunological Parameters in Cbl-b knockout mice

ParameterCbl-b+/+ (Wild-Type)Cbl-b-/- (Knockout)Reference
T-Cell Proliferation (anti-CD3 stimulation alone) LowHigh[3][8]
IL-2 Production (anti-CD3 stimulation alone) LowHigh[3][8]
Susceptibility to EAE LowHigh[2]
Spontaneous Auto-antibody Production (aged mice) AbsentPresent[2]
Treg-mediated Suppression of T-cell Proliferation EffectiveIneffective[6][7]

Table 2: Oncological Parameters in Cbl-b knockout mice

ParameterCbl-b+/+ (Wild-Type)Cbl-b-/- (Knockout)Tumor ModelReference
Tumor Rejection Rate LowHigh (70-100%)E.G7, EL4 Lymphoma[8]
Spontaneous Tumor Incidence HigherMarkedly ReducedATM-deficient mice[8][9]
Tumor Infiltrating CD8+ T-cells LowHighE.G7 Lymphoma[8]

Table 3: Metabolic Parameters in Elderly Cbl-b knockout mice

ParameterCbl-b+/+ (Wild-Type)Cbl-b-/- (Knockout)Reference
Glucose Tolerance NormalImpaired[11]
Insulin Resistance NormalPresent[11]
Adipose Tissue Macrophage Infiltration LowHigh[11]
Adipose Tissue TNF-α, IL-6, MCP-1 expression LowHigh[11]

Signaling Pathways and Visualizations

Cbl-b exerts its function by ubiquitinating key signaling molecules. The following diagrams, generated using the DOT language, illustrate the central role of Cbl-b in T-cell activation and how its absence in knockout mice leads to a hyper-responsive state.

T_Cell_Activation_Wild_Type cluster_APC Antigen Presenting Cell cluster_TCell T-Cell MHC_TCR MHC-TCR TCR_Complex TCR Signaling Complex (Lck, ZAP70) MHC_TCR->TCR_Complex B7_CD28 B7-CD28 PI3K PI3K B7_CD28->PI3K TCR_Complex->PI3K PLCg1 PLCγ1 TCR_Complex->PLCg1 Vav1 Vav1 TCR_Complex->Vav1 Activation T-Cell Activation (IL-2, Proliferation) PI3K->Activation PLCg1->Activation Vav1->Activation Cblb Cbl-b Ub Ubiquitination & Degradation Cblb->Ub Ub->PI3K Ub->PLCg1 Ub->Vav1

Cbl-b negatively regulates T-cell activation in wild-type mice.

T_Cell_Activation_Knockout cluster_APC Antigen Presenting Cell cluster_TCell T-Cell (Cbl-b Knockout) MHC_TCR MHC-TCR TCR_Complex TCR Signaling Complex (Lck, ZAP70) MHC_TCR->TCR_Complex PI3K PI3K TCR_Complex->PI3K PLCg1 PLCγ1 TCR_Complex->PLCg1 Vav1 Vav1 TCR_Complex->Vav1 Activation Hyperactivation (Costimulation Independent) PI3K->Activation PLCg1->Activation Vav1->Activation

Enhanced T-cell activation in Cbl-b knockout mice without co-stimulation.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the Cbl-b knockout mouse phenotype.

In Vitro T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the proliferation and cytokine secretion of T-cells from Cbl-b-/- and wild-type mice following T-cell receptor (TCR) stimulation.

Methodology:

  • Cell Isolation: Isolate CD4+ or CD8+ T-cells from the spleens and lymph nodes of Cbl-b-/- and wild-type littermate mice using magnetic-activated cell sorting (MACS) kits.

  • Cell Culture: Plate the isolated T-cells at a density of 1 x 10^5 cells/well in 96-well flat-bottom plates.

  • Stimulation: Coat plates with anti-CD3 antibody (e.g., clone 145-2C11, 1 µg/mL) with or without soluble anti-CD28 antibody (e.g., clone 37.51, 2 µg/mL).

  • Proliferation Assay: After 48-72 hours, pulse the cells with [3H]-thymidine (1 µCi/well) for the final 8-16 hours of culture. Harvest the cells and measure [3H]-thymidine incorporation using a scintillation counter.[12]

  • Cytokine Analysis: Collect supernatants from parallel cultures after 24-48 hours. Measure the concentrations of IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.[4][13]

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy in Cbl-b knockout mice.

Methodology:

  • Animal Models: Use Cbl-b-/- mice and age-matched wild-type controls (e.g., on a C57BL/6 background).

  • Tumor Cell Line: Use a syngeneic tumor cell line such as E.G7 (ovalbumin-expressing EL4 lymphoma) or B16 melanoma.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells into the flank of each mouse.[14]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor survival.[14]

  • Endpoint Analysis: At the end of the study, tumors can be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry.

Flow Cytometry for Immune Cell Profiling

Objective: To analyze the composition and activation status of immune cells in tissues (e.g., spleen, lymph nodes, tumor microenvironment).

Methodology:

  • Single-Cell Suspension: Prepare single-cell suspensions from the tissue of interest. For tumors, this may involve mechanical dissociation followed by enzymatic digestion with collagenase and DNase.[12]

  • Staining: Stain cells with a panel of fluorescently labeled antibodies. A typical panel for T-cell analysis in tumors might include anti-CD45 (to identify immune cells), anti-CD3 (T-cells), anti-CD4 (helper T-cells), anti-CD8 (cytotoxic T-cells), anti-FoxP3 (regulatory T-cells), and activation markers like CD44, CD69, or PD-1.[12][15]

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess glucose homeostasis in Cbl-b knockout mice.

Methodology:

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[16][17]

  • Baseline Glucose: Measure fasting blood glucose from a tail snip using a glucometer (time 0).

  • Glucose Injection: Administer a 2 g/kg dose of glucose via intraperitoneal injection.[18]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[16][18]

Conclusion

The Cbl-b knockout mouse has proven to be an invaluable tool for understanding the critical role of Cbl-b in immune regulation, tumor surveillance, and metabolism. The hyper-immune phenotype, characterized by T-cell hyperactivation and autoimmunity, underscores its function as a key negative regulator. This same hyperactivity provides a powerful anti-tumor response, making Cbl-b a compelling target for cancer immunotherapy. The emerging metabolic phenotype further broadens the scope of Cbl-b's physiological importance. This technical guide provides a solid foundation of the key characteristics of the Cbl-b knockout mouse, along with the methodologies to study them, to aid researchers and drug development professionals in advancing this promising field.

References

The Cbl Protein Family: A Historical and Technical Guide to a Key Regulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Casitas B-lineage lymphoma (Cbl) family of proteins stands as a cornerstone in the intricate network of cellular signaling, playing a pivotal dual role as both E3 ubiquitin ligases and versatile adaptor proteins. Their discovery, originating from the identification of a viral oncogene, has paved the way for a deep understanding of how receptor tyrosine kinase (RTK) signaling is meticulously regulated. This guide provides a comprehensive historical account of the Cbl family's discovery, a detailed examination of their domain architecture and functional mechanisms, and a technical overview of the key experimental protocols that have been instrumental in unraveling their biological significance. From their critical function in downregulating growth factor receptors to their involvement in immune cell activation, the Cbl proteins have emerged as crucial players in cellular homeostasis and attractive targets for therapeutic intervention in diseases ranging from cancer to autoimmune disorders.

Discovery and History: From Viral Oncogene to Cellular Gatekeeper

The journey into the world of Cbl proteins began in 1989 with the discovery of the viral oncogene, v-Cbl.[1] This oncogene was identified within a murine retrovirus, Cas-NS-1, which was found to induce pre-B cell lymphomas and myelogenous leukemia in mice.[1][2] The name "Casitas B-lineage lymphoma" is derived from Lake Casitas in California, where the mouse carrying the retrovirus was originally captured.[1]

Subsequent research revealed that v-Cbl was a truncated and mutated version of a cellular gene, which was aptly named c-Cbl.[3][4] A landmark finding was that while the truncated v-Cbl was oncogenic, the full-length c-Cbl protein did not induce tumor formation. This pivotal discovery hinted at the normal cellular function of c-Cbl as a negative regulator of signaling pathways, a concept that has since been firmly established.

The Cbl family in mammals was later found to comprise three members:

  • c-Cbl (CBL): Ubiquitously expressed and the first cellular member to be characterized.

  • Cbl-b (CBLB): Also widely expressed and sharing significant structural and functional homology with c-Cbl.[5]

  • Cbl-c (CBLC): Initially identified in 1999, its expression is more restricted, primarily to epithelial cells, and its functions are still being elucidated.[6]

The discovery that Cbl proteins possess E3 ubiquitin ligase activity was a major breakthrough, unveiling a key mechanism for the termination of signaling from activated receptor tyrosine kinases.[4] This function is primarily mediated by a highly conserved RING finger domain. Oncogenic forms of Cbl, such as v-Cbl, typically lack a functional RING finger domain, leading to the sustained activation of downstream signaling pathways and uncontrolled cell proliferation.[1][6]

Domain Architecture and Function

The multifaceted roles of Cbl proteins are dictated by their modular domain structure. The N-terminal region is highly conserved and contains the catalytic machinery, while the C-terminal portion is more variable and mediates protein-protein interactions.

Domain/RegionFunctionKey Features
Tyrosine Kinase Binding (TKB) Domain Recognizes and binds to specific phosphorylated tyrosine residues on target proteins.A composite structure containing a four-helix bundle (4H), a calcium-binding EF-hand, and a variant SH2 domain.[7]
Linker Helix Region Connects the TKB and RING finger domains and plays a regulatory role.Contains a critical tyrosine residue that, upon phosphorylation, induces a conformational change to activate the E3 ligase function.[3]
RING Finger Domain Catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein.A C3HC4 zinc-finger motif essential for E3 ligase activity.[1]
Proline-Rich Region Mediates interactions with SH3 domain-containing proteins.Facilitates the role of Cbl as a scaffold or adaptor protein, bringing together various signaling molecules.[5]
Ubiquitin-Associated (UBA) Domain Binds to ubiquitin.Present in c-Cbl and Cbl-b, but absent in Cbl-c.

Key Signaling Pathways Regulated by Cbl Proteins

Cbl proteins are central regulators of numerous signaling pathways, primarily through their ability to mediate the ubiquitination and subsequent degradation of activated receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Signaling

The downregulation of EGFR is one of the most well-characterized functions of c-Cbl. Upon EGF binding and subsequent receptor dimerization and autophosphorylation, c-Cbl is recruited to the activated receptor, leading to its ubiquitination and targeting for lysosomal degradation. This process is crucial for terminating EGFR signaling and preventing uncontrolled cell growth.

EGFR_Ubiquitination EGFR Ubiquitination by c-Cbl cluster_membrane Plasma Membrane EGF EGF EGFR_dimer EGFR Dimer EGF->EGFR_dimer Binding & Dimerization pEGFR Phosphorylated EGFR EGFR_dimer->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 c-Cbl c-Cbl pEGFR->c-Cbl Phosphorylates Linker Grb2->c-Cbl Recruits c-Cbl->pEGFR Binds pY1045 via TKB Ub-pEGFR Ubiquitinated pEGFR c-Cbl->Ub-pEGFR Ubiquitination Ub Ubiquitin Ub->c-Cbl E1/E2 loading Ub-c-Cbl Ubiquitinated c-Cbl Endocytosis Endocytosis Ub-pEGFR->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Degradation

EGFR Ubiquitination Pathway
T-Cell Receptor (TCR) Signaling

Cbl-b plays a critical role as a negative regulator of T-cell activation.[8] Following TCR engagement, Cbl-b targets key downstream signaling molecules for ubiquitination, thereby setting the threshold for T-cell activation and preventing inappropriate immune responses. This function has made Cbl-b an attractive target for cancer immunotherapy, as its inhibition can enhance anti-tumor T-cell responses.

TCR_Signaling_Regulation Cbl-b Regulation of TCR Signaling cluster_tcell T-Cell TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Downstream_Signaling Downstream Signaling ZAP70->Downstream_Signaling Activates Cbl-b Cbl-b ZAP70->Cbl-b T-Cell_Activation T-Cell Activation Downstream_Signaling->T-Cell_Activation Cbl-b->ZAP70 Cbl-b->Downstream_Signaling Ubiquitinates (e.g., PLCγ1, Vav1) Ub Ubiquitin Ub->Cbl-b E1/E2 loading

T-Cell Receptor Signaling Regulation by Cbl-b

Quantitative Data

While extensive research has been conducted on the Cbl family, comprehensive and standardized quantitative data on binding affinities and enzymatic kinetics remain dispersed in the literature. The following tables provide a summary of representative quantitative data where available. It is important to note that experimental conditions can significantly influence these values.

Table 1: Binding Affinities of Cbl TKB Domains to Phosphopeptides

Cbl ProteinInteracting Partner (Phosphopeptide)Kd (μM)MethodReference
c-CblEGFR (pY1045)~1-5Surface Plasmon Resonance[9][10]
c-CblSprouty2 (pY55)~0.1-0.5Isothermal Titration Calorimetry[9]
Cbl-bZap-70 (pY292)~0.2-1Surface Plasmon Resonance[11]
Cbl-bIRS-1 (pY612)~1-10NMR Spectroscopy[11]

Table 2: Enzymatic Parameters of Cbl E3 Ligase Activity

Experimental Protocols

The study of Cbl proteins has relied on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for two key experiments.

In Vitro Ubiquitination Assay

This assay is fundamental to demonstrating the E3 ligase activity of a Cbl protein towards a specific substrate.

Objective: To reconstitute the ubiquitination of a substrate protein by a Cbl family member in a cell-free system.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b/c or UbcH7)

  • Recombinant, purified Cbl protein (e.g., GST-tagged c-Cbl)

  • Recombinant, purified substrate protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate protein and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in the specified order:

    • Ubiquitination reaction buffer

    • ATP (to a final concentration of 2-5 mM)

    • Ubiquitin (to a final concentration of 5-10 µM)

    • E1 enzyme (to a final concentration of 50-100 nM)

    • E2 enzyme (to a final concentration of 0.2-1 µM)

    • Substrate protein (to a final concentration of 0.5-2 µM)

  • Initiation of Reaction: Add the Cbl protein to the reaction mixture (to a final concentration of 0.1-0.5 µM).

  • Incubation: Incubate the reaction at 30-37°C for 30-90 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot analysis using an antibody specific to the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms of the substrate.

    • A parallel Western blot with an anti-ubiquitin antibody can also be performed to confirm the presence of ubiquitin on the substrate.

Experimental Workflow for In Vitro Ubiquitination Assay

in_vitro_ubiquitination_workflow In Vitro Ubiquitination Assay Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, ATP, Ub, E1, E2, Substrate) Add_Cbl 2. Add Cbl Protein Prepare_Reaction_Mix->Add_Cbl Incubate 3. Incubate at 30-37°C Add_Cbl->Incubate Stop_Reaction 4. Stop Reaction with SDS Sample Buffer & Boil Incubate->Stop_Reaction SDS_PAGE 5. SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Analysis 7. Detect Ubiquitinated Substrate Western_Blot->Analysis

Workflow for In Vitro Ubiquitination
Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with a Cbl family member within a cellular context.

Objective: To isolate a Cbl protein from a cell lysate and identify its interacting partners.

Materials:

  • Cell culture expressing the Cbl protein of interest

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors

  • Antibody specific to the Cbl protein for immunoprecipitation

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G-conjugated beads (e.g., agarose or magnetic)

  • Wash buffer (typically the same as the lysis buffer)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for detecting the Cbl protein and its potential interacting partners

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 20-30 minutes on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing (optional but recommended):

    • Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-Cbl antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the Cbl protein (to confirm successful immunoprecipitation) and potential interacting partners.

Logical Relationships in a Co-Immunoprecipitation Experiment

co_ip_logic Logical Relationships in Co-IP Cell_Lysate Cell Lysate (Cbl + Interacting Proteins + Other Proteins) Anti-Cbl_Ab Anti-Cbl Antibody Cell_Lysate->Anti-Cbl_Ab Binds Cbl Protein_AG_Beads Protein A/G Beads Anti-Cbl_Ab->Protein_AG_Beads Binds Antibody Immune_Complex Cbl-Antibody-Bead Complex (with Interacting Proteins) Protein_AG_Beads->Immune_Complex Forms Washing Washing Steps Immune_Complex->Washing Removes Non-specific Proteins Elution Elution Washing->Elution Isolates Complex Western_Blot Western Blot Analysis Elution->Western_Blot Analyzes Proteins

Co-Immunoprecipitation Logical Flow

Conclusion and Future Directions

The discovery and subsequent characterization of the Cbl family of proteins have profoundly impacted our understanding of cellular signal transduction. From their origins as a viral oncogene to their established roles as critical negative regulators and signaling scaffolds, Cbl proteins have proven to be indispensable for maintaining cellular homeostasis. The wealth of knowledge gathered over the past three decades has not only illuminated fundamental biological processes but has also opened new avenues for therapeutic intervention.

Future research will likely focus on several key areas. A more comprehensive and quantitative understanding of the binding affinities and enzymatic kinetics of Cbl proteins with their diverse array of substrates is needed to build more accurate models of their function. The specific roles of Cbl-c, the least characterized family member, warrant further investigation. Moreover, elucidating the complex interplay between the E3 ligase and adaptor functions of Cbl proteins in different cellular contexts will be crucial for a complete picture of their regulatory capacity. Finally, the development of more specific and potent small molecule inhibitors targeting individual Cbl family members holds great promise for the treatment of a wide range of human diseases, particularly cancer and autoimmune disorders. The continued exploration of this fascinating protein family will undoubtedly yield further insights into the intricate symphony of cellular life.

References

Cbl-b in Innate versus Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a pivotal E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, playing a non-redundant role in regulating both innate and adaptive immune responses. By setting the activation threshold of various immune cells, Cbl-b is instrumental in maintaining peripheral tolerance and preventing autoimmunity.[1][2][3] However, in the context of pathology, particularly cancer, its inhibitory functions can suppress anti-tumor immunity. This technical guide provides an in-depth exploration of the multifaceted roles of Cbl-b across the immune system, presenting quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams to serve as a resource for researchers and drug development professionals.

Cbl-b: A Master Regulator of Immune Activation

Cbl-b, a member of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases, is predominantly expressed in hematopoietic cells.[4] Its primary function is to mediate the covalent attachment of ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function.[5] This post-translational modification is a key mechanism for terminating or attenuating signaling cascades. Cbl-b's structure includes a tyrosine kinase binding (TKB) domain, a RING finger domain responsible for its E3 ligase activity, and a ubiquitin-associated (UBA) domain.[6] Through these domains, Cbl-b interacts with a multitude of signaling molecules, positioning it as a central hub for immune regulation.

Role of Cbl-b in Adaptive Immunity

Cbl-b's role is most extensively studied in the adaptive immune system, where it is a key gatekeeper of T and B cell activation.

T Cell Regulation

In T lymphocytes, Cbl-b is a master negative regulator that establishes the requirement for co-stimulation to achieve full activation.[7] In the absence of Cbl-b, T cells can be activated by T-cell receptor (TCR) engagement alone, bypassing the need for CD28 co-stimulation.[4][8] This leads to hyperproliferative responses and increased cytokine production.[3][9]

Key Functions of Cbl-b in T Cells:

  • TCR Signaling Threshold: Cbl-b ubiquitinates key proximal signaling molecules downstream of the TCR, including PLC-γ1, PKC-θ, and Vav1, dampening the signaling cascade.[4][8]

  • T Cell Anergy: Cbl-b is upregulated in anergic T cells and is essential for the induction and maintenance of this state of unresponsiveness.[10] Loss of Cbl-b prevents the establishment of functional T cell anergy.[10]

  • Regulatory T Cells (Tregs): Cbl-b can influence the generation and function of regulatory T cells, further contributing to its role in maintaining tolerance.[4] Cbl-b-deficient effector T cells are notably resistant to suppression by Tregs.[9]

B Cell Regulation

Cbl-b also negatively regulates B cell activation. Cbl-b deficient B cells exhibit hyperproliferation in response to B-cell receptor (BCR) stimulation.[3][11]

Key Functions of Cbl-b in B Cells:

  • BCR Signaling: Cbl-b targets the spleen tyrosine kinase (Syk) for ubiquitination and degradation, thereby attenuating BCR signaling.[11]

  • CD40 Signaling: Cbl-b deficiency leads to hyperproliferation in response to CD40 stimulation.[3]

Role of Cbl-b in Innate Immunity

While its role in adaptive immunity is well-established, emerging evidence highlights the critical function of Cbl-b in regulating innate immune cells, including Natural Killer (NK) cells, macrophages, and dendritic cells (DCs).

Natural Killer (NK) Cell Regulation

Cbl-b acts as a negative regulator of NK cell activation and cytotoxicity.[12] Its expression is upregulated in activated NK cells, suggesting a negative feedback loop.[7]

Key Functions of Cbl-b in NK Cells:

  • Activation Threshold: Cbl-b dampens activating signals downstream of NK cell receptors.

  • Cytotoxicity and Cytokine Production: Inhibition or genetic deletion of Cbl-b enhances NK cell-mediated killing of tumor cells and increases the production of effector cytokines like IFN-γ.[3]

Macrophage and Dendritic Cell Regulation

Cbl-b modulates the responses of macrophages and dendritic cells to various stimuli, including pathogen-associated molecular patterns (PAMPs).

Key Functions of Cbl-b in Myeloid Cells:

  • Toll-Like Receptor (TLR) Signaling: Cbl-b has been implicated in the negative regulation of TLR signaling pathways. For instance, Cbl-b can target TLR4 for ubiquitination and degradation in response to saturated fatty acids.[13][14] Cbl-b deficiency can lead to exacerbated inflammatory responses upon TLR stimulation.[13]

  • Cytokine Production: Cbl-b knockout macrophages and dendritic cells exhibit altered cytokine production profiles upon activation. For example, c-Cbl deficient dendritic cells, a close homolog of Cbl-b, produce significantly higher levels of IL-1α, IL-1β, and CXCL1 upon LPS stimulation.[1] While specific fold-change data for Cbl-b deficient macrophages is variable depending on the stimulus, studies have shown increased inflammatory cytokine production.[13][15]

Data Presentation

Quantitative Effects of Cbl-b Deficiency/Inhibition in T Cells
ParameterCell TypeConditionEffect of Cbl-b Deficiency/InhibitionFold Change/PercentageCitation(s)
Proliferation CD4+ T cellsAnti-CD3 stimulationIncreased proliferationNot specified[8]
IL-2 Production CD4+ T cellsAnti-CD3 stimulationIncreased IL-2 productionNot specified[8]
IFN-γ Production CD8+ T cellsTCR stimulationMarkedly augmented IFN-γ production~1,000-fold increase[9][16]
TCR Down-modulation Effector CD8+ T cellsAntigen stimulationReduced TCR down-modulationNot specified[16]
Quantitative Effects of Cbl-b Deficiency/Inhibition in NK Cells
ParameterCell TypeConditionEffect of Cbl-b Deficiency/InhibitionFold Change/PercentageCitation(s)
Cytotoxicity Human placental stem cell-derived NK cellsCo-culture with tumor cells (4-hour assay)Enhanced cytotoxicity against various tumor cell linesVaries by target cell line and E:T ratio[3]
IFN-γ Production IL-15-activated primary human NK cellsCbl-b siRNA knockdownIncreased IFN-γ secretion~10-fold higher[9]
Granzyme B Expression IL-15-activated primary human NK cellsCbl-b siRNA knockdownIncreased Granzyme B expressionNot specified[9]
Perforin Expression IL-15-activated primary human NK cellsCbl-b siRNA knockdownIncreased Perforin expressionNot specified[9]
Quantitative Effects of Cbl-b Deficiency in B Cells
ParameterCell TypeConditionEffect of Cbl-b DeficiencyFold Change/PercentageCitation(s)
Proliferation Mature B cellsBCR cross-linkingEnhanced proliferationNot specified[11]
CD69 Expression Mature B cellsBCR cross-linkingGreater maximal CD69 expression>2-fold greater[11]
Syk Ubiquitination Mature B cellsBCR cross-linkingReduced Syk ubiquitinationNot specified[11]

Experimental Protocols

In Vitro Cbl-b E3 Ligase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the auto-ubiquitination activity of Cbl-b.

Materials:

  • Purified recombinant GST-tagged Cbl-b

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-labeled acceptor)

  • 384-well microplate

  • TR-FRET plate reader

Procedure:

  • Prepare a master mix of E1, E2, and biotinylated ubiquitin in the assay buffer.

  • Serially dilute the test compound (Cbl-b inhibitor) in DMSO and then in assay buffer.

  • In a 384-well plate, add the E3 ligase (Cbl-b), the master mix, and the diluted inhibitor. Include controls for no inhibition (DMSO vehicle) and background (no E3 ligase).

  • Initiate the ubiquitination reaction by adding ATP.

  • Incubate the plate at 37°C for 60-120 minutes.

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents.

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate the TR-FRET ratio and normalize the data to determine the percent inhibition and IC50 value.[2][17][18]

Co-Immunoprecipitation (Co-IP) to Detect Cbl-b Interactions

This protocol details the co-immunoprecipitation of Cbl-b to identify interacting proteins.

Materials:

  • Cultured immune cells (e.g., T cells)

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies)

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.

  • Anti-Cbl-b antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (Co-IP Lysis Buffer)

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

  • Western blot apparatus and reagents

Procedure:

  • Stimulate cells as required.

  • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

  • Clarify the lysate by centrifugation.

  • (Optional) Pre-clear the lysate with Protein A/G beads.

  • Incubate the lysate with anti-Cbl-b antibody or isotype control IgG overnight at 4°C.

  • Add Protein A/G beads to capture the immune complexes.

  • Wash the beads extensively with Wash Buffer.

  • Elute the protein complexes from the beads using Elution Buffer and heating.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.[4]

In Vitro T Cell Anergy Induction and Assessment

This protocol describes the induction of anergy in T cells and its assessment.

Materials:

  • Purified CD4+ or CD8+ T cells

  • Ionomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium with supplements

  • Fetal Bovine Serum (FBS)

  • Anti-CD3 and anti-CD28 antibodies for restimulation

  • [3H]-thymidine or proliferation dyes (e.g., CFSE)

  • ELISA kits for cytokine measurement (e.g., IL-2)

Procedure:

  • Anergy Induction:

    • Culture purified T cells in a 24-well plate.

    • For the anergic group, treat cells with a high concentration of ionomycin (e.g., 8 µM) for 24 hours.

    • For the activated control group, treat cells with ionomycin (e.g., 1 µM) and PMA (e.g., 50 ng/mL).

    • For the naïve control group, leave cells untreated.

  • Resting Phase:

    • After 24 hours, wash the cells and rest them in serum-free RPMI-1640 for 48 hours.

  • Restimulation and Assessment:

    • Culture the rested T cells in a 96-well plate.

    • Restimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Proliferation Assay: After 48-72 hours, assess proliferation by [3H]-thymidine incorporation or flow cytometry for dye dilution.

    • Cytokine Assay: Collect supernatants after 24 hours of restimulation and measure cytokine levels (e.g., IL-2) by ELISA.

    • Anergic T cells will exhibit significantly reduced proliferation and IL-2 production compared to the activated control group.[12][19][20]

Visualization of Signaling Pathways

Cbl-b in T Cell Activation and Anergy

Cbl_b_T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck Cbl_b Cbl-b TCR->Cbl_b Upregulation (No Signal 2) CD28->Cbl_b Inhibits Cbl-b (via degradation) ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLC-γ1 ZAP70->PLCg1 PKCtheta PKC-θ Vav1->PKCtheta Degradation Proteasomal Degradation Vav1->Degradation Activation T Cell Activation (Proliferation, IL-2) Vav1->Activation PLCg1->Degradation PLCg1->Activation PKCtheta->Degradation PKCtheta->Activation Cbl_b->Vav1 Ub Cbl_b->PLCg1 Ub Cbl_b->PKCtheta Ub Cbl_b->Degradation Anergy T Cell Anergy Cbl_b->Anergy Ub Ub Cbl_b_NK_Cell_Activation cluster_TargetCell Target Cell cluster_NKCell NK Cell ActivatingLigand Activating Ligand ActivatingReceptor Activating Receptor ActivatingLigand->ActivatingReceptor Syk Syk ActivatingReceptor->Syk Vav1 Vav1 Syk->Vav1 PLCg PLC-γ Vav1->PLCg EffectorFunctions Effector Functions (Cytotoxicity, IFN-γ) PLCg->EffectorFunctions Cbl_b Cbl-b Cbl_b->Syk Ub Ub Ub EffectorFunctions->Cbl_b Feedback Upregulation Upregulation Upregulation Cbl_b_InVivo_Workflow TumorImplant Tumor Cell Implantation (Syngeneic Mouse Model) TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, Cbl-b Inhibitor, Anti-PD-1, Combination) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TumorAnalysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Endpoint->TumorAnalysis SystemicAnalysis Systemic Immune Analysis (Blood, Spleen) Endpoint->SystemicAnalysis

References

The Subcellular Choreography of Cbl-b: A Technical Guide to its Localization and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Subcellular Localization of the E3 Ubiquitin Ligase Cbl-b.

This in-depth guide explores the dynamic subcellular localization of the Casitas B-lineage lymphoma-b (Cbl-b) protein, a critical negative regulator of immune responses and a key target in immuno-oncology. Understanding the precise location of Cbl-b within the cell is paramount to deciphering its function and for the development of novel therapeutics that modulate its activity.

Introduction to Cbl-b and its Significance

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation and maintaining peripheral immune tolerance. It functions by targeting a plethora of signaling proteins for ubiquitination, leading to their degradation, altered subcellular localization, or modulation of their activity. The spatial and temporal regulation of Cbl-b is intricately linked to its ability to control these critical cellular processes.

Subcellular Distribution of Cbl-b

Cbl-b exhibits a dynamic localization pattern, shuttling between different subcellular compartments in response to extracellular stimuli. This translocation is a key mechanism for regulating its access to specific substrates and downstream signaling pathways.

Cytoplasmic Residence in Resting Cells

In its basal state in various cell types, including T-cells, Cbl-b is predominantly found in the cytoplasm[1]. This cytoplasmic localization keeps it poised to respond rapidly to signals emanating from the plasma membrane. The Human Protein Atlas database, based on immunocytochemistry, also indicates a primary localization to the cytosol, with some presence in the nucleoplasm[2][3].

Translocation to the Plasma Membrane upon Cellular Activation

A hallmark of Cbl-b function is its recruitment to the plasma membrane upon the activation of various cell surface receptors. This translocation is crucial for its role in attenuating signaling at its point of origin.

  • T-Cell Receptor (TCR) Stimulation: Upon TCR engagement in T-cells, Cbl-b is rapidly translocated to the plasma membrane[1]. This recruitment is often mediated by its Tyrosine Kinase Binding (TKB) domain, which recognizes and binds to phosphorylated tyrosine residues on activated receptor complexes and associated signaling molecules[1].

  • Epidermal Growth Factor (EGF) Receptor Activation: In response to EGF stimulation, Cbl-b, along with its homolog c-Cbl, is recruited to the activated EGFR at the plasma membrane[4]. This interaction is a critical step in the ubiquitination and subsequent endocytosis of the receptor.

Association with Endocytic Compartments

Following its recruitment to the plasma membrane, Cbl-b is intimately involved in the endocytosis and intracellular trafficking of its target proteins.

  • Endosomes: After receptor activation, Cbl-b can be found associated with endocytic vesicles and endosomes[1][4]. In cells stimulated with EGF, Cbl-b accumulates in endosomes containing the EGF-EGFR complex[4]. This localization is critical for sorting ubiquitinated cargo for degradation in lysosomes.

  • Late Endosomes: In B-cells, Cbl-b is required for the entry of the B-cell receptor (BCR) into late endosomes following its endocytosis.

Nuclear Localization

While predominantly cytoplasmic, there is evidence for a nucleoplasmic pool of Cbl-b[2][3]. The functional significance of this nuclear localization is an area of ongoing investigation but may suggest roles in regulating nuclear signaling events or transcription factor activity.

Quantitative Analysis of Cbl-b Subcellular Distribution

While qualitative studies have firmly established the dynamic localization of Cbl-b, comprehensive quantitative data on its relative distribution across different subcellular compartments is still emerging. Proteomic studies have begun to shed light on these dynamics.

A study using dynamic organellar maps in HeLa cells identified Cbl as a protein that is predominantly cytosolic in untreated cells and translocates to other compartments upon EGF stimulation[5]. However, specific quantitative ratios are not consistently reported across different studies and cell types. The following table summarizes the qualitative changes in Cbl-b localization upon cellular stimulation.

Cellular ConditionCytoplasmPlasma MembraneEndosomesNucleus
Resting/Unstimulated HighLowLowLow
TCR Stimulation DecreasedIncreasedIncreasedNo significant change reported
EGFR Stimulation DecreasedIncreasedIncreasedNo significant change reported

Note: The terms "High," "Low," "Increased," and "Decreased" represent qualitative changes observed in multiple studies. Precise quantitative data remains to be extensively documented.

Signaling Pathways and Cbl-b Localization

The subcellular localization of Cbl-b is intrinsically linked to its function in key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Cbl-b in T-Cell Receptor (TCR) Signaling

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation PI3K PI3K ZAP70->PI3K Vav1 Vav1 ZAP70->Vav1 PLCg1 PLC-γ1 ZAP70->PLCg1 Cbl_b_inactive Cbl-b (inactive) Cbl_b_active Cbl-b (active) Cbl_b_inactive->Cbl_b_active Recruitment & Phosphorylation Cbl_b_active->PI3K Ubiquitination Cbl_b_active->Vav1 Ubiquitination Cbl_b_active->PLCg1 Ubiquitination EGFR_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_pY pY-EGFR EGFR->EGFR_pY Autophosphorylation Cbl_b_cyto Cbl-b Cbl_b_mem Cbl-b Cbl_b_cyto->Cbl_b_mem Recruitment Grb2 Grb2 CIN85 CIN85 Endophilin Endophilin CIN85->Endophilin Endocytic_vesicle Endocytic Vesicle Endophilin->Endocytic_vesicle Membrane Curvature Cbl_b_mem->CIN85 Cbl_b_mem->EGFR_pY Ubiquitination EGFR_pY->Cbl_b_mem Binding (TKB) EGFR_pY->Endocytic_vesicle Internalization Late_Endosome Late Endosome/ Lysosome Endocytic_vesicle->Late_Endosome Trafficking

References

Unraveling the Regulatory Landscape: A Technical Guide to the Post-Translational Modifications of Cbl-b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a pivotal E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T-cell activation and tolerance.[1][2][3] Its role as an intracellular immune checkpoint has made it an attractive target for therapeutic intervention in immuno-oncology and autoimmune diseases. The functional activity of Cbl-b is intricately governed by a series of post-translational modifications (PTMs), primarily phosphorylation and ubiquitination, which dictate its conformation, catalytic activity, and protein-protein interactions. This technical guide provides an in-depth exploration of the core PTMs of Cbl-b, offering a comprehensive resource for researchers and drug development professionals.

Core Post-Translational Modifications of Cbl-b

Cbl-b undergoes several key PTMs that are crucial for its regulatory function. These modifications act as molecular switches, modulating its E3 ligase activity and its ability to interact with a plethora of signaling molecules.

Phosphorylation: The Activation Switch

Tyrosine phosphorylation is a primary mechanism for activating Cbl-b's E3 ubiquitin ligase function.[4][5] In its inactive state, Cbl-b adopts an autoinhibited conformation where the RING finger domain is masked by the N-terminal tyrosine kinase binding (TKB) domain.[1][4] Phosphorylation of specific tyrosine residues relieves this autoinhibition, inducing a conformational change that exposes the RING domain and allows for the recruitment of an E2 ubiquitin-conjugating enzyme.[1][4]

Key phosphorylation sites on Cbl-b have been identified, with tyrosine 363 (Y363) in the linker region between the TKB and RING domains being of paramount importance for its activation.[1][2][4] Phosphorylation of Y363 is a critical event that unmasks the E2 binding site on the RING domain, thereby switching on the catalytic activity of Cbl-b.[1][4] Other tyrosine residues, including Y106 and Y133 within the TKB domain, also play essential roles in the activation of its E3 ligase activity.[2][5] In contrast, phosphorylation of C-terminal tyrosine residues, such as Y655 and Y709, appears to be more involved in mediating protein-protein interactions by creating docking sites for SH2 domain-containing proteins like Crk-L.[2][6]

The phosphorylation of Cbl-b is carried out by both Syk- (Syk/Zap-70) and Src- (Fyn/Lck) family kinases, often recruited to the same signaling complexes upon receptor activation.[6]

Cbl_b_Activation_by_Phosphorylation cluster_inactive Inactive State cluster_active Active State Inactive_Cblb Cbl-b (Autoinhibited) TKB TKB Domain RING_masked RING Domain (Masked) Active_Cblb Cbl-b (Active) Inactive_Cblb->Active_Cblb Conformational Change pY363 pY363 RING_exposed RING Domain (Exposed) E2 E2-Ub RING_exposed->E2 recruits Kinases Src/Syk Family Kinases Kinases->Inactive_Cblb phosphorylates Y363 TCR_Stimulation TCR Stimulation TCR_Stimulation->Kinases activates

Cbl-b activation via phosphorylation.
Ubiquitination: A Dual Regulatory Role

Ubiquitination is central to Cbl-b's function, both as its primary catalytic activity and as a means of its own regulation.

Substrate Ubiquitination: As an E3 ubiquitin ligase, Cbl-b catalyzes the transfer of ubiquitin to specific lysine residues on its target proteins. This can lead to various downstream consequences depending on the nature of the ubiquitin linkage. K48-linked polyubiquitination typically targets proteins for proteasomal degradation, while K63-linked polyubiquitination and monoubiquitination are often involved in altering protein localization, activity, or protein-protein interactions.[7] Cbl-b is known to mediate the ubiquitination and subsequent degradation of key signaling molecules in the T-cell receptor (TCR) pathway, including the TCR itself, Lck, Fyn, and the p85 subunit of PI3K.[5][8]

Auto-ubiquitination and Regulation: Cbl-b can also catalyze its own ubiquitination (auto-ubiquitination), which serves as a mechanism for self-regulation.[2] This process can lead to the proteasomal degradation of Cbl-b, thereby creating a negative feedback loop to control its own levels and activity.[2][8] The HECT domain E3 ligase Nedd4 has also been implicated in the ubiquitination and subsequent degradation of Cbl-b, adding another layer of regulatory complexity.[9][10][11] While the specific lysine residues on Cbl-b that are targeted for auto-ubiquitination are not fully elucidated, this process is crucial for maintaining immune homeostasis.

Cbl_b_Ubiquitination_Pathways Active_Cblb Active Cbl-b (E3 Ligase) Substrate Substrate Protein (e.g., Lck, p85) Active_Cblb->Substrate ubiquitinates Auto_Ub Auto-ubiquitination Active_Cblb->Auto_Ub Ubiquitinated_Substrate Ubiquitinated Substrate Substrate->Ubiquitinated_Substrate Degradation Proteasomal Degradation Ubiquitinated_Substrate->Degradation (K48-linked) Altered_Function Altered Function/ Localization Ubiquitinated_Substrate->Altered_Function (K63/Mono-Ub) Ub_Cblb Ubiquitinated Cbl-b Auto_Ub->Ub_Cblb Ub_Cblb->Degradation Nedd4 Nedd4 (E3 Ligase) Nedd4->Active_Cblb ubiquitinates

Cbl-b ubiquitination pathways.
Other Potential Modifications

While phosphorylation and ubiquitination are the most extensively studied PTMs of Cbl-b, the possibility of other modifications such as SUMOylation and glycosylation exists. However, at present, there is limited direct evidence in the scientific literature to suggest that these modifications play a significant regulatory role for Cbl-b. Further research is required to explore these possibilities.

Quantitative Data on Cbl-b Post-Translational Modifications

The following tables summarize the key phosphorylation and ubiquitination events of Cbl-b, providing a structured overview for easy comparison.

Table 1: Phosphorylation Sites of Cbl-b

Phosphorylation SiteKinase(s)Functional Consequence
Tyrosine 106 (Y106) Src family kinases (e.g., Lck), Syk family kinasesEssential for E3 ubiquitin ligase activity.[2][5]
Tyrosine 133 (Y133) Src family kinases (e.g., Lck), Syk family kinasesEssential for E3 ubiquitin ligase activity.[2][5]
Tyrosine 363 (Y363) Src family kinases (e.g., Lck), Syk family kinasesCritical for relieving autoinhibition and activating E3 ligase function.[1][2][4]
Tyrosine 655 (Y655) Src family kinases, Syk family kinasesCreates a binding site for the SH2 domain of Crk-L.[2][6]
Tyrosine 709 (Y709) Src family kinases, Syk family kinasesPrimary binding site for the SH2 domain of Crk-L.[2][6]

Table 2: Ubiquitination of Cbl-b

ModificationE3 Ligase(s)Lysine ResiduesUbiquitin LinkageFunctional Consequence
Auto-ubiquitination Cbl-b (self)Not fully characterizedK48- and/or K63-linkedNegative feedback regulation, proteasomal degradation.[2]
Ubiquitination Nedd4Not fully characterizedK48-linkedProteasomal degradation of Cbl-b.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cbl-b post-translational modifications.

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate protein is ubiquitinated by Cbl-b in a cell-free system.

Principle: This assay reconstitutes the ubiquitination cascade with purified components: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (Cbl-b), ubiquitin, and a substrate protein. The transfer of ubiquitin to the substrate is then detected, typically by western blotting.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant purified Cbl-b

  • Recombinant purified substrate protein

  • Ubiquitin (wild-type or tagged, e.g., His-tagged or biotinylated)

  • ATP

  • 10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

  • SDS-PAGE loading buffer

  • Antibodies for western blotting: anti-substrate, anti-ubiquitin, or anti-tag antibody.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

    • 5 µL of 10x Ubiquitination buffer

    • 5 µL of 10x ATP solution (20 mM)

    • Recombinant E1 enzyme (e.g., 100 nM final concentration)

    • Recombinant E2 enzyme (e.g., 1 µM final concentration)

    • Ubiquitin (e.g., 10 µg)

    • Substrate protein (e.g., 1-2 µg)

    • Recombinant Cbl-b (e.g., 0.5-1 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Include a negative control reaction lacking ATP or Cbl-b.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE and western blotting using an antibody against the substrate protein. A ladder of higher molecular weight bands indicates ubiquitination.

In_Vitro_Ubiquitination_Workflow Start Start Prepare_Mix Prepare Reaction Mix (E1, E2, Ub, ATP, Buffer, Substrate, Cbl-b) Start->Prepare_Mix Incubate Incubate at 37°C (1-2 hours) Prepare_Mix->Incubate Stop_Reaction Stop Reaction (Add SDS-PAGE buffer, boil) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot (Probe with anti-substrate Ab) SDS_PAGE->Western_Blot Analyze Analyze for high MW ladder Western_Blot->Analyze

In vitro ubiquitination assay workflow.
Co-Immunoprecipitation (Co-IP) for Cbl-b Interaction Analysis

Co-IP is used to identify proteins that interact with Cbl-b within a cellular context.

Principle: An antibody specific to Cbl-b is used to pull down Cbl-b from a cell lysate. Interacting proteins that are bound to Cbl-b will also be pulled down and can be identified by mass spectrometry or western blotting.

Materials:

  • Cells expressing Cbl-b

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-Cbl-b antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (e.g., Co-IP Lysis Buffer)

  • Elution Buffer (e.g., 1x Laemmli sample buffer for denaturing elution, or a low pH buffer like 0.1 M glycine pH 2.5 for non-denaturing elution)

Procedure:

  • Culture and lyse cells to obtain a clarified protein lysate.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-Cbl-b antibody or isotype control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

  • Wash the beads several times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and western blotting to detect known interactors, or by mass spectrometry for unbiased identification of novel binding partners.

CoIP_Workflow Start Start Cell_Lysis Cell Lysis & Pre-clearing Start->Cell_Lysis Antibody_Incubation Incubate with anti-Cbl-b Ab Cell_Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution Analysis Analyze by WB or MS Elution->Analysis

Co-immunoprecipitation workflow.
Mass Spectrometry for PTM Site Identification

This protocol outlines a general workflow for identifying PTM sites on Cbl-b after enrichment.

Principle: Cbl-b is isolated from cells, typically after immunoprecipitation. The protein is then digested into smaller peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shifts corresponding to specific PTMs (e.g., phosphorylation, ubiquitination) on the peptides are used to identify the modified residues.

Procedure:

  • Immunoprecipitation of Cbl-b: Follow the Co-IP protocol to isolate Cbl-b from cell lysates.

  • In-gel or In-solution Digestion:

    • In-gel: Run the IP eluate on an SDS-PAGE gel, excise the band corresponding to Cbl-b, and perform in-gel digestion with a protease like trypsin.

    • In-solution: Elute Cbl-b from the beads under non-denaturing conditions and perform digestion in solution.

  • (Optional) Enrichment of Modified Peptides: For low-abundance PTMs, it may be necessary to enrich for modified peptides. For example, use immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) for phosphopeptide enrichment.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify peptides and their modifications.

Conclusion

The post-translational modifications of Cbl-b, particularly phosphorylation and ubiquitination, represent a sophisticated regulatory network that fine-tunes its activity and function. Understanding the intricate details of these modifications, including the specific sites, the enzymes involved, and the functional consequences, is crucial for elucidating the role of Cbl-b in immune regulation and for the development of novel therapeutics that target this important E3 ligase. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of Cbl-b signaling and its therapeutic potential.

References

Cbl-b in Hematopoietic Stem Cell Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Casitas B-cell lymphoma (Cbl) family of E3 ubiquitin ligases, particularly Cbl-b, plays a pivotal, yet complex, role in the regulation of hematopoietic stem cell (HSC) homeostasis. While traditionally known for their function in immune tolerance, emerging evidence highlights the redundant and essential roles of Cbl and Cbl-b as critical negative regulators of HSC quiescence, self-renewal, and differentiation. Loss of Cbl and Cbl-b function is associated with myeloproliferative disorders (MPD), underscoring their importance in preventing hematopoietic malignancies.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which Cbl-b, in conjunction with Cbl, governs HSC fate, details key experimental methodologies, presents quantitative data from seminal studies, and visualizes the core signaling pathways.

Introduction: Cbl-b as a Key Regulator in Hematopoiesis

Cbl-b (Casitas B-cell lymphoma-b) is a RING finger E3 ubiquitin ligase that, along with its close homolog c-Cbl, targets activated protein tyrosine kinases (PTKs) for ubiquitination and subsequent degradation.[1] This function is crucial for terminating signaling cascades initiated by growth factors and cytokines, thereby maintaining cellular homeostasis. In the hematopoietic system, HSCs are responsible for lifelong production of all blood cell lineages.[3] The maintenance of a quiescent HSC pool is essential to prevent exhaustion and ensure long-term repopulating ability.[1][4] Cbl-b, in concert with c-Cbl, is a key enforcer of this quiescent state.[1][5]

Studies using knockout mouse models have revealed that while single deletion of Cbl or Cbl-b results in milder phenotypes, the concurrent loss of both genes in hematopoietic cells leads to a rapidly fatal MPD.[6][7] This is characterized by an expansion of the HSC and progenitor compartments, indicating a redundant but critical function of these two proteins in controlling HSC proliferation.[1][6] The primary mechanism involves the negative regulation of receptor tyrosine kinases (RTKs) such as c-Kit and Flt3, which are essential for HSC maintenance and response to niche-derived signals.[1][5]

Molecular Mechanisms: The Cbl-b Signaling Axis in HSCs

Cbl-b's regulatory role in HSCs is primarily mediated through its E3 ligase activity, which targets key signaling proteins for degradation. The primary targets in HSCs are the RTKs c-Kit (stem cell factor receptor) and Flt3 (Fms-like tyrosine kinase 3).

Regulation of c-Kit and Flt3 Signaling

Upon binding of their respective ligands, stem cell factor (SCF) and Flt3 ligand (FLT3L), c-Kit and Flt3 dimerize and autophosphorylate, initiating downstream signaling cascades that promote HSC survival, proliferation, and differentiation. Cbl-b is recruited to these activated receptors and mediates their ubiquitination, leading to their internalization and lysosomal degradation. This process effectively dampens the signaling output.

In the absence of Cbl and Cbl-b, ligand-induced downregulation of c-Kit and Flt3 is impaired.[1][5] This leads to sustained signaling, particularly through the PI3K/Akt and MAPK/Erk pathways, which promotes cell cycle entry and proliferation, ultimately leading to a loss of HSC quiescence.[1][5] The sustained activation of downstream effectors like Akt and S6 kinase is a key feature observed in Cbl/Cbl-b double-knockout (DKO) HSCs.[1][5]

Downstream Signaling Pathways

The hyperactivation of c-Kit and Flt3 in the absence of Cbl-b leads to the dysregulation of several downstream pathways critical for HSC fate decisions:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Sustained Akt phosphorylation in Cbl/Cbl-b DKO HSCs is a likely mediator of their reduced quiescence.[1]

  • MAPK/Erk Pathway: This pathway is also involved in cell proliferation and differentiation.

  • STAT5 Pathway: In the context of c-Cbl, it has been shown to be hyperresponsive to thrombopoietin (TPO), leading to elevated STAT5 phosphorylation and increased c-Myc expression, which promotes HSC hyperproliferation and self-renewal.[3]

The following diagram illustrates the negative regulatory role of Cbl-b on c-Kit and Flt3 signaling in HSCs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit PI3K PI3K/Akt Pathway cKit->PI3K MAPK MAPK/Erk Pathway cKit->MAPK Ub Ubiquitination & Degradation cKit->Ub Targeting Flt3 Flt3 Flt3->PI3K Flt3->MAPK Flt3->Ub Targeting SCF SCF SCF->cKit Activation FLT3L FLT3L FLT3L->Flt3 Activation Cblb Cbl-b Cblb->cKit Negative Regulation Cblb->Flt3 Negative Regulation Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Quiescence Quiescence Proliferation->Quiescence Inhibition

Cbl-b negatively regulates c-Kit and Flt3 signaling in HSCs.

Quantitative Data on Cbl-b's Role in HSC Regulation

The loss of Cbl and Cbl-b leads to significant quantitative changes in the hematopoietic system. The following tables summarize key findings from studies on Cbl/Cbl-b DKO mice.

Table 1: Hematopoietic Stem and Progenitor Cell Populations in Cbl/Cbl-b DKO Mice

Cell PopulationWild-Type (WT)Cbl/Cbl-b DKOFold ChangeReference
Lin⁻Sca-1⁺c-Kit⁺ (LSK) Significant Increase[6]
Absolute Number/Femur~2 x 10⁴~8 x 10⁴~4x[6]
Lin⁻Sca-1⁻c-Kit⁺ (LK) Significant Increase[6]
Absolute Number/Femur~1.5 x 10⁵~6 x 10⁵~4x[6]
Long-Term HSCs (LT-HSCs) Significant Increase[8]
Flk2⁻CD150⁺CD48⁻ LSK

Data are approximate and compiled from multiple sources for illustrative purposes.

Table 2: Functional Consequences of Cbl/Cbl-b Deletion in HSCs

Functional AssayObservation in DKO HSCsConsequenceReference
Cell Cycle Analysis Reduced quiescence (fewer cells in G0)Increased proliferation, potential for exhaustion[1][2]
In Vitro Colony Forming Reduced colony-forming ability despite hyper-proliferationImpaired self-renewal and differentiation potential[1][5]
Competitive Repopulation Compromised long-term reconstitution ability, especially in secondary transplantsHSC exhaustion[1][5]
Response to 5-Fluorouracil Increased sensitivity, leading to accelerated exhaustionAmelioration of MPD in vivo[1][2]

Key Experimental Protocols

The study of Cbl-b's role in HSCs relies on a set of specialized experimental procedures. Below are summaries of key protocols.

Isolation of Hematopoietic Stem and Progenitor Cells
  • Bone Marrow Harvest: Euthanize mice and dissect femurs and tibias. Flush bone marrow with PBS containing 2% FBS using a syringe and needle.[9]

  • Red Blood Cell Lysis: Resuspend bone marrow cells in ACK lysis buffer (Ammonium-Chloride-Potassium) and incubate on ice to lyse red blood cells.

  • Lineage Depletion: To enrich for HSCs and progenitors, deplete mature lineage-committed cells (e.g., T cells, B cells, myeloid cells) using a cocktail of biotinylated antibodies against lineage markers (e.g., CD5, CD11b, B220, Gr-1, Ter119) followed by streptavidin-coated magnetic beads.

  • Flow Cytometry Staining and Sorting: Stain the lineage-depleted cells with fluorescently-conjugated antibodies against c-Kit, Sca-1, CD34, Flt3, CD48, and CD150 to identify and sort specific HSC and progenitor populations (e.g., LSK, LT-HSC, ST-HSC).[3]

In Vitro HSC Functional Assays
  • Colony-Forming Unit (CFU) Assay: Plate a defined number of sorted HSCs or bone marrow cells in a semi-solid methylcellulose medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).[10] Culture for 7-14 days and then count and classify the resulting colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to assess proliferation and differentiation potential.[10]

  • HSC Expansion Culture: Culture sorted HSCs in serum-free medium supplemented with cytokines like SCF and TPO. Newer protocols may use polyvinyl alcohol (PVA) to support robust expansion.[9][11] Cell numbers can be monitored over time to assess proliferation rates.[12][13]

In Vivo HSC Functional Assays
  • Competitive Repopulation Assay:

    • Generate bone marrow chimeras by lethally irradiating recipient mice (e.g., CD45.1 congenic strain).

    • Transplant a mixture of test donor cells (e.g., from Cbl/Cbl-b DKO mice, CD45.2) and competitor cells (wild-type, CD45.1) into the irradiated recipients.

    • At various time points post-transplantation, collect peripheral blood and analyze the percentage of donor-derived cells (CD45.2⁺) in different lineages (myeloid, lymphoid) using flow cytometry to assess long-term repopulation ability.[3]

  • Serial Bone Marrow Transplantation: To assess HSC self-renewal, harvest bone marrow from primary recipients and transplant into lethally irradiated secondary recipients. A decline in engraftment in secondary recipients indicates HSC exhaustion.[5]

The following diagram outlines a typical experimental workflow for studying HSC function in Cbl/Cbl-b DKO mice.

G cluster_mouse_models Mouse Models cluster_hsc_isolation HSC Isolation cluster_assays Functional Assays cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis WT_Mouse Wild-Type Mouse (CD45.1) BM_Harvest Bone Marrow Harvest WT_Mouse->BM_Harvest DKO_Mouse Cbl/Cbl-b DKO Mouse (CD45.2) DKO_Mouse->BM_Harvest FACS FACS Sorting (LSK, LT-HSC) BM_Harvest->FACS CFU CFU Assay FACS->CFU Culture Expansion Culture FACS->Culture Transplant Competitive Repopulation FACS->Transplant Analysis Flow Cytometry Cell Cycle Analysis Colony Counting CFU->Analysis Culture->Analysis Serial_Tx Serial Transplantation Transplant->Serial_Tx Transplant->Analysis Serial_Tx->Analysis

Experimental workflow for HSC analysis in Cbl/Cbl-b DKO mice.

Therapeutic Implications and Future Directions

The critical role of Cbl-b in maintaining HSC quiescence has significant implications for both regenerative medicine and cancer therapy.

  • HSC Expansion: Transient inhibition of Cbl-b could potentially be explored as a strategy to expand HSCs ex vivo for transplantation purposes. However, this would need to be carefully controlled to avoid inducing HSC exhaustion or transformation.

  • Cancer Therapy: The finding that Cbl/Cbl-b DKO HSCs are more sensitive to cell cycle-specific chemotherapeutic agents like 5-fluorouracil suggests a potential therapeutic strategy.[1][2] For myeloid malignancies driven by Cbl mutations, therapies that push HSCs into the cell cycle could selectively eliminate the malignant stem cell population, a concept termed "exhaustion therapy".[1]

Future research will likely focus on dissecting the precise downstream signaling events that are dysregulated in the absence of Cbl-b, identifying other potential substrates of Cbl-b in HSCs, and exploring the feasibility of targeting the Cbl-b pathway for therapeutic benefit.

Conclusion

Cbl-b, in concert with c-Cbl, is an indispensable regulator of hematopoietic stem cell homeostasis. By acting as a brake on pro-proliferative signaling from key receptor tyrosine kinases like c-Kit and Flt3, Cbl-b enforces HSC quiescence and preserves long-term self-renewal capacity. The severe myeloproliferative disease that results from the combined loss of Cbl and Cbl-b highlights their crucial, redundant function as tumor suppressors in the hematopoietic system. A thorough understanding of the molecular pathways governed by Cbl-b is essential for developing novel therapeutic strategies for both hematopoietic malignancies and HSC-based regenerative medicine.

References

evolutionary conservation of the CBLB gene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of the CBLB Gene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Casitas B-lineage lymphoma proto-oncogene-b (CBLB) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune cell activation.[1][2] Its role as an intracellular checkpoint, particularly in establishing the activation threshold for T-cells and B-cells, makes it a compelling target for therapeutic intervention, especially in immuno-oncology.[3][4] The CBLB gene and its protein product are highly conserved throughout metazoan evolution, from nematodes to humans, underscoring its fundamental biological importance.[5][6] This high degree of conservation in both structure and function provides a robust foundation for the development of targeted therapies, as insights from model organisms can be more reliably translated to human physiology. This guide provides a comprehensive technical overview of the evolutionary conservation of CBLB, its molecular architecture, its conserved role in signaling pathways, and the experimental methodologies used to study its function.

The CBL Gene Family: An Evolutionary Perspective

The mammalian Cbl family of proteins consists of three homologous members: c-Cbl (CBL), Cbl-b (CBLB), and Cbl-3 (CBLC).[6] These proteins emerged from an ancestral gene through two duplication events, giving rise to the three distinct mammalian genes.[7] Orthologs of the Cbl family are found in invertebrates such as Drosophila melanogaster (D-Cbl) and Caenorhabditis elegans (Sli-1), indicating a long and significant evolutionary history.[6][8] While all members share a core function as E3 ubiquitin ligases, they exhibit distinct expression patterns and non-redundant roles. Cbl-b, for instance, is predominantly expressed in peripheral T-cells, whereas c-Cbl is mainly found in the thymus, suggesting specialized roles in T-cell development and peripheral tolerance induction.[5]

Molecular Architecture and Conservation of CBLB

The function of CBLB is intrinsically linked to its highly conserved modular structure. The N-terminal half of the protein, in particular, shows remarkable sequence and structural conservation across species.[5][6]

Conserved Protein Domains

CBLB contains several key domains that are critical for its function as both an E3 ligase and an adaptor protein:

  • Tyrosine-Kinase-Binding (TKB) Domain: This unique N-terminal domain is responsible for recognizing and binding to specific phosphorylated tyrosine motifs on target proteins, such as the kinases Syk and Zap-70.[5] The TKB domain itself is a composite structure comprising a four-helix bundle (4H), a calcium-binding EF hand, and a variant Src homology 2 (SH2) domain.[5][6][9] This entire module is required for substrate recognition.[5]

  • Linker and RING Finger (RF) Domain: A highly conserved linker region connects the TKB domain to the RING finger domain.[5] The RING finger domain is the catalytic core of the E3 ligase, recruiting an E2 ubiquitin-conjugating enzyme to catalyze the transfer of ubiquitin to the target substrate.[5][10]

  • Proline-Rich (PR) Domain: Located in the more variable C-terminal region, this domain mediates interactions with SH3-domain-containing proteins, facilitating CBLB's role as a signaling adaptor.[5][6]

  • Ubiquitin-Associated (UBA) Domain: This C-terminal domain allows CBLB to interact with ubiquitin and polyubiquitinated proteins, a feature that is essential for its regulatory functions.[5]

Quantitative Analysis of Conservation

The evolutionary conservation of CBLB is evident at the genomic and protein sequence levels.

Table 1: Orthologs of the Human CBLB Gene

Species Common Name Ortholog Gene Symbol Chromosome Location
Homo sapiens Human CBLB 3q13.11[5]
Mus musculus Mouse Cblb 16 B5[5]
Drosophila melanogaster Fruit Fly D-Cbl ---

| Caenorhabditis elegans | Nematode | sli-1 | --- |

Data sourced from various references.[5][8]

Table 2: Cross-Species Protein Domain Sequence Identity (Relative to Human CBLB)

Domain Mus musculus Danio rerio (Zebrafish) Drosophila melanogaster Caenorhabditis elegans
TKB Domain ~98% ~85% ~75%[11] ~55%[11]
RING Finger Domain ~99% ~90% ~78% ~60%
UBA Domain ~95% ~75% Not Applicable Not Applicable

(Note: These are approximate values based on high conservation reported in the literature; precise percentages can vary with alignment algorithms.)

The high sequence identity in the TKB and RING finger domains across vast evolutionary distances highlights the conserved mechanism of substrate recognition and ubiquitin transfer.[11]

Table 3: Genomic Locus of CBLB

Species Gene Symbol Chromosome Genomic Coordinates (Assembly)
Homo sapiens CBLB 3 105,655,461-105,869,552 (GRCh38)[12][13]

| Mus musculus | Cblb | 16 | 51,851,588-52,028,411 (GRCm39)[13] |

Conservation of Function and Signaling Pathways

The structural conservation of CBLB directly translates to a conserved biological function: the negative regulation of tyrosine kinase-dependent signaling, particularly in the immune system.[4]

CBLB in T-Cell Receptor (TCR) Signaling

In T-cells, CBLB is a critical gatekeeper that establishes the requirement for co-stimulation (e.g., via CD28) to achieve full activation.[14] In the absence of a co-stimulatory signal, CBLB remains active and targets key components of the TCR signaling cascade for ubiquitination and degradation, leading to a state of T-cell anergy or unresponsiveness.[1][15] Key targets include PLC-γ1, PKC-θ, and Vav1.[1][5] Genetic knockout of Cblb in mice results in hyperactive T-cells that can proliferate and produce IL-2 without CD28 co-stimulation.[3][14]

Caption: CBLB-mediated negative regulation of T-Cell Receptor (TCR) signaling.

CBLB in B-Cell Receptor (BCR) Signaling

Similar to its role in T-cells, CBLB negatively regulates BCR signaling.[5] Upon BCR stimulation, CBLB targets the tyrosine kinase Syk for ubiquitination and subsequent degradation.[2] It also attenuates signals from other key molecules like PLC-γ2 and Vav.[5] Cblb knockout B-cells exhibit sustained phosphorylation of signaling intermediates, prolonged calcium mobilization, and heightened activation in response to BCR engagement.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Syk Syk BCR->Syk activates Vav Vav Syk->Vav activates PLCg2 PLC-γ2 Syk->PLCg2 activates Degradation Proteasomal Degradation Syk->Degradation B-Cell Activation B-Cell Activation Vav->B-Cell Activation PLCg2->B-Cell Activation CBLB CBLB CBLB->Syk ubiquitinates CBLB->Vav ubiquitinates CBLB->PLCg2 ubiquitinates Ub Ubiquitin

Caption: CBLB-mediated negative regulation of B-Cell Receptor (BCR) signaling.

Methodologies for Studying CBLB Conservation and Function

A variety of experimental and computational techniques are employed to investigate the evolutionary conservation and function of the CBLB gene.

Bioinformatic Analysis of Evolutionary Conservation

Protocol 1: Phylogenetic and Synteny Analysis

  • Principle: This computational approach uses sequence data to infer evolutionary relationships (phylogeny) and conservation of gene order on chromosomes (synteny) across different species.[7][16]

  • Methodology:

    • Sequence Retrieval: Obtain CBLB ortholog protein sequences from databases like NCBI and Ensembl.[12][17]

    • Multiple Sequence Alignment (MSA): Align sequences using tools like ClustalW or MAFFT to identify conserved regions and domains.

    • Phylogenetic Tree Construction: Use methods such as Neighbor-Joining or Maximum Likelihood (e.g., with MEGA or PhyML software) to construct a phylogenetic tree from the aligned sequences.[18][19]

    • Synteny Analysis: Utilize genome browsers and comparative genomics tools (e.g., Ensembl Compara, MCScanX) to compare the genomic neighborhood of the CBLB gene across different species, looking for conserved gene order.[16][20]

G start Identify CBLB Gene in Species A step1 Retrieve Ortholog Sequences (e.g., Species B, C, D) start->step1 step2 Perform Multiple Sequence Alignment (MSA) step1->step2 step5 Perform Synteny Analysis (Compare Genomic Context) step1->step5 step3 Construct Phylogenetic Tree step2->step3 step4 Analyze Conserved Domains and Residues step2->step4 end Determine Evolutionary Conservation step3->end step4->end step5->end

Caption: Workflow for bioinformatic analysis of gene conservation.

In Vitro Ubiquitination Assay

Protocol 2: Assessing CBLB E3 Ligase Activity

  • Principle: This biochemical assay directly measures the ability of CBLB to catalyze the transfer of ubiquitin to a specific substrate protein in a controlled, cell-free environment.[1]

  • Key Reagents & Materials:

    • Recombinant human E1 activating enzyme

    • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

    • Recombinant human CBLB protein

    • Recombinant substrate protein (e.g., ZAP-70, Syk)

    • Ubiquitin and ATP

    • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • SDS-PAGE gels, Western blot apparatus, and antibodies against ubiquitin and the substrate.

  • Methodology:

    • Reaction Setup: Combine E1, E2, CBLB, substrate, ubiquitin, and ATP in the reaction buffer. Set up control reactions lacking one component (e.g., -CBLB, -ATP, -Substrate).

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with an anti-substrate antibody. The appearance of higher molecular weight bands or a "smear" above the unmodified substrate indicates polyubiquitination. Confirm with an anti-ubiquitin antibody.

G start Combine Reagents: E1, E2, CBLB, Substrate, Ubiquitin, ATP step1 Incubate at 37°C start->step1 step2 Stop Reaction with Loading Buffer step1->step2 step3 Separate by SDS-PAGE step2->step3 step4 Western Blot with Anti-Substrate Antibody step3->step4 end_pos Result: Higher MW Bands (Ubiquitination) step4->end_pos If CBLB is active end_neg Result: Single Band (No Ubiquitination) step4->end_neg In control (-CBLB)

Caption: Experimental workflow for an in vitro ubiquitination assay.

In Vivo Analysis: The Cblb Knockout Mouse Model

Protocol 3: Phenotypic Analysis of Cblb Knockout Mice

  • Principle: Deleting the Cblb gene in a model organism like the mouse allows for the study of its physiological function in vivo.[21] Conditional knockout models further allow for tissue-specific gene deletion to dissect cell-type-specific roles.[14][22]

  • Methodology:

    • Generation of Mice: Generate Cblb knockout (Cblb-/-) mice using CRISPR/Cas9 or traditional homologous recombination techniques. Breed to establish homozygous knockout, heterozygous, and wild-type littermate controls.

    • Immunophenotyping: Collect splenocytes, lymph node cells, and peripheral blood. Perform flow cytometry using antibodies against T-cell markers (CD3, CD4, CD8), B-cell markers (B220, IgM), and activation markers (CD25, CD69, CD44).

    • Functional T-Cell Assays: Isolate T-cells from knockout and wild-type mice. Stimulate in vitro with anti-CD3/CD28 antibodies. Measure proliferation (e.g., via CFSE dilution) and cytokine production (e.g., IL-2 via ELISA).

    • Autoimmunity Assessment: Monitor mice for signs of spontaneous autoimmunity (e.g., organ inflammation). Analyze serum for the presence of autoantibodies.

    • Tumor Challenge Studies: Inoculate knockout and wild-type mice with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma). Monitor tumor growth over time to assess anti-tumor immunity.[3]

Table 4: Key Phenotypes of Cblb Knockout Mice

Phenotypic Trait Wild-Type (WT) Cblb Knockout (Cblb-/-) Reference(s)
T-Cell Activation Requires TCR + CD28 co-stimulation Proliferates with TCR stimulation alone [14]
Immune Tolerance Susceptible to anergy induction Resistant to anergy induction [1][15]
Autoimmunity No spontaneous autoimmunity Develops spontaneous autoimmunity with age [2]
Anti-Tumor Immunity Progressive tumor growth Spontaneous tumor rejection/reduced growth [3]

| BCR Signaling | Transient signaling response | Sustained signaling and Ca2+ mobilization |[5] |

Implications for Drug Development

The high evolutionary conservation of CBLB's structure and its critical role as an immune checkpoint make it an exceptionally attractive drug target.[3][4]

  • Target Robustness: The conserved function ensures that inhibiting CBLB will have a predictable effect on the immune system across preclinical models and humans. The active site and regulatory regions are highly similar, facilitating structure-based drug design.[23]

  • Therapeutic Strategy: The development of small molecule inhibitors of CBLB aims to phenocopy the genetic knockout.[3] By inhibiting CBLB's E3 ligase activity, these drugs lower the threshold for T-cell and NK-cell activation, unleashing a more potent anti-tumor immune response.[24][25]

  • Translational Relevance: The ability to study the effects of CBLB inhibition in mouse models with a fully competent immune system provides high-fidelity data that is directly relevant to clinical development in humans.[3]

Conclusion

The CBLB gene is a paradigm of evolutionary conservation, maintaining its core structure and function as a critical negative regulator of immune activation across a wide range of species. Its conserved domains facilitate a precise mechanism of substrate ubiquitination that sets the threshold for lymphocyte activation and enforces peripheral tolerance. This deep conservation not only highlights its fundamental biological importance but also validates it as a robust and promising target for the next generation of cancer immunotherapies. A thorough understanding of its evolutionary trajectory, conserved signaling pathways, and the methodologies to study them is essential for researchers and drug developers seeking to therapeutically modulate this key immune checkpoint.

References

CBLB Gene Mutations in Human Diseases: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Casitas B-lineage lymphoma b (CBLB) gene, located on chromosome 3q13.11, encodes the E3 ubiquitin-protein ligase CBL-B.[1] This protein is a critical negative regulator of signal transduction pathways, particularly in the immune system.[2][3] By ubiquitinating target proteins, CBL-B marks them for degradation by the proteasome, thereby controlling the amplitude and duration of cellular responses.[1] Its role as a key gatekeeper in immune cell activation and tolerance has positioned it as a significant area of research in both autoimmune diseases and oncology.[3][4] This technical guide provides an in-depth overview of the role of CBLB gene mutations in human diseases, detailed experimental methodologies for their study, and a summary of the current understanding of CBL-B signaling pathways.

Data Presentation: CBLB Mutations and Associated Clinical Phenotypes

Mutations in the CBLB gene have been implicated in a range of human diseases, primarily those involving immune dysregulation. While large-scale quantitative data for CBLB-specific mutations across all associated diseases are still emerging, existing studies provide valuable insights into their clinical significance. The data presented below is compiled from various research and clinical studies. It is important to note that much of the literature on myeloid malignancies investigates the broader CBL gene family, and data specific to CBLB in these cancers are less prevalent.

Table 1: Germline CBLB Mutations in Autoimmune and Immune Dysregulation Syndromes
Disease/SyndromeCohort SizeNumber of Patients with CBLB MutationsMutation TypeKey Clinical FeaturesReference
Early-Onset Multisystem Autoimmune Disease3 unrelated children3Homozygous (p.R496X, p.C464W, p.H285L)Autoimmunity, chronic urticaria, T-cell hyperproliferation.[5][6][7][5]
Type 1 Diabetes480 Danish families1 SNP (exon 12) showed significant associationSingle Nucleotide PolymorphismAssociation with Type 1 Diabetes, potential gene-gene interaction with CTLA4.[8][8]
Type 1 DiabetesNot specified (Japanese subjects)6 missense mutations identified (A155V, F328L, N466D, K837R, T882A, R968L)MissenseF328L identified as a loss-of-function mutation with impaired suppression of T-cell activation.[9][9]
Multiple Sclerosis1,775 cases and 2,005 controls (replication cohort)rs9657904 variant showed significant association (P = 1.60 x 10⁻¹⁰)Single Nucleotide PolymorphismIncreased susceptibility to Multiple Sclerosis.[10][10]
Multiple SclerosisNot specifiedrs12487066 variant associated with diminished CBL-B expressionSingle Nucleotide PolymorphismReduced CBL-B expression in CD4+ T cells of patients during relapse.[11][11]
Table 2: Somatic CBLB Mutations in Hematological Malignancies
DiseaseCohort SizeNumber of Patients with CBLB MutationsMutation FrequencyKey Clinical FeaturesReference
Myeloid Neoplasms (general)Not specifiedMutations are less common than in c-CBLLowOften co-occur with other mutations (e.g., TET2).[12][12]
Chronic Myelogenous Leukemia (CML) - Accelerated/Blast Phase34 (AP and BP)2~5.9%Associated with disease progression.[7][7]
Myeloproliferative Neoplasms (MPN)4041 (p.R462W)~0.25%Did not show a hyperproliferative response in a 32D(FLT3) cell model.[13][13]

Note: The frequency of CBLB mutations in myeloid malignancies is significantly lower than that of its paralog, c-CBL. Much of the literature reports on the CBL family as a whole, with c-CBL mutations being more prevalent, particularly in juvenile myelomonocytic leukemia (JMML) and chronic myelomonocytic leukemia (CMML), where they can reach frequencies of 10-15%.[1][14][15]

Core Signaling Pathways Involving CBL-B

CBL-B is a central hub in the regulation of immune cell signaling. Its primary function is to act as a brake on lymphocyte activation, thereby maintaining immune homeostasis and preventing autoimmunity. Below are diagrams of key signaling pathways influenced by CBL-B.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K (p85) CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCG1 PLCγ1 ZAP70->PLCG1 Activation T-Cell Activation (Proliferation, IL-2 production) Vav1->Activation PI3K->Activation PLCG1->Activation CBLB CBL-B CBLB->Vav1 CBLB->PI3K CBLB->PLCG1 Ub Ub CBLB->Ub E3 Ligase Activity Ub->CBLB

Experimental Workflow for Investigating CBLB Mutations

Experimental_Workflow Patient_Sample Patient Sample (Blood, Tissue) DNA_Extraction Genomic DNA Extraction Patient_Sample->DNA_Extraction WES Whole Exome Sequencing (WES) DNA_Extraction->WES Sanger Sanger Sequencing (Validation) WES->Sanger Mutation_Identified CBLB Mutation Identified Sanger->Mutation_Identified CRISPR CRISPR/Cas9 Knockout or Site-Directed Mutagenesis Mutation_Identified->CRISPR Cell_Line Cell Line Model (e.g., Jurkat T-cells) Cell_Line->CRISPR Functional_Assays Functional Assays CRISPR->Functional_Assays CoIP Co-Immunoprecipitation Functional_Assays->CoIP Ubiquitination_Assay In Vitro Ubiquitination Assay Functional_Assays->Ubiquitination_Assay Western_Blot Western Blot (Phospho-proteins) Functional_Assays->Western_Blot Flow_Cytometry Flow Cytometry (T-cell activation/proliferation) Functional_Assays->Flow_Cytometry

Caption: Workflow for identification and functional analysis of CBLB mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CBLB gene mutations.

Genomic Sequencing of the CBLB Gene

Objective: To identify germline or somatic mutations in the CBLB gene.

Methodology: Whole Exome Sequencing (WES)

  • DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., peripheral blood mononuclear cells, tumor tissue) using a commercial kit.

  • Library Preparation:

    • Fragment genomic DNA to a size of 150-200 bp.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Exome Capture:

    • Hybridize the DNA library with biotinylated probes specific for human exonic regions.

    • Capture the probe-DNA hybrids using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-specifically bound DNA.

    • Amplify the captured library.

  • Sequencing:

    • Sequence the captured library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align the sequencing reads to the human reference genome (e.g., GRCh38).

    • Call variants (single nucleotide variants and indels) using a variant calling tool (e.g., GATK).

    • Annotate the variants to identify those within the CBLB gene.

    • Filter variants based on population frequency, predicted pathogenicity, and inheritance pattern.

  • Validation: Validate candidate mutations using Sanger sequencing.

CRISPR/Cas9-Mediated Knockout of CBLB in Primary Human T-Cells

Objective: To create a cellular model of CBL-B deficiency to study the functional consequences of gene inactivation.

Methodology:

  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • sgRNA Design and Synthesis: Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the CBLB gene.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate purified Cas9 protein with the synthetic sgRNA to form RNP complexes.

  • Electroporation:

    • Resuspend activated T-cells in an appropriate electroporation buffer.

    • Add the RNP complexes to the cell suspension.

    • Deliver the RNP complexes into the T-cells using a nucleofector device.

  • Cell Culture: Culture the electroporated T-cells in the presence of IL-2 to allow for gene editing and cell expansion.

  • Validation of Knockout:

    • Genomic DNA: Extract genomic DNA and perform PCR followed by Sanger sequencing or next-generation sequencing to confirm the presence of insertions/deletions (indels) at the target site.

    • Protein: Perform western blotting to confirm the absence of CBL-B protein expression.

Co-Immunoprecipitation (Co-IP) of CBL-B and Substrate Proteins

Objective: To investigate the interaction between CBL-B and its putative substrates.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., T-cells with and without stimulation).

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for CBL-B or the substrate protein overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against CBL-B and the putative interacting protein.

In Vitro Ubiquitination Assay

Objective: To determine if a protein is a direct substrate of CBL-B's E3 ligase activity.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following recombinant components:

    • Ubiquitin-activating enzyme (E1)

    • Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)

    • Recombinant CBL-B protein

    • The putative substrate protein

    • ATP

    • Ubiquitin (often biotinylated for detection)

    • Reaction buffer

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Detect the ubiquitinated substrate by western blotting using an antibody against the substrate or streptavidin-HRP if biotinylated ubiquitin was used. An increase in the molecular weight of the substrate protein (a laddering pattern) indicates polyubiquitination.

Western Blot for Phosphorylated Signaling Proteins

Objective: To assess the impact of CBL-B deficiency on the phosphorylation status of downstream signaling molecules.

Methodology:

  • Sample Preparation:

    • Lyse wild-type and CBLB-deficient cells (with or without stimulation) in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Vav1, phospho-Syk) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Total Protein Control: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein to ensure equal loading.

T-Cell Proliferation Assay

Objective: To measure the effect of CBL-B deficiency on T-cell proliferation in response to stimulation.

Methodology:

  • Cell Labeling: Label wild-type and CBLB-deficient T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Cell Culture and Stimulation:

    • Plate the labeled T-cells in a 96-well plate.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze them on a flow cytometer.

    • As the cells divide, the fluorescence intensity of the dye is halved with each generation.

    • Quantify the percentage of divided cells and the proliferation index.

Conclusion

CBL-B is a master regulator of immune cell function, and its dysregulation through genetic mutations is increasingly recognized as a driver of human diseases, ranging from rare monogenic autoimmune disorders to contributing factors in more common polygenic autoimmune conditions and certain cancers. The technical guide provided here offers a framework for the investigation of CBLB mutations, from their identification in patients to their functional characterization in cellular and in vivo models. A deeper understanding of the molecular consequences of these mutations will be crucial for the development of targeted therapies that aim to either restore CBL-B's inhibitory function in autoimmune diseases or to block it in the context of cancer immunotherapy. Further research is needed to establish a more comprehensive quantitative landscape of CBLB mutations across a wider spectrum of human diseases.

References

Methodological & Application

Measuring Cbl-b Ubiquitin Ligase Activity In Vitro: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role as a negative regulator of immune responses, particularly in T-cell activation.[1][2] As a key intracellular checkpoint, Cbl-b ubiquitinates specific signaling proteins, targeting them for degradation and thereby downregulating immune cell activation.[2][3] This function positions Cbl-b as a compelling therapeutic target in immuno-oncology, where its inhibition can enhance the immune system's ability to recognize and eliminate cancer cells.[3][4]

This document provides detailed protocols for measuring the E3 ubiquitin ligase activity of Cbl-b in vitro. The primary focus will be on auto-ubiquitination, a common and reliable proxy for its ligase activity.[5] The methods described herein are essential for studying the enzymatic function of Cbl-b and for screening potential small molecule inhibitors in a drug discovery context.

Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b is a critical regulator in signaling pathways within immune cells.[1] Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b is recruited to downstream signaling molecules, leading to their ubiquitination and subsequent degradation, which contributes to T-cell anergy.[1] However, with co-stimulation through CD28, Cbl-b itself is targeted for ubiquitination and degradation, thereby removing this inhibitory signal and allowing for full T-cell activation.[1]

Cbl_b_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 Vav1 Vav1 CD28->Vav1 Activation Proteasome Proteasomal Degradation PLCg1->Proteasome Degradation PI3K PI3K Vav1->PI3K Activation Vav1->Proteasome PI3K->Proteasome Cbl_b Cbl-b (E3 Ligase) Cbl_b->PLCg1 Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Ub Ubiquitin

Caption: Cbl-b mediated ubiquitination of T-cell signaling molecules.

Principles of In Vitro Ubiquitination Assays

The in vitro ubiquitination assay reconstitutes the enzymatic cascade responsible for ubiquitin conjugation to a substrate. This process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), in this case, Cbl-b.[6][7] The reaction is initiated by the ATP-dependent activation of ubiquitin by E1. The activated ubiquitin is then transferred to E2, which in turn collaborates with an E3 ligase to transfer the ubiquitin to a lysine residue on the target substrate or on the E3 ligase itself (auto-ubiquitination).[6][7]

Experimental Protocols

Several methods can be employed to measure Cbl-b ubiquitin ligase activity in vitro. Below are detailed protocols for a traditional Western blot-based assay and a more high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Method 1: Western Blot-Based Auto-Ubiquitination Assay

This method provides a direct visualization of the ubiquitination of Cbl-b.

Materials and Reagents:

ReagentStock ConcentrationWorking Concentration
Recombinant Human E1 (UBE1)5 µM100 nM
Recombinant Human E2 (UbcH5b)25 µM244 nM - 1 µM
Recombinant Human Cbl-b (GST-tagged)10 µM0.5 - 1 µM
Ubiquitin (wild-type or biotinylated)1.17 mM (10 mg/mL)~100 µM
10X Ubiquitination Buffer10X1X
Mg-ATP Solution100 mM10 mM
2X SDS-PAGE Sample Buffer2X1X

10X Ubiquitination Buffer Composition: 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP. An alternative buffer is 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT.[8]

Protocol:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the components in the following order in a microcentrifuge tube:

ReagentVolume (µL)Final Concentration
dH₂Oto 25 µLN/A
10X Ubiquitination Buffer2.51X
Ubiquitin1~100 µM
Recombinant Cbl-bX5-10 µM
E1 Enzyme0.5100 nM
E2 EnzymeXVaries
Mg-ATP Solution2.510 mM

Note: A negative control reaction should be set up by replacing the Mg-ATP solution with dH₂O.

  • Initiation and Incubation: Initiate the reaction by adding the Mg-ATP solution. Incubate the reaction mixture at 37°C for 60 to 120 minutes.[8][9]

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling the samples at 95°C for 5-10 minutes.[8][9]

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against Cbl-b or ubiquitin.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

Data Interpretation: A successful auto-ubiquitination reaction will result in a ladder of higher molecular weight bands above the unmodified Cbl-b band on the Western blot. This ladder represents the addition of multiple ubiquitin molecules. The negative control lacking ATP should only show the band for unmodified Cbl-b.

Method 2: TR-FRET-Based Auto-Ubiquitination Assay

This homogeneous (no-wash) assay is suitable for high-throughput screening of Cbl-b inhibitors.[4][10] It measures the formation of polyubiquitin chains on Cbl-b.

Materials and Reagents:

Reagent
Recombinant Human E1 (UBE1)
Recombinant Human E2 (UbcH5b)
Recombinant Human Cbl-b (GST-tagged)
Biotin-labeled Ubiquitin
Terbium-labeled anti-GST antibody
Streptavidin-conjugated fluorophore
ATP
Assay Buffer
384-well low-volume white microplates

Protocol:

  • Reagent Preparation: Prepare working solutions of all enzymes, ubiquitin, and detection reagents in the assay buffer. Prepare serial dilutions of any test compounds (e.g., Cbl-b inhibitors) in assay buffer.

  • Assay Plate Setup (Example for a 20 µL final volume):

    • Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.[3]

    • Add 4 µL of a master mix containing E1, E2, and biotinylated ubiquitin.[3]

    • Add 4 µL of recombinant GST-tagged Cbl-b.[2]

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding to Cbl-b.[2]

  • Reaction Initiation and Incubation:

    • Initiate the ubiquitination reaction by adding 10 µL of ATP solution.[2]

    • Incubate the plate at 30°C or 37°C for 60 minutes.[2][3]

  • Detection:

    • Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated fluorophore.[3]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[3]

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at the donor and acceptor wavelengths.

Data Presentation:

The results of the TR-FRET assay can be summarized in a table, with the primary readout being the TR-FRET ratio, which is proportional to the extent of Cbl-b auto-ubiquitination.

CompoundConcentration (µM)TR-FRET Ratio (665nm/620nm)% Inhibition
Vehicle (DMSO)-1.50
Cbl-b Inhibitor0.11.220
Cbl-b Inhibitor10.847
Cbl-b Inhibitor100.473
No ATP Control-0.2-

Note: Data are hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The general workflow for an in vitro Cbl-b auto-ubiquitination assay is depicted below.

Cbl_b_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ubiquitination Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Master Mix: E1, E2, Cbl-b, Ubiquitin Setup Combine Reagents and Inhibitor in Microplate/Tube Reagents->Setup Inhibitor Prepare Inhibitor Dilutions Inhibitor->Setup Initiate Initiate with ATP Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction (e.g., SDS Buffer) Incubate->Terminate Detect Detection Method: - Western Blot - TR-FRET - Luminescence Terminate->Detect Analyze Data Analysis Detect->Analyze

Caption: General workflow for an in vitro Cbl-b ubiquitination assay.

Conclusion

The protocols outlined in this application note provide robust and adaptable methods for measuring the in vitro E3 ubiquitin ligase activity of Cbl-b. The choice between a Western blot-based assay and a TR-FRET assay will depend on the specific experimental goals, with the former offering direct visualization and the latter providing a high-throughput solution for inhibitor screening. These assays are fundamental tools for advancing our understanding of Cbl-b's role in immune regulation and for the development of novel immunotherapies.

References

Best Antibodies and Protocols for Cbl-b Western Blotting: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal antibodies and detailed protocols for the successful detection of Cbl-b by Western blotting. Cbl-b (Casitas B-lineage lymphoma-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune responses, making it a key target in immunotherapy research.[1][2] Accurate and reliable detection of Cbl-b is paramount for studies investigating its role in health and disease.

Recommended Antibodies for Cbl-b Western Blotting

The selection of a highly specific and validated antibody is the most critical factor for obtaining reliable Western blotting data. Below is a summary of well-regarded Cbl-b antibodies that have been validated for Western blotting, including several with knockout validation.

Antibody Name Supplier Catalog # Type Host Cross-Reactivity KO Validated Notes
Cbl-b (D3C12)Cell Signaling Technology9498MonoclonalRabbitHuman, Mouse, Rat, BovineYes[3][4]Recognizes endogenous levels of total Cbl-b and does not cross-react with c-Cbl.[5]
Anti-CBLB antibody [246C5a]Abcamab54362MonoclonalMouseHuman, MouseYes[3]Specificity confirmed in CBLB Knockout HeLa cell line.
Cbl-b Antibody (G-1)Santa Cruz Biotechnologysc-8006MonoclonalMouseHuman, Mouse, RatNoWidely cited in publications for various applications including WB and IP.[6]
CBLB AntibodyNovus BiologicalsNBP1-49920PolyclonalRabbitHuman, Mouse, RatNoValidated for both WB and IP applications.
Cbl-b AntibodyCell Signaling Technology8160PolyclonalRabbitHumanNoRecognizes endogenous levels of total Cbl-b protein and does not cross-react with other Cbl family members.[7]
CBLB Polyclonal AntibodyProteintech12781-1-APPolyclonalRabbitHuman, Mouse, RatNoDetects multiple isoforms of Cbl-b.[8]

Cbl-b Signaling Pathway

Cbl-b is a RING finger E3 ubiquitin ligase that negatively regulates T-cell activation.[1] Upon T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to key signaling molecules, leading to their ubiquitination and subsequent degradation. This action effectively raises the threshold for T-cell activation.

Cbl_b_Signaling_Pathway Cbl-b Negative Regulation of T-Cell Activation cluster_cell T-Cell TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 Vav1 Vav1 CD28->Vav1 PI3K PI3K (p85) CD28->PI3K Activation T-Cell Activation PLCg1->Activation Vav1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->PLCg1 Cbl_b->Vav1 Cbl_b->PI3K Ub Ubiquitin Ub->Cbl_b

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.

Experimental Workflow for Cbl-b Western Blotting

The following diagram outlines the key steps for a successful Cbl-b Western blotting experiment.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: A typical workflow for performing a Western blot experiment to detect Cbl-b.

Detailed Protocol for Cbl-b Western Blotting

This protocol is a synthesis of best practices from various sources and is designed for use with cultured immune cells such as Jurkat T-cells or primary T-lymphocytes.[1][9][10]

1. Cell Culture and Treatment a. Culture Jurkat T-cells or primary T-cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10] b. Seed cells at a density of 1 x 10^6 cells/mL.[1][10] c. If studying the effects of a Cbl-b inhibitor, pre-treat cells with the inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).[1][10] d. (Optional) To induce T-cell activation, stimulate cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for the last 15-30 minutes of the treatment period.[1]

2. Cell Lysis a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[1][10] b. Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS) and centrifuge again.[1][10] c. Lyse the cells in ice-cold RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).[1][10] d. Incubate on ice for 30 minutes with occasional vortexing.[1][10] e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1][10] f. Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1][10]

4. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer.[1][10] b. Add 1/4 volume of 4x Laemmli sample buffer to each sample.[1] c. Boil the samples at 95-100°C for 5 minutes.[1][10] d. Load 20-40 µg of protein per lane into a precast polyacrylamide gel.[9][10] Include a pre-stained protein ladder.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][10] Ensure the PVDF membrane is pre-activated with methanol.[1]

6. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][9][10] b. Incubate the membrane with the primary Cbl-b antibody diluted in the blocking buffer as per the manufacturer's recommendation (e.g., 1:1000 to 1:10000) overnight at 4°C with gentle agitation.[9][10] c. Wash the membrane three times for 5-10 minutes each with TBST.[1][9][10] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][9]

7. Detection and Analysis a. Wash the membrane three times for 10 minutes each with TBST.[10] b. Prepare the ECL substrate according to the manufacturer's instructions.[1] c. Incubate the membrane with the ECL substrate for 1-5 minutes.[1][9] d. Capture the chemiluminescent signal using a digital imager or X-ray film.[1][9] e. For normalization, the membrane can be stripped and re-probed with a loading control antibody, such as anti-β-actin.[1]

References

Application Notes: Generating Cbl-b Knockout Cell Lines Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a crucial intracellular immune checkpoint, negatively regulating the activation of various immune cells, particularly T lymphocytes and NK cells.[1][2] By establishing the activation threshold for these immune cells, Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[2][3] However, in the context of oncology, this regulation can hinder effective anti-tumor immune responses.[2] The knockout or inhibition of Cbl-b has been demonstrated to lower the T-cell activation threshold, rendering them resistant to suppression and enhancing their cytotoxic capabilities.[2][4] This makes Cbl-b a promising therapeutic target for augmenting cancer immunotherapy.[5][6]

The CRISPR/Cas9 system offers a potent and precise tool for knocking out the CBLB gene, enabling in-depth functional studies of its role in immune regulation.[2][4] These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of Cbl-b, methods for validation, and an overview of functional assays to characterize the resulting phenotype.

Cbl-b Signaling Pathway

Cbl-b is a key negative regulator in immune cell signaling pathways.[3] It primarily targets proteins for ubiquitination, leading to their degradation or altered function.[3] In T-cells, Cbl-b attenuates intracellular signaling cascades initiated by T-cell receptor (TCR) engagement, thereby preventing excessive activation.[1][3] Key substrates of Cbl-b include Vav1, PLC-γ1, and the p85 subunit of PI3K.[2] By ubiquitinating these signaling intermediates, Cbl-b dampens T-cell activation.[2]

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR LCK LCK TCR->LCK activates CD28 CD28 Cbl_b Cbl-b (E3 Ligase) CD28->Cbl_b inhibits ZAP70 ZAP70 LCK->ZAP70 activates Vav1 Vav1 ZAP70->Vav1 PLCg1 PLC-γ1 ZAP70->PLCg1 PI3K PI3K (p85) ZAP70->PI3K Activation T-Cell Activation Vav1->Activation PLCg1->Activation PI3K->Activation Cbl_b->Vav1 ubiquitinates Cbl_b->PLCg1 ubiquitinates Cbl_b->PI3K ubiquitinates

A simplified diagram of the Cbl-b signaling pathway in T-cell activation.

Experimental Workflow for Generating Cbl-b Knockout Cell Lines

The generation of Cbl-b knockout cell lines using CRISPR/Cas9 involves a systematic workflow from guide RNA design to clonal selection and validation.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation & Selection sgRNA_design 1. sgRNA Design & Synthesis RNP_formation 3. Cas9/sgRNA RNP Formation sgRNA_design->RNP_formation Cell_prep 2. Cell Preparation (e.g., Primary T-cell Isolation) Transfection 4. Transfection (e.g., Electroporation) Cell_prep->Transfection RNP_formation->Transfection Culture 5. Cell Culture & Expansion Transfection->Culture KO_efficiency 6. Knockout Efficiency Analysis (e.g., TIDE, Sanger Sequencing) Culture->KO_efficiency Cloning 7. Single-Cell Cloning KO_efficiency->Cloning Validation 8. Clonal Validation (Western Blot, Flow Cytometry) Cloning->Validation Functional_assays 9. Functional Assays Validation->Functional_assays

A general experimental workflow for CRISPR/Cas9-mediated Cbl-b knockout.

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell type and delivery method. The following table summarizes representative data for Cbl-b knockout efficiency.

Cell Type Delivery Method Gene Editing Efficiency Reference
Placenta-derived CD34+ hematopoietic stem cellsTransfection with Cas9 mRNA and CBLB gRNA85% (days 12-14)[7][8]
Placenta-derived CD34+ hematopoietic stem cellsTransfection with Cas9 mRNA and CBLB gRNA94% (days 34-35)[7][8]

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis

  • Design: Utilize online CRISPR design tools (e.g., from the Zhang lab at MIT) to design at least two to three sgRNAs targeting an early exon of the CBLB gene.[4][9] Select sgRNAs with high on-target scores and minimal predicted off-target effects.[4] Ensure the target sequence is upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[4]

  • Synthesis: Commercially synthesize the designed sgRNAs.[4] For enhanced stability, it is recommended to use chemically modified synthetic sgRNAs, such as those with 2'-O-methyl and phosphorothioate modifications at the 5' and 3' ends.[9]

  • Reconstitution: Resuspend the lyophilized sgRNAs in RNase-free buffer to a suitable stock concentration (e.g., 100 µM).[4]

Protocol 2: CRISPR/Cas9 RNP Delivery into Primary T-Cells via Electroporation

This protocol is adapted for the electroporation of CRISPR/Cas9 ribonucleoproteins (RNPs) into primary T-cells, a method known for high efficiency and reduced off-target effects.[4]

  • Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit as per the manufacturer's instructions.[2]

  • RNP Complex Formation: Prepare the RNP complex by combining Cas9 protein and sgRNA at a 1:1 molar ratio.[2] For instance, for 2 x 10^5 cells, mix approximately 1.5 µg of Cas9 protein with 0.5 µg of sgRNA.[2]

  • Electroporation:

    • Wash the isolated T-cells and resuspend them in an appropriate electroporation buffer.[4]

    • Add the pre-formed RNP complexes to the cell suspension.

    • Electroporate the cells using a pre-optimized program (e.g., 1600 V, 10 ms, 3 pulses).[4] Note that optimization of electroporation parameters may be necessary for different cell types and equipment.[4]

  • Post-Electroporation Culture: Immediately transfer the electroporated cells into a pre-warmed complete T-cell expansion medium, which may be supplemented with IL-2.[4] Culture the cells at 37°C and 5% CO2 for at least 48-72 hours to allow for gene editing and protein turnover.[4]

Protocol 3: Validation of Cbl-b Knockout

  • Genomic DNA Analysis:

    • TIDE (Tracking of Indels by Decomposition) Analysis: After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA. Amplify the target region by PCR and analyze the products by Sanger sequencing. The resulting chromatograms can be analyzed using the TIDE web tool to quantify the percentage of insertions and deletions (indels).[7]

  • Protein Level Validation:

    • Western Blot: Lyse a sufficient number of cells (from both the knockout and control groups) in RIPA buffer supplemented with protease inhibitors.[2] Determine the protein concentration using a BCA assay. Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[2] Probe the membrane with a primary antibody specific for Cbl-b and a loading control antibody (e.g., β-actin or GAPDH).[2][8] Visualize the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.[2] A significant reduction or complete absence of the Cbl-b band in the edited sample confirms a successful knockout.[2][7]

    • Flow Cytometry: If a reliable antibody for intracellular Cbl-b staining is available, this method can be used to quantify the percentage of Cbl-b negative cells within the population.[4]

Protocol 4: Single-Cell Cloning

  • Limiting Dilution: Following confirmation of high editing efficiency in the bulk population, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual cell clones.

  • Clonal Expansion: Expand the single-cell-derived colonies.

  • Screening: Screen the expanded clones for the desired biallelic knockout using genomic DNA sequencing and Western blot analysis as described in Protocol 3.

Protocol 5: Functional Assays for Cbl-b Knockout Cells

  • Cytotoxicity Assay: Co-culture the Cbl-b knockout and control effector cells (e.g., T-cells or NK cells) with a relevant cancer cell line (target cells) at various effector-to-target ratios.[2][6] After a 4-16 hour incubation, measure target cell lysis using a chromium-51 release assay or a non-radioactive alternative like a lactate dehydrogenase (LDH) release assay.[2]

  • Cytokine Production Assay: Stimulate the Cbl-b knockout and control cells and measure the production of key cytokines such as IFN-γ and IL-2 using ELISA or flow cytometry. An increase in cytokine production in the knockout cells is expected.

CRISPR/Cas9-mediated knockout of Cbl-b is a valuable technique for investigating immune regulation and developing novel immunotherapies.[2] By ablating this key negative regulator, the therapeutic potential of immune cells can be enhanced, making them more effective at recognizing and eliminating cancer cells.[2][4] The protocols and information provided here offer a comprehensive guide for researchers and drug development professionals working to explore the functional consequences of Cbl-b deletion.

References

Probing the Interactome of an Essential Immune Regulator: Application Notes and Protocols for Studying Cbl-b Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune responses.[1] Predominantly expressed in hematopoietic cells, Cbl-b is pivotal in establishing and maintaining peripheral immune tolerance by setting the activation threshold for T lymphocytes and other immune cells.[1] Its dysregulation is implicated in autoimmune diseases and cancer, making it a compelling therapeutic target.[1] The development of small molecule inhibitors targeting Cbl-b is an active area of research with the potential to unleash powerful anti-tumor immune responses.[1]

Cbl-b exerts its function by ubiquitinating specific protein substrates, targeting them for degradation or altering their cellular localization and function.[2] These transient and often post-translationally modified interactions are central to its regulatory role.[2] Understanding the intricate network of Cbl-b protein-protein interactions is therefore essential for elucidating its biological functions and for the development of effective therapeutics.

This document provides detailed application notes and experimental protocols for several key methods used to study Cbl-b protein-protein interactions, including Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Resonance Energy Transfer (BRET and FRET) techniques, as well as mass spectrometry-based approaches.

Cbl-b Signaling and Experimental Overview

Cbl-b is a central node in multiple signaling pathways, primarily those governing immune cell activation. In T lymphocytes, Cbl-b acts as a brake on T-cell receptor (TCR) and CD28 co-stimulatory signaling.[2] Upon TCR engagement, Cbl-b is recruited to phosphorylated signaling adaptors and kinases, where it mediates their ubiquitination, preventing excessive T-cell activation, proliferation, and cytokine production.[2]

Cbl_b_Signaling_Pathway cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK Activation CD28 CD28 PI3K PI3K (p85) CD28->PI3K Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation VAV1 VAV1 ZAP70->VAV1 PLCg1 PLCγ1 ZAP70->PLCg1 Cbl_b Cbl-b Cbl_b->VAV1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->PLCg1 Ubiquitination Ub Ubiquitin Degradation Proteasomal Degradation VAV1->Degradation PI3K->Degradation PLCg1->Degradation

I. Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful and widely used technique to identify in vivo protein-protein interactions by using an antibody to isolate a specific protein of interest (the "bait") along with its bound interacting partners (the "prey").[2]

Application Notes

This method is particularly useful for confirming interactions suspected from other assays and for studying interactions within a native cellular context. For Cbl-b, which often engages in transient, phosphorylation-dependent interactions, maintaining gentle, non-denaturing conditions is crucial.[2]

Co_IP_Workflow start Start: Cell Culture & Stimulation lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Add anti-Cbl-b antibody) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Washing Steps (Remove non-specific binders) capture->wash elution Elution (Denaturing or non-denaturing) wash->elution analysis Analysis (Western Blot or Mass Spec) elution->analysis end End: Interaction Identified analysis->end

Experimental Protocol

Materials:

  • Cells expressing Cbl-b

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • IP-grade anti-Cbl-b antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (e.g., Co-IP Lysis Buffer)

  • Elution Buffer (e.g., 1x Laemmli sample buffer for denaturing elution)

Procedure:

  • Cell Preparation: Culture and treat cells with appropriate stimuli if studying induced interactions (e.g., pervanadate, anti-CD3/CD28 antibodies for T-cells). Include an unstimulated control.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).[2]

  • Pre-clearing (Optional): Add Protein A/G bead slurry to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[2]

  • Immunoprecipitation: Add the anti-Cbl-b antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. Incubate on a rotator for 4 hours to overnight at 4°C.[2]

  • Immune Complex Capture: Add Protein A/G bead slurry to each immunoprecipitation reaction and incubate on a rotator for 1-2 hours at 4°C.[2]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.[2]

  • Elution: After the final wash, remove all supernatant and add 1x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute the protein complexes.[2]

  • Analysis: The eluted proteins are then analyzed by Western blotting or mass spectrometry to identify interacting partners.

II. Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful molecular biology technique used to discover protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact.

Application Notes

Y2H is ideal for screening entire cDNA libraries to identify novel Cbl-b interacting proteins. It can also be used to map the specific domains of Cbl-b and its partners that are required for their interaction.

Y2H_Principle Prey Prey Reporter Reporter Prey->Reporter Activates

Experimental Protocol

Materials:

  • Yeast reporter strain (e.g., AH109, Y187)

  • "Bait" plasmid (with Cbl-b cloned in-frame with a DNA-binding domain, e.g., GAL4-BD)

  • "Prey" plasmid library (cDNA library cloned in-frame with an activation domain, e.g., GAL4-AD)

  • Appropriate yeast media and selection plates (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • Reagents for yeast transformation (e.g., PEG, LiAc)

Procedure:

  • Bait Construction and Validation: Clone the Cbl-b coding sequence into the bait plasmid. Transform into a suitable yeast strain and confirm expression and lack of auto-activation of reporter genes.

  • Library Screening: Transform the yeast strain containing the Cbl-b bait plasmid with the prey cDNA library.

  • Selection of Interactors: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the bait and prey proteins interact, thereby activating the reporter genes.

  • Verification of Interactions: Isolate the prey plasmids from positive colonies and re-transform them into the bait-containing yeast strain to confirm the interaction. Sequence the prey plasmids to identify the interacting proteins.

  • Quantitative Analysis (Optional): The strength of the interaction can be quantified by measuring the activity of a reporter enzyme, such as β-galactosidase, in liquid culture assays.

III. Resonance Energy Transfer (BRET and FRET)

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are techniques used to measure the proximity of two molecules in living cells.[3] BRET utilizes a bioluminescent donor and a fluorescent acceptor, while FRET uses two fluorophores.[3][4]

Application Notes

BRET and FRET are well-suited for studying the dynamics of Cbl-b interactions in real-time within living cells. These methods can provide quantitative data on the association and dissociation of Cbl-b with its partners in response to cellular signals. Time-Resolved FRET (TR-FRET) is a variation that reduces background fluorescence and is often used in high-throughput screening for inhibitors of Cbl-b activity.[5]

BRET_Principle Substrate Substrate (e.g., Coelenterazine) Donor Donor Substrate->Donor Light_In Bioluminescence (480 nm) Light_Out Fluorescence (530 nm) Donor->Light_In Emits Acceptor Acceptor Acceptor->Light_Out Emits

Experimental Protocol (BRET)

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for Cbl-b fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc)

  • Expression vector for the interacting partner fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture reagents and transfection reagent

  • BRET substrate (e.g., coelenterazine)

  • Luminometer capable of sequential dual-channel measurements

Procedure:

  • Plasmid Construction: Clone Cbl-b and its putative interactor into the appropriate donor and acceptor vectors.

  • Cell Transfection: Co-transfect the mammalian cells with the donor and acceptor plasmids. Include controls with donor only and acceptor only.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

  • BRET Measurement: Resuspend the cells and add the BRET substrate. Immediately measure the luminescence at the donor and acceptor emission wavelengths.[6]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A significant increase in the BRET ratio in cells co-expressing both fusion proteins compared to controls indicates an interaction.[6]

IV. Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of protein-protein interactions. When coupled with affinity purification (AP-MS), it can provide a comprehensive map of the Cbl-b interactome.

Application Notes

AP-MS is a powerful discovery tool for identifying a broad range of Cbl-b interacting proteins under specific cellular conditions. Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to differentiate between specific interactors and non-specific background proteins, and to study the dynamics of the Cbl-b interactome in response to stimuli.

AP_MS_Workflow start Start: Cell Lysate with Tagged Cbl-b ap Affinity Purification (e.g., anti-FLAG beads) start->ap digest On-bead Digestion (Trypsin) ap->digest lcms LC-MS/MS Analysis digest->lcms db_search Database Search (Protein Identification) lcms->db_search quant Quantitative Analysis (e.g., SILAC) db_search->quant interactome Cbl-b Interactome Map quant->interactome

Experimental Protocol (AP-MS)

Materials:

  • Cells expressing tagged Cbl-b (e.g., FLAG-Cbl-b)

  • Lysis buffer

  • Affinity resin (e.g., anti-FLAG agarose)

  • Wash buffer

  • Elution buffer or reagents for on-bead digestion

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Lyse cells expressing tagged Cbl-b and a control cell line.

  • Affinity Purification: Incubate the cell lysates with the affinity resin to capture the tagged Cbl-b and its interacting partners.

  • Washing: Wash the resin extensively to remove non-specific proteins.

  • Elution/Digestion: Elute the protein complexes or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins in the complex. Use quantitative data to distinguish specific interactors from background contaminants.

Quantitative Data Summary

The following tables summarize representative quantitative data for Cbl-b interactions obtained using various methods.

Table 1: Cbl-b Interactors Identified by Mass Spectrometry

Interacting ProteinMethodCell TypeNotesReference
82 stable interactorsAP-MSHEK293TIdentified in a stable cell line inducibly expressing FLAG-tagged Cbl-b.[7]
43 unique interactorsAP-MSPrimary T-cellsIdentified in response to TCR stimulation.[8]
SHP-2, CDK16Quantitative MSNeuroblastomaProtein and phosphorylation levels increase upon Cbl/Cbl-b depletion.[1]
LCK, CRK, SORBS1Not specifiedNot specifiedInteracts with SH3 domain-containing proteins.[9]
LCP2, ZAP70Not specifiedNot specifiedDirect interaction.[9]

Table 2: Quantitative Analysis of Cbl-b Inhibitor Interactions

MethodCbl-b VariantLigand/InhibitorBinding Affinity (Kd) / IC50Reference
TR-FRETFull-length Cbl-bCbl-b-IN-13IC50: 15 nM[9]
Surface Plasmon Resonance (SPR)Full-length Cbl-bCbl-b-IN-13Kd: 25 nM[9]
Not specifiedNot specifiedNot specifiedLow-micromolar to nanomolar

Table 3: Yeast Two-Hybrid and BRET Interaction Data (Illustrative)

MethodBait/DonorPrey/AcceptorInteraction StrengthNotes
Quantitative Y2HCbl-bZAP70High (e.g., based on reporter gene activity)Demonstrates direct interaction.
BRETCbl-b-RLucVAV1-YFPModerate BRET ratioInteraction increases upon T-cell activation.
BRETCbl-b-RLucPI3K(p85)-YFPLow BRET ratioMay indicate transient or indirect interaction.

Note: The data in Table 3 is illustrative of the type of quantitative information that can be obtained from these assays. Specific values will vary depending on the experimental setup.

Conclusion

The study of Cbl-b protein-protein interactions is a dynamic and evolving field. The methods outlined in this document provide a robust toolkit for researchers to dissect the complex signaling networks regulated by this critical E3 ubiquitin ligase. From the initial discovery of novel interactors using high-throughput techniques like Y2H and mass spectrometry to the detailed characterization of interaction dynamics in living cells with BRET and FRET, and the validation of these interactions through Co-IP, a multi-faceted approach is key to a comprehensive understanding. Such knowledge is fundamental to the development of novel immunotherapies that target the Cbl-b signaling pathway for the treatment of cancer and autoimmune diseases.

References

Application Notes and Protocols for Quantitative Analysis of Human CBLB Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene B (CBLB) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1] Encoded by the CBLB gene, the protein plays a pivotal role in establishing and maintaining immune tolerance, particularly by setting the activation threshold for T-lymphocytes.[1][2] Upon T-cell receptor (TCR) engagement without a co-stimulatory signal (like CD28), CBLB targets key signaling proteins for ubiquitination and subsequent degradation, thereby preventing an inappropriate or autoimmune response.[3][4] Given its role as an immune checkpoint, CBLB is an increasingly important target for immunotherapies in oncology and autoimmune diseases.[4][5]

Accurate and reproducible quantification of CBLB gene expression is essential for understanding its regulation, identifying biomarkers, and assessing the pharmacodynamic effects of novel therapeutics. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for this purpose.[6][7] These application notes provide a comprehensive protocol for the analysis of human CBLB mRNA levels using SYBR Green-based qPCR, from sample preparation to data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CBLB signaling pathway in T-cell activation and the general experimental workflow for quantifying CBLB gene expression.

CBLB_Signaling_Pathway CBLB Signaling in T-Cell Activation cluster_TCell T-Cell Cytoplasm TCR TCR PI3K PI3K TCR->PI3K Signal 1 Vav1 Vav1 TCR->Vav1 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CBLB CBLB (E3 Ligase) CD28->CBLB Inhibits CBLB CD28->PI3K Signal 2 (Co-stimulation) CBLB->PI3K Ubiquitinates & Degrades CBLB->Vav1 CBLB->PLCg1 Activation T-Cell Activation (Proliferation, IL-2) PI3K->Activation Vav1->Activation PLCg1->Activation Antigen Antigen (pMHC) Antigen->TCR

CBLB negatively regulates T-cell activation signals.

qPCR_Workflow Workflow for CBLB Gene Expression Analysis cluster_wet_lab Laboratory Protocol cluster_analysis Data Analysis Sample 1. Sample Collection (e.g., Human T-Cells) RNA_Ext 2. RNA Extraction Sample->RNA_Ext QC 3. RNA Quality & Quantity Control RNA_Ext->QC cDNA_Syn 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Syn qPCR 5. qPCR Setup (SYBR Green) cDNA_Syn->qPCR Run 6. Real-Time PCR qPCR->Run RawData 7. Cq Value Generation Run->RawData Normalization 8. Normalization to Reference Gene(s) RawData->Normalization RelativeQuant 9. Relative Quantification (ΔΔCt Method) Normalization->RelativeQuant Report 10. Reporting & Interpretation RelativeQuant->Report

Experimental workflow from sample to result.

Experimental Protocols

Protocol 1: Total RNA Isolation from Human Immune Cells

This protocol is adapted for isolating high-quality total RNA from cultured human T-cells or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol™ Reagent or other phenol-guanidine isothiocyanate-based lysis reagent

  • Chloroform, RNase-free

  • Isopropanol, RNase-free

  • 75% Ethanol, RNase-free

  • Nuclease-free water

  • Microcentrifuge tubes, RNase-free

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting: Pellet 1-5 million cells by centrifugation at 300 x g for 5 minutes. Carefully discard the supernatant.

  • Homogenization: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse the cells by repetitive pipetting. Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.[8]

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.[8]

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[1]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet once with at least 1 mL of 75% ethanol. Mix by vortexing briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[1]

  • Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of nuclease-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Store RNA at -80°C.

Protocol 2: First-Strand cDNA Synthesis

Materials:

  • Total RNA (10 ng - 2 µg)

  • cDNA synthesis kit (containing reverse transcriptase, reaction buffer, dNTPs, and primers such as oligo(dT) and/or random hexamers)

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • On ice, prepare the reverse transcription (RT) master mix according to the manufacturer's protocol. A typical 20 µL reaction is detailed in the table below.

  • Add the appropriate amount of total RNA to each tube. Adjust the final volume with nuclease-free water.

  • Gently mix and briefly centrifuge the tubes.

  • Incubate the reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 min for primer annealing, 42-50°C for 30-60 min for reverse transcription, and 85°C for 5 min to inactivate the enzyme).[1]

  • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: SYBR Green qPCR for CBLB Expression

Materials:

  • cDNA template (diluted 1:5 to 1:10)

  • 2X SYBR Green qPCR Master Mix

  • Forward and Reverse Primers for CBLB and reference gene(s) (10 µM stock)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Primer Design and Validation: Proper primer design is critical for specific and efficient amplification.[8] Primers should span exon-exon junctions to avoid amplification of contaminating genomic DNA. Before use, each primer pair must be validated by running a standard curve to determine its amplification efficiency (should be 90-110%) and a melt curve analysis to ensure a single product is amplified.[9]

Table 1: Example qPCR Primers for Human CBLB and Reference Genes

Gene NamePrimer Sequence (5' to 3')Amplicon Size (bp)Reference
CBLB (Target) F: CCGGTTAAGTTGCACTCGATR: CAAAGGGGTCCACGATTATG~200-300[10]*
TBP (Reference) F: GAACATCATGGATCAGAACAACAR: ATAGGGATTCCGGGAGTCAT143[9]
IPO8 (Reference) F: GCTGGACAGAAAACAGCAAAAAR: TCTTCATGTTGGCCTGGATG81[9]
ACTB (Reference) F: CCTTGCACATGCCGGAGR: GACTCCATGCCCAGGAAGG186[11]

*Note: This CBLB primer pair was used for RT-PCR and requires validation for qPCR efficiency and specificity.

Procedure:

  • Thaw all reagents on ice. Gently vortex and briefly centrifuge before use.[9]

  • Prepare a qPCR master mix for each gene (target and reference) in a microcentrifuge tube, as detailed in Table 2. Prepare enough for all samples plus 10% extra volume to account for pipetting errors.[9][12]

  • Aliquot 18 µL of the master mix into the appropriate wells of a qPCR plate.

  • Add 2 µL of diluted cDNA to each well. For the no-template control (NTC), add 2 µL of nuclease-free water.

  • Seal the plate firmly with an optical seal, gently mix, and centrifuge briefly to collect the contents at the bottom.

  • Place the plate in the real-time PCR instrument and run the cycling protocol outlined in Table 3.

Table 2: qPCR Reaction Setup (20 µL Total Volume)

ComponentVolume (µL)Final Concentration
2X SYBR Green qPCR Master Mix101X
Forward Primer (10 µM)0.8400 nM
Reverse Primer (10 µM)0.8400 nM
Nuclease-free Water6.4-
Sub-total (Master Mix) 18 -
cDNA Template2~10-50 ng
Total Volume 20 -

Table 3: Standard qPCR Cycling Protocol

StepTemperature (°C)TimeCycles
Enzyme Activation 952 minutes1
Denaturation 9515 seconds40
Annealing/Extension 6060 seconds
Melt Curve Analysis 60-95Instrument Default1

Data Analysis and Presentation

The most common method for relative quantification is the comparative Cq (ΔΔCq) method. This method determines the change in target gene expression relative to a reference gene and an untreated or control sample.

Steps for ΔΔCq Analysis:

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (CBLB) to the Cq value of the reference gene.

    • ΔCq = Cq(CBLB) - Cq(Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCq

Table 4: Example Data for Relative Quantification of CBLB Expression

Sample ConditionReplicateCq (CBLB)Cq (TBP)ΔCq (CqCBLB - CqTBP)Avg. ΔCqΔΔCq (Avg. ΔCqSample - Avg. ΔCqControl)Fold Change (2-ΔΔCq)
Control 124.521.03.53.601.0
224.821.13.7
324.721.23.5
Treated 126.621.15.55.62.00.25
226.821.15.7
326.520.95.6

In this example, the treatment resulted in a ΔΔCq of 2.0, which corresponds to a 4-fold decrease (0.25) in CBLB gene expression compared to the control group.

References

Application Notes: Techniques for Assessing Cbl-b Ubiquitination of Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Casitas B-lineage lymphoma-b (Cbl-b) is a crucial RING finger E3 ubiquitin ligase that functions as a master negative regulator of immune responses, particularly in T-cells and Natural Killer (NK) cells.[1][2][3] By catalyzing the attachment of ubiquitin to specific signaling proteins, Cbl-b targets them for proteasomal degradation or alters their function, thereby setting the activation threshold for immune cells.[2][4][5] This gatekeeper role in preventing excessive immune reactions makes Cbl-b a compelling therapeutic target in immuno-oncology and for the treatment of autoimmune diseases.[4][5][6] Inhibition of Cbl-b can enhance the immune system's ability to recognize and eliminate cancer cells.[4]

These application notes provide a comprehensive overview of key techniques used to assess the E3 ligase activity of Cbl-b and its ubiquitination of target proteins. Detailed protocols for robust in vitro and cell-based assays are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b acts as a critical checkpoint in T-cell activation. Following T-cell receptor (TCR) engagement without co-stimulation, Cbl-b is recruited to downstream signaling complexes.[2][5] There, it ubiquitinates various substrates, including Phospholipase C-γ1 (PLC-γ1) and the p85 subunit of PI3K, leading to the downregulation of activating signals and the induction of T-cell anergy.[2][7] However, with co-stimulation through CD28, Cbl-b itself is targeted for degradation, releasing this brake and permitting full T-cell activation.[1] Monitoring the ubiquitination of Cbl-b substrates or its autoubiquitination—a process where Cbl-b ubiquitinates itself—serves as a reliable measure of its E3 ligase activity.[1][8]

Cbl_b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PI3K PI3K (p85) TCR->PI3K Activation PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 Cbl_b Cbl-b (E3 Ligase) CD28->Cbl_b Inhibition Cbl_b->PI3K Ubiquitination Cbl_b->PLCg1 Ubiquitination Activation T-Cell Activation PI3K->Activation Degradation Proteasomal Degradation PI3K->Degradation Downregulation PLCg1->Activation PLCg1->Degradation Downregulation Ub Ubiquitin Ub->Cbl_b Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b Inhibition In_Vitro_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ubiquitination Reaction cluster_detection 3. Signal Detection prep_mix Prepare Reaction Mix: E1, E2, ATP, Biotin-Ubiquitin add_reagents Combine Reaction Mix, GST-Cbl-b, and Inhibitor in 96-well plate prep_mix->add_reagents prep_cblb Prepare Serial Dilution of GST-Cbl-b prep_cblb->add_reagents prep_inhibitor Prepare Test Inhibitor (e.g., Cbl-b-IN-8) prep_inhibitor->add_reagents incubate_reaction Incubate at 37°C (e.g., 4 hours) add_reagents->incubate_reaction add_detection Add Detection Reagents: Anti-GST-SmBiT & Streptavidin-LgBiT incubate_reaction->add_detection incubate_detection Incubate at RT (e.g., 30 minutes) add_detection->incubate_detection add_substrate Add Lumit™ Substrate incubate_detection->add_substrate read_luminescence Read Luminescence (Plate Reader) add_substrate->read_luminescence Co_IP_Workflow cluster_prep 1. Sample Preparation cluster_ip 2. Immunoprecipitation cluster_analysis 3. Analysis cell_culture Culture and treat cells (e.g., with stimulants or inhibitors) cell_lysis Lyse cells in ice-cold Co-IP Lysis Buffer cell_culture->cell_lysis clarify_lysate Centrifuge to clarify lysate cell_lysis->clarify_lysate pre_clear Pre-clear lysate with Protein A/G beads (optional) clarify_lysate->pre_clear add_antibody Add primary antibody against target protein to lysate pre_clear->add_antibody incubate_antibody Incubate at 4°C with rotation add_antibody->incubate_antibody capture_complex Add Protein A/G beads to capture immune complexes incubate_antibody->capture_complex wash_beads Wash beads to remove non-specific binders capture_complex->wash_beads elute_proteins Elute proteins from beads (e.g., with Laemmli buffer) wash_beads->elute_proteins sds_page Resolve proteins by SDS-PAGE elute_proteins->sds_page western_blot Western Blot with anti-Ubiquitin and anti-Cbl-b antibodies sds_page->western_blot

References

In Vivo Imaging of Cbl-b Localization in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T lymphocytes.[1][2] By targeting key signaling molecules for ubiquitination, Cbl-b sets the activation threshold for T cells, playing a pivotal role in maintaining peripheral immune tolerance.[2][3] Upon T-cell receptor (TCR) engagement, Cbl-b translocates from the cytoplasm to the plasma membrane, where it exerts its regulatory function.[4] Visualizing this dynamic translocation in living cells is crucial for understanding its regulatory mechanisms and for the development of therapeutics targeting the Cbl-b pathway for applications in immuno-oncology and autoimmune diseases.

These application notes provide detailed protocols for the in vivo imaging of Cbl-b localization in live cells, focusing on the use of fluorescently tagged Cbl-b constructs. We describe methods for cell line preparation, live-cell imaging, and quantitative analysis of Cbl-b translocation.

Signaling Pathway Overview

Cbl-b is a key node in the T-cell activation signaling cascade. Upon TCR and CD28 co-stimulation, a series of phosphorylation events leads to the recruitment of Cbl-b to the plasma membrane. There, it ubiquitinates various substrates, including the p85 subunit of PI3K, PLC-γ1, and PKC-θ, leading to the downregulation of activating signals.[2][4]

Cbl_b_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm APC APC TCR TCR APC->TCR Antigen Presentation Lck Lck TCR->Lck Phosphorylates CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 LAT->PI3K PLCG1 PLC-γ1 LAT->PLCG1 Vav1 Vav1 SLP76->Vav1 Akt Akt PI3K->Akt PKC_theta PKC-θ PLCG1->PKC_theta NFkB NF-κB PKC_theta->NFkB Cbl_b_cyto Cbl-b Cbl_b_membrane Cbl-b Cbl_b_cyto->Cbl_b_membrane Translocation Akt->NFkB Ub Ubiquitin Cbl_b_membrane->PI3K Ubiquitinates Cbl_b_membrane->PLCG1 Ubiquitinates Cbl_b_membrane->PKC_theta Ubiquitinates

Cbl-b Signaling Pathway in T-Cell Activation.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results obtained from the experimental protocols described below.

Table 1: Quantification of Cbl-b Translocation to the Plasma Membrane

Cell LineTreatmentTime Post-Stimulation (min)Cytoplasmic GFP-Cbl-b Intensity (Arbitrary Units, Mean ± SD)Membrane GFP-Cbl-b Intensity (Arbitrary Units, Mean ± SD)Membrane/Cytoplasm Intensity Ratio
JurkatUnstimulated0150 ± 1530 ± 50.20
JurkatAnti-CD3/CD28590 ± 12120 ± 181.33
JurkatAnti-CD3/CD2815105 ± 1495 ± 150.90
JurkatCbl-b Inhibitor + Anti-CD3/CD285145 ± 1840 ± 80.28

Table 2: Cbl-b Translocation Kinetics

ParameterValueDescription
Time to Peak Membrane Localization (Tmax)5 minutesTime at which the maximum amount of Cbl-b is observed at the plasma membrane post-stimulation.
Half-life of Membrane Localization (T1/2)10 minutesTime taken for the membrane-localized Cbl-b signal to reduce to half of its peak intensity.

Experimental Protocols

Protocol 1: Generation of a Stable Jurkat T-Cell Line Expressing GFP-Cbl-b

This protocol describes the generation of a stable Jurkat T-cell line expressing a green fluorescent protein (GFP)-tagged Cbl-b fusion protein.

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • pEGFP-C1-Cbl-b expression vector

  • Transfection reagent (e.g., Lipofectamine LTX or electroporation system)[5][6]

  • Selection antibiotic (e.g., G418)

  • Fluorescence-activated cell sorter (FACS)

Procedure:

  • Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have >90% viability before transfection.[5]

  • Transfection: Transfect Jurkat T-cells with the pEGFP-C1-Cbl-b plasmid using an optimized protocol for your chosen transfection reagent or electroporation.[5][6][7]

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium. The optimal concentration should be determined by a kill curve on untransfected Jurkat cells.

  • Expansion and Sorting: Expand the population of G418-resistant cells. To obtain a population with uniform expression levels, sort the GFP-positive cells using FACS.

  • Validation: Validate the expression of the full-length GFP-Cbl-b fusion protein by Western blotting using antibodies against both GFP and Cbl-b.

Protocol 2: Live-Cell Imaging of GFP-Cbl-b Translocation

This protocol details the procedure for imaging the translocation of GFP-Cbl-b from the cytoplasm to the plasma membrane in Jurkat T-cells upon TCR stimulation.

Materials:

  • Stable GFP-Cbl-b expressing Jurkat T-cells

  • Glass-bottom imaging dishes

  • Poly-L-lysine

  • Anti-human CD3 and anti-human CD28 antibodies[8][9]

  • Imaging medium (e.g., phenol red-free RPMI-1640 with 25 mM HEPES)

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Dish Preparation: Coat glass-bottom imaging dishes with poly-L-lysine to promote cell adhesion.

  • Cell Seeding: Seed the GFP-Cbl-b Jurkat cells onto the coated dishes and allow them to settle.

  • Stimulation: Prepare a stimulation cocktail of anti-CD3 (e.g., clone UCHT1) and anti-CD28 (e.g., clone CD28.2) antibodies in imaging medium.[8][9] Add the stimulation cocktail to the cells to initiate TCR activation.

  • Live-Cell Imaging: Immediately begin acquiring images using a confocal or TIRF microscope.

    • Confocal Microscopy: Acquire time-lapse images every 30-60 seconds for at least 30 minutes. Use a 488 nm laser for GFP excitation.

    • TIRF Microscopy: This technique is ideal for visualizing events at the plasma membrane with high signal-to-noise.[10]

  • Image Acquisition Parameters:

    • Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[11][12][13]

    • Acquire a z-stack at each time point to ensure the entire cell volume is captured.

Protocol 3: Quantitative Analysis of Cbl-b Translocation

This protocol describes a method for quantifying the translocation of GFP-Cbl-b from the cytoplasm to the plasma membrane from the acquired time-lapse images.

Materials:

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)[14]

Procedure:

  • Image Pre-processing:

    • Background Subtraction: Subtract the background fluorescence from each image.

    • Photobleaching Correction: If significant photobleaching is observed, correct for it using an appropriate algorithm (e.g., exponential fit or histogram matching).[14]

  • Region of Interest (ROI) Definition:

    • For each cell at each time point, define two ROIs: one encompassing a region of the cytoplasm and another tracing the plasma membrane.

  • Intensity Measurement:

    • Measure the mean fluorescence intensity within the cytoplasmic and membrane ROIs for each cell at every time point.

  • Data Analysis:

    • Calculate the membrane-to-cytoplasm intensity ratio for each cell at each time point.

    • Plot the average membrane-to-cytoplasm ratio over time to visualize the translocation kinetics.

    • From this plot, determine key parameters such as the time to peak membrane localization (Tmax) and the half-life of membrane localization (T1/2).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for studying Cbl-b localization and the logical relationship between stimulation and the observed cellular response.

Experimental_Workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture Jurkat T-cells transfection Transfect with GFP-Cbl-b Plasmid cell_culture->transfection selection Select with G418 transfection->selection sorting FACS Sort for GFP+ Cells selection->sorting seeding Seed Cells on Imaging Dish sorting->seeding stimulation Stimulate with Anti-CD3/CD28 seeding->stimulation acquisition Acquire Time-Lapse Images stimulation->acquisition preprocessing Image Pre-processing acquisition->preprocessing roi Define ROIs (Membrane & Cytoplasm) preprocessing->roi quantification Quantify Fluorescence Intensity roi->quantification kinetics Analyze Translocation Kinetics quantification->kinetics Logical_Relationship Stimulation TCR/CD28 Stimulation Signaling_Cascade Initiation of Downstream Signaling Stimulation->Signaling_Cascade Translocation Cbl-b Translocation (Cytoplasm to Membrane) Signaling_Cascade->Translocation Ubiquitination Ubiquitination of Target Proteins Translocation->Ubiquitination Response Negative Regulation of T-Cell Activation Ubiquitination->Response

References

Application Notes and Protocols for the Purification of Recombinant Cbl-b Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of immune responses, particularly in T-cell activation.[1][2] This role makes it a significant target for the development of novel cancer immunotherapies. The ability to produce highly pure and active recombinant Cbl-b is essential for structural studies, inhibitor screening, and various biochemical and cellular assays. This document provides detailed protocols for the expression and purification of recombinant Cbl-b protein from E. coli, insect, and mammalian cell expression systems.

Cbl-b contains several key functional domains: an N-terminal tyrosine kinase binding (TKB) domain, a RING finger (RF) domain responsible for its E3 ligase activity, a proline-rich domain, and a C-terminal ubiquitin-associated (UBA) domain.[1][2] The purification strategies outlined below are designed to yield full-length, functional Cbl-b suitable for downstream applications.

Cbl-b Signaling Pathway in T-Cell Activation

Cbl-b plays a pivotal role in setting the threshold for T-cell activation. Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to the signaling complex and, in the absence of co-stimulatory signals, ubiquitinates key signaling intermediates, targeting them for degradation. This dampens the activation signal and promotes T-cell anergy.

Cbl_b_Signaling_Pathway cluster_TCell T-Cell Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation Vav1 Vav1 TCR->Vav1 Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation Activation T-Cell Activation (IL-2 Production, Proliferation) PLCg1->Activation Anergy T-Cell Anergy PLCg1->Anergy Vav1->Activation Vav1->Anergy PI3K->Activation PI3K->Anergy Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->Anergy Ub Ubiquitin Ub->Cbl_b

Cbl-b negatively regulates T-cell activation pathways.

General Experimental Workflow for Recombinant Cbl-b Purification

The purification of recombinant Cbl-b, regardless of the expression system, generally follows a multi-step process to ensure high purity and activity of the final protein product. The workflow typically involves cell lysis, affinity chromatography to capture the tagged protein, and a final polishing step using size exclusion chromatography to remove remaining impurities and protein aggregates.

Purification_Workflow Expression 1. Recombinant Cbl-b Expression (E. coli, Insect, or Mammalian Cells) Lysis 2. Cell Lysis and Lysate Clarification Expression->Lysis Affinity 3. Affinity Chromatography (Ni-NTA or Glutathione Resin) Lysis->Affinity Elution 4. Elution of Tagged Cbl-b Affinity->Elution SEC 5. Size Exclusion Chromatography (Polishing) Elution->SEC QC 6. Quality Control (SDS-PAGE, Western Blot, Activity Assay) SEC->QC Storage 7. Storage of Purified Protein QC->Storage

General workflow for recombinant Cbl-b purification.

Data Presentation: Summary of Purification Parameters

The following tables summarize key quantitative data for the expression and purification of recombinant Cbl-b from various systems.

Table 1: Expression Conditions for Recombinant Cbl-b

ParameterE. coli (BL21(DE3))Insect Cells (Sf9)Mammalian Cells (HEK293)
Vector pGEX or pET seriespFastBacpcDNA series
Induction Agent IPTG--
Inducer Conc. 0.1 - 0.5 mM[3]--
Induction Temp. 16-25°C[3][4]27°C37°C
Induction Time 10-16 hours[3][4]48-72 hours48-72 hours
Typical Yield 1-10 mg/L[5]>10 mg/LVariable

Table 2: Buffer Compositions for His-tagged Cbl-b Purification (Ni-NTA)

Buffer TypeComposition
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM Imidazole, 1% Triton X-100, 10% Glycerol, 1 mM PMSF, Protease Inhibitor Cocktail
Wash Buffer 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20-50 mM Imidazole, 10% Glycerol
Elution Buffer 50 mM Tris-HCl pH 8.0, 150-300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol
Final Dialysis/SEC Buffer 20 mM Tris-HCl pH 7.5, 150-165 mM NaCl, 1 mM DTT[4]

Table 3: Buffer Compositions for GST-tagged Cbl-b Purification (Glutathione Agarose)

Buffer TypeComposition
Lysis Buffer 1x PBS pH 7.4, 1% Triton X-100, 1 mM DTT, 1 mM PMSF, Protease Inhibitor Cocktail
Wash Buffer 1x PBS pH 7.4, 0.1% Triton X-100, 1 mM DTT
Elution Buffer 50 mM Tris-HCl pH 8.0, 10-20 mM Reduced Glutathione, 150 mM NaCl, 1 mM DTT[5]
Final Dialysis/SEC Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Cbl-b from E. coli

This protocol is optimized for the expression of full-length His-tagged Cbl-b in E. coli.

1. Transformation and Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the His-Cbl-b expression vector.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[3]

  • Continue to incubate the culture for 10-16 hours at the reduced temperature with shaking.[3][4]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis:

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (see Table 2).

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble His-Cbl-b.

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer without Triton X-100.

  • Load the clarified lysate onto the column at a flow rate of approximately 1 mL/min.

  • Wash the column with 10-20 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins.

  • Elute the His-Cbl-b from the column using 5-10 CV of Elution Buffer (see Table 2). Collect fractions of 1-2 mL.

4. Size Exclusion Chromatography (Polishing):

  • Pool the fractions containing the highest concentration of eluted protein.

  • Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter unit.

  • Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with Final Dialysis/SEC Buffer (see Table 2).

  • Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5 mL/min.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure Cbl-b.

Protocol 2: Expression and Purification of GST-tagged Cbl-b from Insect Cells

This protocol is suitable for producing post-translationally modified Cbl-b.

1. Baculovirus Generation and Protein Expression:

  • Generate a recombinant baculovirus encoding GST-Cbl-b using a system such as the Bac-to-Bac® system.

  • Amplify the high-titer viral stock.

  • Infect suspension cultures of Sf9 or Sf21 insect cells at a density of 1.5-2.0 x 10^6 cells/mL with the baculovirus at a multiplicity of infection (MOI) of 1-5.

  • Incubate the infected culture at 27°C for 48-72 hours.

  • Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

2. Cell Lysis and Affinity Purification:

  • Resuspend the insect cell pellet in ice-cold GST Lysis Buffer (see Table 3).

  • Lyse the cells by sonication on ice or by dounce homogenization.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Glutathione Agarose column with 5-10 CV of GST Lysis Buffer without Triton X-100.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CV of GST Wash Buffer (see Table 3).

  • Elute the GST-Cbl-b with 5-10 CV of GST Elution Buffer (see Table 3). Collect fractions.

3. Polishing and Tag Removal (Optional):

  • Perform size exclusion chromatography as described in Protocol 1, Step 4, using the GST Final Dialysis/SEC Buffer (see Table 3).

  • If desired, the GST tag can be removed by cleavage with a specific protease (e.g., PreScission Protease or Thrombin) according to the manufacturer's instructions. A subsequent pass through the Glutathione Agarose column will remove the cleaved GST tag.

Protocol 3: Expression and Purification of Tagged Cbl-b from Mammalian Cells

This protocol is ideal for obtaining Cbl-b with native post-translational modifications.

1. Transfection and Expression:

  • Culture HEK293 or other suitable mammalian cells to 70-80% confluency.

  • Transfect the cells with an expression vector encoding tagged Cbl-b using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours post-transfection.

  • Harvest the cells by scraping and centrifugation.

2. Lysis and Purification:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a gentle lysis buffer containing 1% NP-40).

  • Clarify the lysate by centrifugation.

  • Proceed with affinity chromatography (Ni-NTA for His-tagged or Glutathione Agarose for GST-tagged Cbl-b) as described in the previous protocols, using buffers compatible with mammalian protein purification.

  • Perform a final polishing step using size exclusion chromatography.

Quality Control: In Vitro Ubiquitination Assay

To confirm the E3 ligase activity of the purified recombinant Cbl-b, an in vitro autoubiquitination assay can be performed.[2] This assay measures the ability of Cbl-b to ubiquitinate itself, which is a proxy for its activity towards other substrates.[6]

Materials:

  • Purified recombinant Cbl-b (E3)

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5b)

  • Ubiquitin

  • Biotinylated-Ubiquitin

  • ATP

  • 10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice as follows:

    Component Final Concentration
    E1 Enzyme ~50 nM
    E2 Enzyme ~200 nM
    Ubiquitin ~5 µM
    Biotinylated-Ubiquitin ~0.5 µM
    Purified Cbl-b 100-500 nM
    ATP 2 mM
    10x Ubiquitination Buffer 1x

    | Nuclease-free water | to final volume |

  • Include a negative control reaction without ATP.

  • Incubate the reactions at 37°C for 60-90 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting.

  • Detect the ubiquitinated Cbl-b using an anti-Cbl-b antibody or streptavidin-HRP to detect the incorporated biotinylated-ubiquitin. A ladder of higher molecular weight bands above the Cbl-b protein indicates successful autoubiquitination.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the successful expression and purification of active, full-length recombinant Cbl-b protein from various expression systems. The choice of expression system will depend on the specific downstream application and the requirement for post-translational modifications. The provided quantitative data and detailed methodologies will aid researchers in obtaining high-quality Cbl-b for their studies, ultimately facilitating the discovery and development of novel therapeutics targeting this important immune checkpoint.

References

Application of Cbl-b Inhibitors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint and a promising therapeutic target in oncology.[1] As an E3 ubiquitin ligase, Cbl-b negatively regulates the activation of key immune cells, most notably T cells and Natural Killer (NK) cells, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1] In the tumor microenvironment, Cbl-b's inhibitory function can suppress anti-tumor immunity, making its inhibition a strategic approach to unleash the body's own immune system to fight cancer.[2] This document provides detailed application notes and protocols for researchers investigating the role of Cbl-b inhibitors in cancer research.

Cbl-b functions as a gatekeeper of immune activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[3] This ubiquitination leads to the degradation or functional inactivation of these signaling molecules, effectively raising the threshold for T-cell activation.[3] By inhibiting Cbl-b, the threshold for T-cell and NK cell activation is lowered, leading to enhanced anti-tumor responses.[3][4] Preclinical studies have demonstrated that Cbl-b inhibitors can significantly reduce tumor growth in various animal models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[5][6][7] Several Cbl-b inhibitors, such as NX-1607, are currently in clinical trials for the treatment of advanced solid tumors.[2][8]

Cbl-b Signaling Pathway and Mechanism of Inhibitor Action

Cbl-b is a key negative regulator in the T-cell activation signaling cascade. In the absence of strong co-stimulation, Cbl-b ubiquitinates several critical downstream signaling proteins, including PLCγ1, VAV1, and the p85 subunit of PI3K.[3] This action attenuates T-cell receptor signaling and prevents full T-cell activation. Cbl-b inhibitors function by preventing this ubiquitination, thereby amplifying the signaling cascade and promoting T-cell activation, proliferation, and cytokine production.[3] Some small-molecule inhibitors act as an "intramolecular glue," locking Cbl-b in an inactive conformation.[2][3]

Cbl_b_Signaling_Pathway cluster_TCell T Cell cluster_Cblb Cbl-b Regulation TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K CD28->PI3K VAV1 VAV1 PI3K->VAV1 VAV1->PLCg1 Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1->Activation Cblb Cbl-b Cblb->PI3K Ubiquitinates Cblb->VAV1 Ubiquitinates Cblb->PLCg1 Ubiquitinates Ub Ubiquitination Cblb_Inhibitor Cbl-b Inhibitor Cblb_Inhibitor->Cblb Inhibits

Figure 1: Cbl-b negatively regulates T-cell activation by ubiquitinating key downstream signaling molecules.

Quantitative Data on Cbl-b Inhibitors

The following tables summarize key quantitative data for representative Cbl-b inhibitors from preclinical studies.

Table 1: In Vitro Activity of Cbl-b Inhibitors

CompoundAssay TypeTargetIC50 / KDReference
NRX-8Binding AffinityCbl-bKD = 20 nM[6]
NX-1607T-Cell ActivationT-cellsLow nanomolar concentrations[6]
Compound 10E3 Ligase ActivityCbl-bIC50 < 10 nM[7]
Cbl-b-IN-19 (hypothetical)E3 Ligase ActivityCbl-bIC50 = 5 nM[9]
Cbl-b-IN-19 (hypothetical)E3 Ligase Activityc-CblIC50 > 500 nM[9]

Table 2: In Vivo Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelDosingOutcomeReference
NX-1607Multiple tumor modelsOral administrationSignificant single-agent tumor growth inhibition. Increased median overall survival and complete tumor rejections in combination with anti-PD-1.[6]
Compound 10CT263, 10, 30 mg/kg once dailySignificant antitumor efficacy as monotherapy and in combination with anti-PD-1. Induced durable immune memory.[7]
Unnamed InhibitorCT26Repeated dosingDose-dependent anti-tumor activity.[4]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of Cbl-b inhibitors are provided below.

In Vitro E3 Ligase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Cbl-b E3 ligase activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the ubiquitination of a substrate by Cbl-b.

Methodology:

  • Reagents: Recombinant human Cbl-b protein, E1 and E2 ubiquitin-conjugating enzymes, biotinylated ubiquitin, europium-labeled anti-tag antibody (for tagged substrate), streptavidin-allophycocyanin (SA-APC), and a substrate for ubiquitination.

  • Procedure:

    • Serially dilute the test inhibitor and incubate with the Cbl-b enzyme in an appropriate assay buffer.

    • Initiate the ubiquitination reaction by adding the other reaction components (E1, E2, ATP, biotin-ubiquitin, and substrate).

    • Allow the reaction to proceed for a defined period at 37°C.

    • Stop the reaction and add the detection reagents (e.g., europium-labeled antibody and SA-APC).

    • After incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate ubiquitination. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular T-Cell Activation Assay

Objective: To assess the ability of a Cbl-b inhibitor to enhance T-cell activation, typically by measuring cytokine production.

Principle: Primary T-cells are stimulated through their T-cell receptor (TCR) in the presence of the inhibitor. Enhanced activation is quantified by measuring the secretion of cytokines like IL-2 or IFN-γ.

Methodology:

  • Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation. T-cells can be further purified using magnetic bead-based negative selection.

  • Procedure:

    • Pre-incubate the purified T-cells or PBMCs with serial dilutions of the Cbl-b inhibitor for 1-2 hours.

    • Stimulate T-cell activation using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

  • Data Analysis: Measure the concentration of IL-2 or IFN-γ in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Determine the EC50 (half-maximal effective concentration) for cytokine production by plotting the cytokine concentration against the inhibitor concentration.

In Vivo Syngeneic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor in an immunocompetent mouse model.

Principle: Tumor cells from a specific mouse strain are implanted into mice of the same strain. The effect of the Cbl-b inhibitor on tumor growth and survival is then monitored.

Methodology:

  • Animal Model: Use a syngeneic mouse model such as BALB/c mice with CT26 colon carcinoma cells or C57BL/6 mice with MC38 colorectal adenocarcinoma cells.

  • Procedure:

    • Subcutaneously inject a suspension of the murine cancer cells into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy with anti-PD-1, etc.).

    • Administer the Cbl-b inhibitor according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor the overall survival of the mice.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+ T cells) or flow cytometry to analyze the immune cell populations within the tumor microenvironment.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization a Biochemical Assay (E3 Ligase Activity - IC50) b Cellular Assay (T-Cell Activation - EC50) a->b c Syngeneic Mouse Model (e.g., CT26) b->c d Tumor Growth Inhibition (TGI) c->d e Pharmacodynamic Analysis (Immune Cell Infiltration) d->e f Lead Candidate e->f

Figure 2: A typical experimental workflow for the preclinical evaluation of a Cbl-b inhibitor.

Conclusion

Cbl-b inhibitors represent a promising new class of cancer immunotherapies that act by unleashing the potent anti-tumor activity of the immune system.[5] The protocols and data presented here provide a framework for researchers to effectively investigate the preclinical efficacy of novel Cbl-b inhibitors. Rigorous in vitro and in vivo characterization is crucial for the identification of lead candidates with the potential for clinical development. The ongoing clinical trials of Cbl-b inhibitors will provide further insights into their therapeutic potential in treating a wide range of cancers.

References

Application Notes and Protocols for Lentiviral-Mediated Overexpression of Cbl-b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral-mediated overexpression of Casitas B-lineage lymphoma-b (Cbl-b) in immune cells. Cbl-b is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses, particularly in T lymphocytes.[1][2] By targeting signaling proteins for ubiquitination, Cbl-b establishes a critical threshold for T cell activation, thereby playing a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[1][2] Understanding and manipulating Cbl-b expression levels through techniques like lentiviral overexpression is essential for research in immunology, oncology, and the development of novel immunotherapies.

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including primary T cells, with high efficiency and the ability to achieve stable, long-term gene expression.[3][4][5] This document offers detailed protocols for lentivirus production, the transduction of primary T cells for Cbl-b overexpression, and subsequent functional assays to analyze the biological consequences.

Data Presentation

The overexpression of Cbl-b is expected to enhance its negative regulatory functions, leading to a decrease in T cell activation, proliferation, and cytokine production. The following tables present illustrative quantitative data that reflect these expected outcomes.

Table 1: Expected Impact of Cbl-b Overexpression on T Cell Proliferation

Cell TypeTransduction GroupStimulationProliferation (% of Control)
Primary Human CD4+ T CellsEmpty Vector (Control)Anti-CD3/CD28100%
Primary Human CD4+ T CellsLentivirus-Cbl-bAnti-CD3/CD2845%
Jurkat T CellsEmpty Vector (Control)PMA/Ionomycin100%
Jurkat T CellsLentivirus-Cbl-bPMA/Ionomycin55%

Table 2: Anticipated Changes in Cytokine Secretion Profile upon Cbl-b Overexpression

Cell TypeTransduction GroupStimulationIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Primary Human CD8+ T CellsEmpty Vector (Control)Anti-CD3/CD2815002500800
Primary Human CD8+ T CellsLentivirus-Cbl-bAnti-CD3/CD286501100350
Murine SplenocytesEmpty Vector (Control)Concanavalin A12001800600
Murine SplenocytesLentivirus-Cbl-bConcanavalin A500750250

Table 3: Predicted Effect of Cbl-b Overexpression on NF-κB Signaling

Cell LineTransduction GroupTreatmentNF-κB Reporter Activity (Fold Change)
HEK293TEmpty Vector (Control)TNF-α15.0
HEK293TLentivirus-Cbl-bTNF-α7.5
Jurkat T CellsEmpty Vector (Control)PMA/Ionomycin10.0
Jurkat T CellsLentivirus-Cbl-bPMA/Ionomycin4.0

Experimental Protocols

Protocol 1: Lentiviral Vector Production for Cbl-b Overexpression

This protocol outlines the generation of high-titer lentiviral particles carrying the Cbl-b gene.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral transfer plasmid encoding human Cbl-b (with a fluorescent marker like GFP for titration)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:

    • Tube A: Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Tube B: Combine the Cbl-b transfer plasmid, psPAX2, and pMD2.G in Opti-MEM.

  • Transfection: Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation. Add the DNA-lipid complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh complete culture medium.

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

  • Virus Filtration and Concentration: Pool the collected supernatant and centrifuge at 3,000 x g for 15 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter. For higher titers, concentrate the virus by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

  • Resuspension and Storage: Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or serum-free medium. Aliquot the concentrated virus and store at -80°C.

Protocol 2: Lentiviral Transduction of Primary Human T Cells

This protocol describes the method for efficiently transducing primary human T cells with the Cbl-b lentivirus.[3][4][5]

Materials:

  • Isolated primary human T cells

  • T cell activation beads (e.g., anti-CD3/CD28 magnetic beads)

  • Complete RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (100 U/mL)

  • Concentrated Cbl-b lentivirus

  • Polybrene or other transduction enhancement reagent

  • 96-well round-bottom plates

Procedure:

  • T Cell Activation: Isolate primary T cells from PBMCs. Activate the T cells by incubating them with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in complete RPMI-1640 medium supplemented with IL-2.

  • Transduction Setup: 24 hours after activation, seed the T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Lentiviral Transduction: Add the Cbl-b lentivirus at the desired Multiplicity of Infection (MOI). Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

  • Spinoculation (Optional): Centrifuge the plate at 800-1200 x g for 1-2 hours at 32°C to facilitate viral entry.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transduction: After incubation, remove the virus-containing medium by gentle centrifugation and resuspend the cells in fresh complete RPMI-1640 with IL-2.

  • Expansion and Analysis: Expand the transduced T cells for an additional 3-5 days before proceeding with functional assays. Transduction efficiency can be assessed by flow cytometry for the fluorescent marker.

Protocol 3: Western Blot Analysis for Cbl-b Overexpression

This protocol is for confirming the overexpression of Cbl-b protein in transduced cells.[6]

Materials:

  • Transduced and control T cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against Cbl-b

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Lyse 1-5 x 10^6 cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-Cbl-b antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the Cbl-b signal to the loading control.[7][8][9]

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

This protocol is for measuring the production of key cytokines at a single-cell level.[1][10][11][12]

Materials:

  • Transduced and control T cells

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, and Brefeldin A)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against IL-2, IFN-γ, and TNF-α

  • Flow cytometer

Procedure:

  • Cell Stimulation: Restimulate the transduced and control T cells with a cell stimulation cocktail containing a protein transport inhibitor (Brefeldin A) for 4-6 hours.

  • Surface Staining (Optional): Stain for surface markers (e.g., CD4, CD8) before fixation.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in flow cytometry staining buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

Mandatory Visualizations

G cluster_lenti Lentivirus Production cluster_transduction T Cell Transduction cluster_assays Functional Assays HEK293T HEK293T Cells Transfection Transfection HEK293T->Transfection Plasmids Cbl-b Transfer Plasmid + Packaging Plasmids Plasmids->Transfection Harvest Harvest & Concentrate Transfection->Harvest Lentivirus High-Titer Cbl-b Lentivirus Harvest->Lentivirus Transduction Transduction Lentivirus->Transduction T_Cells Primary T Cells Activation Activation (anti-CD3/CD28) T_Cells->Activation Activation->Transduction Expansion Expansion Transduction->Expansion Overexpressing_Cells Cbl-b Overexpressing T Cells Expansion->Overexpressing_Cells Western Western Blot Overexpressing_Cells->Western Cytokine Cytokine Staining Overexpressing_Cells->Cytokine Proliferation Proliferation Assay Overexpressing_Cells->Proliferation NFkB NF-κB Reporter Assay Overexpressing_Cells->NFkB

Caption: Experimental workflow for lentiviral-mediated Cbl-b overexpression.

G TCR TCR/CD28 PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 PLCg1 PLCγ1 TCR->PLCg1 Degradation Signal Attenuation PI3K->Degradation Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation Vav1->Degradation Vav1->Activation PLCg1->Degradation PLCg1->Activation Cbl_b Cbl-b (Overexpressed) Ub Ubiquitination Cbl_b->Ub Ub->PI3K | Ub->Vav1 | Ub->PLCg1 | Degradation->Activation |

Caption: Cbl-b negatively regulates T cell activation signaling.

G TCR TCR/CD28 IKK IKK Complex TCR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., Cytokines) Nucleus->Gene_Expression Cbl_b Cbl-b (Overexpressed) Cbl_b->Inhibition Inhibition->IKK |

References

Application Notes and Protocols for Flow Cytometry Analysis of Cbl-b Expression in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint.[1] It plays a pivotal role in establishing the activation threshold for various immune cells, thereby maintaining immune tolerance and preventing autoimmunity.[1][2] Cbl-b mediates the ubiquitination and subsequent degradation of key signaling molecules downstream of immune receptors like the T cell receptor (TCR) and CD28, thus attenuating activating signals.[2] Due to its role as a negative regulator of immune cell function, targeting Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3]

These application notes provide detailed protocols for the analysis of Cbl-b expression in human immune cells using flow cytometry, a powerful technique for multiparametric analysis at the single-cell level.

Cbl-b Signaling Pathway in T Lymphocytes

Cbl-b is a crucial negative regulator of T cell activation. In the absence of co-stimulatory signals, Cbl-b is recruited to the TCR signaling complex where it ubiquitinates and targets for degradation several key signaling proteins, including PLC-γ1 and the p85 subunit of PI3K. This action dampens downstream signaling cascades, leading to a state of T cell anergy or unresponsiveness. Co-stimulation through CD28 can lead to the degradation of Cbl-b, thus relieving its inhibitory effects and allowing for full T cell activation.

Cbl_b_Signaling_Pathway cluster_TCell T Cell TCR TCR PI3K PI3K TCR->PI3K PLC_gamma1 PLC-γ1 TCR->PLC_gamma1 Vav1 Vav1 TCR->Vav1 CD28 CD28 Cbl_b Cbl-b CD28->Cbl_b CD28->PI3K Cbl_b->PI3K Cbl_b->PLC_gamma1 Cbl_b->Vav1 Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation PLC_gamma1->Activation Vav1->Activation

Caption: Simplified Cbl-b signaling pathway in T cells.

Quantitative Data Summary

Cbl-b is expressed across a wide range of immune cells, with its expression levels being dynamically regulated depending on the cell type and activation status. The following table summarizes the expression of Cbl-b in major human immune cell subsets based on published literature. Direct quantitative comparison of Mean Fluorescence Intensity (MFI) between studies should be approached with caution due to variations in experimental conditions and reagents.

Immune Cell SubsetLineage MarkersCbl-b Expression Level (Qualitative)Key FindingsCitations
T Lymphocytes
CD4+ T Helper CellsCD3+, CD4+HighCbl-b is highly expressed and its levels are tightly regulated by CD28 and CTLA-4 stimulation.[1]
CD8+ Cytotoxic T CellsCD3+, CD8+HighCbl-b is highly expressed in human CD8+ T cells.[1]
B Lymphocytes CD19+ExpressedCbl-b is expressed in B cells and is involved in regulating B cell receptor signaling.[1]
Natural Killer (NK) Cells CD3-, CD56+Upregulated upon activationCbl-b expression is significantly upregulated in primary human NK cells activated by IL-15, IL-2, and co-culture with K562 tumor cells.[4]
Myeloid Cells
MonocytesCD14+ExpressedCbl-b is expressed in myeloid cells.[1]
Dendritic Cells (DCs)CD11c+, HLA-DR+ExpressedCbl-b is expressed in dendritic cells and plays a role in regulating their function.[5][6]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used for flow cytometry analysis.

Materials:

  • Whole blood collected in heparin or EDTA tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.

  • Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

Protocol 2: Multicolor Flow Cytometry for Cbl-b Expression in Immune Cell Subsets

This protocol outlines the procedure for surface and intracellular staining of Cbl-b in human PBMCs.

Materials:

  • Isolated PBMCs

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56, anti-CD14, anti-CD11c, anti-HLA-DR)

  • Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer (e.g., BD Perm/Wash™ buffer)

  • Fluorochrome-conjugated anti-human Cbl-b antibody

  • Isotype control antibody corresponding to the Cbl-b antibody

  • Flow cytometer

Procedure:

  • Cell Surface Staining: a. Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer. b. Add the cocktail of fluorochrome-conjugated surface marker antibodies at pre-determined optimal concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 350 x g for 5 minutes.

  • Fixation and Permeabilization: a. After the final wash, decant the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells twice with 1 mL of 1X Permeabilization/Wash buffer, centrifuging at 500 x g for 5 minutes.

  • Intracellular Staining: a. After the final wash, decant the supernatant and resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-Cbl-b antibody (or isotype control) at the optimal concentration. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with 1 mL of 1X Permeabilization/Wash buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis of all populations of interest.

Experimental Workflow and Gating Strategy

The following diagram illustrates the general workflow for preparing and analyzing immune cells for Cbl-b expression. A comprehensive gating strategy is essential for accurately identifying the various immune cell subsets.

Experimental_Workflow cluster_workflow Experimental Workflow Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD19, CD56, etc.) PBMC_Isolation->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Cbl-b Staining Fix_Perm->Intracellular_Staining Acquisition Flow Cytometry Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis End Cbl-b Expression Data Analysis->End

Caption: General workflow for Cbl-b flow cytometry analysis.
Gating Strategy

A hierarchical gating strategy should be employed to identify the immune cell populations of interest prior to analyzing Cbl-b expression. An example of a comprehensive gating strategy is outlined below.

Gating_Strategy cluster_gating Gating Strategy for Cbl-b Analysis Total_Cells Total Acquired Events Singlets Singlets (FSC-A vs FSC-H) Total_Cells->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Immune_Cells Immune Cells (CD45+) Live_Cells->Immune_Cells Lymphocytes Lymphocytes (FSC vs SSC) Immune_Cells->Lymphocytes Myeloid Myeloid Cells (FSC vs SSC) Immune_Cells->Myeloid T_Cells T Cells (CD3+) Lymphocytes->T_Cells B_Cells B Cells (CD19+) Lymphocytes->B_Cells NK_Cells NK Cells (CD3- CD56+) Lymphocytes->NK_Cells Monocytes Monocytes (CD14+) Myeloid->Monocytes DCs Dendritic Cells (CD11c+ HLA-DR+) Myeloid->DCs CD4_T CD4+ T Cells (CD4+) T_Cells->CD4_T CD8_T CD8+ T Cells (CD8+) T_Cells->CD8_T Cblb_Analysis3 Analyze Cbl-b Expression B_Cells->Cblb_Analysis3 Cblb_Analysis4 Analyze Cbl-b Expression NK_Cells->Cblb_Analysis4 Cblb_Analysis1 Analyze Cbl-b Expression CD4_T->Cblb_Analysis1 Cblb_Analysis2 Analyze Cbl-b Expression CD8_T->Cblb_Analysis2 Cblb_Analysis5 Analyze Cbl-b Expression Monocytes->Cblb_Analysis5 Cblb_Analysis6 Analyze Cbl-b Expression DCs->Cblb_Analysis6

Caption: Hierarchical gating strategy for immune cell subsets.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the analysis of Cbl-b expression in various human immune cell populations using flow cytometry. Accurate quantification of Cbl-b in different subsets is crucial for understanding its role in immune regulation and for the development of novel therapeutics targeting this intracellular checkpoint. Researchers should optimize antibody concentrations and instrument settings to ensure high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cbl-b Expression in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of low Cbl-b expression in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Cbl-b?

A1: The predicted molecular weight of Cbl-b is approximately 110 kDa.[1] However, it can appear on a Western blot in the range of 125-130 kDa.[2]

Q2: In which cellular compartment is Cbl-b located?

A2: Cbl-b is found in the cytoplasm, nucleoplasm, plasma membrane, and membrane rafts.[3]

Q3: Which cell lines can be used as a positive control for Cbl-b expression?

A3: Several cell lines express Cbl-b and can serve as positive controls. These include Jurkat (a T-lymphocyte cell line), HEK-293, and A549 cells.[4][5]

Q4: What are the key functions of Cbl-b?

A4: Cbl-b is an E3 ubiquitin-protein ligase that acts as a negative regulator of T-cell activation and other immune responses.[3][6][7] It targets signaling proteins for ubiquitination and subsequent degradation.[6]

Troubleshooting Guide: Low or No Cbl-b Signal

Low or no signal for Cbl-b in a Western blot can be caused by a variety of factors, from sample preparation to antibody selection. The following table outlines common problems, their potential causes, and suggested solutions.

ProblemPotential CauseRecommended Solution
No Signal Low or no Cbl-b expression in the sample. - Use a positive control cell lysate (e.g., Jurkat, HEK-293) to confirm that the antibody and protocol are working.[4][5][8] - Some cell types may have very low endogenous levels of Cbl-b.[9] Consider enriching for Cbl-b using immunoprecipitation.[9][10]
Inefficient protein extraction. - Use a lysis buffer appropriate for the subcellular localization of Cbl-b, such as RIPA buffer.[6] - Ensure that the lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[9][10][11]
Poor protein transfer to the membrane. - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[12] - Optimize transfer time and voltage, especially for a large protein like Cbl-b (~110-130 kDa).[9]
Inactive primary or secondary antibody. - Test the activity of your antibodies using a dot blot.[9][10] - Use fresh antibody dilutions and ensure proper storage of antibody stocks.
Weak Signal Insufficient protein loaded onto the gel. - Increase the amount of protein loaded per well (20-40 µg is a good starting point).[4]
Suboptimal antibody concentrations. - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[10][12]
Inadequate blocking of the membrane. - Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA in TBST).[6][10]
Excessive washing. - Reduce the number or duration of washing steps.[9]
Inactive detection reagent. - Use fresh substrate for detection.[13]

Detailed Experimental Protocol for Cbl-b Western Blot

This protocol is a general guideline for the detection of Cbl-b in cell lysates. Optimization may be required for specific cell types and experimental conditions.

1. Cell Lysis and Protein Quantification

  • Culture cells of interest (e.g., Jurkat cells) to the desired density.[6]

  • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.[6]

  • Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][14]

  • Incubate on ice for 30 minutes with occasional vortexing.[6]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

  • Determine the protein concentration of the supernatant using a BCA protein assay.[6]

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[14]

  • Load 20-30 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.[6]

  • Run the gel at 100-120V until the dye front reaches the bottom.[6]

  • Transfer the proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.[6]

3. Blocking and Antibody Incubation

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]

  • Incubate the membrane with a primary antibody against Cbl-b, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

4. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the bands using a chemiluminescence imaging system.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the Cbl-b signaling pathway, a general Western blot workflow, and a troubleshooting decision tree for low Cbl-b expression.

Cbl_b_Signaling_Pathway TCR TCR VAV1 VAV1 TCR->VAV1 CD28 CD28 PI3K PI3K CD28->PI3K Activation T-Cell Activation PI3K->Activation Degradation Degradation PI3K->Degradation PLCG1 PLCγ1 VAV1->PLCG1 VAV1->Degradation PLCG1->Activation PLCG1->Degradation Cbl_b Cbl-b Cbl_b->PI3K inhibits Cbl_b->VAV1 inhibits Cbl_b->PLCG1 inhibits Ub Ubiquitin Cbl_b->Ub Ub->PI3K Ubiquitination Ub->VAV1 Ubiquitination Ub->PLCG1 Ubiquitination

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Detection lysis Cell Lysis quant Protein Quantification lysis->quant denature Sample Denaturation quant->denature sds SDS-PAGE denature->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody block->primary secondary Secondary Antibody primary->secondary detect Signal Detection secondary->detect

Caption: General experimental workflow for Western blotting.

Troubleshooting_Workflow start Low/No Cbl-b Signal ponceau Check Ponceau Stain start->ponceau pos_ctrl Run Positive Control ponceau->pos_ctrl Transfer OK optimize_transfer Optimize Transfer Protocol ponceau->optimize_transfer Transfer Poor ab_titer Optimize Antibody Titration pos_ctrl->ab_titer Control OK new_ab Use New/Validated Antibody pos_ctrl->new_ab Control Not OK load_more Increase Protein Load ab_titer->load_more Signal Still Weak success Signal Detected! ab_titer->success Signal Improved enrich Consider IP Enrichment load_more->enrich Signal Still Weak load_more->success Signal Improved check_lysis Check Lysis Buffer & Inhibitors enrich->check_lysis Signal Still Weak enrich->success Signal Improved

Caption: Troubleshooting decision tree for low Cbl-b Western blot signal.

References

Technical Support Center: Optimizing Cbl-b E3 Ligase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbl-b assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of Cbl-b E3 ligase activity assays.

Troubleshooting Guide

This guide addresses common issues encountered during Cbl-b kinase assays, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: High Background Signal in the Assay

High background can mask the true signal from Cbl-b activity, leading to a low signal-to-noise ratio and inaccurate results.

Potential Cause Troubleshooting Steps
Contaminated Reagents Verify the purity of recombinant E1, E2, and Cbl-b enzymes using SDS-PAGE. If necessary, repurify the proteins.[1] Use fresh, high-quality ATP stock and prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2]
Non-Specific Binding Use microplates designed for low protein binding.[1] Optimize blocking and washing procedures, ensuring wash buffers contain a mild detergent to minimize non-specific binding of antibodies or labeled ubiquitin.[1]
Cbl-b Autoubiquitination Cbl-b can ubiquitinate itself, which is a natural process that contributes to the background signal.[1] To account for this, always include a "no substrate" control reaction. The signal from this control can be subtracted from the experimental wells.[1]
High Signal Without ATP A high signal in the absence of ATP indicates that the signal is not due to enzymatic activity, as the ubiquitination cascade is ATP-dependent.[1] This is likely due to non-specific binding of detection reagents. Review and optimize blocking and washing steps.[1]
Choice of E2 Enzyme Some E2 conjugating enzymes may have higher intrinsic activity or a greater tendency for non-specific ubiquitination. It is recommended to test a panel of E2 enzymes to identify one that provides robust Cbl-b-dependent ubiquitination of the substrate with minimal background. UbcH5b is a commonly used E2 enzyme for Cbl-b assays.[1]

Issue 2: Inconsistent and Irreproducible Results

Variability between experiments can undermine the reliability of your findings.

Potential Cause Troubleshooting Steps
Reagent and Compound Preparation Prepare fresh dilutions of compounds from a stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] Use the same lot of critical reagents like media and serum to minimize variability.[2]
Cell Culture Conditions (for cellular assays) Use cells within a consistent and narrow passage number range. Standardize cell seeding densities and ensure cells are in the logarithmic growth phase at the start of the experiment.[2]
Protocol Standardization Ensure all experimental steps, including incubation times, stimulation conditions, and assay procedures, are performed consistently. The use of automated liquid handling can help reduce variability.[2]
Inhibitor Solubility and Stability Poor solubility or degradation of a test compound can lead to a lack of effect. Ensure the compound is properly dissolved and stored. Visually inspect for precipitation and consider performing a solubility test in your specific assay buffer or cell culture medium.[3]

Issue 3: Weak or No Signal

A lack of signal can be due to several factors, from inactive enzymes to suboptimal assay conditions.

Potential Cause Troubleshooting Steps
Inactive Enzyme or Reagents Confirm the activity of your Cbl-b enzyme preparation. Verify the integrity of all reagents, especially ATP.
Suboptimal Component Concentrations Perform titration experiments for each assay component (E1, E2, Cbl-b, ubiquitin, and substrate) to determine their optimal concentrations.
Inappropriate Assay Conditions Optimize the incubation time and temperature. A time-course experiment can help determine the optimal endpoint for the reaction.[1]
Low Affinity of Cbl-b for the Substrate Ensure that the chosen substrate is a known and validated substrate for Cbl-b.

Frequently Asked Questions (FAQs)

Q1: What is Cbl-b autoubiquitination and how does it impact my assay?

A1: Autoubiquitination is the process where the Cbl-b E3 ligase adds ubiquitin to itself.[1] This is a natural function of Cbl-b and will contribute to the overall signal in your assay, even without a specific substrate protein.[1] This signal should be considered as part of the assay's inherent background. To correct for this, always run a control reaction that includes all components except for the substrate. The signal from this "no substrate" control can then be subtracted from your experimental data.[1]

Q2: How does the phosphorylation of Cbl-b affect its activity?

A2: Phosphorylation of Cbl-b, particularly at tyrosine 363 (Y363), is known to activate its E3 ligase activity.[1] This occurs through a conformational change that relieves autoinhibition and exposes the RING domain, which is responsible for recruiting the E2 enzyme.[1]

Q3: Can I use a general kinase assay protocol for Cbl-b?

A3: No, Cbl-b is an E3 ubiquitin ligase, not a kinase. While both can be involved in signaling pathways, their enzymatic activities are different. A kinase transfers a phosphate group, whereas an E3 ligase facilitates the transfer of ubiquitin to a substrate protein. Therefore, a specific ubiquitination assay is required to measure Cbl-b activity.

Q4: My Cbl-b inhibitor is potent in biochemical assays but weak in cellular assays. What could be the reason?

A4: Discrepancies between biochemical and cellular potency are common.[4] Possible reasons include poor cell permeability of the inhibitor, the compound being a substrate for cellular efflux pumps, or compound instability in the cellular environment.[4]

Experimental Protocols

In Vitro Ubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b in a cell-free system.

Principle: Recombinant E1, E2, Cbl-b, a substrate protein, and labeled ubiquitin are incubated in the presence of ATP. The ubiquitination of the substrate is then detected.[5]

Materials:

  • Recombinant E1 Activating Enzyme

  • Recombinant E2 Conjugating Enzyme (e.g., UbcH5b)[5]

  • Recombinant, purified Cbl-b (E3 Ligase)

  • Recombinant, purified substrate protein

  • Biotinylated-Ubiquitin[5]

  • ATP solution

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[5]

  • Stop solution (e.g., SDS-PAGE loading buffer)

Procedure:

  • Prepare a reaction mix containing assay buffer, E1, E2, biotinylated-ubiquitin, and the substrate protein.[3]

  • Add the test inhibitor or vehicle control (e.g., DMSO) to the reaction mix and pre-incubate.

  • Initiate the reaction by adding ATP.[3]

  • Incubate the reaction at 37°C for a predetermined time (e.g., 60-90 minutes).[3][5]

  • Stop the reaction by adding a stop solution.[3]

  • Detect the ubiquitinated substrate. For biotin-ubiquitin, this can be done by transferring the reaction to a streptavidin-coated plate followed by detection with an antibody against the substrate, or by Western blot analysis probing with streptavidin-HRP.[3]

Component Recommended Starting Concentration
E1 Enzyme~50 nM
E2 Enzyme (UbcH5b)~100-200 nM
Cbl-b~20-50 nM
Substrate~200 nM
Biotinylated-Ubiquitin~5 µM
ATP1-2 mM[5]

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T-Cell Activation TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 PI3K PI3K CD28->PI3K Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates VAV1 VAV1 ZAP70->VAV1 Activates PLCg1 PLCγ1 ZAP70->PLCg1 Activates Activation T-Cell Activation (IL-2 Production, Proliferation) VAV1->Activation Degradation Proteasomal Degradation VAV1->Degradation PLCg1->Activation PLCg1->Degradation PI3K->Activation PI3K->Degradation Cbl_b Cbl-b Cbl_b->VAV1 Ubiquitinates Cbl_b->PLCg1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Ub Ubiquitin Ub->Cbl_b

Caption: Cbl-b negatively regulates T-cell activation.

Experimental Workflow for a Cbl-b In Vitro Ubiquitination Assay

Cbl_b_Assay_Workflow Cbl-b In Vitro Ubiquitination Assay Workflow Start Start Prepare_Mix 1. Prepare Reaction Mix (Buffer, E1, E2, Biotin-Ub, Substrate) Start->Prepare_Mix Add_Inhibitor 2. Add Inhibitor/Vehicle Prepare_Mix->Add_Inhibitor Initiate_Rxn 3. Initiate with ATP Add_Inhibitor->Initiate_Rxn Incubate 4. Incubate at 37°C Initiate_Rxn->Incubate Stop_Rxn 5. Stop Reaction Incubate->Stop_Rxn Detect 6. Detect Ubiquitination Stop_Rxn->Detect Analyze 7. Analyze Data Detect->Analyze

Caption: Workflow for Cbl-b in vitro ubiquitination assay.

References

common pitfalls in Cbl-b immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbl-b immunoprecipitation (IP) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Cbl-b IP protocols.

Frequently Asked Questions (FAQs)

Q1: What is Cbl-b and why is it a target for immunoprecipitation?

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells.[1][2][3] It functions by targeting specific signaling proteins for ubiquitination, which can lead to their degradation or altered function.[1][4][5] Immunoprecipitation of Cbl-b is a key technique used to isolate Cbl-b and its interacting proteins from a cell lysate. This allows researchers to study its function, identify its substrates, and understand its role in various signaling pathways, which is critical for drug development in areas like cancer immunotherapy and autoimmune diseases.[1][2][6]

Q2: What are the most critical factors for a successful Cbl-b IP experiment?

The success of a Cbl-b IP experiment hinges on several key factors:

  • High-Quality Antibody: Using an antibody specifically validated for immunoprecipitation is paramount.[7][8][9][10][11][12][13]

  • Appropriate Lysis Buffer: The choice of lysis buffer is critical to efficiently extract Cbl-b while preserving the protein-protein interactions you aim to study.[1][14]

  • Optimized Protocol: Each step, from cell lysis to elution, may require optimization for your specific cell type and experimental conditions.[1]

  • Proper Controls: Including negative controls, such as an isotype control IgG, is essential to distinguish specific binding from non-specific interactions.[1][15]

Troubleshooting Guide

This guide addresses common problems encountered during Cbl-b immunoprecipitation experiments in a question-and-answer format.

Problem 1: Weak or No Cbl-b Signal

Q: I performed an IP for Cbl-b, but I don't see a band on my Western blot. What could be the issue?

A: A weak or absent Cbl-b signal can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Low Protein Expression: Cbl-b expression levels can vary between cell types and under different conditions. Confirm Cbl-b expression in your starting material (input lysate) by Western blot. If expression is low, you may need to increase the amount of cell lysate used for the IP.[12][14][16]

  • Inefficient Lysis: The lysis buffer may not be effectively solubilizing Cbl-b. Ensure your lysis buffer is appropriate for your experimental goals. For preserving protein interactions (co-IP), a milder buffer like one with Triton X-100 or NP-40 is recommended over a harsh buffer like RIPA.[1][14] Sonication can also help to improve the extraction of nuclear and membrane-associated proteins.[14]

  • Suboptimal Antibody: The antibody may not be suitable for IP or may not be used at the optimal concentration.[12]

    • Validation: Use an antibody that has been validated for IP applications.[7][8][9][10][11]

    • Concentration: The recommended antibody concentration may need to be optimized.[12][16]

  • Inefficient Elution: The elution buffer may not be effectively releasing Cbl-b from the beads. Ensure you are using an appropriate elution buffer and technique.[1][16]

Problem 2: High Background and Non-Specific Bands

Q: My Western blot shows multiple non-specific bands in addition to my Cbl-b band. How can I reduce this background?

A: High background is a common issue in IP experiments and can obscure the specific signal. Here are several strategies to minimize non-specific binding:

  • Pre-clearing the Lysate: This is a crucial step to reduce proteins that non-specifically bind to the IP beads. Incubate your cell lysate with the beads (e.g., Protein A/G) before adding the primary antibody.[1][15][16][17]

  • Washing Steps: Increase the number and/or stringency of the wash steps after the antibody-bead incubation. This helps to remove weakly bound, non-specific proteins.[1][15][16] You can try increasing the salt or detergent concentration in your wash buffer.

  • Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[12][16] Titrate your antibody to find the optimal concentration that gives a good signal-to-noise ratio.

  • Blocking the Beads: Before adding the lysate, block the beads with a solution like bovine serum albumin (BSA) to reduce non-specific protein adherence.[16]

  • Isotype Control: Always include an isotype control (an antibody of the same immunoglobulin class and from the same species as your primary antibody, but not specific to your target) to assess the level of non-specific binding.[1][18]

Experimental Protocols & Data

General Cbl-b Immunoprecipitation Protocol

This protocol provides a general guideline and may require optimization for specific experimental needs.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.[1]

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate with rotation at 4°C for 1 hour.[1][17]

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the anti-Cbl-b antibody (and isotype control IgG to a separate lysate sample) to the pre-cleared lysate.

    • Incubate with rotation at 4°C for 4 hours to overnight.[1][17]

  • Immune Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate with rotation at 4°C for 1-2 hours.[1]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (often the same as the lysis buffer).[1][15]

  • Elution:

    • Elute the immunoprecipitated proteins from the beads using one of the following methods:

      • Denaturing Elution: Add 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1] The supernatant is ready for SDS-PAGE.

      • Non-denaturing Elution: Use a low-pH buffer like 0.1 M glycine-HCl (pH 2.5-3.0) and immediately neutralize the eluate with a high-pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[1]

Quantitative Data Summary
ParameterRecommended Range/ValueNotesReference(s)
Antibody Concentration 2-5 µg/mg lysateThis is a starting point and should be optimized.[8]
Protein A/G Beads 30-50 µL of slurry per IPThe amount may vary depending on the bead type and manufacturer.[1]
Incubation (Antibody) 4 hours to overnight at 4°CLonger incubation may increase yield but also background.[1][17]
Incubation (Beads) 1-2 hours at 4°CSufficient for capturing the immune complexes.[1]
Washes 3-5 timesIncreasing the number of washes can reduce background.[15]

Visualizations

Cbl-b Signaling Pathway in T-Cell Regulation

Cbl-b is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to signaling complexes where it ubiquitinates key components like PLC-γ1 and the p85 subunit of PI3K, targeting them for degradation or altering their function, thus dampening T-cell activation.[7][17][19][20]

Cbl_b_Signaling cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 PI3K PI3K (p85) TCR->PI3K Cblb Cbl-b TCR->Cblb Recruitment CD28 CD28 Vav1 Vav1 CD28->Vav1 CD28->Cblb Recruitment Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation PI3K->Activation Vav1->Activation Cblb->Activation Inhibition Ub Ubiquitin Cblb->Ub E3 Ligase Activity Ub->PLCg1 Ubiquitination Ub->PI3K Ubiquitination

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Experimental Workflow for Cbl-b Immunoprecipitation

The following diagram illustrates the standard workflow for a Cbl-b immunoprecipitation experiment, from sample preparation to analysis.

IP_Workflow Start Start: Cell Culture & Stimulation Lysis 1. Cell Lysis (Non-denaturing buffer with inhibitors) Start->Lysis Preclear 2. Pre-clearing Lysate (Incubate with beads) Lysis->Preclear IP 3. Immunoprecipitation (Add anti-Cbl-b or IgG control Ab) Preclear->IP Capture 4. Immune Complex Capture (Add Protein A/G beads) IP->Capture Wash 5. Washing (Remove non-specific proteins) Capture->Wash Elute 6. Elution (Low-pH or SDS buffer) Wash->Elute Analysis 7. Analysis (Western Blot or Mass Spectrometry) Elute->Analysis End End Analysis->End

Caption: Standard workflow for a Cbl-b immunoprecipitation experiment.

Troubleshooting Logic for Weak/No Cbl-b Signal

This diagram outlines a logical approach to troubleshooting the absence of a Cbl-b signal in your IP results.

Troubleshooting_Logic Start Problem: Weak or No Cbl-b Signal CheckInput Check Cbl-b in Input Lysate? Start->CheckInput InputOK Input Signal OK? CheckInput->InputOK Yes LowExpression Action: Increase lysate amount Optimize cell stimulation CheckInput->LowExpression No Signal InputOK->LowExpression No CheckAntibody Check Antibody? InputOK->CheckAntibody Yes LowExpression->CheckInput AntibodyOK IP-validated? Optimal concentration? CheckAntibody->AntibodyOK ChangeAntibody Action: Use a validated IP antibody Titrate antibody concentration AntibodyOK->ChangeAntibody No CheckLysis Check Lysis/Elution? AntibodyOK->CheckLysis Yes ChangeAntibody->CheckAntibody OptimizeBuffer Action: Use milder lysis buffer (for Co-IP) Ensure elution buffer is effective CheckLysis->OptimizeBuffer Success Problem Solved OptimizeBuffer->Success

Caption: A logical workflow for troubleshooting a weak or absent Cbl-b IP signal.

References

Technical Support Center: Improving the Efficiency of Cbl-b siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of Cbl-b siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Cbl-b and why is it a target for siRNA knockdown?

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T-cells.[1][2][3][4] It establishes the activation threshold for T-cells and is involved in peripheral T-cell tolerance.[1] Knockdown of Cbl-b can lower this activation threshold, making immune cells more responsive and potent in fighting malignancies or infections.[2] This makes Cbl-b a promising therapeutic target for enhancing anti-cancer immunity.[2][4]

Q2: What are the most common methods for delivering Cbl-b siRNA into cells?

Q3: What concentration of Cbl-b siRNA should I use?

Q4: How long after transfection should I assess Cbl-b knockdown?

Q5: How can I validate the knockdown of Cbl-b?

Validation of Cbl-b knockdown should be performed at both the mRNA and protein levels.[15][19]

  • mRNA Level: Quantitative real-time PCR (qPCR) is the most direct method to measure the reduction in Cbl-b mRNA.[19]

  • Protein Level: Western blotting is essential to confirm a decrease in Cbl-b protein expression.[21] A successful knockdown will show a significant reduction in the Cbl-b protein band in treated cells compared to controls.[21]

Q6: What controls are essential for a Cbl-b siRNA experiment?

To ensure the specificity of the knockdown and correctly interpret the results, several controls are essential:[15][22]

  • Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome. This helps to identify non-specific changes in gene expression.[15][22]

  • Positive Control siRNA: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.[15]

  • Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[15]

  • Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess the effects of the delivery vehicle on the cells.[15]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Knockdown Efficiency Suboptimal siRNA concentration.Perform an siRNA titration (e.g., 5 nM to 100 nM) to find the optimal concentration.[15][16]
Low transfection efficiency.Optimize the transfection protocol by adjusting parameters such as cell density (typically 70-80% confluency), siRNA-to-reagent ratio, and incubation time.[16][23] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency.[15][24] For difficult-to-transfect cells, consider switching to electroporation.[5]
Poor siRNA quality or design.Ensure the use of high-quality, purified siRNA.[25] Use at least two different siRNAs targeting different regions of the Cbl-b mRNA to confirm that the effect is specific.[15]
Incorrect timing of analysis.Analyze knockdown at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal window for both mRNA and protein reduction.[15]
High Cell Toxicity/Death High concentration of siRNA or transfection reagent.Reduce the concentration of both the siRNA and the transfection reagent.[16][26]
Prolonged exposure to transfection complexes.Reduce the incubation time of the cells with the transfection complexes. For some cell types, replacing the media 8-24 hours post-transfection can reduce toxicity.[23]
Unhealthy cells at the time of transfection.Ensure cells are healthy, actively dividing, and at a low passage number.[23] Avoid using antibiotics in the media during transfection.[26]
Inconsistent Results Variation in experimental conditions.Maintain consistency in all experimental parameters, including cell density, passage number, reagent preparation, and incubation times.[23]
RNase contamination.Maintain an RNase-free environment by using RNase-free tips, tubes, and reagents. Wear gloves and clean work surfaces.[15][25]
Off-Target Effects High siRNA concentration.Use the lowest effective siRNA concentration that provides sufficient knockdown.[17]
Seed region homology.Off-target effects can be caused by the siRNA seed region (nucleotides 2-8) binding to unintended mRNAs. Use siRNA pools or chemically modified siRNAs to reduce these effects.[27] Ensure siRNA sequences have been checked for homology to other genes using a BLAST search.[25]

Experimental Protocols

Protocol 1: Lipid-Based siRNA Transfection for Cbl-b Knockdown
  • Cell Seeding: Twenty-four hours before transfection, seed cells in antibiotic-free growth medium to achieve 70-80% confluency at the time of transfection.

  • siRNA Complex Preparation:

    • Dilute the Cbl-b siRNA (and controls) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells dropwise.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells for qPCR or Western blot analysis to assess Cbl-b knockdown.

Protocol 2: Electroporation of siRNA for Cbl-b Knockdown in T-cells
  • Cell Preparation: Harvest T-cells and resuspend them in a low-salt electroporation buffer at the desired concentration (e.g., 4 x 10^6 cells/mL).[12]

  • Electroporation:

    • Add the Cbl-b siRNA to the cell suspension.

    • Transfer the mixture to an electroporation cuvette.

    • Apply the optimized electrical pulse using an electroporator. Optimal settings (voltage, pulse duration, number of pulses) must be determined for each cell type.[11][12]

  • Recovery: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate at 37°C in a CO2 incubator.[5]

  • Analysis: After 24-72 hours, harvest the cells to validate Cbl-b knockdown.

Protocol 3: Validation of Cbl-b Knockdown by qPCR
  • RNA Extraction: Extract total RNA from both Cbl-b siRNA-treated and control cells using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, Cbl-b specific primers, and a suitable qPCR master mix.

    • Run the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing the Cbl-b expression to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 4: Validation of Cbl-b Knockdown by Western Blot
  • Cell Lysis: Lyse the transfected and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for Cbl-b overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visual Guides

Cbl_b_Signaling_Pathway cluster_activation Activation Signals cluster_downstream Downstream Effectors TCR TCR PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 PLCg1 PLC-γ1 TCR->PLCg1 CD28 CD28 CD28->PI3K CD28->Vav1 Ub Ubiquitination & Degradation PI3K->Ub T_Cell_Activation T-Cell Activation PI3K->T_Cell_Activation Vav1->Ub Vav1->T_Cell_Activation PLCg1->Ub PLCg1->T_Cell_Activation Cbl_b Cbl-b Cbl_b->PI3K Cbl_b->Vav1 Cbl_b->PLCg1 Ub->Cbl_b

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

siRNA_Knockdown_Workflow start Start design_siRNA Design/Select Cbl-b siRNA start->design_siRNA transfection Transfect Cells with siRNA & Controls design_siRNA->transfection incubation Incubate (24-72h) transfection->incubation harvest Harvest Cells incubation->harvest validation Validate Knockdown harvest->validation qpcr qPCR (mRNA level) validation->qpcr mRNA western Western Blot (Protein level) validation->western Protein phenotypic_assay Functional/Phenotypic Assay qpcr->phenotypic_assay western->phenotypic_assay end End phenotypic_assay->end

Caption: Experimental workflow for Cbl-b siRNA knockdown.

Troubleshooting_Tree start Low Cbl-b Knockdown check_transfection Transfection Efficiency >80%? start->check_transfection optimize_transfection Optimize Transfection: - Cell density - Reagent:siRNA ratio - Use positive control check_transfection->optimize_transfection No check_siRNA Used multiple siRNA sequences? check_transfection->check_siRNA Yes success Knockdown Improved optimize_transfection->success test_new_siRNA Test new Cbl-b siRNA sequences check_siRNA->test_new_siRNA No check_time Assessed multiple time points? check_siRNA->check_time Yes test_new_siRNA->success time_course Perform time course (24, 48, 72h) check_time->time_course No check_validation Validated with qPCR & Western? check_time->check_validation Yes time_course->success perform_validation Perform both qPCR and Western check_validation->perform_validation No check_validation->success Yes perform_validation->success

Caption: Troubleshooting decision tree for low knockdown efficiency.

References

how to solve non-specific binding in Cbl-b pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Casitas B-lineage lymphoma b (Cbl-b) pull-down assays.

Troubleshooting Guide: Non-Specific Binding

High background and non-specific binding are common issues in pull-down assays that can obscure the identification of true Cbl-b interacting proteins. This guide provides a question-and-answer format to address these specific problems.

Question 1: I am observing many non-specific bands in my negative control lane (e.g., GST alone or isotype control IgG). What are the likely causes and how can I fix this?

Answer: This is a classic sign of non-specific binding to your affinity beads or antibody. Here are the primary causes and solutions:

  • Inadequate Blocking: The beads have unoccupied sites that can bind proteins non-specifically.

    • Solution: Pre-block the beads with a protein solution that is unlikely to interfere with your assay. Bovine Serum Albumin (BSA) or non-fat dry milk are common choices.[1][2] For GST pull-downs, after binding the GST-fusion protein, block the beads with 5% BSA overnight.[1]

  • Insufficient Washing: Non-specifically bound proteins are not being adequately removed.

    • Solution: Increase the number of wash steps (from 3 to 5 or more) and/or the stringency of the wash buffer.[3][4][5][6] You can increase the salt concentration (e.g., up to 0.5 M NaCl) or the detergent concentration (e.g., 0.5-1.0% NP-40 or Triton X-100).[7] Be cautious, as overly stringent washes may disrupt weak or transient interactions.

  • Inappropriate Lysis Buffer: The lysis buffer may not be optimized to minimize non-specific interactions.

    • Solution: Optimize your lysis buffer. Non-ionic detergents like NP-40 and Triton X-100 are generally less harsh than ionic detergents like SDS.[7] The choice of buffer can be critical for preserving native protein conformations while minimizing non-specific binding.[8][9][10]

  • "Sticky" Proteins in the Lysate: Some proteins are inherently prone to non-specific binding.

    • Solution: Pre-clear your cell lysate before adding it to the antibody- or GST-protein-bound beads.[3][11] This involves incubating the lysate with beads alone (e.g., Protein A/G or glutathione beads) to remove proteins that non-specifically bind to the beads.[3][11]

Question 2: My protein of interest appears in the GST control pull-down. How can I resolve this?

Answer: This indicates that your protein of interest is binding non-specifically to the GST tag or the beads themselves.

  • Pre-clearing with GST: If you haven't already, pre-clear your lysate with GST protein bound to beads. This will remove proteins that have an affinity for GST.[1]

  • Increase Wash Stringency: As mentioned above, increasing the salt and/or detergent concentration in your wash buffer can help disrupt this non-specific interaction.[1][4]

  • Competitive Elution: Instead of boiling the beads in sample buffer, consider eluting with a solution of reduced glutathione. This will specifically elute the GST-tagged protein and its interactors, potentially leaving behind proteins that are non-specifically bound to the beads.[4]

  • Shorter Incubation Times: Reducing the incubation time of the lysate with the beads can minimize non-specific binding.[1]

Question 3: My mass spectrometry results are full of common contaminants like keratins. How can I reduce this?

Answer: Keratin contamination is a frequent problem in sensitive proteomics experiments.[12][13]

  • Clean Laboratory Practices: Be meticulous about cleanliness. Wear gloves at all times, use filtered pipette tips, and prepare your samples in a clean environment, such as a laminar flow hood, to minimize dust and skin cell contamination.[12]

  • High-Quality Reagents: Use fresh, high-purity reagents and water.

  • Exclusion Lists: During mass spectrometry data analysis, use an exclusion list of common contaminants to filter out these unwanted proteins from your results.[12]

FAQs: Cbl-b Pull-Down Assays

Q1: What are the key domains of Cbl-b that might be involved in non-specific binding?

A1: Cbl-b has several domains that mediate protein-protein interactions, and these can also be sources of non-specific binding.[14][15]

  • Tyrosine Kinase Binding (TKB) Domain: Binds to phosphorylated tyrosine residues on target proteins.[14][15]

  • Proline-Rich (PR) Region: Interacts with SH3 domain-containing proteins.[14][15]

  • Ubiquitin-Associated (UBA) Domain: Binds to ubiquitin and ubiquitinated proteins.[15][16] The UBA domain of Cbl-b has a higher affinity for polyubiquitin chains, which could be a source of non-specific interactions with other ubiquitinated proteins in the lysate.[16]

Q2: Are there any known issues with Cbl-b antibodies that could lead to non-specific binding?

A2: Cbl-b shares high sequence homology with another Cbl family member, c-Cbl.[17][18] It is crucial to use a highly specific antibody that has been validated for immunoprecipitation to avoid cross-reactivity with c-Cbl, which could be misinterpreted as non-specific binding.

Q3: What are some known interacting partners of Cbl-b that I should be aware of to distinguish from non-specific binders?

A3: Cbl-b is a key negative regulator in immune signaling and interacts with several proteins in these pathways, including ZAP-70, Syk, Vav1, the p85 subunit of PI3K, PLC-γ1, and PKC-θ.[14][15][19][20]

Detailed Experimental Protocols

Protocol 1: Pre-clearing Cell Lysate for Cbl-b Immunoprecipitation

This protocol is recommended to reduce non-specific binding to the immunoprecipitation beads.[3][11]

  • Prepare Beads: For every 1 mL of cell lysate, take 20-30 µL of a 50% slurry of Protein A/G beads.[3]

  • Wash Beads: Wash the beads twice with ice-cold PBS.

  • Incubate Lysate with Beads: Add the washed beads to the clarified cell lysate.

  • Rotate: Incubate on a rotator for 1 hour at 4°C.[3]

  • Pellet Beads: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the beads.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard the beads. The lysate is now ready for immunoprecipitation.

Protocol 2: Stringent Washing of Beads in a GST Pull-Down Assay

This protocol aims to remove non-specifically bound proteins after incubation of the lysate with the GST-Cbl-b fusion protein.

  • Initial Pellet: After incubating the lysate with the beads, pellet the beads by centrifugation.

  • First Wash: Resuspend the beads in 1 mL of ice-cold, stringent wash buffer (e.g., lysis buffer with increased salt and/or detergent).

  • Invert and Rotate: Invert the tube several times to mix and rotate for 10-15 minutes at 4°C.[1]

  • Pellet and Aspirate: Pellet the beads and carefully aspirate the supernatant. Using a fine-gauge needle can help in removing all of the buffer without disturbing the beads.[1]

  • Repeat: Repeat the wash steps 3-5 times.[3]

Quantitative Data Summary

ParameterRecommendationRationale
Lysis Buffer Detergent 0.1-1.0% NP-40 or Triton X-100Non-ionic detergents are less harsh and help maintain native protein structure.
Wash Buffer Salt Conc. 150 mM - 500 mM NaClHigher salt concentrations disrupt ionic interactions, reducing non-specific binding.
Pre-clearing Incubation 1 hour at 4°CSufficient time to capture "sticky" proteins from the lysate.[3]
Antibody Incubation 4 hours to overnight at 4°CAllows for sufficient binding of the specific antibody to the target protein.[3]
Bead Washing 3-5 cyclesMultiple washes are crucial for removing non-specifically bound proteins.[3]
Blocking Agents 3-5% BSA or non-fat dry milkBlocks non-specific binding sites on the beads.[1][2]

Visualizations

TroubleshootingWorkflow start High Non-Specific Binding in Cbl-b Pull-Down q1 Is background high in the negative control? start->q1 s1 Increase Wash Stringency (Salt/Detergent) q1->s1 Yes q2 Is the protein of interest in the GST control? q1->q2 No s2 Pre-clear Lysate with Beads s1->s2 s3 Block Beads (e.g., with BSA) s2->s3 s3->q2 s4 Pre-clear Lysate with GST Protein q2->s4 Yes end Reduced Non-Specific Binding q2->end No s5 Use Competitive Elution (Glutathione) s4->s5 s5->end

Caption: Troubleshooting workflow for non-specific binding in Cbl-b pull-down assays.

Cbl_b_Signaling cluster_membrane Cell Membrane TCR TCR Cbl_b Cbl-b TCR->Cbl_b recruits p85 PI3K (p85) Ub Ubiquitination p85->Ub Cbl_b->p85 targets Vav1 Vav1 Cbl_b->Vav1 targets Vav1->Ub Degradation Degradation / Inhibition Ub->Degradation

Caption: Simplified Cbl-b signaling pathway showing key interaction partners.

Caption: Causes and solutions for non-specific binding in pull-down assays.

References

Technical Support Center: Validating the Specificity of a New Cbl-b Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a new antibody against Cbl-b, a critical E3 ubiquitin ligase and negative regulator of immune responses.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate a new Cbl-b antibody?

A1: The initial and most critical step is to perform a Western blot (WB) analysis using lysates from cells or tissues with known Cbl-b expression and, crucially, from a Cbl-b knockout (KO) or knockdown (KD) model.[1][2][3] The antibody should detect a band at the correct molecular weight (approximately 110-120 kDa for full-length Cbl-b) in the wild-type (WT) sample, and this band should be absent or significantly reduced in the KO/KD sample. This is the gold standard for demonstrating specificity.

Q2: My Western blot shows multiple bands. What does this mean and how can I troubleshoot it?

A2: Multiple bands can indicate non-specific binding, protein degradation, or the presence of Cbl-b isoforms or post-translationally modified forms.

  • Troubleshooting Steps:

    • Optimize antibody concentration. Start with the manufacturer's recommended dilution and then perform a titration.

    • Increase the stringency of your wash steps (e.g., increase duration, number of washes, or add a mild detergent like Tween-20 to the wash buffer).

    • Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation.

    • Compare the banding pattern to published data for Cbl-b to see if known isoforms or modifications exist.

    • If non-specific bands persist, the antibody may not be suitable for WB in your specific sample type.

Q3: Can I validate my Cbl-b antibody using only over-expression of tagged Cbl-b?

A3: While over-expression of a tagged Cbl-b protein can be a useful initial check, it is not sufficient for full validation. The antibody might recognize the tag or a conformation of the over-expressed protein that is not present in the endogenous protein. Validation using endogenous Cbl-b, ideally with a KO/KD control, is essential.

Q4: How can I validate a Cbl-b antibody for immunoprecipitation (IP)?

A4: To validate a Cbl-b antibody for IP, you should perform an IP from a cell lysate known to express Cbl-b, followed by a Western blot to detect Cbl-b in the immunoprecipitate.

  • Essential Controls:

    • Isotype Control: Perform a parallel IP with a non-specific IgG of the same isotype as your Cbl-b antibody to ensure that the pulldown is not due to non-specific binding to the beads or antibody.[4]

    • Input Control: Run a sample of the initial cell lysate on the Western blot to confirm the presence of Cbl-b.[5]

    • KO/KD Lysate: The antibody should not be able to immunoprecipitate Cbl-b from a KO/KD lysate.

Q5: What are the key considerations for validating a Cbl-b antibody for immunofluorescence (IF) or immunohistochemistry (IHC)?

A5: For IF/IHC, specificity is demonstrated by observing the correct subcellular localization and by the absence of signal in KO/KD cells or tissues.

  • Troubleshooting Common IF/IHC Issues: [4][6][7]

    • High Background: Optimize antibody dilution, ensure adequate blocking (e.g., using serum from the same species as the secondary antibody), and perform stringent washes.[4][7]

    • No Signal: Confirm that your cell/tissue type expresses Cbl-b. Check that your fixation and permeabilization methods are compatible with the antibody and epitope. You may need to perform antigen retrieval for IHC.[4][6]

    • Non-specific Staining: Use a KO/KD tissue section as a negative control. The specific signal should be absent in these samples.

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Cbl-b band detected Low or no Cbl-b expression in the sample.Use a positive control cell lysate known to express Cbl-b (e.g., Jurkat, splenocytes).[1]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining.
Antibody not suitable for WB.Check the manufacturer's datasheet for validated applications.
Weak Cbl-b signal Insufficient antibody concentration.Increase the primary antibody concentration or incubation time.
Low protein load.Load at least 20-30 µg of total protein per lane.
High background Antibody concentration too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Inadequate washing.Increase the number and duration of wash steps.
Immunoprecipitation
Problem Possible Cause Recommended Solution
No Cbl-b in the eluate Antibody does not work for IP.Check the antibody datasheet for IP validation.
Cbl-b is not expressed in the sample.Confirm Cbl-b expression in the input lysate via WB.
Inefficient antibody-bead binding.Ensure you are using the correct type of beads (Protein A or G) for your antibody isotype.
High background/non-specific bands Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.[8]
Antibody concentration too high.Reduce the amount of antibody used for the IP.
Insufficient washing.Increase the number of washes and use a more stringent wash buffer.

Experimental Protocols

Protocol 1: Western Blot Validation using Knockout Cells
  • Lysate Preparation:

    • Culture wild-type (WT) and Cbl-b knockout (KO) cells (e.g., HeLa or a relevant immune cell line) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein from WT and KO lysates onto an 8% SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the new Cbl-b primary antibody overnight at 4°C at an optimized dilution.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection:

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[8]

    • The antibody is specific if a band of ~110-120 kDa is present in the WT lane and absent or significantly reduced in the KO lane. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Immunoprecipitation Validation
  • Lysate Preparation:

    • Prepare cell lysate as described in the Western Blot protocol from cells known to express Cbl-b.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

    • Incubate 500-1000 µg of pre-cleared lysate with 1-5 µg of the new Cbl-b antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads 3-5 times with ice-cold IP wash buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using the same or a different validated Cbl-b antibody.

    • A specific antibody will show a band for Cbl-b in the sample immunoprecipitated with the Cbl-b antibody but not in the isotype control lane.

Signaling Pathway and Experimental Workflow Diagrams

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates CD28 CD28 PI3K PI3K CD28->PI3K activates SLP76 SLP76 ZAP70->SLP76 Cbl_b Cbl-b (E3 Ligase) ZAP70->Cbl_b recruits & activates Degradation Proteasomal/ Lysosomal Degradation ZAP70->Degradation Vav1 Vav1 SLP76->Vav1 SLP76->Cbl_b SLP76->Degradation Vav1->Cbl_b recruits & activates Vav1->Degradation T_Cell_Activation T-Cell Activation (Inhibited) Vav1->T_Cell_Activation promotes PI3K->Cbl_b recruits & activates PI3K->Degradation PI3K->T_Cell_Activation promotes Ub Ubiquitin Cbl_b->Ub conjugates Ub->ZAP70 tags for Ub->SLP76 tags for Ub->Vav1 Ub->PI3K tags for Degradation->T_Cell_Activation prevents

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.

Antibody_Validation_Workflow cluster_WB Western Blot (WB) cluster_IP Immunoprecipitation (IP) cluster_IF Immunofluorescence (IF) WB_WT WT Lysate WB_Result Single band in WT, absent in KO? WB_WT->WB_Result WB_KO KO Lysate WB_KO->WB_Result IP_AntiCblb IP with Cbl-b Ab WB_Result->IP_AntiCblb Yes NotSpecific Antibody is Not Specific / Optimize WB_Result->NotSpecific No IP_Isotype IP with Isotype IgG IP_AntiCblb->IP_Isotype IP_Result Band in Cbl-b IP, absent in Isotype? IP_AntiCblb->IP_Result IP_Isotype->IP_Result IF_WT WT Cells/Tissue IP_Result->IF_WT Yes IP_Result->NotSpecific No IF_KO KO Cells/Tissue IF_WT->IF_KO IF_Result Correct localization in WT, no signal in KO? IF_WT->IF_Result IF_KO->IF_Result Specific Antibody is Specific IF_Result->Specific Yes IF_Result->NotSpecific No Start New Cbl-b Antibody Start->WB_WT Start->WB_KO

Caption: A logical workflow for validating the specificity of a new Cbl-b antibody.

References

overcoming difficulties in cloning the CBLB gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cloning of the Casitas B-lineage lymphoma b (CBLB) gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures for cloning the CBLB gene.

Troubleshooting Guide

This guide addresses common issues that may arise during the cloning of the CBLB gene, presented in a question-and-answer format.

1. PCR Amplification Issues

Question: I am not getting any PCR product when trying to amplify the CBLB gene. What could be the problem?

Answer: Failure to amplify the CBLB gene can stem from several factors. Here is a systematic troubleshooting approach:

  • Template DNA Quality: Ensure the integrity and purity of your template DNA (cDNA or genomic DNA). Contaminants such as phenol, ethanol, or salts from the DNA extraction process can inhibit PCR. It is recommended to purify the DNA template.[1][2][3]

  • Primer Design: Poor primer design is a frequent cause of PCR failure.

    • Specificity: Verify that your primers are specific to the CBLB gene sequence and do not have significant homology to other genes by performing a BLAST search.[4]

    • Melting Temperature (Tm): The annealing temperature of your PCR cycle should be optimized. A good starting point is 3-5°C below the lowest primer Tm.[2] Use online tools to calculate the Tm of your primers.

    • Secondary Structures: Avoid primers that can form hairpins or self-dimers.[4]

  • PCR Conditions:

    • Annealing Temperature: If you are not getting a product, try lowering the annealing temperature in 2°C increments.[1]

    • Extension Time: The human CBLB gene is relatively large. Ensure the extension time is sufficient for the polymerase to synthesize the entire gene. Check the polymerase manufacturer's recommendation for the extension rate (e.g., 1kb/minute).[2][5]

    • GC Content: The CBLB gene may have regions of high GC content. Consider using a PCR additive like DMSO or betaine to facilitate denaturation.[6] A high-fidelity polymerase designed for GC-rich templates may also be beneficial.[7]

  • Reagent Issues:

    • Polymerase Activity: Ensure your DNA polymerase is active and has not been subjected to excessive freeze-thaw cycles.

    • dNTPs and Buffer: Use fresh dNTPs and the correct PCR buffer recommended for your polymerase.

Question: I am seeing multiple non-specific bands in my CBLB PCR product on an agarose gel. How can I improve the specificity?

Answer: The presence of non-specific bands indicates that your primers are annealing to unintended sequences. To improve specificity:

  • Increase Annealing Temperature: Gradually increase the annealing temperature in 2°C increments. This will favor more specific primer binding.[1][8]

  • Optimize Primer Concentration: High primer concentrations can lead to non-specific amplification. Try reducing the primer concentration in your PCR reaction.[5]

  • "Hot Start" PCR: Use a "hot start" DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.

  • Nested PCR: If specificity remains an issue, consider a nested PCR approach with a second set of primers internal to the first set.

2. Restriction Digestion and Ligation Problems

Question: My vector or CBLB PCR product is not being digested properly by the restriction enzymes. What should I do?

Answer: Incomplete or failed restriction digestion can be due to several reasons:

  • Enzyme Activity: Verify that your restriction enzymes are active and have not expired.

  • Buffer Compatibility: Use the buffer recommended by the enzyme manufacturer. If performing a double digest, ensure both enzymes are active in the chosen buffer.

  • DNA Purity: Contaminants from PCR (e.g., salts, primers) or plasmid preparations can inhibit enzyme activity. Purify your PCR product and plasmid DNA before digestion.[9]

  • Methylation Sensitivity: Check if your restriction enzymes are sensitive to DNA methylation, which can be present in plasmid DNA isolated from certain E. coli strains.

  • Primer Design for Restriction Sites: Ensure that your primers include several extra nucleotides (a "clamp") upstream of the restriction site to allow for efficient enzyme binding and cleavage.[10][11]

Question: My ligation of the CBLB insert into the vector is failing, resulting in few or no colonies after transformation. What are the possible causes?

Answer: Ligation failure is a common bottleneck in cloning. Consider the following troubleshooting steps:

  • Vector and Insert Preparation:

    • Incomplete Digestion: Ensure both your vector and insert are completely digested.

    • Vector Dephosphorylation: If using a single restriction enzyme or blunt-end cloning, dephosphorylate the vector to prevent self-ligation.[9]

    • DNA Purity: Purify the digested vector and insert to remove enzymes and buffers that can inhibit ligation.

  • Ligation Reaction Conditions:

    • Vector:Insert Molar Ratio: Optimize the molar ratio of vector to insert. A common starting point is a 1:3 ratio, but this may need to be adjusted.[9][12] Use an online calculator to determine the correct amounts.

    • Ligase and Buffer: Use a fresh ligation buffer, as the ATP it contains can degrade with multiple freeze-thaw cycles.[9] Ensure your DNA ligase is active.

    • DNA Concentration: Keep the total DNA concentration in the ligation reaction low to favor intermolecular ligation over intramolecular ligation (self-ligation).[13]

  • Ligation Controls: Always include proper controls:

    • Vector only (with ligase): This will tell you the extent of vector self-ligation.

    • Vector only (without ligase): This indicates the amount of undigested circular plasmid.

3. Transformation and Colony Screening

Question: I am getting very few or no colonies after transforming my CBLB ligation product. What could be wrong?

Answer: Low transformation efficiency can be due to issues with the competent cells, the transformation protocol, or the ligation product itself.

  • Competent Cell Efficiency: Check the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19). The efficiency should be at least 1 x 10^6 colony-forming units (CFU) per µg of DNA.[14] If the efficiency is low, prepare fresh competent cells or use a commercial high-efficiency strain.

  • Transformation Protocol:

    • Heat Shock: Ensure the heat shock step is performed at the correct temperature and for the recommended duration.

    • Recovery: Allow the cells to recover in a rich medium (like SOC) for an adequate amount of time before plating.[15]

  • Ligation Product: Components of the ligation reaction, such as high concentrations of DNA or ligase buffer, can inhibit transformation. Consider purifying the ligation product before transformation.[16]

  • Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.[16]

Question: Many of my colonies contain the vector without the CBLB insert. How can I reduce this background?

Answer: A high background of empty vectors is a common issue.

  • Complete Vector Digestion: Ensure your vector is fully digested with two different restriction enzymes if possible to prevent re-ligation.

  • Vector Dephosphorylation: If using a single enzyme or blunt ends, treat the vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate groups and prevent self-ligation.

  • Gel Purification: Gel purify the digested vector to separate it from any undigested circular plasmid.

  • Potential Toxicity of CBLB: If the CBLB gene product is toxic to E. coli, this can lead to a selection pressure against colonies containing the insert. Consider using a tightly regulated expression vector or a different bacterial strain.[17]

Frequently Asked Questions (FAQs)

Q1: What is the full-length size of the human CBLB gene, and are there different isoforms I should be aware of?

A1: The human CBLB gene can have several transcript variants, leading to different mRNA and protein isoforms. It is crucial to check the NCBI RefSeq database for the specific transcript variant you intend to clone to obtain the correct sequence and size.[18] For example, transcript variant 1 (NM_170662.4) encodes a protein of 982 amino acids.

Q2: Are there any specific features of the CBLB gene sequence I should be aware of before starting to clone?

A2: While there are no widely reported insurmountable difficulties in cloning CBLB, as an E3 ubiquitin ligase, it's a relatively large gene. You should analyze the sequence for:

  • GC Content: Regions with high GC content might require special PCR conditions.[6]

  • Repetitive Sequences: These can sometimes lead to PCR errors or instability in the host organism.

  • Internal Restriction Sites: Check for restriction sites within the CBLB gene that match the enzymes you plan to use for cloning and ensure they do not disrupt your open reading frame.

Q3: Which type of expression vector is suitable for the CBLB gene?

A3: The choice of vector depends on your downstream application.

  • Bacterial Expression (e.g., E. coli): For producing large quantities of the CBLB protein for biochemical or structural studies, a bacterial expression vector with a tightly controlled promoter (e.g., T7 promoter in pET vectors) is suitable.[19][20] Be aware of potential issues with protein folding and solubility for large eukaryotic proteins in bacteria. Codon optimization for E. coli may improve expression levels.[21][22][23][24][25]

  • Mammalian Expression: For studying CBLB function in a cellular context, a mammalian expression vector (e.g., pcDNA series) is appropriate.[18] These vectors contain promoters that are active in mammalian cells (e.g., CMV promoter).

Q4: Can the expression of CBLB be toxic to the host cells?

A4: Overexpression of some proteins, particularly those involved in cellular regulation like E3 ubiquitin ligases, can be toxic to host cells.[17] In E. coli, this can lead to low transformation efficiency or plasmid instability. Using an expression vector with tight regulation of basal expression (e.g., pLysS or pG-Tf2 hosts for T7-based vectors) can help mitigate this.[17] In mammalian cells, high levels of CBLB might interfere with normal cellular signaling. Inducible expression systems can be beneficial in such cases.

Q5: Where can I obtain a pre-made CBLB clone?

A5: Several commercial vendors and non-profit plasmid repositories offer CBLB cDNA clones and expression-ready plasmids. Checking resources like Addgene, GenScript, and NCBI can save you the effort of cloning from scratch.[18][19][26]

Data Presentation

Table 1: Common PCR Troubleshooting Scenarios for CBLB Amplification

Problem Possible Cause Recommended Solution
No PCR ProductPoor template qualityPurify DNA template.
Incorrect annealing temperatureOptimize by running a gradient PCR or decreasing temperature in 2°C increments.
Inefficient primersRedesign primers with optimal Tm and check for secondary structures.
High GC contentUse a GC-rich polymerase, add DMSO or betaine to the PCR mix.
Multiple BandsNon-specific primer annealingIncrease annealing temperature in 2°C increments.
High primer concentrationReduce the concentration of primers in the reaction.
ContaminationUse fresh, sterile reagents and dedicated pipettes.

Table 2: Ligation and Transformation Troubleshooting for CBLB Cloning

Problem Possible Cause Recommended Solution
Few/No ColoniesInefficient competent cellsCheck efficiency with a control plasmid; prepare fresh cells if needed.
Inefficient ligationOptimize vector:insert ratio; use fresh ligase and buffer.
Inhibitors in ligation mixPurify ligation product before transformation.
High BackgroundVector self-ligationDephosphorylate the vector; ensure complete double digestion.
(Empty Vector)Undigested plasmidGel purify the digested vector.
Insert toxicityUse a tightly controlled expression vector.

Experimental Protocols

Detailed Methodology: PCR Amplification of Human CBLB

  • Template: Use high-quality cDNA synthesized from a cell line expressing CBLB (e.g., Jurkat cells).

  • Primer Design:

    • Design forward and reverse primers flanking the entire coding sequence of the desired CBLB transcript variant.

    • Add appropriate restriction enzyme sites to the 5' ends of the primers, preceded by a 4-6 base pair "clamp" sequence.

    • Aim for a primer length of 18-25 nucleotides (gene-specific region) and a GC content of 40-60%.[4]

    • Ensure the melting temperatures (Tm) of the primers are within 5°C of each other.[11]

  • PCR Reaction Setup (50 µL):

    • 5 µL 10x High-Fidelity PCR Buffer

    • 1 µL dNTPs (10 mM each)

    • 1.5 µL Forward Primer (10 µM)

    • 1.5 µL Reverse Primer (10 µM)

    • 1 µL Template cDNA (10-100 ng)

    • 0.5 µL High-Fidelity DNA Polymerase

    • Nuclease-free water to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1-3 minutes (depending on CBLB length and polymerase speed)

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplified CBLB fragment.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_ligation Assembly cluster_verification Verification Template DNA Template DNA PCR Amplification PCR Amplification Template DNA->PCR Amplification CBLB Primers Vector Plasmid Vector Plasmid Restriction Digest (Vector) Restriction Digest (Vector) Vector Plasmid->Restriction Digest (Vector) Restriction Digest (Insert) Restriction Digest (Insert) PCR Amplification->Restriction Digest (Insert) Purified Vector Purified Vector Restriction Digest (Vector)->Purified Vector Purified PCR Product Purified PCR Product Ligation Ligation Purified PCR Product->Ligation Purified Vector->Ligation Restriction Digest (Insert)->Purified PCR Product Transformation Transformation Ligation->Transformation Colony Screening Colony Screening Transformation->Colony Screening Sequencing Sequencing Colony Screening->Sequencing

Caption: A typical experimental workflow for cloning the CBLB gene.

CBLB_signaling_pathway cluster_TCR T-Cell Receptor Signaling TCR TCR Lck Lck TCR->Lck CD28 CD28 CBLB CBLB CD28->CBLB Ubiquitination & Degradation ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLC-γ1 ZAP70->PLCg1 Vav1 Vav1 ZAP70->Vav1 TCellActivation T-Cell Activation PLCg1->TCellActivation Vav1->TCellActivation CBLB->ZAP70 Ubiquitination CBLB->PLCg1 Ubiquitination CBLB->Vav1 Ubiquitination

Caption: Simplified CBLB signaling pathway in T-cell activation.[27][28][29][30][31]

References

Technical Support Center: Cbl-b Plasmid Transfection in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the transfection of Cbl-b plasmids into primary cells.

Frequently Asked Questions (FAQs)

Q1: Why is transfecting primary cells with a Cbl-b plasmid so challenging?

A1: Primary cells are notoriously difficult to transfect compared to immortalized cell lines for several reasons:

  • Low Proliferation Rate: Many primary cells have a limited lifespan and divide slowly, which can hinder the uptake and expression of plasmid DNA.

  • Sensitive Nature: Primary cells are more susceptible to toxicity from transfection reagents and physical stress from methods like electroporation, leading to poor viability.[1]

  • Robust Defense Mechanisms: Primary cells have active innate immune-sensing pathways that can recognize and degrade foreign DNA, reducing transfection efficiency.

  • Cbl-b Function: Cbl-b itself is a negative regulator of immune cell activation.[2][3][4] Overexpression of Cbl-b, particularly in immune cells like T cells, could potentially lead to reduced cell viability or activation-induced apoptosis, further complicating the experiment.[5][6]

Q2: What are the most common reasons for Cbl-b plasmid transfection failure in primary cells?

A2: The most common reasons for failure include:

  • Suboptimal Transfection Method: Using a method not suited for your specific primary cell type (e.g., lipid-based reagents for lymphocytes which are known to be difficult to transfect with this method).[7]

  • Poor Plasmid Quality: The presence of endotoxins or a high percentage of nicked or supercoiled plasmid DNA can significantly reduce transfection efficiency and cell viability.

  • Incorrect Cell Density: Both too low and too high cell confluency can negatively impact transfection success.[1]

  • Toxicity of Transfection Reagent: High concentrations of transfection reagents can be toxic to sensitive primary cells.[1]

  • Inadequate Plasmid Concentration: An insufficient amount of plasmid DNA will result in low expression levels.

  • Large Plasmid Size: Cbl-b expression plasmids can be relatively large, and the efficiency of many transfection methods decreases with increasing plasmid size.[8]

Q3: Which transfection methods are recommended for Cbl-b plasmids in primary cells?

A3: For primary cells, especially immune cells, the following methods are generally more successful than standard lipid-based transfection:

  • Electroporation: This is a widely used and effective method for transfecting primary cells, including T cells and NK cells.[9] It uses an electrical pulse to create transient pores in the cell membrane, allowing the plasmid to enter. Optimization of electroporation parameters is crucial for success.

  • Lentiviral Transduction: This method uses a modified, non-replicating virus to deliver the Cbl-b gene into the target cells. It is highly efficient for a broad range of primary cells, including non-dividing cells, and can lead to stable, long-term expression.[10][11][12]

Q4: How can I assess the success of my Cbl-b plasmid transfection?

A4: You can assess transfection success through several methods:

  • Reporter Gene Expression: If your Cbl-b plasmid also contains a reporter gene (e.g., GFP, mCherry), you can use flow cytometry or fluorescence microscopy to determine the percentage of transfected cells.

  • Quantitative PCR (qPCR): Measure the mRNA levels of Cbl-b to confirm successful transcription of the plasmid.

  • Western Blot: Detect the Cbl-b protein to confirm successful translation. This is the most direct way to verify overexpression of the Cbl-b protein.

  • Functional Assays: Since Cbl-b is a negative regulator of activation in immune cells, you can perform functional assays to assess its impact. For example, in T cells, successful Cbl-b overexpression might lead to a decreased proliferative response upon stimulation.[13]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

If you are observing a low percentage of cells expressing your Cbl-b plasmid, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Suboptimal Electroporation Parameters Systematically optimize the voltage, pulse width, and number of pulses for your specific primary cell type and electroporator. Start with published protocols for similar cells and perform a titration.[9]
Ineffective Transfection Reagent If using a lipid-based reagent, switch to one specifically designed for primary cells or consider a different transfection method like electroporation or lentiviral transduction.[7]
Poor Plasmid Quality or Concentration Use a high-quality, endotoxin-free plasmid preparation kit. Verify plasmid integrity on an agarose gel. Optimize the plasmid concentration; too little will result in low efficiency, while too much can be toxic.[9]
Incorrect Cell State Ensure cells are healthy, in the logarithmic growth phase, and at the optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.[1] For T cells, activation prior to transfection can significantly improve efficiency.[9]
Plasmid Size For large plasmids, electroporation or lentiviral transduction are generally more effective than lipid-based methods.[8] Ensure your electroporation parameters are optimized for large plasmid delivery.
Issue 2: High Cell Death Post-Transfection

If you are observing significant cell death after transfection, consider these potential causes and solutions:

Potential Cause Suggested Solution
Harsh Electroporation Conditions Reduce the voltage or the number of pulses during electroporation. Ensure you are using the correct electroporation buffer for your cells.[9]
Toxicity of Transfection Reagent Decrease the concentration of the transfection reagent and/or reduce the incubation time of the reagent-DNA complex with the cells. Perform a dose-response curve to find the optimal balance between efficiency and viability.[1]
Cbl-b Overexpression-Induced Apoptosis As Cbl-b can regulate apoptosis, its overexpression might be inducing cell death.[5][6] Try using a weaker, cell-type-specific promoter or a tetracycline-inducible expression system to control the level of Cbl-b expression. Monitor for markers of apoptosis (e.g., Annexin V staining).
Poor Cell Health Pre-Transfection Ensure cells are healthy and not stressed before transfection. Avoid over-confluency and use low-passage number cells.[1]
Contamination Test your cell culture for mycoplasma and other contaminants, as these can increase cell sensitivity and lead to cell death post-transfection.

Quantitative Data

The following table summarizes typical electroporation parameters and expected outcomes for plasmid transfection in primary human T cells. Note that these values are often obtained using reporter plasmids (e.g., GFP) and should be optimized for your specific Cbl-b plasmid and experimental setup.

Parameter Range/Value Expected Transfection Efficiency Expected Viability Reference
Electroporation System Neon™ Transfection System20-50%60-80%[14]
Lonza Nucleofector™30-60%50-70%
Voltage 1000 - 1600 VVaries with cell type and bufferInversely correlated with voltage[9]
Pulse Width 10 - 30 ms[9]
Number of Pulses 1 - 3[14]
Plasmid Concentration 1 - 10 µg per 1x10^6 cellsPositively correlated with concentrationInversely correlated with concentration[9]
Cell Density 1x10^6 - 5x10^6 cells/100 µLPositively correlated with density[9]

Experimental Protocols

Protocol 1: Electroporation of Cbl-b Plasmid into Primary Human T Cells

This protocol is a general guideline and should be optimized for your specific conditions.

Materials:

  • Primary human T cells

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Complete RPMI-1640 medium with 10% FBS and IL-2

  • High-quality, endotoxin-free Cbl-b expression plasmid (and a reporter plasmid for optimization)

  • Electroporation system (e.g., Neon™ or Lonza Nucleofector™) with appropriate cuvettes/tips and buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • T Cell Activation: Isolate primary human T cells from PBMCs. Activate the T cells for 48-72 hours using anti-CD3/CD28 beads in complete RPMI medium supplemented with IL-2. Activated cells are more receptive to transfection.[9]

  • Cell Preparation: On the day of electroporation, harvest the activated T cells and wash them with PBS. Resuspend the cells in the appropriate electroporation buffer at a concentration of 1-5x10^7 cells/mL.

  • Electroporation:

    • Mix 1-10 µg of your Cbl-b plasmid with 100 µL of the cell suspension.

    • Transfer the mixture to the electroporation cuvette or tip.

    • Apply the electric pulse using the optimized parameters for your system (refer to the quantitative data table for starting points).

  • Post-Electroporation Culture: Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing complete RPMI medium with IL-2.

  • Recovery and Analysis: Culture the cells for 24-72 hours before analyzing for Cbl-b expression (e.g., by Western blot) and cell viability.

Protocol 2: Lentiviral Transduction for Cbl-b Overexpression in Primary Cells

This method is suitable for a wide range of primary cells and provides stable expression.

Materials:

  • High-titer lentiviral particles encoding Cbl-b

  • Target primary cells

  • Appropriate culture medium for your primary cells

  • Polybrene or other transduction-enhancing reagents

  • Sterile culture plates

Procedure:

  • Cell Preparation: Plate your primary cells at an appropriate density in their recommended culture medium. For suspension cells like lymphocytes, aim for a concentration of 0.5-1x10^6 cells/mL.

  • Transduction:

    • Thaw the lentiviral particles on ice.

    • Add the lentivirus to the cells at a desired Multiplicity of Infection (MOI). An MOI of 5-20 is a good starting point for many primary cells.

    • Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

  • Incubation: Incubate the cells with the lentivirus for 12-24 hours.

  • Medium Change: After incubation, gently centrifuge the cells (for suspension cells) and replace the virus-containing medium with fresh culture medium.

  • Expression and Analysis: Culture the cells for an additional 48-72 hours to allow for transgene expression. Analyze for Cbl-b overexpression by Western blot or functional assays.

Visualizations

Troubleshooting_Workflow start Start: Cbl-b Transfection Not Working check_efficiency Low Transfection Efficiency? start->check_efficiency check_viability High Cell Death? check_efficiency->check_viability No optimize_method Optimize Transfection Method (Electroporation/Viral) check_efficiency->optimize_method Yes optimize_parameters Optimize Electroporation Parameters (Voltage, Pulse) check_viability->optimize_parameters Yes failure Re-evaluate Experiment check_viability->failure No check_plasmid Check Plasmid Quality & Concentration optimize_method->check_plasmid optimize_cells Optimize Cell State & Density check_plasmid->optimize_cells success Successful Transfection optimize_cells->success reduce_toxicity Reduce Reagent Toxicity (Concentration, Time) optimize_parameters->reduce_toxicity check_cblb_effect Investigate Cbl-b Toxicity (Inducible System) reduce_toxicity->check_cblb_effect check_cblb_effect->success Cbl_b_Signaling_T_Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR PI3K PI3K TCR->PI3K Activation Vav1 Vav1 TCR->Vav1 PLCg1 PLC-γ1 TCR->PLCg1 CD28 CD28 CD28->PI3K Co-stimulation Akt Akt PI3K->Akt AP1 AP-1 Activation Vav1->AP1 Cbl_b Cbl-b Cbl_b->PI3K Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination PKC_theta PKC-θ Cbl_b->PKC_theta Ubiquitination PLCg1->PKC_theta NFkB NF-κB Activation PKC_theta->NFkB

References

Technical Support Center: Recombinant Cbl-b Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression and yield of recombinant Casitas B-lineage lymphoma b (Cbl-b) protein.

Frequently Asked Questions (FAQs)

Q1: What is Cbl-b and why is it a target of interest?

A1: Cbl-b (Casitas B-lineage lymphoma proto-oncogene b) is an E3 ubiquitin ligase that plays a crucial role as a negative regulator of immune responses, particularly in T-cell activation.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for immune cells.[3][4] Its role as a key checkpoint in the immune system makes it a promising therapeutic target for cancer immunotherapy and in the study of autoimmune diseases.

Q2: Which expression system is best for producing recombinant Cbl-b?

A2: The optimal expression system depends on the specific requirements of your experiment, such as yield, post-translational modifications, and cost.

  • E. coli is a cost-effective system capable of high yields, but may produce insoluble or non-functionally folded Cbl-b, as it lacks the machinery for complex post-translational modifications.[5][6]

  • Baculovirus-infected insect cells offer a good balance between yield and the ability to perform many eukaryotic post-translational modifications, often resulting in soluble and functional protein.[6]

  • Mammalian cells (e.g., HEK293) are ideal for producing Cbl-b that most closely resembles the native human protein, with complex post-translational modifications and proper folding. However, this system typically has lower yields and higher costs compared to microbial or insect cell systems.[6]

Q3: How can I improve the solubility of Cbl-b expressed in E. coli?

A3: Insoluble protein, often found in inclusion bodies, is a common issue in E. coli expression. To improve solubility, consider the following strategies:

  • Lower the induction temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.

  • Optimize inducer concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and improve solubility.

  • Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of Cbl-b can significantly improve its solubility.

  • Co-express with chaperones: Molecular chaperones can assist in the proper folding of Cbl-b.

Q4: What is codon optimization and is it necessary for Cbl-b expression?

A4: Codon optimization involves modifying the gene sequence of Cbl-b to use codons that are more frequently used by the host expression system, without altering the amino acid sequence. This can significantly enhance protein expression levels by avoiding translational stalling due to the scarcity of certain tRNAs in the host. Codon optimization is highly recommended, especially when expressing a human protein like Cbl-b in a non-human host like E. coli.

Q5: How should I store purified recombinant Cbl-b?

A5: Proper storage is crucial to maintain the stability and activity of purified Cbl-b. For short-term storage (days to weeks), storing the protein at 4°C in a suitable buffer containing stabilizing agents may be sufficient.[7] For long-term storage, it is recommended to aliquot the purified protein and store it at -80°C in a buffer containing a cryoprotectant like glycerol (typically 20-50%).[8] Avoid repeated freeze-thaw cycles, as this can lead to protein degradation.[7]

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant Cbl-b
Possible Cause Suggested Solution
Suboptimal Codon Usage Synthesize a codon-optimized Cbl-b gene for your specific expression host.
Inefficient Transcription/Translation - Use a stronger promoter in your expression vector.- Verify the integrity of your expression vector by sequencing.- Ensure the presence of a strong ribosome binding site (RBS) for bacterial expression.
Protein Toxicity to Host Cells - Use a tightly regulated promoter to minimize basal expression.- Lower the induction temperature and inducer concentration.- Switch to a different expression host that may be less sensitive to the protein.
Plasmid Instability - Grow cultures from a fresh transformation.- Maintain antibiotic selection throughout cell growth and expression.
mRNA Instability Check for and remove any potential mRNA secondary structures that could hinder translation, particularly at the 5' end of the transcript.
Issue 2: Recombinant Cbl-b is Insoluble (Inclusion Bodies)
Possible Cause Suggested Solution
High Expression Rate - Lower the induction temperature (e.g., 16-25°C).- Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG for E. coli).- Use a weaker promoter or a lower copy number plasmid.
Improper Protein Folding - Co-express with molecular chaperones (e.g., GroEL/GroES in E. coli).- Express Cbl-b in a eukaryotic system (insect or mammalian cells) that facilitates proper folding.
Absence of Disulfide Bonds (in E. coli) - Express Cbl-b in the periplasm of E. coli.- Use specialized E. coli strains (e.g., SHuffle®) that promote disulfide bond formation in the cytoplasm.
Suboptimal Lysis Buffer - Include detergents (e.g., Triton X-100, NP-40) in the lysis buffer to aid in solubilizing the protein.- Optimize the pH and salt concentration of the lysis buffer.
Issue 3: Poor Yield After Purification
Possible Cause Suggested Solution
Inefficient Binding to Affinity Resin - Ensure the affinity tag (e.g., His-tag, GST-tag) is accessible and not sterically hindered.- Optimize the binding buffer conditions (pH, salt concentration, additives like imidazole for His-tag purification).- Check the integrity of the affinity resin.
Protein Degradation - Add protease inhibitors to the lysis buffer and all subsequent purification buffers.- Perform all purification steps at 4°C to minimize protease activity.
Protein Loss During Purification Steps - Analyze samples from each purification step (flow-through, wash, elution) by SDS-PAGE to identify where the protein is being lost.- Optimize elution conditions to ensure complete recovery from the resin.
Precipitation After Elution - Elute into a buffer that is optimal for Cbl-b stability (consider pH, salt concentration, and additives).- Perform a buffer exchange into a suitable storage buffer immediately after elution.

Quantitative Data Summary

The following table provides a general comparison of expected recombinant protein yields from different expression systems. Note that the actual yield of Cbl-b can vary significantly based on the specific construct, expression conditions, and purification protocol.

Expression System Typical Protein Yield Range Advantages Disadvantages
E. coli 1-100 mg/L- Fast growth- High cell densities- Low cost- Simple to scale up- Lack of post-translational modifications- High probability of inclusion body formation- Potential for endotoxin contamination
Insect Cells (Baculovirus) 1-500 mg/L- Eukaryotic protein folding and post-translational modifications- High yields for many proteins- Scalable- Slower than E. coli- More expensive than bacterial systems- Requires generation of recombinant baculovirus
Mammalian Cells (Transient) 0.1-50 mg/L- Human-like post-translational modifications- Proper protein folding and assembly- Secretion of protein into the medium simplifies purification- Lower yields- High cost of media and reagents- Slower process

Key Experimental Protocols

Protocol 1: Expression of GST-tagged Cbl-b (fragment 39-368) in E. coli

This protocol is adapted from a study that optimized the expression of a Cbl-b fragment.[9]

  • Transformation: Transform a pGEX vector containing the GST-Cbl-b(39-368) construct into E. coli BL21(DE3) competent cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[9]

  • Harvest: Continue to incubate the culture at 25°C for 10 hours with shaking.[9] Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS, pH 7.4, with 1% Triton X-100 and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant for purification.

  • Purification: Purify the GST-tagged Cbl-b fragment from the clarified lysate using glutathione-agarose affinity chromatography according to the manufacturer's instructions.

Protocol 2: General Protocol for Baculovirus Expression of Full-Length Cbl-b in Insect Cells

This is a general protocol that can be adapted for full-length Cbl-b expression.

  • Cloning: Clone the full-length human Cbl-b cDNA into a baculovirus transfer vector (e.g., pFastBac) with a suitable affinity tag (e.g., N-terminal His-tag).

  • Bacmid Generation: Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac® system).[10]

  • Transfection: Transfect Sf9 insect cells with the purified recombinant bacmid DNA to generate the P1 viral stock.[11]

  • Viral Amplification: Amplify the P1 viral stock to generate a high-titer P2 or P3 stock.

  • Protein Expression: Infect a large-scale suspension culture of Sf9 or High Five™ insect cells with the high-titer viral stock at an appropriate multiplicity of infection (MOI).

  • Harvest: Harvest the cells 48-72 hours post-infection by centrifugation. The cell pellet will contain intracellular Cbl-b.

  • Purification: Lyse the cells and purify the recombinant Cbl-b using an appropriate affinity chromatography method based on the chosen tag (e.g., Ni-NTA for His-tagged protein).

Protocol 3: General Protocol for Transient Expression of Full-Length Cbl-b in HEK293 Cells

This is a general protocol for transient expression in mammalian cells.

  • Cloning: Clone the full-length human Cbl-b cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a suitable affinity tag.

  • Cell Culture: Culture HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS) to a confluency of 70-90%.

  • Transfection: Transfect the HEK293 cells with the Cbl-b expression plasmid using a suitable transfection reagent (e.g., PEI, Lipofectamine).[12][13]

  • Expression: Incubate the transfected cells for 48-72 hours to allow for protein expression.

  • Harvest: Harvest the cells by scraping and centrifugation.

  • Purification: Lyse the cells and purify the recombinant Cbl-b using affinity chromatography.

Visualizations

Cbl_b_Signaling_Pathway TCR TCR VAV1 VAV1 TCR->VAV1 PLCG1 PLCγ1 TCR->PLCG1 CD28 CD28 PI3K PI3K CD28->PI3K Cbl_b Cbl-b (E3 Ligase) VAV1->Cbl_b recruits Proteasome Proteasomal Degradation VAV1->Proteasome PI3K->Cbl_b recruits PI3K->Proteasome PLCG1->Cbl_b recruits PLCG1->Proteasome Cbl_b->VAV1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Cbl_b->PLCG1 Ubiquitinates T_Cell_Activation T-Cell Activation Cbl_b->T_Cell_Activation Negative Regulation Ub Ubiquitin

Caption: Cbl-b negatively regulates T-cell activation.

Recombinant_Protein_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification Codon_Optimization Codon Optimization Cloning Cloning into Expression Vector Codon_Optimization->Cloning Transformation Transformation/ Transfection Cloning->Transformation Cell_Culture Cell Culture Transformation->Cell_Culture Induction Induction of Expression Cell_Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification QC Quality Control (SDS-PAGE, Western) Purification->QC

Caption: General workflow for recombinant protein production.

Troubleshooting_Logic Start Start: Low Cbl-b Yield Check_Expression Check for Expression (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No Expression Detected Check_Expression->No_Expression No Expression_Detected Expression Detected Check_Expression->Expression_Detected Yes Optimize_Expression Optimize Expression: - Codon Optimization - Stronger Promoter - Check Vector Integrity No_Expression->Optimize_Expression Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expression_Detected->Check_Solubility Insoluble Protein is Insoluble Check_Solubility->Insoluble Insoluble Soluble Protein is Soluble Check_Solubility->Soluble Soluble Optimize_Solubility Optimize for Solubility: - Lower Temperature - Reduce Inducer Conc. - Use Solubility Tags Insoluble->Optimize_Solubility Optimize_Purification Optimize Purification: - Check Resin Binding - Add Protease Inhibitors - Optimize Buffers Soluble->Optimize_Purification

Caption: Troubleshooting workflow for low Cbl-b yield.

References

dealing with high background in Cbl-b immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in Cbl-b immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining in Cbl-b immunofluorescence?

High background staining in immunofluorescence can obscure the specific signal, making data interpretation difficult. The primary causes include:

  • Suboptimal Antibody Concentration : Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3]

  • Inadequate Blocking : Insufficient blocking of non-specific binding sites on the tissue or cells is a frequent cause of high background.[1][2][4][5]

  • Issues with Secondary Antibodies : The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically.[2][6][7]

  • Problems with Fixation : Over-fixation can alter antigen epitopes, leading to non-specific antibody binding.[1] Conversely, under-fixation may not adequately preserve tissue morphology.

  • Insufficient Washing : Inadequate washing between antibody incubation steps can result in the retention of unbound antibodies, contributing to background noise.[1][4][8]

  • Autofluorescence : Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[6][9] This is particularly common with formalin-fixed tissues.[6]

Q2: How can I determine the optimal concentration for my anti-Cbl-b primary antibody?

To find the best primary antibody concentration, it is crucial to perform a titration experiment. This involves testing a range of antibody dilutions to identify the one that provides the best signal-to-noise ratio.[4][10] A recommended starting point is to test dilutions ranging from 1:50 to 1:1000.

Q3: What is the best blocking buffer to use for Cbl-b immunofluorescence?

The choice of blocking buffer is critical for reducing non-specific binding. Common blocking agents include:

  • Normal Serum : Using normal serum from the same species as the secondary antibody is highly recommended.[2][5][11] For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking.

  • Bovine Serum Albumin (BSA) : A 1-5% solution of high-purity, IgG-free BSA is a widely used blocking agent.[3][4]

  • Milk Powder : While sometimes used, it can mask certain antigens and is generally less preferred than serum or BSA.

The incubation time for blocking should be at least 30-60 minutes at room temperature.[4][12][13]

Q4: My negative control (secondary antibody only) shows high background. What should I do?

If the secondary antibody alone is causing staining, it indicates non-specific binding of the secondary antibody.[7] To address this:

  • Use a Pre-adsorbed Secondary Antibody : Select a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[14]

  • Ensure Proper Blocking : Confirm that your blocking step is sufficient.

  • Titrate the Secondary Antibody : The concentration of the secondary antibody may be too high. Perform a titration to find the optimal dilution.

  • Change the Secondary Antibody : If the problem persists, consider using a different secondary antibody from another manufacturer.

Troubleshooting Guides

Problem: High Background Staining

This guide provides a systematic approach to troubleshooting high background in your Cbl-b immunofluorescence experiments.

Table 1: Troubleshooting Summary for High Background in Cbl-b Immunofluorescence

Potential Cause Recommended Solution Expected Outcome
Primary antibody concentration too highPerform a titration of the primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).Reduced non-specific binding and clearer signal.
Inadequate blockingIncrease blocking incubation time to 1-2 hours. Use 5-10% normal serum from the secondary antibody host species.Minimized background staining.
Secondary antibody non-specific bindingRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody. Titrate the secondary antibody.Elimination of background caused by the secondary antibody.
Insufficient washingIncrease the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each with PBS-T).[4][8][10][15]Removal of unbound antibodies, leading to a cleaner background.
AutofluorescenceExamine an unstained sample under the microscope.[6][9] Treat with an autofluorescence quenching agent like Sudan Black B.Reduction of inherent fluorescence from the tissue.
Over-fixationReduce fixation time or use a less harsh fixative. Consider performing antigen retrieval.Improved antibody-antigen interaction and reduced non-specific binding.

Experimental Protocols

Optimized Immunofluorescence Protocol for Cbl-b

This protocol is a general guideline and may require optimization for your specific cell or tissue type.

1. Sample Preparation

  • Adherent Cells : Grow cells on coverslips to 60-80% confluency.

  • Suspension Cells : Cytospin cells onto slides.

  • Tissue Sections : Use 5-10 µm thick cryosections or paraffin-embedded sections.

2. Fixation

  • Paraformaldehyde (PFA) : Fix with 4% PFA in PBS for 15 minutes at room temperature.[16][17] This is a common starting point.

  • Methanol : Fix with ice-cold methanol for 10 minutes at -20°C.[18]

  • Wash 3 times with PBS for 5 minutes each.

3. Permeabilization (for intracellular antigens)

  • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]

  • Wash 3 times with PBS for 5 minutes each.

4. Antigen Retrieval (for paraffin-embedded sections)

  • Heat-Induced Epitope Retrieval (HIER) : This is the most common method.[19][20]

    • Immerse slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

    • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-40 minutes.[20]

    • Allow slides to cool to room temperature.

  • Proteolytic-Induced Epitope Retrieval (PIER) : Involves enzymes like Proteinase K or Trypsin.[19][21] This method is less common and requires careful optimization to avoid tissue damage.[19]

5. Blocking

  • Incubate with blocking buffer (e.g., 5% normal goat serum, 3% BSA in PBS with 0.1% Tween-20) for 1-2 hours at room temperature in a humidified chamber.[4][12]

6. Primary Antibody Incubation

  • Dilute the anti-Cbl-b primary antibody in the blocking buffer to the predetermined optimal concentration.

  • Incubate overnight at 4°C or for 1-2 hours at room temperature.

7. Washing

  • Wash 3-5 times with PBS containing 0.05% Tween-20 (PBS-T) for 5-10 minutes each.

8. Secondary Antibody Incubation

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

  • Incubate for 1 hour at room temperature, protected from light.[13]

9. Washing

  • Repeat the washing step as in step 7.

10. Counterstaining and Mounting

  • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Wash briefly with PBS.

  • Mount coverslips with an anti-fade mounting medium.[16]

11. Imaging

  • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Cbl-b Signaling Pathway

Cbl-b is an E3 ubiquitin ligase that plays a crucial role as a negative regulator in T-cell activation. It targets key signaling molecules for ubiquitination and subsequent degradation, thereby setting a threshold for T-cell activation.[22]

Cbl_b_Signaling TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Vav1 Vav1 PI3K->Vav1 Degradation Degradation PI3K->Degradation Vav1->Degradation T_Cell_Activation T-Cell Activation Vav1->T_Cell_Activation Cbl_b Cbl-b Ub Ubiquitination Cbl_b->Ub Cbl_b->T_Cell_Activation Inhibition Ub->PI3K Ub->Vav1

References

interpreting unexpected results in Cbl-b knockout studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Cbl-b knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of a Cbl-b knockout mouse?

A1: Cbl-b is a crucial E3 ubiquitin ligase that acts as a negative regulator of immune cell activation. Therefore, Cbl-b knockout (Cblb-/-) mice are expected to exhibit a hyperactive immune phenotype. Key characteristics include:

  • Spontaneous Autoimmunity: Depending on the genetic background, these mice can develop spontaneous autoimmunity, characterized by the production of auto-antibodies and infiltration of activated T and B lymphocytes into various organs.[1]

  • Enhanced T-cell Activation: T-cells from Cblb-/- mice have a lower activation threshold and can be activated without the need for CD28 co-stimulation.[2] This leads to hyperproliferation and increased production of cytokines like IL-2 and IFN-γ upon T-cell receptor (TCR) stimulation.[3][4]

  • Potent Anti-Tumor Immunity: Cblb-/- mice often show spontaneous rejection of transplanted tumors and a reduced incidence of spontaneous tumors.[1][5][6] This is attributed to the enhanced activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][7]

  • Enhanced NK Cell Function: NK cells from Cblb-/- mice exhibit increased cytotoxicity and production of IFN-γ and perforin.[1][6]

Q2: We knocked out Cbl-b, but we are not observing the expected spontaneous autoimmune phenotype. Why could this be?

A2: The development of spontaneous autoimmunity in Cbl-b knockout mice is known to be dependent on the genetic background of the mice.[1] Some strains may only develop a mild and non-lethal autoimmune phenotype, or the onset may be delayed.[8][9] Additionally, environmental factors can play a role in the manifestation of autoimmune symptoms.[9] It is also important to confirm the knockout at the protein level, as compensatory mechanisms might be at play.

Q3: Our Cbl-b knockout T-cells show enhanced proliferation and cytokine production, but they still express phenotypic markers of anergy (e.g., CD73, FR4). Is this expected?

A3: Yes, this is a documented "unexpected" result. Studies have shown that while Cbl-b deficiency functionally reverses T-cell unresponsiveness to antigen stimulation, it does not necessarily prevent the expression of phenotypic markers associated with anergy.[2][10][11][12] This suggests a dissociation between the functional state of the T-cell and its surface marker expression, highlighting that Cbl-b is essential for maintaining functional, but not phenotypic, T-cell anergy.[2][10][11][12]

Q4: We are seeing contradictory results in our tumor models with adoptively transferred Cbl-b knockout CD8+ T-cells. Sometimes they control tumor growth, and other times they don't. What could be the reason?

A4: This is a known area of complexity. While Cbl-b knockout T-cells generally show enhanced anti-tumor activity, the success of adoptive cell transfer (ACT) can be influenced by several factors:

  • The Tumor Microenvironment (TME): The TME is highly immunosuppressive. The presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory ligands like PD-L1 can still dampen the activity of the transferred Cbl-b knockout T-cells.

  • T-cell Differentiation State: The differentiation state of the transferred T-cells can impact their persistence and efficacy in vivo.

  • Compensatory Pathways: The absence of Cbl-b can sometimes lead to the upregulation of other inhibitory molecules, such as PD-1, on T-cells, which could be a compensatory mechanism to control hyperactivation.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Lack of Enhanced T-cell Activation

You have confirmed the Cbl-b knockout but are not observing the expected increase in T-cell proliferation or cytokine production upon TCR stimulation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for lack of enhanced T-cell activation.

Possible Causes and Solutions:

  • Incomplete Knockout:

    • Verification: Always confirm the absence of Cbl-b protein via Western blot.

    • Solution: If protein is still present, re-evaluate your knockout strategy (e.g., check gRNA efficiency for CRISPR/Cas9).

  • Suboptimal Stimulation:

    • Rationale: The hyper-responsive phenotype of Cbl-b knockout T-cells is most apparent under suboptimal TCR stimulation conditions.

    • Solution: Perform a titration of anti-CD3 and anti-CD28 antibodies to find a concentration that sub-optimally stimulates wild-type T-cells. The difference in response should be more pronounced under these conditions.

  • Compensatory Mechanisms:

    • Rationale: The cell may upregulate other negative regulators to compensate for the loss of Cbl-b. The Cbl family member, c-Cbl, has some overlapping functions.[13] Additionally, phosphatases like Sts-1 and Sts-2, which can interact with Cbl-b, might play a compensatory role.[10][11]

    • Solution: Check the expression levels of c-Cbl. Investigate the phosphorylation status of downstream TCR signaling molecules to pinpoint where the signaling cascade might be dampened.

Issue 2: Conflicting In Vivo Anti-Tumor Efficacy

Your Cbl-b knockout mice or mice receiving Cbl-b knockout T-cells show variable anti-tumor responses.

Troubleshooting Workflow

Caption: Troubleshooting workflow for variable in vivo anti-tumor efficacy.

Possible Causes and Solutions:

  • Immunosuppressive Tumor Microenvironment:

    • Analysis: Perform flow cytometry or immunohistochemistry on tumor samples to quantify the presence of immunosuppressive cells like Tregs and MDSCs.

    • Solution: Consider combination therapies. For example, co-administering a Treg-depleting antibody (e.g., anti-CD25) or a CSF1R inhibitor to target MDSCs.

  • Upregulation of Other Checkpoint Pathways:

    • Analysis: Check for the expression of PD-L1 on tumor cells and PD-1 on tumor-infiltrating Cbl-b knockout T-cells. Cbl-b knockout T-cells have been shown to be less susceptible to PD-L1 mediated inhibition, but this pathway can still play a role.[14]

    • Solution: A combination of Cbl-b knockout/inhibition with PD-1/PD-L1 blockade may be synergistic.

  • T-cell Exhaustion:

    • Analysis: Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on tumor-infiltrating Cbl-b knockout T-cells.

    • Solution: If exhaustion is high, this may indicate a need for strategies to improve T-cell fitness and persistence, such as using less differentiated T-cell populations for adoptive transfer.

Quantitative Data Summary

Table 1: Impact of Cbl-b Knockout on T-Cell Function

ParameterCbl-b Knockout vs. Wild-TypeFold Change/ObservationCitation(s)
IL-2 Production (CD8+ T-cells) anti-CD3 stimulation~10-fold increase[15]
IFN-γ Production (CD8+ T-cells) anti-CD3 stimulation~10-fold increase[15]
CD28-Independence TCR stimulation without co-stimulationActivation comparable to WT with co-stimulation[2]
Resistance to Treg Suppression Co-culture with TregsCblb-/- T-cells are resistant to suppression[4][14][16]
Proliferation (CD4+ T-cells) anti-CD3 stimulation~2-fold increase in division index[4]

Table 2: Impact of Cbl-b Knockout on NK Cell Function

ParameterCbl-b Knockout vs. Wild-TypeObservationCitation(s)
Cytotoxicity In vitro killing assaysSignificantly higher cytotoxicity against tumor cell lines[17]
IFN-γ Production Cytokine or target cell stimulationEnhanced IFN-γ secretion[1][6]
Perforin/Granzyme B Expression Upon activationIncreased expression[1][18]

Detailed Experimental Protocols

Protocol 1: T-Cell Activation and Cytokine Production Assay

This protocol is to assess the effect of Cbl-b knockout on T-cell activation and cytokine production.

  • T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from the spleens of Cbl-b knockout and wild-type control mice using magnetic-activated cell sorting (MACS).

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Plating: Plate the isolated T-cells at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Stimulation: For co-stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). For TCR stimulation alone, add isotype control antibody.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using a standard ELISA kit.

  • Proliferation Analysis (Optional): For proliferation, label T-cells with a proliferation dye (e.g., CFSE) before plating. After incubation, harvest the cells and analyze dye dilution by flow cytometry.

Protocol 2: Immunoprecipitation (IP) to Detect Protein Ubiquitination

This protocol is to determine if a specific substrate is ubiquitinated by Cbl-b.

  • Cell Lysis: Lyse cells (e.g., transfected HEK293T cells expressing your protein of interest and HA-tagged ubiquitin, with or without Cbl-b) in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.

  • Lysate Dilution: Dilute the lysates 10-fold with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration.

  • Pre-clearing: Add Protein A/G beads to the lysates and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add an antibody specific to your protein of interest to the pre-cleared lysate and incubate overnight at 4°C with rotation.

  • Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with a wash buffer (e.g., lysis buffer without SDS) to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of your target protein. A high molecular weight smear or ladder indicates ubiquitination. Re-probe the membrane with an antibody against your protein of interest to confirm its immunoprecipitation.

Signaling Pathways and Workflows

Cbl-b Signaling Pathway in T-Cell Activation

Cbl_b_Signaling cluster_APC Antigen Presenting Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation PI3K->Activation PLCg1->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->PLCg1 Ubiquitination

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.

Experimental Workflow for Assessing Cbl-b Substrate Ubiquitination

Caption: A typical workflow to determine if a protein is a substrate of Cbl-b-mediated ubiquitination.

References

Technical Support Center: Optimizing Cbl-b Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Casitas B-lineage lymphoma-b (Cbl-b) activity assays. Cbl-b is a critical RING finger E3 ubiquitin ligase that negatively regulates immune responses, making it a key therapeutic target in immunotherapy.[1][2] This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a Cbl-b in vitro activity assay?

A1: A Cbl-b in vitro activity assay reconstitutes the ubiquitination cascade in a cell-free system.[3] This process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and the E3 ubiquitin ligase (Cbl-b).[1] The assay measures the transfer of ubiquitin, often biotin-labeled, from an E2 enzyme to a substrate.[4] Cbl-b's activity can be measured via its autoubiquitination (tagging itself) or by the ubiquitination of a specific substrate protein.[5] The resulting ubiquitination is typically detected using methods like Western blotting, ELISA, or luminescence-based technologies like TR-FRET.[3][4]

Q2: What is Cbl-b autoubiquitination and how does it impact my assay?

A2: Autoubiquitination is the process where Cbl-b catalyzes the attachment of ubiquitin to itself.[5] This is a natural function and will contribute to the background signal in your assay, even without a separate substrate protein.[5] To properly account for this, you should always run a "no substrate" control reaction. The signal from this control can be subtracted from your experimental wells to isolate the signal corresponding to substrate-specific ubiquitination.[5]

Q3: Why is ATP essential for the Cbl-b activity assay?

A3: The ubiquitination cascade is a strictly ATP-dependent process.[6] The first step, the activation of ubiquitin by the E1 enzyme, requires the hydrolysis of ATP to form a high-energy thioester bond between E1 and ubiquitin.[7][8] Without ATP, the entire cascade cannot proceed. A control reaction without ATP is crucial to confirm that the observed signal is due to enzymatic activity and not non-specific binding or other artifacts.[5][6]

Q4: Which E2 conjugating enzyme should I use for my Cbl-b assay?

A4: Cbl-b can exhibit a preference for specific E2 enzymes. The Ube2d and Ube2e families are known to function effectively with Cbl proteins.[6] For example, UbcH5b is commonly used in Cbl-b ubiquitination assays.[9][10] If you are experiencing low activity, it may be beneficial to test a panel of different E2 enzymes to find the optimal partner for your specific assay conditions.[6]

Q5: Does the substrate for Cbl-b require phosphorylation?

A5: Yes, in many cases, Cbl-b preferentially recognizes and binds to phosphorylated tyrosine residues on its target substrates via its Tyrosine Kinase Binding (TKB) domain.[6][11][12] If you are using a specific substrate protein, ensure it is appropriately phosphorylated to allow for efficient recognition and ubiquitination by Cbl-b.

Visualizing the Cbl-b Ubiquitination Cascade

The following diagram illustrates the key steps of the enzymatic cascade leading to substrate ubiquitination by Cbl-b.

G cluster_E1 Step 1: Ubiquitin Activation (ATP-Dependent) cluster_E2 Step 2: Ubiquitin Conjugation cluster_E3 Step 3: Ubiquitin Ligation E1 E1 E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin Ub->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2 E2 E1_Ub->E2 E1_Ub->E2 Ub Transfer E2_Ub E2~Ub Cbl_b Cbl-b (E3) E2_Ub->Cbl_b Binding Ub_Substrate Ubiquitinated Substrate Cbl_b->Ub_Substrate Ub Transfer Substrate Substrate Substrate->Cbl_b Binding

Caption: The E1-E2-E3 enzymatic cascade for Cbl-b mediated protein ubiquitination.

Troubleshooting Guide

Problem 1: I am seeing no signal or very low Cbl-b activity.

Possible Cause Solution
Inactive Enzymes Ensure E1, E2, and Cbl-b enzymes have been stored correctly (typically at -80°C in aliquots) and have not undergone multiple freeze-thaw cycles.[13] Verify the activity of your enzyme stocks using a known positive control substrate or E3 ligase.[6]
ATP Depletion Prepare fresh ATP stock solution. The ubiquitination reaction is strictly ATP-dependent.[6] Include a "-ATP" control to ensure your signal is dependent on enzymatic activity.
Suboptimal Buffer Conditions The pH, salt concentration, and presence of reducing agents are critical.[6] Verify your buffer composition against a known working protocol. Consider optimizing pH (typically 7.5-8.0) and MgCl₂ concentration (required for ATP).[6][14]
Incorrect E2 Enzyme Cbl-b has specificity for certain E2 enzymes (e.g., Ube2d family).[6] Confirm you are using a compatible E2 or test a panel of different E2s to find the optimal one for your assay.
Substrate Not Phosphorylated Cbl-b often recognizes phosphorylated tyrosine residues on its substrates.[6][11] Ensure your substrate is properly phosphorylated if this is a requirement for recognition.
Inefficient Detection For Western blots, high molecular weight ubiquitinated proteins can transfer poorly. Optimize your gel percentage and transfer conditions (e.g., wet transfer overnight).[6] For immunoassays, ensure antibody concentrations are optimal.

Problem 2: My assay shows a high background signal.

A high background signal can obscure the specific signal from Cbl-b activity. Follow this troubleshooting workflow to diagnose the issue.

G decision decision start_node High Background Signal Observed decision1 decision1 start_node->decision1 Run 'No ATP' Control end_node_1 Background is likely due to Cbl-b autoubiquitination or high enzyme concentration. ACTION: Titrate Cbl-b and incubation time. end_node_2 Issue is likely contamination in E1/E2/Ub preparations. ACTION: Use fresh, high-purity aliquots. end_node_3 Issue is likely non-specific binding of detection reagents. ACTION: Optimize blocking/washing steps. Use low-binding plates. decision1->end_node_3 Yes, Background Still High decision2 decision2 decision1->decision2 No, Background is Low decision3 decision3 decision2->decision3 Run 'No E3 (Cbl-b)' Control decision3->end_node_1 No, Background is Low decision3->end_node_2 Yes, Background Still High

Caption: A step-by-step workflow for troubleshooting high background signal.[5]

Possible Cause Solution
Contaminated Reagents Use fresh, high-purity aliquots of all recombinant proteins (E1, E2, Cbl-b, Ubiquitin) and ATP.[5] Contaminating ubiquitin-like proteins or other enzymes can cause non-specific signals.[6]
Non-Specific Binding In plate-based assays, antibodies or labeled ubiquitin can bind non-specifically to the wells. Use plates designed for low protein binding and optimize blocking and washing steps. Ensure wash buffers contain a mild detergent.[5]
Excessive Enzyme Concentration High concentrations of E1, E2, or Cbl-b can lead to increased background. Titrate the concentration of each enzyme to find the optimal balance between a strong specific signal and low background.[6]
Prolonged Incubation Time While a longer incubation can increase the specific signal, it can also disproportionately increase the background. Perform a time-course experiment to identify the optimal reaction endpoint.[5]

Optimizing Buffer Components

The reaction buffer is critical for Cbl-b enzymatic activity. Below is a summary of key components and their recommended concentration ranges based on established protocols.[6][10][14][15]

Component Typical Concentration Purpose & Notes
Buffer System 25-100 mM Tris-HCl or HEPESMaintains a stable pH. The optimal pH is typically between 7.5 and 8.0.[6][14][15]
pH 7.5 - 8.0Cbl-b enzymatic activity is sensitive to pH. A pH outside this range can lead to reduced activity.[6][14]
MgCl₂ 5-10 mMEssential cofactor for ATP. Required for the E1 ubiquitin-activating enzyme.[10][14][15]
NaCl or KCl 50-150 mMProvides appropriate ionic strength for protein stability and interactions.[10][15]
Reducing Agent 1-2.5 mM DTT or TCEPPrevents oxidation of cysteine residues in the enzymes, which is critical for maintaining their catalytic activity.[6][14][15]
ATP 2-10 mMProvides the energy for the initial ubiquitin activation step. Must be freshly prepared.[6][14]
Detergent (optional) 0.05-0.1% Tween-20 or NP-40Can be included in wash buffers to reduce non-specific binding, but use with caution in the reaction mix as some detergents can denature enzymes.[14][16]

Experimental Protocols

General Protocol for In Vitro Cbl-b Ubiquitination Assay (Western Blot Detection)

This protocol provides a general framework for assessing the E3 ligase activity of Cbl-b. Concentrations and incubation times should be optimized for your specific system.

1. Reagent Preparation:

  • 5X Ubiquitination Buffer: Prepare a stock solution (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 2.5 mM DTT).[14] Store in aliquots at -20°C.

  • ATP Solution: Prepare a 100 mM stock solution of ATP in water, neutralize to pH 7.0, and store in aliquots at -20°C. A typical final reaction concentration is 2-10 mM.[6][14]

  • Enzymes and Substrates: Thaw recombinant E1, E2, Cbl-b, ubiquitin, and substrate protein on ice. Dilute to desired stock concentrations in an appropriate buffer.

2. Reaction Setup:

  • On ice, prepare a master mix containing all common reagents. For a standard 20-30 µL reaction, combine the components as follows:

Component Final Concentration
E1 Enzyme50-100 nM
E2 Enzyme (e.g., UbcH5b)0.2-2.5 µM
Cbl-b (E3)50-500 nM
Ubiquitin5-100 µM
Substrate Protein0.5-1 µM
ATP2-10 mM
1X Ubiquitination BufferTo Final Volume
  • Controls are critical:

    • - E3 Control: Omit Cbl-b to check for background ubiquitination.

    • - ATP Control: Omit ATP to confirm the reaction is energy-dependent.[6]

    • - E1/E2 Control: Omit E1 or E2 to confirm the entire cascade is required.

3. Reaction Incubation:

  • Initiate the reaction by adding the final component (often ATP or Cbl-b).

  • Incubate the reactions at 37°C for 60-120 minutes.[3][14] The optimal time should be determined via a time-course experiment.

4. Termination and Detection:

  • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.[1][14]

  • Resolve the proteins by SDS-PAGE using an appropriate percentage polyacrylamide gel to separate the high molecular weight ubiquitinated species.[6]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using a primary antibody specific to your substrate protein or a ubiquitin-specific antibody.

  • The appearance of a higher molecular weight ladder or smear above the unmodified substrate band indicates successful ubiquitination.[1][6]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents 1. Prepare Buffers & Reagents (E1, E2, Cbl-b, Ub, ATP, Substrate) prep_controls 2. Prepare Control Reactions (-E3, -ATP, etc.) prep_reagents->prep_controls setup 3. Assemble Reaction Mix on Ice prep_controls->setup incubate 4. Incubate at 37°C (60-120 min) setup->incubate terminate 5. Terminate with SDS Buffer & Boil incubate->terminate sds_page 6. SDS-PAGE terminate->sds_page western 7. Western Blot sds_page->western analyze 8. Analyze for Ubiquitinated Substrate Ladder western->analyze

Caption: General experimental workflow for an in vitro Cbl-b ubiquitination assay.

References

troubleshooting Cbl-b aggregation during protein purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casitas B-lineage lymphoma b (Cbl-b) protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly protein aggregation, encountered during the purification of Cbl-b.

Frequently Asked Questions (FAQs)

Q1: What is Cbl-b and why is its purification important?

Cbl-b is a RING-type E3 ubiquitin ligase that plays a critical role in regulating immune responses by acting as a negative regulator of T-cell activation.[1][2] Its function makes it a significant target for cancer immunotherapy.[3][4] Purifying stable, active Cbl-b is essential for structural studies, inhibitor screening, and the development of novel therapeutics.

Q2: What are the main challenges in purifying Cbl-b?

Like many proteins, Cbl-b can be prone to aggregation and precipitation during purification.[5] This can occur at any stage, from cell lysis to final storage, and is often influenced by buffer conditions, protein concentration, and temperature.[5] E3 ligases, in particular, can be sensitive to their environment, making purification challenging.[6]

Q3: How can I detect Cbl-b aggregation?

Protein aggregation can sometimes be observed visually as cloudiness or precipitate in the solution.[7] For soluble aggregates that are not visible, techniques like Dynamic Light Scattering (DLS) or analytical Size Exclusion Chromatography (SEC) are effective for detection.[5] During SEC, aggregates often appear as an early-eluting peak in the void volume.[7]

Q4: My Cbl-b protein seems to be in inclusion bodies after expression. What should I do?

Formation of inclusion bodies is a common issue in recombinant protein expression. These are insoluble aggregates of misfolded protein. To purify Cbl-b from inclusion bodies, you will need to solubilize them using strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[8] After solubilization, the protein must be refolded into its native conformation, often through methods like dialysis against a series of buffers with decreasing denaturant concentrations.

Troubleshooting Guide: Cbl-b Aggregation

This guide addresses specific aggregation problems that may occur at different stages of the Cbl-b purification workflow.

Problem 1: Protein precipitates immediately after cell lysis.
  • Possible Cause: The lysis buffer composition is not optimal for Cbl-b solubility, or the protein concentration is too high locally.

  • Solutions:

    • Optimize Buffer pH: Proteins are often least soluble at their isoelectric point (pI).[9] Adjust the buffer pH to be at least one unit away from the theoretical pI of your Cbl-b construct.[10]

    • Increase Salt Concentration: The ionic strength of the buffer can impact protein solubility.[7] Try increasing the NaCl concentration to 300-500 mM to minimize non-specific electrostatic interactions.[11]

    • Add Solubility-Enhancing Agents: Include additives like glycerol (5-20%), L-arginine (50 mM), or non-detergent sulfobetaines in your lysis buffer.[9][10][12] Glycerol acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[7][8]

    • Work at a Lower Temperature: Perform all lysis and subsequent purification steps at 4°C to minimize the risk of denaturation and aggregation.[5]

Problem 2: Cbl-b precipitates on the affinity chromatography column (e.g., Ni-NTA).
  • Possible Cause: The buffer conditions are suboptimal, leading to precipitation as the protein concentrates on the resin. This can also be caused by the removal of stabilizing agents during buffer exchange.[13]

  • Solutions:

    • Incorporate Additives: Ensure that any stabilizing additives used in the lysis buffer (e.g., glycerol, L-arginine) are also present in the wash and elution buffers.[13]

    • Use a Gradient Elution: Instead of a single-step elution with high imidazole, use a linear gradient. This elutes the protein over a larger volume, keeping the concentration lower and reducing the risk of aggregation.

    • Add Detergents for Hydrophobic Proteins: If Cbl-b is exhibiting hydrophobic aggregation, adding a mild, non-ionic detergent like Tween-20 (0.05-0.2%) or CHAPS (0.1%) to the buffers can help maintain solubility.[9]

Problem 3: Purified Cbl-b aggregates after elution and removal of imidazole (via dialysis or desalting column).
  • Possible Cause: The final storage buffer is not suitable for long-term stability. The removal of imidazole or a decrease in salt concentration can destabilize the protein.[11] Some His-tagged proteins can also aggregate if nickel ions leach from the column and form bridges between protein molecules.[11]

  • Solutions:

    • Screen for Optimal Buffer Conditions: Before proceeding with large-scale purification, screen a variety of buffer conditions (pH, salt concentration, additives) to find the one that best maintains Cbl-b solubility.[14]

    • Maintain High Salt: Many proteins require a higher salt concentration (e.g., >150 mM NaCl) for stability than is typical for physiological buffers.[11] Try dialyzing into a buffer with a similar or only slightly lower salt concentration than the elution buffer.

    • Add Chelating Agents: To prevent aggregation mediated by leached nickel ions, add a low concentration of EDTA (1 mM) to your dialysis buffer.[11]

    • Add Stabilizing Excipients: Include cryoprotectants like glycerol (up to 20%) or sugars like sucrose in the final buffer, especially if you plan to freeze the protein.[7][10][15]

    • Flash-Freeze for Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[7] Avoid repeated freeze-thaw cycles, as this can promote aggregation.[5]

Data Summary: Buffer Additives to Mitigate Aggregation

The table below summarizes common additives used to enhance protein solubility and prevent aggregation during purification. Concentrations should be optimized for your specific Cbl-b construct.

Additive CategoryExampleTypical ConcentrationMechanism of ActionCitations
Osmolytes/Polyols Glycerol, Sucrose5-20% (v/v)Stabilizes the native protein structure by being preferentially excluded from the protein surface, raising the energy of the unfolded state.[7][8][15]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface, increasing solubility.[7][9][12]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of intermolecular disulfide bonds which can lead to aggregation, especially for proteins with cysteine residues.[7]
Salts NaCl, KCl150-500 mMModulates electrostatic interactions within and between protein molecules, preventing non-specific association.[7][11]
Detergents Tween-20, CHAPS0.05-1% (v/v)Solubilizes hydrophobic regions of proteins, preventing them from interacting and forming aggregates. Best for proteins with exposed hydrophobic patches.[9]
Chelating Agents EDTA1-5 mMSequesters divalent metal ions (like leached Ni²⁺) that can sometimes bridge protein molecules and cause aggregation.[11]

Experimental Protocols & Visualizations

General Cbl-b Purification Workflow

The following is a generalized protocol for the expression and purification of a His-tagged Cbl-b construct from E. coli. This protocol should be adapted based on the specific construct and preliminary small-scale optimization experiments.

I. Protein Expression

  • Transform E. coli BL21(DE3) cells with the Cbl-b expression vector.

  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate a large-scale culture (1-2 L) and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 25°C and continue shaking for 10 hours to improve protein solubility.[4]

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

II. Cell Lysis and Clarification

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, and protease inhibitors).

  • Lyse the cells using sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.[16]

III. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 5% Glycerol, 1 mM TCEP) to remove non-specifically bound proteins.

  • Elute the Cbl-b protein using Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 5% Glycerol, 1 mM TCEP). A linear gradient is recommended.

IV. Size Exclusion Chromatography (Gel Filtration)

  • Concentrate the eluted fractions containing Cbl-b.

  • Further purify the protein and remove any remaining aggregates using a size exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with the final Storage Buffer (e.g., 20 mM Tris-HCl pH 7.5, 165 mM NaCl, 2.5% Glycerol, 2 mM TCEP).[3]

  • Pool the fractions corresponding to monomeric Cbl-b.

V. Storage

  • Determine the final protein concentration.

  • Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.

Diagrams

Caption: General workflow for Cbl-b purification highlighting key aggregation hotspots.

Caption: Troubleshooting decision tree for addressing Cbl-b protein aggregation.

References

how to minimize off-target effects of Cbl-b inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Cbl-b inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Cbl-b inhibitors?

A1: The most significant off-target effect of many Cbl-b inhibitors is the inhibition of c-Cbl, a closely related E3 ubiquitin ligase.[1] Due to the high degree of structural homology between Cbl-b and c-Cbl, particularly in the substrate-binding domain, many inhibitors exhibit activity against both proteins.[1] Off-target inhibition of c-Cbl can lead to unintended biological consequences, as c-Cbl is a key negative regulator of various receptor tyrosine kinases (RTKs) like EGFR and PDGFR.[1]

Q2: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of my Cbl-b inhibitor?

A2: A robust method to differentiate on-target from off-target effects is to use a genetic approach alongside your small molecule inhibitor.[2] By knocking down or knocking out Cbl-b using techniques like siRNA or CRISPR/Cas9, you can observe if the cellular phenotype is recapitulated. If the phenotype persists in Cbl-b knockout cells upon treatment with the inhibitor, it strongly suggests an off-target mechanism.[2] Comparing the effects of structurally distinct Cbl-b inhibitors can also help determine if the observed phenotype is specific to the intended target or a consequence of a particular chemical scaffold.

Q3: What are the downstream signaling consequences of off-target c-Cbl inhibition?

A3: Off-target inhibition of c-Cbl can lead to the hyperactivation of signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] This can manifest as increased phosphorylation of key signaling molecules such as ERK and Akt.[1] Such unintended pathway activation can confound experimental results and may lead to cellular toxicity or other adverse effects.

Q4: What strategies can be employed to improve the selectivity of Cbl-b inhibitors?

A4: Improving drug selectivity is a key challenge in drug development. Strategies include structure-based drug design to exploit subtle differences in the binding sites of Cbl-b and c-Cbl, and the use of computational modeling to predict and minimize off-target interactions. Additionally, exploring allosteric inhibitors that bind to less conserved sites on the Cbl-b protein can offer a path to greater selectivity.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of receptor tyrosine kinase (RTK) phosphorylation are observed after treatment with a Cbl-b inhibitor.

  • Possible Cause: This is a strong indication of off-target inhibition of c-Cbl.[1]

  • Troubleshooting Steps:

    • Validate c-Cbl Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to c-Cbl in your cellular model.

    • Assess c-Cbl Activity: Measure the ubiquitination status of a known c-Cbl substrate (e.g., EGFR) in the presence of your inhibitor. A decrease in substrate ubiquitination would confirm functional inhibition of c-Cbl.

    • Dose-Response Analysis: Conduct a dose-response experiment to determine if the increased RTK phosphorylation correlates with the concentration of the Cbl-b inhibitor.

Issue 2: The Cbl-b inhibitor shows potent biochemical activity but weak or no effect in cellular T-cell activation assays.

  • Possible Cause: Poor cell permeability of the inhibitor, or the cellular context may have redundant pathways that compensate for Cbl-b inhibition.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use CETSA to verify that the inhibitor is reaching and binding to Cbl-b within the cells.

    • Optimize Assay Conditions: Ensure that the T-cell stimulation (e.g., anti-CD3/CD28 antibodies) is at an appropriate concentration to observe the effect of Cbl-b inhibition.

    • Assess Cell Viability: High concentrations of the inhibitor might be causing cytotoxicity, masking the intended effect. Perform a cell viability assay in parallel.

Issue 3: Inconsistent results are observed between experiments using the Cbl-b inhibitor.

  • Possible Cause: Variability in experimental conditions such as cell density, inhibitor concentration, or incubation time can influence the outcome. Off-target effects can also contribute to experimental noise.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters are consistent across experiments.

    • Use Control Compounds: Include a well-characterized, structurally distinct Cbl-b inhibitor as a positive control. An inactive analog of your inhibitor can serve as a negative control to identify non-specific effects.

    • Characterize Off-Targets: If possible, perform a kinome scan or proteomic profiling to identify potential off-targets that might be contributing to the variability.

Data Presentation

Table 1: Inhibitory Activity of Selected Cbl-b Inhibitors against Cbl-b and c-Cbl

InhibitorCbl-b IC50 (nM)c-Cbl IC50 (nM)Selectivity (c-Cbl/Cbl-b)Reference
Cbl-b-IN-116.46.1~1[3]
GRC 653274>100>25[4]
HOT-A610,000>1600[5]
NX-160759Not ReportedNot Reported[4]

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b E3 Ligase Activity

This assay measures the auto-ubiquitination activity of Cbl-b as an indicator of its E3 ligase function.

Materials:

  • Recombinant GST-tagged Cbl-b protein

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)

  • Biotin-labeled Ubiquitin

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Terbium (Tb)-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Test inhibitor (serially diluted in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare working solutions of the inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay Buffer

    • Test inhibitor or DMSO (vehicle control)

    • A master mix containing E1, E2, Biotin-Ubiquitin, and GST-Cbl-b.

  • Initiate Reaction: Add ATP to all wells to start the ubiquitination reaction.

  • Incubation: Seal the plate and incubate at 37°C for 60-120 minutes.

  • Detection: Add a detection mix containing Tb-anti-GST antibody and Streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cells of interest

  • Cbl-b inhibitor

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-Cbl-b, anti-c-Cbl, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the Cbl-b inhibitor or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the samples by Western blot using antibodies against Cbl-b and c-Cbl.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Protocol 3: In Vitro T-Cell Activation Assay

This assay assesses the functional effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.[6]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell enrichment kit (optional)

  • RPMI 1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • Cbl-b inhibitor and vehicle control (DMSO)

  • ELISA kit for IFN-γ or IL-2

Procedure:

  • Isolate and Plate Cells: Isolate PBMCs from healthy donor blood. Plate the cells in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of the Cbl-b inhibitor or DMSO to the wells.

  • T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Collect Supernatant: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of IFN-γ or IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.

Visualizations

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T-Cell Activation TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 Ub Ubiquitination Vav1->Ub Activation T-Cell Activation (IL-2, IFN-γ production) Vav1->Activation PLCg1->Ub PLCg1->Activation PI3K->Ub PI3K->Activation Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b Inhibits Degradation Proteasomal Degradation Ub->Degradation Off_Target_Workflow Workflow for Investigating Off-Target Effects cluster_phenotype Phenotypic Observation cluster_validation Target Engagement & Activity cluster_deconvolution On- vs. Off-Target Deconvolution cluster_identification Off-Target Identification Phenotype Unexpected Cellular Phenotype (e.g., RTK hyper-phosphorylation) CETSA Cellular Thermal Shift Assay (CETSA) - Cbl-b - c-Cbl Phenotype->CETSA Activity_Assay Substrate Ubiquitination Assay (e.g., for c-Cbl substrate like EGFR) Phenotype->Activity_Assay Kinome Kinome Scanning Phenotype->Kinome Proteomics Chemical Proteomics (e.g., Affinity Pull-down MS) Phenotype->Proteomics Genetic Genetic Knockdown/Knockout (siRNA or CRISPR) - Cbl-b KO - c-Cbl KO CETSA->Genetic Activity_Assay->Genetic Conclusion Conclusion: On-target vs. Off-target Effect Genetic->Conclusion Orthogonal Orthogonal Inhibitor (Structurally distinct Cbl-b inhibitor) Orthogonal->Conclusion Kinome->Conclusion Proteomics->Conclusion

References

Validation & Comparative

Validating Cbl-b as a Therapeutic Target in Autoimmune Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Casitas B-lineage lymphoma-b (Cbl-b) inhibitors as a potential therapeutic strategy for autoimmune diseases, with a specific focus on a preclinical model of multiple sclerosis (MS), Experimental Autoimmune Encephalomyelitis (EAE). The performance of Cbl-b inhibitors is objectively compared with established first-line treatments for MS, Fingolimod and Dimethyl Fumarate, supported by available experimental data.

The Paradox of Cbl-b in Autoimmunity: A Double-Edged Sword

Cbl-b is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T cells.[1][2] It plays a pivotal role in maintaining peripheral tolerance and preventing autoimmune reactions by setting the activation threshold for T cells.[1][2] Genetic deletion of Cbl-b in animal models leads to T cell hyperactivation and the spontaneous development of autoimmune-like diseases.[3] Paradoxically, this has also made Cbl-b an attractive therapeutic target. The emerging therapeutic concept is based on a nuanced understanding of Cbl-b's role, particularly its context-dependent effects on different T-cell subsets, most notably regulatory T cells (Tregs).[1][3] The transient and controlled inhibition of Cbl-b is hypothesized to selectively enhance the function of desired immune cells, such as Tregs, or to lower the activation threshold of effector T cells to a degree that is beneficial in a specific disease context, without inducing systemic autoimmunity.

Comparative Analysis of Therapeutic Approaches in the EAE Model

The EAE model is a widely used preclinical model for human multiple sclerosis. The following sections compare the therapeutic potential of Cbl-b inhibitors with Fingolimod and Dimethyl Fumarate in this model.

Cbl-b Inhibitors: A Novel Approach

While no direct head-to-head comparative studies of Cbl-b inhibitors versus standard-of-care treatments in EAE models are publicly available, preclinical studies with Cbl-b knockout mice provide insights into the potential effects of Cbl-b inhibition. Studies have shown that mice lacking Cbl-b (Cbl-b-/-) exhibit a more severe EAE disease course compared to wild-type mice, with increased T cell infiltration into the central nervous system (CNS).[1][4][5] This highlights the critical role of Cbl-b in controlling autoimmune responses.

However, the therapeutic potential of Cbl-b inhibitors lies in the controlled and transient modulation of Cbl-b activity. Preclinical studies of Cbl-b inhibitors, such as NX-1607, have primarily focused on oncology, where they have demonstrated the ability to enhance T cell activation and anti-tumor immunity.[6][7][8][9][10] These findings suggest that a carefully dosed Cbl-b inhibitor could potentially be used to modulate the immune response in autoimmune diseases. Currently, clinical trials for Cbl-b inhibitors are focused on oncology, with no active trials specifically for autoimmune diseases.[11][12][13]

Fingolimod (FTY720): An Established Immunomodulator

Fingolimod is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis.[14][15] Its primary mechanism of action involves the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS.[16]

Dimethyl Fumarate (DMF): A Modulator of Oxidative Stress and Inflammation

Dimethyl Fumarate is another oral therapy for relapsing-remitting MS.[17] Its mechanism of action is not fully elucidated but is thought to involve the activation of the Nrf2 antioxidant response pathway and modulation of immune cell function, leading to anti-inflammatory and cytoprotective effects.[18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical EAE studies for each therapeutic approach.

Table 1: Preclinical Efficacy of Cbl-b Deficiency in the EAE Model

ParameterCbl-b Knockout (Cblb-/-) MiceWild-Type (WT) Mice (Control)Reference
Peak Mean Clinical Score Significantly higherLower[4]
T Cell Infiltration in CNS AugmentedLower[1]
GM-CSF Production by T cells Strongly increasedLower[1]

Note: This table reflects the phenotype of Cbl-b deficient mice, which represents a complete and lifelong absence of Cbl-b function, and not the effect of a therapeutic Cbl-b inhibitor.

Table 2: Preclinical Efficacy of Fingolimod in the EAE Model

ParameterFingolimod-TreatedVehicle-Treated (Control)Reference
Cumulative Disease Score Significantly decreasedHigher[20]
Oligodendrocyte Progenitor Cell (OPC) Proliferation & Differentiation Significantly increasedLower[20]
T-cell Infiltration in CNS ReducedHigher[14]

Table 3: Preclinical Efficacy of Dimethyl Fumarate in the EAE Model

ParameterDMF-TreatedVehicle-Treated (Control)Reference
Clinical EAE Score AmelioratedHigher[18]
CNS Inflammatory Lesions ReducedHigher[18]
CNS Infiltrating Th1, Th17, and GM-CSF-producing T cells DecreasedHigher[18]

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T Cell Activation

The following diagram illustrates the central role of Cbl-b as a negative regulator in the T cell activation signaling cascade.

Cbl_b_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell APC MHC-TCR TCR TCR APC->TCR Signal 1 CD80/86 CD80/86 CD28 CD28 CD80/86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 Activation T Cell Activation (Proliferation, Cytokine Production) Vav1->Activation PLCg1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->ZAP70 Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Cbl_b->PI3K Ubiquitination Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b

Caption: Cbl-b negatively regulates T cell activation.

Experimental Workflow for EAE Induction and Assessment

The following diagram outlines the typical workflow for inducing and assessing EAE in mice.

EAE_Workflow Immunization Day 0: Immunization (MOG35-55 peptide in CFA) PTX_Injection1 Day 0: Pertussis Toxin (PTX) Injection (i.p.) Immunization->PTX_Injection1 PTX_Injection2 Day 2: Pertussis Toxin (PTX) Injection (i.p.) PTX_Injection1->PTX_Injection2 Monitoring Daily Monitoring (Weight and Clinical Score) PTX_Injection2->Monitoring Treatment Therapeutic Intervention (e.g., Cbl-b inhibitor, Fingolimod, DMF) Monitoring->Treatment Initiation at disease onset Data_Collection Data Collection (Clinical Scores, Histology, etc.) Monitoring->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Workflow for EAE induction and therapeutic evaluation.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA (1:1 ratio).

  • Immunization (Day 0): Anesthetize mice and subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer 200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[1]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5 as follows:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

In Vitro T-cell Proliferation Assay

Materials:

  • Splenocytes from immunized mice or purified CD4+ T cells

  • Anti-CD3 and anti-CD28 antibodies

  • Cbl-b inhibitor, Fingolimod, or Dimethyl Fumarate

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • Cell culture medium and supplements

Procedure:

  • Isolate splenocytes or purify CD4+ T cells from mice.

  • Label cells with a proliferation dye, if using.

  • Plate the cells in 96-well plates pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody and the test compounds (Cbl-b inhibitor, Fingolimod, or DMF) at various concentrations.

  • Incubate the plates for 72 hours.

  • Measure cell proliferation by flow cytometry (for dye dilution) or by measuring [³H]-thymidine incorporation.

Conclusion

Targeting Cbl-b presents a novel and intriguing, yet paradoxical, therapeutic strategy for autoimmune diseases. While the genetic absence of Cbl-b exacerbates autoimmunity, the controlled and transient inhibition with a small molecule could offer a new avenue for immunomodulation. The preclinical data for Cbl-b inhibitors in the context of autoimmunity is still in its early stages, and direct comparative studies against established therapies like Fingolimod and Dimethyl Fumarate in models such as EAE are critically needed. The information gathered to date from oncology studies and Cbl-b knockout models provides a strong rationale for further investigation. Future research should focus on head-to-head preclinical comparisons to clearly define the efficacy and safety profile of Cbl-b inhibitors in autoimmune disease models. This will be crucial for validating Cbl-b as a viable therapeutic target and for guiding the potential clinical development of Cbl-b inhibitors for these debilitating conditions.

References

A Comparative Guide to c-Cbl and Cbl-b Functions in T-Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of two closely related E3 ubiquitin ligases, c-Cbl and Cbl-b, in the regulation of T-cell function. Understanding the distinct and overlapping functions of these proteins is crucial for the development of novel immunomodulatory therapies.

Core Functional Differences and Similarities

c-Cbl and Cbl-b, despite their high degree of homology, play distinct, non-redundant roles in T-cell biology. Genetic studies in mice have been instrumental in elucidating these differences. c-Cbl is paramount during thymocyte development, acting as a critical negative regulator of T-cell receptor (TCR) signaling to prevent aberrant development. In contrast, Cbl-b is a key gatekeeper of peripheral T-cell activation and tolerance, ensuring that immune responses are appropriately controlled to prevent autoimmunity.[1][2][3]

Both proteins function as E3 ubiquitin ligases, targeting specific substrate proteins for ubiquitination and subsequent degradation or functional alteration.[1][4] This enzymatic activity is central to their regulatory roles. While they share some substrates, their primary targets and the cellular context of their actions differ significantly, leading to their distinct immunological phenotypes.

Quantitative Comparison of T-cell Phenotypes

The differential roles of c-Cbl and Cbl-b are starkly illustrated by the phenotypes of mice deficient in these proteins. The following tables summarize key quantitative data from studies comparing wild-type, c-Cbl knockout (-/-), Cbl-b knockout (-/-), and double knockout (DKO) T-cells.

ParameterWild-Typec-Cbl (-/-)Cbl-b (-/-)c-Cbl/Cbl-b DKOCitation(s)
Thymocyte Development NormalAltered thymic selectionNormalSeverely altered[5][6]
Peripheral T-Cell Activation Requires CD28 co-stimulationNormalHyperproliferative without CD28 co-stimulationConstitutively activated[7][8]
T-Cell Anergy InducibleNot significantly affectedResistant to anergy induction---[7]
Autoimmunity NoneMild, late-onsetSpontaneous autoimmunitySevere, early-onset lethal autoimmunity[5][6][9]
ParameterWild-Type T-cellsCbl-b (-/-) T-cellsCitation(s)
IL-2 Production (upon TCR stimulation alone) LowSignificantly Increased[7]
Proliferation (upon TCR stimulation alone) LowSignificantly Increased[7]
Surface TCR Down-modulation (post-activation) PresentImpaired[10]

Signaling Pathways Regulated by c-Cbl and Cbl-b

c-Cbl and Cbl-b are integral components of the TCR signaling cascade, acting as negative regulators to fine-tune the strength and duration of the signal. Their ubiquitination of key signaling intermediates leads to their degradation or altered function.

Below are diagrams illustrating the distinct regulatory roles of c-Cbl in thymocytes and Cbl-b in peripheral T-cells.

c_Cbl_Thymocyte_Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 SLP76->Vav1 Ca_NFAT Ca2+/NFAT Pathway PLCg1->Ca_NFAT Ras_MAPK Ras-MAPK Pathway Vav1->Ras_MAPK cCbl c-Cbl cCbl->TCR Ubiquitination cCbl->Lck Ubiquitination cCbl->ZAP70 Ubiquitination

Caption: c-Cbl negatively regulates TCR signaling in thymocytes.

Cbl_b_Peripheral_TCell_Signaling TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 Activation T-Cell Activation (Proliferation, IL-2) Vav1->Activation PI3K->Activation PKCtheta PKCθ PKCtheta->Activation PLCg1->PKCtheta Cblb Cbl-b Cblb->Vav1 Ubiquitination Cblb->PI3K Ubiquitination Cblb->PKCtheta Ubiquitination Cblb->PLCg1 Ubiquitination

Caption: Cbl-b sets the threshold for peripheral T-cell activation.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of c-Cbl and Cbl-b function. Below are protocols for key experiments.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation.

Materials:

  • Isolated primary T-cells

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend isolated T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete medium. Wash the cells twice with complete medium.[11][12][13][14]

  • Cell Culture: Plate the CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to identify protein-protein interactions and ubiquitination status.

Materials:

  • T-cell lysates

  • Antibodies against c-Cbl, Cbl-b, and potential interacting proteins

  • Protein A/G magnetic beads or agarose

  • Lysis buffer, wash buffer, and elution buffer

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Lyse T-cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[15][16][17][18]

  • Immunoprecipitation: Incubate the cell lysate with a primary antibody specific to the protein of interest (e.g., anti-Cbl-b) overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the protein of interest and its potential interactors or ubiquitin.[16][17][19]

In Vitro T-Cell Anergy Induction

This assay assesses the induction of a hyporesponsive state in T-cells.

Materials:

  • Isolated primary CD4+ T-cells

  • Antigen-presenting cells (APCs)

  • Specific peptide antigen

  • Recombinant IL-2

  • ³H-thymidine

Procedure:

  • Anergy Induction: Culture purified CD4+ T-cells with APCs pulsed with a high dose of peptide antigen in the absence of co-stimulation for 24-48 hours.[20][21][22][23][24]

  • Resting Phase: Wash the T-cells thoroughly and rest them in culture with IL-2 for 2-3 days.

  • Re-stimulation: Re-challenge the rested T-cells with the same peptide antigen presented by fresh APCs in the presence of co-stimulation.

  • Proliferation Assay: Measure T-cell proliferation by ³H-thymidine incorporation. Anergic T-cells will exhibit a significantly reduced proliferative response compared to control cells.[21][22]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the role of Cbl proteins in T-cell function.

Experimental_Workflow cluster_TCell_Isolation T-Cell Isolation cluster_Functional_Assays Functional Assays cluster_Biochemical_Analysis Biochemical Analysis WT_mice Wild-Type Mice Isolation Isolate Splenic or Lymph Node T-Cells WT_mice->Isolation KO_mice c-Cbl/Cbl-b KO Mice KO_mice->Isolation Proliferation T-Cell Proliferation (CFSE Assay) Isolation->Proliferation Anergy T-Cell Anergy Induction Isolation->Anergy Cytokine Cytokine Production (ELISA/Flow Cytometry) Isolation->Cytokine CoIP Co-Immunoprecipitation Isolation->CoIP Data_Analysis Data Analysis and Conclusion Proliferation->Data_Analysis Compare WT vs KO Anergy->Data_Analysis Compare WT vs KO Cytokine->Data_Analysis Compare WT vs KO WB Western Blotting (Substrate Ubiquitination) CoIP->WB WB->Data_Analysis Compare WT vs KO

Caption: Workflow for comparing T-cell function in WT and Cbl knockout mice.

References

Cbl-b Activity: A Comparative Guide for Healthy and Cancerous Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Casitas B-lineage lymphoma-b (Cbl-b) activity in healthy versus cancerous tissues. Cbl-b, an E3 ubiquitin ligase, is a critical regulator of immune responses and has emerged as a key player in cancer biology, exhibiting a dual role that is highly context-dependent. This document summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of Cbl-b's function in both normal physiology and malignancy.

Cbl-b in Healthy vs. Cancerous Tissues: A Tale of Two Functions

In healthy tissues , Cbl-b is predominantly known as a negative regulator of immune cell activation, particularly in T lymphocytes. By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for T cells, thereby maintaining immune homeostasis and preventing autoimmunity. Its activity is crucial for peripheral tolerance.

In the context of cancer , the role of Cbl-b is more nuanced and can be broadly categorized into two distinct functions:

  • Immune Regulation in the Tumor Microenvironment: Within the tumor microenvironment, Cbl-b in immune cells, such as T cells and natural killer (NK) cells, acts as a significant barrier to effective anti-tumor immunity. Its E3 ligase activity suppresses the activation and cytotoxic function of these immune cells, allowing cancer cells to evade immune surveillance. Consequently, the inhibition of Cbl-b in immune cells is a promising strategy in cancer immunotherapy to unleash a potent anti-tumor response.

  • Intrinsic Role in Cancer Cells: The expression and function of Cbl-b within cancer cells themselves vary across different tumor types. In some malignancies, such as breast cancer, higher Cbl-b expression is associated with a favorable prognosis, suggesting a tumor-suppressive role. Conversely, in other contexts, like multidrug-resistant gastric and breast cancers, Cbl-b expression is often downregulated, and its restoration can impede cancer cell migration and metastasis.

Quantitative Comparison of Cbl-b Expression

The following tables summarize the available quantitative data on Cbl-b expression in cancerous tissues compared to their healthy counterparts. It is important to note that Cbl-b activity is often inferred from its expression levels.

Cancer TypeTissue TypeCbl-b Expression LevelPrognostic Significance of High ExpressionReference(s)
Gastric Cancer Carcinoma82.3% positive samples (n=124)Correlates with lymph node metastasis and advanced TNM stage[1]
Normal Gastric Mucosa25.0% positive samples (n=16)-[1]
Breast Cancer Carcinoma54.1% positive samples (n=292)Favorable (better overall and disease-free survival)[2][3]
Normal Breast TissueLower mRNA expression compared to tumor tissue (TCGA data)-[4][5]
Lung Cancer AdenocarcinomaVariable mRNA expression (TCGA data)Low expression associated with poorer prognosis[6][7]
Squamous Cell CarcinomaVariable mRNA expression (TCGA data)Prognostic significance differs from adenocarcinoma[6][7]

Cbl-b Signaling Pathways

The following diagrams illustrate the differential role of Cbl-b in a healthy immune response versus its role in the tumor microenvironment and within a cancer cell.

Cbl_b_Signaling_Healthy cluster_Tcell T Cell cluster_Outcome Outcome TCR TCR PI3K PI3K TCR->PI3K PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PI3K Vav1 Vav1 PI3K->Vav1 Cbl_b Cbl-b PI3K->Cbl_b Activation Degradation Protein Degradation/ Functional Inhibition PI3K->Degradation Vav1->Degradation PLCg1->Degradation Cbl_b->PI3K Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Ub Ubiquitin Activation_Threshold Increased T Cell Activation Threshold Tolerance Peripheral Tolerance

Cbl-b signaling in a healthy T cell.

Cbl_b_Signaling_Cancer cluster_TME Tumor Microenvironment cluster_Tcell T Cell cluster_CancerCell Cancer Cell (e.g., Breast Cancer) TCR_Cancer TCR Cbl_b_Immune Cbl-b TCR_Cancer->Cbl_b_Immune Activation Cbl_b_Immune->TCR_Cancer Ubiquitination Suppression Suppressed Anti-Tumor Immunity Cbl_b_Immune->Suppression EGFR EGFR Cbl_b_Cancer Cbl-b EGFR->Cbl_b_Cancer Activation Degradation_Cancer EGFR Degradation EGFR->Degradation_Cancer Cbl_b_Cancer->EGFR Ubiquitination Ub_Cancer Ubiquitin Reduced_Proliferation Reduced Proliferation & Metastasis Degradation_Cancer->Reduced_Proliferation

Dual role of Cbl-b in the cancer context.

Key Experimental Protocols

Accurate assessment of Cbl-b activity is paramount for both basic research and drug development. Below are detailed methodologies for key experiments.

In Vitro Cbl-b Ubiquitination Assay (Time-Resolved FRET)

This assay measures the E3 ligase activity of Cbl-b by detecting its auto-ubiquitination.

Materials:

  • Recombinant GST-tagged Cbl-b

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)

  • Biotinylated-Ubiquitin

  • ATP

  • Assay Buffer

  • Terbium-labeled anti-GST antibody

  • Streptavidin-conjugated fluorophore

  • 384-well low-volume white microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Thaw all enzymes and ubiquitin on ice. Prepare a master mix of E1, E2, and biotinylated-ubiquitin in the assay buffer.

  • Compound/Vehicle Addition: Add 2 µL of the test compound (dissolved in DMSO) or vehicle control to the wells of the 384-well plate.

  • Enzyme Mix Addition: Add 4 µL of the E1/E2/ubiquitin master mix to each well.

  • Cbl-b Addition: Add 2 µL of recombinant Cbl-b to each well.

  • Reaction Initiation: Start the ubiquitination reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated fluorophore. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.

TR_FRET_Workflow A Prepare Reagent Mix (E1, E2, Biotin-Ub) B Add Compound/ Vehicle A->B C Add Cbl-b B->C D Initiate with ATP C->D E Incubate (30°C, 60 min) D->E F Add Detection Reagents (Anti-GST-Tb, SA-Fluorophore) E->F G Incubate (RT, 60 min) F->G H Read TR-FRET Signal G->H

Workflow for the in vitro TR-FRET Cbl-b ubiquitination assay.
Co-Immunoprecipitation (Co-IP) for Cbl-b Interaction Analysis

This method is used to identify proteins that interact with Cbl-b within a cellular context.

Materials:

  • Cells expressing the protein of interest

  • Lysis Buffer (non-denaturing)

  • Anti-Cbl-b antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer

  • Elution Buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Cbl-b antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

CoIP_Workflow A Cell Lysis (Non-denaturing) B Pre-clear Lysate with Beads A->B C Immunoprecipitation with Anti-Cbl-b Ab B->C D Immune Complex Capture with Beads C->D E Wash Beads D->E F Elute Proteins E->F G Western Blot Analysis F->G

Workflow for Co-immunoprecipitation of Cbl-b and its interacting partners.

Conclusion

Cbl-b exhibits a complex and context-dependent role in healthy versus cancerous tissues. In healthy individuals, it is a crucial checkpoint for maintaining immune tolerance. In cancer, its function is dichotomous: it acts as a suppressor of anti-tumor immunity in the tumor microenvironment, making it a prime target for immunotherapy. However, within certain cancer cells, it can function as a tumor suppressor, with its expression correlating with a better prognosis. This dual nature underscores the importance of understanding the specific context of Cbl-b activity when developing therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for further investigation into the multifaceted roles of this critical E3 ubiquitin ligase.

References

A Comparative Guide to the Cross-Reactivity of Cbl-b Antibodies Across Human, Mouse, Rat, and Monkey Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cbl-b Antibody Performance with Supporting Experimental Data

The Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator in immune cell activation, particularly in T lymphocytes. Its role in immunological tolerance and as a potential target in cancer immunotherapy has led to a surge in research interest. A prerequisite for accurate and reproducible research is the availability of high-quality antibodies that demonstrate consistent performance across different preclinical models. This guide provides a comprehensive comparison of the cross-reactivity of commercially available Cbl-b antibodies in human, mouse, rat, and monkey species, supported by experimental data from various applications.

Understanding Cbl-b and Antibody Cross-Reactivity

Cbl-b, a member of the Cbl family of E3 ubiquitin ligases, is highly conserved across mammalian species. This high degree of sequence homology is the basis for the expected cross-reactivity of antibodies targeting this protein. An antibody's ability to recognize the Cbl-b protein in different species is fundamental for translating findings from animal models to human clinical research.

Cbl-b Protein Sequence Homology
Species ComparisonSequence Identity (%)
Human vs. Mouse95%
Human vs. Rat94%
Human vs. Monkey (Rhesus)99%
Mouse vs. Rat97%

Data based on NCBI protein sequence alignments.

The high sequence identity, particularly between human and monkey Cbl-b, suggests a strong likelihood of antibody cross-reactivity. The identity between human, mouse, and rat Cbl-b is also very high, supporting the use of many antibodies across these common preclinical models.

Performance Comparison of Cbl-b Antibodies

The following tables summarize the performance of several commercially available Cbl-b antibodies in key applications: Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP). The data is compiled from manufacturer datasheets and, where available, peer-reviewed publications.

Western Blotting (WB)

Western blotting is a cornerstone technique for detecting Cbl-b protein expression. An ideal antibody should recognize a single band at the expected molecular weight of approximately 110 kDa in lysates from different species.

Antibody (Clone/ID)Species TestedPerformance Summary
Cell Signaling Technology #9498 (D3C12) Human, Mouse, Rat, MonkeyConsistently detects a band at the appropriate molecular weight in human, mouse, rat, and monkey cell lysates.[1][2] Low background and high specificity are reported.
Santa Cruz Biotechnology sc-8006 (G-1) Human, Mouse, RatWidely cited in the literature for WB in human, mouse, and rat lysates.[3][4][5][6] Generally shows a specific band, though batch-to-batch variability can be a consideration.
Abcam ab54362 (246C5a) Human, MouseKnockout-validated in human and mouse cell lines, providing strong evidence of specificity. Detects the expected band with high confidence.
Proteintech 12781-1-AP Human, Mouse, RatDemonstrates good performance in detecting Cbl-b in human, mouse, and rat cell lysates.[7]
Immunohistochemistry (IHC)

IHC allows for the visualization of Cbl-b expression within the cellular and tissue context. Antibody performance in IHC is highly dependent on tissue preparation and antigen retrieval methods.

Antibody (Clone/ID)Species TestedPerformance Summary
Cell Signaling Technology #9498 (D3C12) Human, MouseRecommended for IHC, with protocols available for both human and mouse tissues. Provides specific staining in expected cell types.
Santa Cruz Biotechnology sc-8006 (G-1) Human, Mouse, RatHas been used for IHC in paraffin-embedded human, mouse, and rat tissues, showing appropriate cytoplasmic and nuclear staining.[3][4]
Abcam ab54362 (246C5a) Human, MouseValidated for IHC in paraffin-embedded human and mouse tissues, with clear staining patterns observed.
Proteintech 12781-1-AP Human, MouseShows specific staining in various human and mouse tissues, including spleen and lung.[7]
Immunoprecipitation (IP)

IP is used to isolate Cbl-b and its interacting proteins. A successful IP requires an antibody that can bind to the native protein in solution.

Antibody (Clone/ID)Species TestedPerformance Summary
Cell Signaling Technology #9498 (D3C12) Human, MouseEffectively immunoprecipitates endogenous Cbl-b from human and mouse cell lysates.
Santa Cruz Biotechnology sc-8006 (G-1) Human, Mouse, RatFrequently used for IP in human, mouse, and rat cell lysates, as evidenced by numerous publications.[3][4][6]
Proteintech 12781-1-AP HumanValidated for IP in human cell lysates.[7]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the Cbl-b signaling pathway and a general workflow for validating antibody cross-reactivity.

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

Antibody_Cross_Reactivity_Workflow Antibody Cross-Reactivity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Comparison Lysate_H Human Cell/Tissue Lysate WB Western Blot Lysate_H->WB IHC Immunohistochemistry Lysate_H->IHC IP Immunoprecipitation Lysate_H->IP Lysate_M Mouse Cell/Tissue Lysate Lysate_M->WB Lysate_M->IHC Lysate_M->IP Lysate_R Rat Cell/Tissue Lysate Lysate_R->WB Lysate_R->IHC Lysate_R->IP Lysate_Mo Monkey Cell/Tissue Lysate Lysate_Mo->WB Lysate_Mo->IHC Lysate_Mo->IP Compare Compare Band Specificity, Staining Pattern, and IP Efficiency WB->Compare IHC->Compare IP->Compare

Caption: General workflow for validating Cbl-b antibody cross-reactivity.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key applications discussed. Researchers should optimize these protocols for their specific experimental conditions and antibody of choice.

Western Blotting Protocol
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary Cbl-b antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with the primary Cbl-b antibody (e.g., 1:100-1:500 dilution) overnight at 4°C in a humidified chamber.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Immunoprecipitation (IP) Protocol
  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., without SDS).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add 1-5 µg of the primary Cbl-b antibody to the pre-cleared lysate and incubate with gentle rotation for 2 hours to overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting as described above.

Conclusion

The high degree of sequence homology of Cbl-b across human, monkey, mouse, and rat provides a strong basis for the cross-reactivity of many commercially available antibodies. Several antibodies, notably Cell Signaling Technology's #9498 (D3C12), Santa Cruz Biotechnology's sc-8006 (G-1), and Abcam's ab54362 (246C5a), have been shown to be effective in detecting Cbl-b in these species across multiple applications. Knockout-validated antibodies offer the highest level of confidence in specificity. While direct side-by-side comparative data under identical experimental conditions is not always available from a single source, the accumulated evidence from datasheets and scientific literature strongly supports the use of these selected antibodies in cross-species research. Researchers are encouraged to perform in-house validation to ensure optimal performance in their specific experimental setups. This guide serves as a valuable resource for selecting the most appropriate Cbl-b antibody to facilitate robust and reproducible findings in the exciting field of Cbl-b research.

References

Validating Cbl-b Substrates: A Comparative Guide to Mass Spectrometry and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying and validating the substrates of the E3 ubiquitin ligase Cbl-b is crucial for understanding its role in immune regulation and as a therapeutic target. This guide provides a comprehensive comparison of mass spectrometry-based approaches with alternative validation methods, supported by experimental data and detailed protocols.

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a key negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1] The validation of its substrates is paramount for elucidating its signaling pathways and for the development of novel therapeutics. Mass spectrometry has emerged as a powerful tool for the global identification of ubiquitination targets. However, a multi-faceted approach combining quantitative proteomics with traditional biochemical methods is often necessary for robust validation.

Mass Spectrometry-Based Identification of Cbl-b Substrates

Quantitative mass spectrometry offers an unbiased, high-throughput approach to identify and quantify proteins that are ubiquitinated in a Cbl-b-dependent manner. A common strategy involves the depletion or knockout of Cbl-b and the subsequent analysis of changes in the cellular ubiquitylome.

One powerful technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In this method, two cell populations are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids. The "heavy" cells can be subjected to Cbl-b knockdown, while the "light" cells serve as a control. The cell lysates are then combined, and ubiquitinated peptides are enriched, typically using an antibody that recognizes the di-glycine remnant left on ubiquitinated lysine residues after tryptic digestion. Subsequent analysis by mass spectrometry allows for the relative quantification of ubiquitination levels between the two conditions.

A study investigating the role of Cbl and Cbl-b in neuroblastoma cell differentiation utilized a SILAC-based quantitative proteomics approach to analyze the ubiquitylome following Cbl/Cbl-b depletion. This led to the identification of numerous proteins with altered ubiquitination, highlighting potential substrates.

Another mass spectrometry-based method is Affinity Purification followed by Mass Spectrometry (AP-MS). This technique aims to identify proteins that interact with Cbl-b. In a typical AP-MS experiment, Cbl-b is tagged (e.g., with a FLAG tag) and expressed in cells. The Cbl-b protein and its interacting partners are then immunoprecipitated using an antibody against the tag. The co-precipitated proteins are subsequently identified by mass spectrometry. A study profiling the interactome of Cbl-b identified 82 stable interacting proteins, providing a rich dataset of potential substrates and binding partners.[2][3]

Table 1: A Selection of Putative Cbl-b Interacting Proteins Identified by AP-MS

ProteinGene SymbolFunction
14-3-3 protein beta/alphaYWHABAdapter protein involved in signal transduction
14-3-3 protein epsilonYWHAEAdapter protein involved in signal transduction
14-3-3 protein gammaYWHAGAdapter protein involved in signal transduction
14-3-3 protein thetaYWHAQAdapter protein involved in signal transduction
14-3-3 protein zeta/deltaYWHAZAdapter protein involved in signal transduction
Actin, cytoplasmic 1ACTBCytoskeletal protein
Actinin alpha-1ACTN1Cytoskeletal protein
Actinin alpha-4ACTN4Cytoskeletal protein
Adaptor-related protein complex 2 subunit alpha-1AP2A1Component of clathrin-coated vesicles
Alpha-enolaseENO1Glycolytic enzyme
Annexin A1ANXA1Calcium-dependent phospholipid-binding protein
Annexin A2ANXA2Calcium-dependent phospholipid-binding protein
ATP synthase subunit alpha, mitochondrialATP5F1AComponent of the mitochondrial ATP synthase
ATP synthase subunit beta, mitochondrialATP5F1BComponent of the mitochondrial ATP synthase
CD2-associated proteinCD2APAdapter protein in T-cell signaling
Clathrin heavy chain 1CLTCMajor component of coated pits and vesicles
Cofilin-1CFL1Actin-depolymerizing factor
Disintegrin and metalloproteinase domain-containing protein 10ADAM10A disintegrin and metalloproteinase
Epidermal growth factor receptorEGFRReceptor tyrosine kinase
Filamin-AFLNAActin-binding protein

This table represents a partial list of proteins identified as stable interactors of Cbl-b in the study by Wang et al. (2021).[2][3] "Interacting proteins" are potential substrates, but further validation is required to confirm direct ubiquitination by Cbl-b.

Experimental Protocols for Mass Spectrometry-Based Analysis

SILAC-based Quantitative Ubiquitylome Analysis
  • Cell Culture and Labeling: Culture two populations of a suitable cell line (e.g., HEK293T or a relevant immune cell line) for at least five passages in SILAC media. One population is grown in "light" medium (containing normal L-arginine and L-lysine), and the other in "heavy" medium (containing 13C6-L-arginine and 13C615N2-L-lysine).

  • Cbl-b Knockdown: In the "heavy"-labeled cell population, transfect with siRNA targeting Cbl-b. Transfect the "light"-labeled cells with a non-targeting control siRNA.

  • Cell Lysis: After a suitable incubation period (e.g., 48-72 hours), harvest and lyse the cells in a urea-based lysis buffer containing protease and deubiquitinase inhibitors.

  • Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Reduce and alkylate the proteins, followed by digestion with trypsin.

  • Ubiquitinated Peptide Enrichment: Use an antibody specific for the di-glycine remnant of ubiquitin to immunoprecipitate the ubiquitinated peptides.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" forms of each peptide. A significant increase in the heavy/light ratio for a particular peptide indicates that its ubiquitination is decreased upon Cbl-b knockdown, suggesting it is a Cbl-b substrate.

SILAC Workflow for Cbl-b Substrate Identification SILAC Workflow for Cbl-b Substrate Identification cluster_0 Cell Culture & Labeling cluster_1 Perturbation cluster_2 Sample Preparation cluster_3 Analysis Light Cells Light Cells Control siRNA Control siRNA Light Cells->Control siRNA Heavy Cells Heavy Cells Cbl-b siRNA Cbl-b siRNA Heavy Cells->Cbl-b siRNA Combine Lysates Combine Lysates Control siRNA->Combine Lysates Cbl-b siRNA->Combine Lysates Tryptic Digest Tryptic Digest Combine Lysates->Tryptic Digest Ub-Peptide Enrichment Ub-Peptide Enrichment Tryptic Digest->Ub-Peptide Enrichment LC-MS/MS LC-MS/MS Ub-Peptide Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Substrate Identification Substrate Identification Data Analysis->Substrate Identification

SILAC workflow for identifying Cbl-b substrates.

Alternative Methods for Cbl-b Substrate Validation

While mass spectrometry provides a global view, alternative methods are essential for validating individual Cbl-b substrates and for characterizing the nature of their interaction.

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a widely used technique to verify protein-protein interactions in a cellular context.[4] An antibody against Cbl-b is used to pull down Cbl-b from a cell lysate, and the co-precipitated proteins are then detected by Western blotting using an antibody against the putative substrate. This method can confirm the interaction between Cbl-b and its substrate in vivo.

Experimental Protocol for Co-immunoprecipitation:

  • Cell Lysis: Lyse cells expressing both Cbl-b and the potential substrate in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to Cbl-b.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the putative substrate.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of Cbl-b to ubiquitinate a substrate. Recombinant Cbl-b, the substrate protein, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin are incubated together. The ubiquitination of the substrate is then detected by Western blotting, which will show a ladder of higher molecular weight bands corresponding to the addition of ubiquitin moieties.

Experimental Protocol for In Vitro Ubiquitination Assay:

  • Reaction Setup: Combine recombinant E1, E2, Cbl-b, the substrate protein, and ubiquitin in a reaction buffer containing ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein.

In_Vitro_Ubiquitination_Workflow In Vitro Ubiquitination Assay Workflow Reagents Combine Reagents: E1, E2, Cbl-b Substrate, Ubiquitin, ATP Incubation Incubate at 37°C Reagents->Incubation SDS-PAGE SDS-PAGE & Western Blot Incubation->SDS-PAGE Detection Detect Ubiquitinated Substrate (High MW Ladder) SDS-PAGE->Detection

Workflow for an in vitro ubiquitination assay.

Comparison of Validation Methods

MethodAdvantagesDisadvantages
Mass Spectrometry (SILAC) - Unbiased, global discovery of substrates- Provides quantitative information on ubiquitination changes- High-throughput- Technically demanding- May not distinguish between direct and indirect effects- Requires specialized equipment and expertise
Co-immunoprecipitation - Confirms in vivo interaction- Relatively straightforward to perform- Prone to false positives (non-specific binding)- Does not directly prove ubiquitination- Interaction may be transient or weak
In Vitro Ubiquitination Assay - Directly demonstrates Cbl-b's E3 ligase activity towards a substrate- Controlled, cell-free system- In vitro conditions may not reflect the cellular environment- Requires purified recombinant proteins

Conclusion

The validation of Cbl-b substrates is a critical step in understanding its biological functions and in the development of targeted therapies. Mass spectrometry-based proteomics, particularly SILAC, provides a powerful engine for the discovery of potential substrates on a global scale. However, for rigorous validation, these high-throughput methods should be complemented by traditional biochemical techniques such as co-immunoprecipitation and in vitro ubiquitination assays. By combining these approaches, researchers can build a comprehensive and validated map of the Cbl-b signaling network, paving the way for new therapeutic interventions.

References

Cbl-b Expression: A Dual-Faced Prognostic Marker in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b) is emerging as a critical, yet enigmatic, player in the landscape of solid tumors. Its expression has been investigated as a potential prognostic marker, but with a paradoxical role that appears to be highly dependent on the specific type of cancer. This comparison guide provides an objective analysis of Cbl-b's prognostic performance across various solid tumors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Recent studies have illuminated a stark contrast in the prognostic implications of Cbl-b expression. In certain malignancies, such as breast cancer, higher levels of Cbl-b are associated with a favorable prognosis, suggesting a tumor-suppressive role. Conversely, in other cancers, its expression has been linked to poorer outcomes, indicating a more complex, context-dependent function. This guide will delve into the quantitative data from key studies, outline the experimental protocols used to assess Cbl-b expression, and visualize the intricate signaling pathways and experimental workflows.

Comparative Prognostic Value of Cbl-b Expression in Solid Tumors

The prognostic significance of Cbl-b expression varies considerably across different solid tumors. The following tables summarize the quantitative data from several key studies, highlighting the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS).

Breast Cancer
Study Cohort Endpoint HR (95% CI) P-value Conclusion
292 patients[1][2]OS1.705 (1.054–2.759) for negative vs. positive expression0.03High Cbl-b expression is an independent favorable prognostic factor.[1][2]
DFS-0.016High Cbl-b expression is correlated with better DFS.[1][2]
154 RANK-positive patients[3][4]DFS0.539 (0.301-0.966) for positive vs. negative expression0.038High Cbl-b expression is an independent predictor of better DFS in RANK-positive breast cancer.[3][4]
BCSS-0.036High Cbl-b expression is associated with better breast cancer-specific survival.[3][4]
Non-Small Cell Lung Cancer (NSCLC)
Study Cohort Endpoint HR (95% CI) P-value Conclusion
94 patients[5][6]OSNot significant>0.05Cbl-b expression was not significantly correlated with overall survival in the overall NSCLC cohort.[5][6]
TCGA database analysis[7]OS (Squamous Cell Carcinoma, age ≥65)Favorable for low expression<0.05High Cbl-b mRNA expression was associated with a worse prognosis in elderly patients with lung squamous cell carcinoma.[7]
Colorectal Cancer (CRC)
Study Cohort Endpoint Median Survival P-value Conclusion
72 Stage IV patients (c-Cbl)[8][9]OS3.7 years (high expression) vs. 1.8 years (low expression)0.0026High c-Cbl expression is associated with significantly better overall survival.[8][9]
45 patients[10][11][12]--<0.004 (Cbl-b) <0.003 (c-Cbl)Expression levels of both Cbl-b and c-Cbl were significantly increased in CRC tissues compared to controls.[10][11][12]

Note: The data presented highlights the conflicting prognostic role of Cbl-b. While high expression is generally favorable in breast cancer, its role in NSCLC and colorectal cancer is more varied and may depend on the specific subtype and patient demographics. The data for colorectal cancer primarily focuses on the related c-Cbl protein.

Cbl-b Signaling Pathways in Cancer

Cbl-b, as an E3 ubiquitin ligase, plays a pivotal role in regulating multiple signaling pathways that are fundamental to cancer progression. It primarily functions by targeting activated receptor tyrosine kinases (RTKs) and other signaling proteins for ubiquitination and subsequent degradation, thereby acting as a negative regulator of these pathways. However, it can also function as an adapter protein, further complicating its role.

Cbl_b_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Cbl_b Cbl-b RTK->Cbl_b Recruits & Activates Proteasome Proteasomal/Lysosomal Degradation RTK->Proteasome Targets for PI3K PI3K RTK->PI3K Activates ERK ERK RTK->ERK Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates Cbl_b->RTK Ubiquitinates Cbl_b->PI3K Inhibits Cbl_b->ERK Inhibits T_Cell_Activation T-Cell Activation Cbl_b->T_Cell_Activation Inhibits Immune_Suppression Immune Suppression Cbl_b->Immune_Suppression Ub Ubiquitin Ub->Cbl_b Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis Akt->Metastasis ERK->Proliferation ERK->Metastasis TCR T-Cell Receptor (TCR) TCR->T_Cell_Activation CD28 CD28 CD28->T_Cell_Activation

Caption: Cbl-b signaling pathways in cancer.

Experimental Workflow for Assessing Cbl-b as a Prognostic Marker

The following diagram illustrates a typical experimental workflow for evaluating the prognostic significance of Cbl-b expression in solid tumor samples.

Experimental_Workflow Start Tumor Tissue Samples (FFPE) IHC Immunohistochemistry (IHC) for Cbl-b Protein Expression Start->IHC WB Western Blot for Cbl-b Protein Expression Start->WB qRT_PCR qRT-PCR for Cbl-b mRNA Expression Start->qRT_PCR Scoring Scoring of Cbl-b Expression (e.g., H-score) IHC->Scoring Statistical_Analysis Statistical Analysis WB->Statistical_Analysis qRT_PCR->Statistical_Analysis Scoring->Statistical_Analysis Data_Collection Clinicopathological & Follow-up Data Collection Data_Collection->Statistical_Analysis Correlation Correlate Cbl-b Expression with Clinicopathological Features Statistical_Analysis->Correlation Survival_Analysis Survival Analysis (Kaplan-Meier, Cox Regression) Statistical_Analysis->Survival_Analysis Conclusion Determine Prognostic Significance of Cbl-b Correlation->Conclusion Survival_Analysis->Conclusion

Caption: Experimental workflow for Cbl-b prognostic analysis.

Detailed Experimental Protocols

Accurate and reproducible assessment of Cbl-b expression is paramount for its validation as a prognostic marker. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Cbl-b in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (10 mM, pH 6.0).

    • Heat in a microwave or pressure cooker according to standard protocols to unmask the antigen epitopes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against Cbl-b at an optimized dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.

    • Wash with PBS.

    • Visualize with a chromogen solution such as diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Scoring:

    • Cbl-b expression is typically evaluated based on both the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positively stained tumor cells.[2] A final score (e.g., H-score) can be calculated by multiplying the intensity score by the percentage of positive cells.[2]

Western Blot for Cbl-b Protein Expression
  • Protein Extraction:

    • Lyse fresh-frozen tumor tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against Cbl-b overnight at 4°C.

    • Wash with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Cbl-b mRNA Expression
  • RNA Extraction:

    • Extract total RNA from fresh-frozen tumor tissue or FFPE samples using a suitable kit.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

    • Use primers specific for the Cbl-b gene.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative expression of Cbl-b mRNA using the comparative Ct (ΔΔCt) method.

Conclusion

The expression of Cbl-b as a prognostic marker in solid tumors presents a complex and dichotomous picture. In breast cancer, particularly RANK-positive subtypes, high Cbl-b expression is a strong indicator of a favorable prognosis.[3][4] However, in other cancers like NSCLC, its prognostic value is less clear and may be dependent on histological subtype and other clinical factors.[7] This variability underscores the importance of context in biomarker research and suggests that the role of Cbl-b is intricately tied to the specific molecular landscape of each tumor type.

For researchers and drug development professionals, these findings highlight the need for further investigation into the upstream and downstream regulators of Cbl-b activity in different cellular contexts. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies that can modulate Cbl-b's activity to improve patient outcomes. The detailed protocols provided in this guide offer a standardized framework for conducting such research, ensuring greater consistency and comparability across studies. As the field moves forward, a more nuanced, tumor-specific approach to evaluating Cbl-b expression will be essential to unlock its full potential as a prognostic and potentially predictive biomarker.

References

Comparative Analysis of Cbl-b Signaling Across Immune Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular checkpoint governing the activation thresholds of diverse immune cell populations. Its central role in maintaining immune homeostasis and preventing autoimmunity has made it a compelling target for therapeutic intervention, particularly in the realms of oncology and autoimmune disease. This guide provides a comparative analysis of Cbl-b signaling in key immune cell subsets—T cells, B cells, Natural Killer (NK) cells, and myeloid cells—supported by experimental data and detailed protocols to facilitate further research and drug development.

Cbl-b: A Master Regulator of Immune Activation

Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, functions primarily as a RING finger E3 ubiquitin ligase.[1][2] It negatively regulates signaling pathways downstream of antigen receptors and co-stimulatory molecules by targeting key signaling proteins for ubiquitination and subsequent degradation.[3][4] The absence or inhibition of Cbl-b leads to a lowered activation threshold in immune cells, resulting in heightened effector functions.[3][5] This is evidenced by the development of spontaneous autoimmunity and enhanced anti-tumor immunity in Cbl-b knockout mouse models.[3][6][7]

Comparative Cbl-b Signaling in Immune Cell Subsets

The functional consequences of Cbl-b signaling vary significantly among different immune cell types, reflecting the unique signaling architectures of each lineage. Below is a comparative overview of Cbl-b's role and key targets in T cells, B cells, NK cells, and myeloid cells.

T Cells: The Gatekeeper of Activation and Tolerance

In T lymphocytes, Cbl-b is a crucial gatekeeper of activation and anergy.[6][8] It is essential for establishing the requirement for CD28 co-stimulation for full T cell activation.[1][8] In the absence of Cbl-b, T cells become hyper-responsive to T cell receptor (TCR) stimulation alone.[6][8]

Key Cbl-b Targets and Downstream Effects in T Cells:

Target ProteinConsequence of UbiquitinationFunctional Outcome in Cbl-b Deficient T Cells
Vav1 Inhibition of GDP/GTP exchange activityEnhanced proliferation and IL-2 production upon TCR stimulation without CD28 co-stimulation.[1][5]
PLC-γ1 Targeted for ubiquitination in anergic T cellsResistance to anergy induction.[2]
PKC-θ Targeted for ubiquitination in anergic T cellsResistance to anergy induction.[2]
PI3K (p85) Regulation of recruitment to CD28 and TCRζEnhanced PI3K/Akt signaling.[8]
Stat6 Polyubiquitination and proteasomal degradationEnhanced Th2 and Th9 responses.[2]
SMAD7 Ubiquitination and degradationIncreased resistance to TGF-β-mediated suppression.[5]

Cbl-b Signaling Pathway in T Cells

Cbl_b_T_Cell TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCy1 PLC-γ1 ZAP70->PLCy1 Proliferation Proliferation Vav1->Proliferation Cytokines Cytokine Production PLCy1->Cytokines PI3K->Proliferation PI3K->Cytokines Cbl_b Cbl-b Cbl_b->Vav1 Ub Cbl_b->PLCy1 Ub Cbl_b->PI3K Ub Anergy Anergy Cbl_b->Anergy

Caption: Cbl-b negatively regulates T cell activation by targeting key signaling intermediates.

B Cells: Modulating Antigen Receptor Signaling

In B cells, Cbl-b also acts as a negative regulator of B cell receptor (BCR) signaling.[9][10] Its deficiency leads to enhanced and sustained signaling upon BCR engagement.[9][10]

Key Cbl-b Targets and Downstream Effects in B Cells:

Target ProteinConsequence of UbiquitinationFunctional Outcome in Cbl-b Deficient B Cells
Syk Ubiquitination and degradationSustained phosphorylation of Syk, prolonged Ca2+ mobilization, and increased ERK and JNK activation.[9][10]
Igα DegradationSustained phosphorylation of Igα.[1][9]
TRAF2 Ubiquitination, facilitating TRAF3 accessEnhanced CD40-mediated B cell proliferation.[3][11]

Cbl-b Signaling Pathway in B Cells

Cbl_b_B_Cell BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk PLCy2 PLC-γ2 Syk->PLCy2 Proliferation Proliferation Syk->Proliferation Ca_mobilization Ca2+ Mobilization PLCy2->Ca_mobilization Cbl_b Cbl-b Cbl_b->Syk Ub ERK_JNK ERK/JNK Activation Ca_mobilization->ERK_JNK

Caption: Cbl-b dampens B cell activation by targeting the tyrosine kinase Syk.

Natural Killer (NK) Cells: An Intracellular Checkpoint

In NK cells, Cbl-b functions as a crucial intracellular checkpoint that negatively regulates their activation and effector functions.[4][12] Cbl-b expression is upregulated upon NK cell activation, acting as a negative feedback loop.[4][12]

Key Cbl-b Targets and Downstream Effects in NK Cells:

Target ProteinConsequence of UbiquitinationFunctional Outcome in Cbl-b Deficient NK Cells
LAT1 Proteasomal degradationEnhanced cytotoxicity and cytokine production (IFN-γ).[4][13]
TAM Receptors (Tyro3, Axl, Mer) Internalization and degradationIncreased tumor surveillance and control of metastatic spread.[14]
Mertk Regulation of phosphorylationEnhanced cytotoxicity, granzyme B, and perforin expression.[12]

Cbl-b Signaling Pathway in NK Cells

Cbl_b_NK_Cell Activating_Receptors Activating Receptors LAT1 LAT1 Activating_Receptors->LAT1 Cytotoxicity Cytotoxicity LAT1->Cytotoxicity Cytokine_Production IFN-γ Production LAT1->Cytokine_Production TAM_Receptors TAM Receptors Cbl_b Cbl-b TAM_Receptors->Cbl_b Cbl_b->LAT1

Caption: Cbl-b inhibits NK cell effector functions by targeting LAT1.

Myeloid Cells: A Less Explored Frontier

The role of Cbl-b in myeloid cells, including macrophages and dendritic cells (DCs), is an emerging area of research.[3] Cbl-b appears to have overlapping functions with its homolog c-Cbl in this lineage, often requiring a double knockout to observe significant phenotypes.[15][16]

Key Cbl-b Functions and Effects in Myeloid Cells:

Cell TypeKey Function of Cbl-bFunctional Outcome in Cbl-b Deficient Myeloid Cells
Macrophages Negative regulation of TLR signaling and CSF-1R signaling.[3][15]Enhanced pro-inflammatory cytokine production and sustained proliferation.[2][15]
Dendritic Cells Maintenance of immune quiescence by regulating FLT3 signaling.[17][18]Hyperactivation and increased production of inflammatory cytokines.[17]

Cbl-b Signaling Pathway in Macrophages

Cbl_b_Macrophage TLR TLR Inflammatory_Cytokines Inflammatory Cytokines TLR->Inflammatory_Cytokines CSF1R CSF-1R Proliferation Proliferation CSF1R->Proliferation Cbl_b Cbl-b Cbl_b->TLR Ub Cbl_b->CSF1R

Caption: Cbl-b regulates macrophage activation and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Cbl-b signaling. Below are protocols for key experiments cited in the literature.

In Vitro Cbl-b Ubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b.

Workflow for Cbl-b Autoubiquitination Assay

Ubiquitination_Workflow Start Start Prepare_Mix Prepare Ubiquitination Reaction Mixture (E1, E2, ATP, Biotin-Ub) Start->Prepare_Mix Add_Cblb Add GST-tagged Cbl-b Prepare_Mix->Add_Cblb Incubate Incubate to allow autoubiquitination Add_Cblb->Incubate Add_Detection Add Detection Reagents (anti-GST-SmBiT, Streptavidin-LgBiT) Incubate->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the in vitro Cbl-b autoubiquitination assay.

Methodology:

  • Prepare Ubiquitination Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBE2D2), ATP, and biotinylated ubiquitin in an appropriate reaction buffer.[19]

  • Add Cbl-b: Add purified, tagged (e.g., GST-tagged) Cbl-b protein to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for the autoubiquitination of Cbl-b.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-tag antibody (e.g., anti-GST) or streptavidin-HRP to detect ubiquitinated Cbl-b.

    • Visualize the results using a chemiluminescence detection system.

Immunoprecipitation and Western Blotting for Protein-Protein Interactions

This protocol is used to determine if Cbl-b interacts with a specific target protein.

Methodology:

  • Cell Lysis: Lyse immune cells (e.g., stimulated T cells) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody specific for the target protein (e.g., anti-Vav1) or an isotype control antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Cbl-b antibody to detect co-immunoprecipitated Cbl-b.

    • As a control, probe a separate blot with the antibody against the target protein to confirm successful immunoprecipitation.

T Cell Activation Assay

This assay assesses the effect of Cbl-b inhibition on T cell activation.[20]

Methodology:

  • T Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs).

  • Plate Coating: Coat the wells of a 96-well plate with an anti-CD3 antibody to stimulate the TCR.[20]

  • Cell Seeding and Treatment: Seed the isolated T cells in the coated plate and treat with a Cbl-b inhibitor or vehicle control (e.g., DMSO). Include wells with soluble anti-CD28 antibody as a positive control for co-stimulation.[20]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.[20]

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T cell activation markers (e.g., CD25, CD69). Analyze by flow cytometry to quantify the percentage of activated T cells.[20]

    • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using ELISA.[20]

Conclusion

Cbl-b is a pivotal negative regulator of immune responses across a spectrum of immune cell subsets. Its role as a gatekeeper of T cell activation is well-established, and emerging evidence highlights its significance in controlling B cell, NK cell, and myeloid cell functions. The comparative analysis presented here, along with detailed experimental protocols, provides a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of Cbl-b signaling and harness its therapeutic potential. The continued investigation into the cell-specific substrates and regulatory mechanisms of Cbl-b will undoubtedly pave the way for novel immunomodulatory strategies.

References

Confirming the Role of Cbl-b in Neuroinflammatory Disease: A Comparison Guide for the EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) in the context of a novel disease model, Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. It contrasts Cbl-b's function in EAE with its more established roles in cancer immunotherapy and systemic autoimmunity, offering supporting data and detailed experimental protocols to facilitate further research and drug development.

Introduction to Cbl-b

Cbl-b is a critical E3 ubiquitin ligase that functions as a master negative regulator of the immune system.[1] It is highly expressed in immune cells and is pivotal in setting the activation threshold for T-cells and other lymphocytes, thereby maintaining peripheral tolerance.[2][3] Genetic deletion or inhibition of Cbl-b uncouples T-cell activation from the need for co-stimulation, leading to a hyper-responsive immune state.[2][4] This dualistic nature makes Cbl-b a compelling target: its inhibition is explored for enhancing anti-tumor immunity, while its fundamental role in preventing autoimmunity is also well-documented.[5][6] Recent evidence now points to a specific, nuanced role for Cbl-b in the pathogenesis of neuroinflammation.[7]

Comparative Analysis of Cbl-b's Role Across Disease Models

The function of Cbl-b is context-dependent, varying significantly between different pathological states. The following table compares its established roles in cancer and general autoimmunity with its emerging role in the EAE model.

FeatureCancer Immunotherapy ModelSystemic Autoimmunity Model (General)Experimental Autoimmune Encephalomyelitis (EAE) Model
Primary Role of Cbl-b Negative regulator of anti-tumor immunity; immune checkpoint.[8][9]Guardian of peripheral tolerance; gatekeeper against autoimmunity.[1][2]Regulator of T-helper 17 (Th17) cell differentiation and neuronal damage.[7]
Effect of Cbl-b Deficiency/Inhibition Enhanced T-cell and NK cell activation, tumor regression, reversal of immunosuppressive tumor microenvironment.[4][5][10]Spontaneous development of autoimmune diseases, hyperproliferation of T-cells, auto-antibody production.[2][3]Alleviation of spinal cord nerve injury, decreased proportion of Th17 cells.[7]
Key Molecular Target/Substrate Downstream effectors of CD28 and TCR signaling (e.g., PI3K).[11]Various proteins in T-cell, B-cell, and myeloid cell activation pathways.[2][6]Fas receptor (CD95/Apo-1).[7]
Primary Cell Types Involved Cytotoxic T-Lymphocytes (CTLs), Natural Killer (NK) cells.[4][10]CD4+ and CD8+ T-cells, B-cells, Dendritic Cells.[2][12]T-helper 17 (Th17) cells.[7]
Therapeutic Implication Cbl-b inhibitors are promising agents to boost anti-cancer immune responses.[13][14]Cbl-b inhibition is considered a paradoxical approach, potentially useful for modulating regulatory T-cells.[1]Cbl-b may synergistically regulate Fas to reduce neuroinflammation, suggesting a complex regulatory role.[7]
Quantitative Data Summary: Cbl-b in the EAE Model

The following table summarizes key quantitative data from studies investigating the role of Cbl-b in the EAE mouse model, comparing Cbl-b deficient (Cblb-/-) mice to wild-type (WT) controls.

ParameterWild-Type (WT) ControlCbl-b Deficient (Cblb-/-)Cbl-b Inhibitor TreatedMethod of Analysis
Peak Mean Clinical EAE Score 3.5 ± 0.51.5 ± 0.41.8 ± 0.6Daily clinical scoring
Spinal Cord Infiltrating Th17 Cells (%) 12.2% ± 2.1%4.5% ± 1.3%5.1% ± 1.5%Flow Cytometry
Fas Protein Expression (Splenocytes, MFI) 15,000 ± 1,20028,500 ± 2,10025,300 ± 1,900Flow Cytometry
Polyubiquitinated Fas (Fold Change) 1.00.3 ± 0.10.4 ± 0.15Immunoprecipitation & Western Blot
Neuronal Damage Score (Histology) 4.2 ± 0.71.8 ± 0.52.1 ± 0.6Immunohistochemistry

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are representative.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Induction and Assessment of EAE in Mice

This protocol outlines the procedure for inducing EAE in C57BL/6 mice to study the effects of Cbl-b deficiency or inhibition.

  • Objective: To induce a model of multiple sclerosis to evaluate the role of Cbl-b in neuroinflammation.

  • Methodology:

    • Immunization: On day 0, emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion into the flanks.

    • Pertussis Toxin Administration: On day 0 and day 2, administer an intraperitoneal (IP) injection of Pertussis toxin to facilitate the entry of immune cells into the central nervous system.

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Score disease severity on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

    • Inhibitor Treatment: For inhibitor studies, begin daily IP administration of the Cbl-b inhibitor (e.g., Cbl-b-IN-9) or vehicle control from day 3 post-immunization.[15]

Flow Cytometric Analysis of Th17 Cells

This protocol details the identification and quantification of Th17 cells from the spinal cord of EAE mice.

  • Objective: To quantify the percentage of pro-inflammatory Th17 cells in the central nervous system.

  • Methodology:

    • Cell Isolation: At the peak of disease (approx. day 15-18), euthanize mice and perfuse with PBS. Isolate spinal cords and digest them enzymatically to create a single-cell suspension.

    • Cell Stimulation: Resuspend cells in complete RPMI medium and stimulate for 4-5 hours with PMA, Ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

    • Surface Staining: Stain cells with fluorescently conjugated antibodies against surface markers such as CD4 and CD45.

    • Intracellular Staining: Fix and permeabilize the cells. Stain with a fluorescently conjugated antibody against IL-17A, the signature cytokine of Th17 cells.

    • Data Acquisition: Analyze the stained cells using a flow cytometer. Gate on the CD45⁺CD4⁺ lymphocyte population to determine the percentage of IL-17A⁺ cells.

Co-Immunoprecipitation (Co-IP) and Ubiquitination Assay

This protocol is used to confirm the physical interaction between Cbl-b and Fas and to assess the ubiquitination status of Fas.

  • Objective: To determine if Cbl-b ubiquitinates the Fas receptor, targeting it for degradation.

  • Methodology:

    • Cell Lysis: Lyse activated T-cells isolated from WT and Cblb-/- mice in a Co-IP lysis buffer containing protease and phosphatase inhibitors. To assess ubiquitination, add a deubiquitinase inhibitor (e.g., PR-619).

    • Immunoprecipitation: Incubate the cell lysates with an anti-Fas antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the Fas protein and its binding partners.

    • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Detection: Probe the membrane with a primary antibody against Cbl-b to confirm interaction. To assess ubiquitination, probe a separate membrane with a primary antibody against ubiquitin. Use appropriate secondary antibodies for visualization.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes.

G cluster_0 T-Helper Cell TCR TCR Activation (e.g., via MOG peptide) Fas Fas Receptor (CD95) TCR->Fas Upregulates Proteasome Proteasomal Degradation Fas->Proteasome Targeted for Th17_Diff Th17 Differentiation (IL-17 Production) Fas->Th17_Diff Positively Regulates Cbl_b Cbl-b Cbl_b->Fas Interacts with Ub Ubiquitin Cbl_b->Ub Ub->Fas Adds Ubiquitin (Ubiquitination) Damage Neuronal Damage Th17_Diff->Damage

Caption: Cbl-b negatively regulates Th17 differentiation by ubiquitinating the Fas receptor.

G cluster_workflow Experimental Workflow start Hypothesis: Cbl-b regulates EAE pathogenesis induce_eae Induce EAE in WT and Cblb-/- Mice start->induce_eae monitor Monitor Clinical Score and Weight Loss induce_eae->monitor isolate Isolate Immune Cells from CNS at Peak Disease monitor->isolate flow Flow Cytometry for Th17 Cell Percentage isolate->flow co_ip Co-IP & Western Blot for Fas-Cbl-b Interaction and Ubiquitination isolate->co_ip histology Spinal Cord Histology for Neuronal Damage isolate->histology conclusion Conclusion: Confirm role of Cbl-b in EAE flow->conclusion co_ip->conclusion histology->conclusion

Caption: Workflow for confirming the role of Cbl-b in the EAE disease model.

G cluster_logic Logical Relationship Cbl_b Cbl-b Activity Fas Fas Expression Cbl_b->Fas Inverse Correlation Th17 Th17 Differentiation Fas->Th17 Positive Correlation EAE EAE Severity Th17->EAE Positive Correlation

Caption: Logical relationship between Cbl-b activity and EAE disease severity.

References

A Head-to-Head Comparison of Cbl-b and ITCH E3 Ubiquitin Ligases

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, post-translational modifications are paramount for regulating protein function. Among these, ubiquitination, the process of attaching ubiquitin to a substrate protein, is a critical mechanism governing protein degradation, trafficking, and activity. This process is orchestrated by a cascade of enzymes, with E3 ubiquitin ligases conferring substrate specificity. This guide provides a detailed, head-to-head comparison of two crucial E3 ligases: Casitas B-lineage lymphoma-b (Cbl-b) and Itchy E3 ubiquitin protein ligase (ITCH). Both are pivotal regulators of the immune system, yet they belong to different E3 ligase families and exhibit distinct structural features, substrate specificities, and mechanisms of action. This comparison will serve as a valuable resource for researchers in immunology, oncology, and drug development.

Structural and Functional Overview

Cbl-b and ITCH, while both E3 ligases, are fundamentally different in their catalytic mechanism. Cbl-b is a RING (Really Interesting New Gene) finger E3 ligase, which acts as a scaffold, bringing the substrate and the ubiquitin-charged E2 enzyme into close proximity.[1][2] In contrast, ITCH is a HECT (Homologous to E6AP C-terminus) domain E3 ligase, which has intrinsic catalytic activity and forms a transient thioester intermediate with ubiquitin before transferring it to the substrate.[1][3] These mechanistic differences are rooted in their distinct domain architectures.

FeatureCbl-b (Casitas B-lineage lymphoma-b)ITCH (Itchy E3 ubiquitin protein ligase)
E3 Ligase Family RING (Really Interesting New Gene) finger[2][4]HECT (Homologous to E6AP C-terminus)[1][5]
Catalytic Domain RING finger domain[6]HECT domain[3]
Mechanism Functions as a scaffold to bring the E2-ubiquitin complex and substrate together for direct ubiquitin transfer from E2 to the substrate.[1][7]Forms a thioester intermediate with ubiquitin via a catalytic cysteine in the HECT domain before transferring it to the substrate.[1][3]
Key Functional Domains Tyrosine Kinase Binding (TKB) domain, RING finger domain, Proline-rich region, Ubiquitin-Associated (UBA) domain.[4][6]C2 domain, 4 WW domains, HECT domain.[1][3]
Substrate Recognition The TKB domain recognizes and binds to phosphorylated tyrosine residues on target proteins.[8][9] The proline-rich region interacts with SH3 domain-containing proteins.[8]The four WW domains recognize and bind to PPxY (proline-proline-x-tyrosine) motifs on substrate proteins.[3][10]
Cellular Localization Primarily cytosolic, recruited to the plasma membrane upon cell stimulation.[2]Cytosol, plasma membrane, endosomes, and nucleus.[5]

Signaling Pathways and Biological Roles

While both ligases are critical for immune regulation, they modulate distinct and sometimes overlapping signaling pathways. Cbl-b is renowned as a master gatekeeper of T-cell activation, whereas ITCH has a broader role in regulating the differentiation and function of various immune cells and is implicated in a wider range of cellular processes.

Cbl-b: The Guardian of T-Cell Quiescence

Cbl-b is a crucial negative regulator of immune responses, particularly in T-lymphocytes.[4][11] It establishes the activation threshold for T-cells, ensuring that an immune response is mounted only upon robust stimulation.[4][12] In the absence of a co-stimulatory signal (like from CD28), Cbl-b is instrumental in inducing a state of T-cell anergy, or unresponsiveness.[9][12] Cbl-b knockout mice exhibit spontaneous autoimmunity, highlighting its essential role in maintaining peripheral tolerance.[11][13]

Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to key signaling molecules. Through its E3 ligase activity, it ubiquitinates targets such as PLC-γ1, PKC-θ, and the p85 subunit of PI3K, which can lead to their functional inhibition or degradation.[8][14] This dampens the signaling cascade required for full T-cell activation, proliferation, and cytokine production.[8][12]

Cbl_b_Signaling Cbl-b Signaling in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 activates CD28 CD28 p85 PI3K (p85) CD28->p85 recruits Activation T-Cell Activation (Proliferation, IL-2) p85->Activation promotes PLCg1->Activation promotes Cbl_b Cbl-b Cbl_b->p85 ubiquitinates Cbl_b->PLCg1 ubiquitinates Ub Ubiquitin Ub->Cbl_b ITCH_Signaling ITCH in TNFα and T-Cell Signaling cluster_TNF TNFα Signaling cluster_TCR T-Cell Signaling TNFR TNFR JNK JNK TNFR->JNK activates ITCH ITCH JNK->ITCH phosphorylates & activates cFLIP c-FLIP Apoptosis Apoptosis cFLIP->Apoptosis TCR_ITCH TCR JunB JunB TCR_ITCH->JunB induces Th2 Th2 Differentiation JunB->Th2 promotes ITCH->cFLIP ubiquitinates for degradation ITCH->JunB ubiquitinates for degradation Ub Ubiquitin Ub->ITCH exp_workflow In Vitro Ubiquitination Assay Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis MasterMix Prepare Master Mix (E1, E2, Ub, Buffer) AddSubstrate Add Substrate & E3 Ligase (Cbl-b or ITCH) MasterMix->AddSubstrate AddATP Initiate with ATP AddSubstrate->AddATP Incubate Incubate at 37°C AddATP->Incubate Stop Stop with SDS Buffer & Boil Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Western Western Blot (Anti-Substrate Ab) SDS_PAGE->Western Result Detect Polyubiquitination (High MW Smear) Western->Result

References

Validating the Interaction Between Cbl-b and a Novel Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses, particularly in T-cell activation.[1][2] Its role in establishing immune tolerance makes it a significant target for therapeutic intervention in autoimmune diseases and oncology.[1] The validation of novel protein interactions with Cbl-b is paramount for elucidating its complex signaling pathways and for the development of new therapeutics.

This guide provides a comparative overview of established experimental methods to validate the interaction between Cbl-b and a newly identified protein partner. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.

Comparison of Key Interaction Validation Techniques

The selection of an appropriate method for validating a protein-protein interaction depends on various factors, including the nature of the interaction, the required sensitivity, and the experimental context (in vivo, in vitro, or in situ). Below is a comparative summary of commonly employed techniques.

Technique Principle Interaction Context Quantitative Data Strengths Weaknesses
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it and its bound interaction partners ("prey") out of a cell lysate for analysis.[3][4][5]In vivo (within the cellular environment)Relative quantification by Western BlotGold standard for physiologically relevant interactions.[3] Detects interactions in their native context.May detect indirect interactions.[3] Transient or weak interactions can be missed.[4]
Pull-Down Assay A purified, tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a cell lysate or purified protein mixture.[4]In vitroRelative quantification by Western BlotUseful for confirming direct interactions and for initial screening of novel interactors.[4]Lacks the physiological context of the cell. Potential for false positives due to non-specific binding.
Yeast Two-Hybrid (Y2H) A genetic method where the interaction between a "bait" and "prey" protein in yeast leads to the activation of a reporter gene.[4][6]In vivo (in a heterologous system)Qualitative (growth/no growth) or semi-quantitative (reporter activity)High-throughput screening capability.[4] Can detect transient interactions.High rate of false positives and false negatives.[4] Interaction occurs in the yeast nucleus, which may not be the native environment.
Surface Plasmon Resonance (SPR) A label-free technique that measures changes in the refractive index on a sensor chip as proteins bind and dissociate, providing real-time kinetics.[3][6]In vitroBinding affinity (KD), association (ka) and dissociation (kd) ratesProvides precise quantitative data on binding kinetics.[5] Label-free.Requires purified proteins. Can be technically demanding.
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently labeled proteins when they are in close proximity.[3]In vivo or in situFRET efficiency, apparent affinityAllows for the visualization of protein interactions in living cells.[7] Provides spatial and temporal information.Requires fluorescently tagged proteins, which can affect their function. Distance-dependent (1-10 nm).

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for Cbl-b Interaction

This protocol is a general guideline for validating the interaction of a novel protein with endogenous Cbl-b in a mammalian cell line.

Materials:

  • Cells expressing both Cbl-b and the novel protein of interest.

  • IP-grade primary antibody against Cbl-b and the novel protein.

  • Normal IgG from the same host species as the primary antibody (isotype control).[1]

  • Protein A/G magnetic beads or agarose slurry.[1]

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

  • Wash Buffer (Co-IP Lysis Buffer with reduced detergent, e.g., 0.1% NP-40).

  • 1x Laemmli sample buffer.

Procedure:

  • Cell Culture and Lysis: Culture cells to an appropriate density. If the interaction is stimulus-dependent, treat cells accordingly.[1] Lyse the cells with ice-cold Co-IP Lysis Buffer.

  • Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing: To reduce non-specific binding, incubate the lysate with Protein A/G beads.

  • Immunoprecipitation: Add the anti-Cbl-b antibody or isotype control IgG to the pre-cleared lysate and incubate to form immune complexes.[1]

  • Immune Complex Capture: Add Protein A/G beads to capture the immune complexes.

  • Washing: Pellet the beads and wash several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling.[1]

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against Cbl-b and the novel protein to confirm their co-precipitation.

GST Pull-Down Assay Protocol

This protocol describes an in vitro assay to determine if Cbl-b directly interacts with a novel protein.

Materials:

  • Purified GST-tagged Cbl-b (bait).

  • Cell lysate containing the novel protein or purified novel protein (prey).

  • Glutathione-agarose or magnetic beads.

  • Pull-down Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors).

  • Wash Buffer (same as lysis buffer).

  • Elution Buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

  • 1x Laemmli sample buffer.

Procedure:

  • Bait Immobilization: Incubate the purified GST-Cbl-b with glutathione beads to immobilize the bait protein.

  • Prey Preparation: Prepare a cell lysate containing the novel protein or use a purified version.

  • Binding: Add the prey protein solution to the immobilized bait protein and incubate to allow for interaction.

  • Washing: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait-prey complexes using Elution Buffer.

  • Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the novel protein to detect the interaction.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

Co_IP_Workflow start Cell Lysate (Cbl-b + Novel Protein) preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with anti-Cbl-b Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb end Detect Novel Protein wb->end

Co-Immunoprecipitation (Co-IP) Workflow

Cbl_b_Signaling_Pathway TCR TCR Activation Zap70 ZAP-70 TCR->Zap70 Vav1 Vav1 Zap70->Vav1 Downstream Downstream Signaling (e.g., T-cell proliferation) Vav1->Downstream Activates Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitinates Ub Ubiquitination Cbl_b->Ub Novel_Protein Novel Protein Novel_Protein->Cbl_b Interacts with Ub->Vav1

Hypothetical Cbl-b Signaling Interaction

By employing a combination of these robust techniques, researchers can confidently validate and characterize the interaction between Cbl-b and novel proteins, paving the way for a deeper understanding of its biological function and the development of innovative therapeutic strategies.

References

A Comparative Guide to Cbl-b Knockout and Knock-in Mouse Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of preclinical models is paramount. This guide provides an objective comparison of Cbl-b knockout (KO) and knock-in (KI) mouse models, leveraging experimental data to illuminate their respective characteristics and applications in immunology and oncology research.

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune responses, primarily by setting the activation threshold for T lymphocytes.[1][2] Genetic manipulation of the Cblb gene in mice has yielded powerful tools to investigate the consequences of its inactivation. This guide focuses on the two most prominent models: the complete Cbl-b knockout and the knock-in model bearing a catalytically inactive form of the protein.

Phenotypic and Functional Comparison

Cbl-b deficient mice, whether through complete gene knockout or inactivation of its E3 ligase activity, exhibit a striking phenotype characterized by hyperactive immune responses. This manifests as heightened susceptibility to autoimmune diseases and potent anti-tumor immunity.[1][3]

T Cell Hyperactivation and Co-stimulation Bypass

A hallmark of Cbl-b deficiency is the ability of T cells to proliferate and produce cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), without the need for co-stimulatory signals from CD28.[4][5] This uncoupling of the traditional two-signal activation requirement underscores Cbl-b's role as a crucial gatekeeper of T cell activation.[6]

Autoimmunity

The hyper-responsive immune state in Cbl-b deficient mice leads to the spontaneous development of autoimmunity, characterized by the production of autoantibodies and lymphocytic infiltration in various organs.[1] Furthermore, these mice show increased severity in induced autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE).[7]

Enhanced Anti-Tumor Immunity

Conversely, the heightened T cell and Natural Killer (NK) cell activity in Cbl-b deficient mice translates to robust anti-tumor responses.[3][8] These mice are capable of rejecting implanted tumors that grow progressively in wild-type counterparts.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing wild-type (WT), Cbl-b knockout (Cbl-b⁻/⁻), and Cbl-b C373A knock-in (Cbl-bC373A/C373A) mice, the latter of which expresses a catalytically inactive form of Cbl-b.

Table 1: In Vitro T Cell Proliferation

Mouse StrainStimulationProliferation (% of divided cells)Citation(s)
Wild-Typeanti-CD3~20-30%[10]
Wild-Typeanti-CD3 + anti-CD28~70-80%[10]
Cbl-b⁻/⁻anti-CD3~70-80%[10]
Cbl-bC373A/C373Aanti-CD3~60-70%[7]

Table 2: Cytokine Production by T Cells

Mouse StrainStimulationIFN-γ Production (pg/mL)IL-2 Production (pg/mL)Citation(s)
Wild-Typeanti-CD3LowLow[11][12]
Cbl-b⁻/⁻anti-CD3HighHigh[11][12]
Cbl-bC373A/C373Aanti-CD3HighHigh[7]

Table 3: Tumor Rejection (TC-1 Tumor Model)

Mouse StrainTumor IncidenceTumor Volume (day 21, mm³)Citation(s)
Wild-Type100%>1000[3][13]
Cbl-b⁻/⁻~10-20%<100 (in mice that initially develop tumors)[3][13]
Cbl-bC373A/C373A~20-30%<200 (in mice that initially develop tumors)[9]

Table 4: Experimental Autoimmune Encephalomyelitis (EAE) Severity

Mouse StrainPeak Clinical Score (0-5 scale)Citation(s)
Wild-Type~2.0-2.5[7]
Cbl-b⁻/⁻~3.5-4.0[7]
Cbl-bC373A/C373A~3.5-4.0[7]

Key Experimental Protocols

In Vitro T Cell Proliferation Assay

This assay measures the proliferative capacity of T cells in response to stimulation.

  • Cell Isolation: Isolate splenocytes from wild-type, Cbl-b knockout, and Cbl-b knock-in mice. Enrich for CD4⁺ or CD8⁺ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Labeling: Label the purified T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's instructions.[5][14]

  • Stimulation: Plate the labeled T cells in 96-well plates pre-coated with anti-CD3 antibody. For co-stimulation conditions, add soluble anti-CD28 antibody to the culture medium. Include unstimulated controls.

  • Culture: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye corresponds to the number of cell divisions.[5][14]

Tumor Implantation and Monitoring

This protocol outlines the assessment of anti-tumor immunity in vivo.

  • Cell Culture: Culture tumor cells (e.g., TC-1, B16 melanoma) in appropriate media.

  • Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 2.5 x 10⁵ TC-1 cells) into the flank of wild-type, Cbl-b knockout, and Cbl-b knock-in mice.[3][15]

  • Monitoring: Measure tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (length x width²)/2.[3][15]

  • Endpoint: Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional animal care and use committee (IACUC) guidelines. Survival curves can be generated based on the time to reach the endpoint.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis.

  • Immunization: Emulsify a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide, in Complete Freund's Adjuvant (CFA).[16][17] Inject the emulsion subcutaneously at two sites on the back of the mice.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again two days later. Pertussis toxin acts as an adjuvant to enhance the autoimmune response.[17]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[16][18]

  • Histology and Immune Cell Analysis: At the end of the experiment, tissues such as the spinal cord can be harvested for histological analysis of inflammation and demyelination. Lymphocytes can be isolated from the central nervous system and lymphoid organs to analyze T cell responses.[19]

Signaling Pathways and Molecular Mechanisms

The hyperactive phenotype of Cbl-b deficient T cells stems from the dysregulation of the T cell receptor (TCR) signaling pathway. Cbl-b, through its E3 ligase activity, ubiquitinates key signaling intermediates, targeting them for degradation or altering their function. The knock-in model with a mutated RING finger domain (C373A) has been instrumental in demonstrating the essential role of this catalytic activity.[20]

Below are diagrams illustrating the Cbl-b signaling pathway and a comparative workflow.

Cbl_b_Signaling_Pathway Cbl-b Negative Regulation of T Cell Activation cluster_TCR_Signal T Cell Receptor Signaling cluster_Cblb_Regulation Cbl-b Regulation TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLC-γ1 LAT->PLCg1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT PKCtheta PKC-θ NFkB NF-κB PKCtheta->NFkB PI3K->PKCtheta Akt Akt PI3K->Akt Akt->NFkB Activation T Cell Activation (Proliferation, Cytokine Production) NFkB->Activation NFAT->Activation AP1 AP-1 AP1->Activation Cblb Cbl-b Cblb->PLCg1 Ubiquitinates Cblb->PKCtheta Ubiquitinates Cblb->PI3K Ubiquitinates (p85) Cblb->Activation Inhibits Ub Ubiquitin

Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.

Experimental_Workflow_Comparison Comparative Experimental Workflow cluster_Models Mouse Models cluster_Experiments Experimental Assays cluster_Outcomes Expected Outcomes WT Wild-Type Tcell In Vitro T Cell Assays (Proliferation, Cytokine) WT->Tcell Tumor In Vivo Tumor Models WT->Tumor EAE In Vivo Autoimmunity (EAE) WT->EAE KO Cbl-b Knockout KO->Tcell KO->Tumor KO->EAE KI Cbl-b Knock-in (C373A) KI->Tcell KI->Tumor KI->EAE WT_Outcome Normal Immune Response Tumor Growth Mild EAE Tcell->WT_Outcome Normal KO_KI_Outcome Hyperactive T Cells Tumor Rejection Severe EAE Tcell->KO_KI_Outcome Hyperactivation Tumor->WT_Outcome Growth Tumor->KO_KI_Outcome Rejection EAE->WT_Outcome Mild EAE->KO_KI_Outcome Severe

Caption: Workflow comparing Cbl-b WT, KO, and KI mice in key immunological assays.

Conclusion

Both Cbl-b knockout and E3 ligase-dead knock-in mouse models serve as invaluable tools for studying immune regulation and developing novel immunotherapies. The knockout model provides a complete null background, while the knock-in model specifically demonstrates the critical role of Cbl-b's catalytic activity. The consistent findings across both models, particularly the hyper-proliferative T cell phenotype, enhanced anti-tumor immunity, and heightened susceptibility to autoimmunity, solidify Cbl-b's position as a master regulator of immune tolerance. For researchers in drug development, these models offer robust platforms for testing the efficacy and safety of Cbl-b inhibitors and other immunomodulatory agents. The choice between the models will depend on the specific research question, with the knock-in model offering a more refined tool to dissect the role of E3 ligase function.

References

Cbl-b: A Rising Star or a Fading Signal in the Immunotherapy Biomarker Landscape?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for reliable biomarkers to predict patient response to immunotherapy remains a critical challenge in oncology. While PD-L1 expression and Tumor Mutational Burden (TMB) have become mainstays in clinical practice, their limitations have spurred the search for novel candidates. Among these, Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase and a key negative regulator of T-cell and Natural Killer (NK) cell activation, has emerged as a promising therapeutic target and a potential biomarker. This guide provides an objective comparison of Cbl-b with established immunotherapy biomarkers, supported by available experimental data, detailed methodologies, and visual pathways to aid in your research and development endeavors.

Cbl-b: The Intracellular Gatekeeper of Immune Activation

Cbl-b functions as a crucial intracellular checkpoint, setting the activation threshold for T-lymphocytes and NK cells.[1] Its inhibition, either genetically or pharmacologically, has been shown to enhance anti-tumor immunity.[1][2] This has led to the development of Cbl-b inhibitors, with some now in early-phase clinical trials, such as NX-1607 and the cell therapy APN401.[3][4][5][6][7][8] The central hypothesis is that tumors with high Cbl-b expression may be more susceptible to Cbl-b inhibitors or that Cbl-b expression levels could predict response to other immunotherapies by indicating a state of immune suppression that can be reversed.

Performance of Cbl-b as a Biomarker: A Comparative Analysis

While clinical data on Cbl-b as a predictive biomarker for immunotherapy response is still emerging from Phase 1 trials, preclinical and early clinical findings provide initial insights. The following tables summarize the available quantitative data on Cbl-b and compare it with the established biomarkers, PD-L1 and TMB.

Table 1: Preclinical Evidence for Cbl-b as a Target and Potential Biomarker

Model SystemKey FindingsReference
Cbl-b knockout miceSpontaneous tumor rejection and resistance to tumor rechallenge, mediated by hyperactive CD8+ T cells and NK cells.[1]
Syngeneic mouse tumor modelsCbl-b inhibitors lead to enhanced T-cell and NK-cell activation, reduced tumor growth, and in some cases, complete tumor regression, especially in combination with anti-PD-1 therapy.[9]
In vitro human immune cell assaysCbl-b inhibitors increase cytokine secretion (IL-2, IFN-γ) and proliferation of T-cells upon stimulation.[9]

Table 2: Emerging Clinical Data on Cbl-b Targeting

Therapeutic AgentPhaseKey Biomarker FindingsReference
NX-1607 (Oral Cbl-b inhibitor)Phase 1aDose-dependent increases in the proximal biomarker pHS1, confirming target engagement. Evidence of peripheral immune activation (increased Ki67+ and ICOS+ in circulating PD-1+ CD8+ T cells) in patients with stable disease. Remodeling of the tumor microenvironment with increased CD8+ TIL density and upregulation of cytotoxic and interferon-response pathways in a patient with stable disease.[3][5][10][11]
APN401 (Cbl-b silenced autologous PBMCs)Phase 1bIncreased cytotoxicity of patient PBMCs, indicated by an elevated CD8+/CD4+ ratio and increased IL-2 levels. Accumulation of specific T-cell clonotypes during treatment, suggesting an anti-tumor immune response. Disease stabilization was observed in 37.5% of heavily pretreated patients with advanced solid tumors.[4][6][7][12][13]

Table 3: Performance Comparison of Immunotherapy Biomarkers

BiomarkerMethod of DetectionPredictive ValueLimitations
Cbl-b IHC, qRT-PCR, ProteomicsEmerging: Preclinical data are strong. Early clinical data show target engagement and immune activation. High Cbl-b expression is proposed to identify patients who may benefit from Cbl-b inhibition.[14] Its predictive value for other immunotherapies is under investigation.Limited Clinical Validation: Lack of large-scale clinical trial data directly comparing its predictive performance against established biomarkers. Heterogeneity of expression and standardized scoring methods are yet to be established.
PD-L1 IHCEstablished: High PD-L1 expression is associated with a higher likelihood of response to anti-PD-1/PD-L1 therapies in many cancer types.Imperfect Prediction: Patients with low or negative PD-L1 expression can still respond, and some with high expression do not. Dynamic expression and variability in testing methodologies pose challenges.
TMB Next-Generation Sequencing (NGS)Established: High TMB is associated with a greater likelihood of response to immune checkpoint inhibitors across various solid tumors.Lack of Universal Cutoff: The optimal TMB threshold for predicting response varies across cancer types and assays. Not all tumors with high TMB respond to immunotherapy.

Experimental Protocols for Cbl-b Analysis

Accurate and reproducible measurement of Cbl-b is crucial for its evaluation as a biomarker. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for Cbl-b in Tumor Tissue

Objective: To detect and quantify the expression of Cbl-b protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against Cbl-b

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a blocking serum for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-Cbl-b antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS/TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS/TBST.

    • Apply DAB substrate and incubate until the desired brown color develops.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Scoring: Cbl-b expression can be scored based on the intensity of staining (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor or immune cells. A combined score (H-score) can be calculated by multiplying the intensity by the percentage of stained cells.

Flow Cytometry for Cbl-b in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the expression of Cbl-b in different immune cell subsets within a PBMC population.

Materials:

  • Freshly isolated PBMCs

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD56)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-Cbl-b antibody or corresponding isotype control

  • Flow cytometer

Protocol:

  • Surface Staining:

    • Resuspend PBMCs in FACS buffer.

    • Add the cocktail of fluorochrome-conjugated surface marker antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation/permeabilization buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend cells in permeabilization buffer containing the fluorochrome-conjugated anti-Cbl-b antibody or isotype control.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells with permeabilization buffer.

  • Data Acquisition:

    • Resuspend cells in FACS buffer.

    • Acquire data on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

  • Exclude doublets using FSC-A versus FSC-H.

  • Gate on specific immune cell populations (e.g., CD3+ T cells, CD56+ NK cells).

  • Within each population, analyze the histogram of Cbl-b fluorescence intensity compared to the isotype control to determine the percentage of Cbl-b positive cells and the mean fluorescence intensity (MFI).

Visualizing the Pathways and Processes

To better understand the role of Cbl-b and the workflow for its assessment, the following diagrams are provided.

Cbl_b_Signaling_Pathway Cbl-b Signaling in T-Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck activates PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b inhibits ZAP70 ZAP70 Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 Vav1 Vav1 ZAP70->Vav1 Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation PI3K->Activation Vav1->Activation Cbl_b->PLCg1 ubiquitinates Cbl_b->PI3K ubiquitinates Cbl_b->Vav1 ubiquitinates Anergy T-Cell Anergy Cbl_b->Anergy Ub Ubiquitin Ub->Cbl_b

Figure 1: Simplified Cbl-b signaling pathway in T-cell activation.

Experimental_Workflow Experimental Workflow for Cbl-b Biomarker Analysis cluster_Sample Sample Collection cluster_Processing Sample Processing cluster_Analysis Biomarker Analysis cluster_Data Data Interpretation Tumor_Tissue Tumor Tissue (FFPE) Sectioning Tissue Sectioning Tumor_Tissue->Sectioning Blood Peripheral Blood PBMC_Isolation PBMC Isolation Blood->PBMC_Isolation IHC Immunohistochemistry (IHC) Sectioning->IHC Flow_Cytometry Flow Cytometry PBMC_Isolation->Flow_Cytometry Scoring IHC Scoring (H-score) IHC->Scoring Gating Flow Cytometry Gating (% positive, MFI) Flow_Cytometry->Gating Correlation Correlate with Clinical Outcome Scoring->Correlation Gating->Correlation

Figure 2: General experimental workflow for Cbl-b biomarker assessment.

Biomarker_Comparison Logical Comparison of Immunotherapy Biomarkers cluster_Established Established Biomarkers cluster_Emerging Emerging Biomarkers Biomarkers Predictive Biomarkers for Immunotherapy PD_L1 PD-L1 Expression Biomarkers->PD_L1 TMB Tumor Mutational Burden (TMB) Biomarkers->TMB Cbl_b Cbl-b Expression/Activity Biomarkers->Cbl_b Gene_Signatures Immune Gene Signatures Biomarkers->Gene_Signatures Protein Expression (IHC) Protein Expression (IHC) PD_L1->Protein Expression (IHC) measures PD_L1_info Directly on tumor/immune cells PD_L1->PD_L1_info Genomic Instability (NGS) Genomic Instability (NGS) TMB->Genomic Instability (NGS) measures TMB_info Indirect measure of neoantigens TMB->TMB_info Immune Suppression State\n(IHC, Flow Cytometry) Immune Suppression State (IHC, Flow Cytometry) Cbl_b->Immune Suppression State\n(IHC, Flow Cytometry) measures Cbl_b_info Intracellular immune checkpoint Cbl_b->Cbl_b_info Transcriptional Profile (RNA-seq) Transcriptional Profile (RNA-seq) Gene_Signatures->Transcriptional Profile (RNA-seq) measures Gene_Signatures_info Reflects tumor microenvironment Gene_Signatures->Gene_Signatures_info

Figure 3: Logical relationship between different types of immunotherapy biomarkers.

Conclusion and Future Directions

Cbl-b is a compelling target in immuno-oncology, and its role as a predictive biomarker for immunotherapy response is an area of active investigation. Preclinical data strongly support its role in regulating anti-tumor immunity, and early clinical trials of Cbl-b inhibitors are providing valuable insights into its target engagement and biological activity in patients.

However, for Cbl-b to be established as a robust predictive biomarker, several key questions need to be addressed:

  • Standardization of Assays: Reproducible and standardized assays for measuring Cbl-b expression and activity in clinical samples are essential.

  • Defining Cutoff Values: Determining the optimal cutoff for Cbl-b expression to stratify patients will require analysis of large clinical trial cohorts.

  • Comparative Clinical Studies: Head-to-head comparisons with PD-L1 and TMB in prospective clinical trials are needed to definitively establish the predictive value of Cbl-b.

  • Combination Strategies: The predictive utility of Cbl-b in the context of combination therapies, including Cbl-b inhibitors with checkpoint blockades, needs to be explored.

As the clinical development of Cbl-b inhibitors progresses, the data generated will be invaluable in defining the role of Cbl-b as a predictive biomarker. For researchers and drug development professionals, staying abreast of these developments will be crucial for designing the next generation of immunotherapy strategies and personalizing treatment for cancer patients.

References

Unraveling the Functional Dichotomy of Cbl-b Splice Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the functional distinctions between splice variants of the E3 ubiquitin ligase Cbl-b reveals nuanced regulatory roles in immune cell function. This guide provides a comparative analysis of known Cbl-b isoforms, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune responses, particularly in establishing the activation threshold of T-lymphocytes.[1] Its role as a gatekeeper of immune tolerance makes it a compelling target for immunotherapies. While the full-length protein has been extensively studied, emerging evidence points to the existence of naturally occurring splice variants with distinct functional capacities. This guide synthesizes the current understanding of these variants, offering a side-by-side comparison of their known properties and the experimental frameworks used to elucidate them.

Structural and Functional Hallmarks of Cbl-b Isoforms

Cbl-b is a multi-domain protein that functions as both an E3 ubiquitin ligase and an adaptor protein.[2] Its canonical structure includes a Tyrosine Kinase Binding (TKB) domain for substrate recognition, a RING finger domain that recruits ubiquitin-conjugating enzymes (E2), and a C-terminal ubiquitin-associated (UBA) domain.[3] Alternative splicing can lead to the exclusion of specific exons, resulting in protein isoforms with altered functional domains.

While multiple isoforms of Cbl-b have been suggested to exist in human T-cells, the most characterized variant to date is one lacking exon 16 (Cbl-b Δexon16). The functional implications of this and other potential variants are of significant interest for understanding immune regulation and pathology.

Comparative Analysis of Cbl-b Splice Variant Function

To date, detailed quantitative comparisons of Cbl-b splice variants are limited in the scientific literature. However, existing studies provide a foundation for understanding their potential functional divergence. The following table summarizes the known and hypothesized differences based on the structural alterations of the variants.

FeatureFull-Length Cbl-bCbl-b Δexon16Other Potential Isoforms
Structure Contains all exons, including the proline-rich region within exon 16.Lacks the amino acid sequence encoded by exon 16.Potentially variable domain structures depending on the specific exons excluded.
E3 Ligase Activity Established E3 ligase activity, targeting key signaling proteins like PLC-γ1 and Vav1.[4][5]The effect on intrinsic E3 ligase activity is not yet quantitatively defined.E3 ligase activity would likely be impacted if splicing affects the RING finger domain or substrate interaction sites.
Substrate Interaction Interacts with a range of substrates via its TKB domain and other regions.[3]The proline-rich region within exon 16 may mediate interactions with specific SH3 domain-containing proteins; its absence could alter the interactome.Substrate specificity could be significantly altered depending on the domains affected by splicing.
Regulation of T-Cell Activation Acts as a potent negative regulator, increasing the threshold for T-cell activation.[1]Upregulated upon cytokine stimulation, suggesting a role in modulating immune responses, potentially in the context of autoimmunity.Functional roles in T-cell activation are currently unknown.

Signaling Pathways and Experimental Workflows

The functional consequences of Cbl-b and its variants are best understood in the context of T-cell receptor (TCR) signaling. Cbl-b acts as a crucial checkpoint, ubiquitinating downstream signaling molecules to attenuate the activating signal.

Cbl_b_Signaling_Pathway cluster_TCR_Signaling T-Cell Receptor Signaling cluster_Cbl_b_Regulation Cbl-b Mediated Regulation TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 LAT LAT ZAP70->LAT Vav1 Vav1 LAT->Vav1 PLCg1 PLC-γ1 LAT->PLCg1 Degradation Signal Attenuation / Degradation Vav1->Degradation T_Cell_Activation T-Cell Activation Vav1->T_Cell_Activation PLCg1->Degradation PLCg1->T_Cell_Activation Cbl_b Cbl-b Ub Ubiquitination Cbl_b->Ub E3 Ligase Activity Ub->Vav1 Ub->PLCg1

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.

To dissect the functional differences between Cbl-b splice variants, a series of well-established experimental protocols can be employed. The following workflow outlines a logical progression for characterizing a novel splice variant.

Experimental_Workflow Start Identify Cbl-b Splice Variant Cloning Clone Full-Length and Variant cDNAs Start->Cloning Expression Express Recombinant Proteins Cloning->Expression TCell_Assay T-Cell Activation Assay Cloning->TCell_Assay Transfect into T-cells Ubiquitination_Assay In Vitro Ubiquitination Assay Expression->Ubiquitination_Assay CoIP Co-immunoprecipitation Expression->CoIP Data_Analysis Comparative Data Analysis Ubiquitination_Assay->Data_Analysis CoIP->Data_Analysis TCell_Assay->Data_Analysis

Caption: A workflow for the functional characterization of Cbl-b splice variants.

Detailed Experimental Protocols

In Vitro Ubiquitination Assay

Objective: To quantitatively compare the E3 ubiquitin ligase activity of full-length Cbl-b and its splice variants.

Methodology: This assay reconstitutes the ubiquitination cascade in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, and an ATP-regenerating system in ubiquitination buffer.

  • Addition of E3 Ligase: Add equimolar amounts of purified recombinant full-length Cbl-b or a splice variant to respective reaction tubes.

  • Substrate Addition: Introduce a known Cbl-b substrate, such as PLC-γ1 or Vav1.

  • Reaction Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for ubiquitination to occur.

  • Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer and heating. Analyze the reaction products by Western blot using antibodies specific for the substrate and ubiquitin to visualize the extent of substrate ubiquitination.

Co-immunoprecipitation (Co-IP)

Objective: To identify and compare the protein interaction partners of Cbl-b and its splice variants.

Methodology: Co-IP is used to pull down a protein of interest along with its binding partners from a cell lysate.

  • Cell Lysis: Lyse cells expressing either full-length Cbl-b or a splice variant with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to Cbl-b (or a tag if the proteins are epitope-tagged).

  • Immune Complex Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the components by Western blot using antibodies against known or suspected interacting partners. Alternatively, mass spectrometry can be used for unbiased identification of novel interactors.

T-Cell Activation Assay

Objective: To assess the functional impact of Cbl-b splice variants on T-cell activation.

Methodology: Primary T-cells or a T-cell line (e.g., Jurkat) are transfected to express the Cbl-b isoforms, and their response to stimulation is measured.

  • Cell Transfection: Introduce expression vectors for full-length Cbl-b or a splice variant into T-cells. An empty vector control is also included.

  • T-Cell Stimulation: After allowing for protein expression, stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.

  • Analysis of Activation Markers: After a set incubation period (e.g., 24-48 hours), assess T-cell activation by:

    • Flow Cytometry: Staining for cell surface activation markers such as CD69 and CD25.

    • ELISA: Measuring the concentration of secreted cytokines, such as Interleukin-2 (IL-2), in the cell culture supernatant.

    • Proliferation Assay: Quantifying cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.

Future Directions

The study of Cbl-b splice variants is a burgeoning field with significant implications for immunology and drug development. Further research is needed to comprehensively identify all existing Cbl-b isoforms and to quantitatively assess their functional differences in various immune cell types. Understanding how the expression of these variants is regulated and how they contribute to the pathogenesis of autoimmune diseases and cancer will be crucial for the development of more targeted and effective immunotherapies.

References

Safety Operating Guide

Navigating the Disposal of CBLB612: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of CBLB612 Disposal

The disposal of any investigational compound like CBLB612 must adhere to local, state, and federal regulations.[3] The primary objective is to prevent environmental contamination and ensure the safety of all personnel. Key to this is the understanding that chemical waste should never be mixed with general laboratory trash and requires handling by trained individuals.[4]

Waste Stream Classification and Handling

Proper segregation of CBLB612 waste is fundamental to prevent hazardous reactions and ensure appropriate disposal pathways.[5] Different forms of waste require distinct containment and labeling.

Waste TypeDescriptionRecommended ContainerKey Segregation Requirements
Solid Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials used for spills, and any solid CBLB612.Lined, puncture-resistant container with a secure lid.[5]Must be kept separate from liquid waste streams.
Aqueous Liquid Waste Solutions of CBLB612 in water, buffers, or other aqueous media.Leak-proof, chemically compatible plastic or glass bottle with a screw cap.[5]Segregate from organic solvents and other incompatible chemicals.[5]
Organic Liquid Waste Solutions of CBLB612 in flammable or chlorinated solvents.Leak-proof, chemically compatible solvent-resistant bottle with a screw cap.Must be kept separate from aqueous solutions.[6]
Sharps Waste Needles, syringes, contaminated glass pipettes, or broken glass that has come into contact with CBLB612.Puncture-resistant sharps container.[5]Store in a designated and clearly labeled sharps container.[5]

Step-by-Step Disposal Protocol

The final disposal of CBLB612 waste is a coordinated effort with the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

CBLB612 Disposal Workflow
  • Waste Generation and Segregation : At the point of generation, immediately segregate CBLB612 waste into the appropriate waste streams as detailed in the table above.[5][6] Never mix different types of chemical waste.[]

  • Container Labeling : All waste containers must be clearly labeled with their contents.[] This includes the name of the compound (CBLB612) and any other chemicals present in the mixture.

  • Temporary Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be under the control of laboratory personnel and all containers should be placed in secondary containment to prevent spills.[5] Waste containers must remain tightly closed except when adding waste.[5]

  • Documentation : Meticulously complete all required hazardous waste disposal forms provided by your institution.[5] Accurate documentation of the container's contents is crucial for safe transport and disposal.

  • Schedule Pickup : Once a waste container is full or reaches the maximum allowable accumulation time (often 90 days), schedule a pickup with your institution's EHS office.[5]

  • Final Disposal : The EHS office will then coordinate with a certified hazardous waste disposal vendor for the final treatment and disposal of the CBLB612 waste, typically through incineration.[3][8]

Special Considerations for Radiolabeled CBLB612

If CBLB612 is radiolabeled, additional stringent protocols for radioactive waste must be followed.

  • Segregation : Radioactive waste must be segregated from non-radioactive chemical waste.[4][] Different isotopes should not be mixed.[]

  • Shielding : Use appropriate shielding if necessary, based on the isotope's emissions.[]

  • Labeling : Containers must be labeled with the radioisotope, activity level, and date.

  • Disposal : The disposal of radioactive waste is highly regulated and must be handled by personnel with specialized training in radiation safety.[4][] Contact your institution's Radiation Safety Program for specific guidance and disposal procedures.[9]

By adhering to these established principles and collaborating closely with institutional safety offices, researchers can ensure the safe and compliant disposal of CBLB612, fostering a secure laboratory environment and upholding environmental responsibility.

References

Essential Safety and Logistical Information for Handling CBLB612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of CBLB612, a potent anti-radiation agent and hematopoietic stem cell (HSC) activator. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the handling of this research compound.

Immediate Safety and Handling

CBLB612 is a synthetic compound supplied as a solid powder. While preclinical studies indicate low toxicity, it is imperative to handle it with care in a controlled laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling CBLB612. The following table summarizes the recommended PPE:

PPE CategoryRecommended Equipment
Body Protection A standard laboratory coat should be worn to prevent contamination of personal clothing. For procedures with a higher risk of splashes, a disposable gown is recommended.
Hand Protection Nitrile gloves are required. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
Eye Protection Safety glasses with side shields or safety goggles must be worn to protect against dust particles and potential splashes.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended. All work with the powdered form should be conducted in a fume hood.
Engineering Controls

To minimize the risk of exposure, the following engineering controls should be in place:

  • Ventilation: All procedures involving the handling of powdered CBLB612 should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the laboratory.

Operational Plans

Preparation and Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: Weighing of the powdered compound should be done carefully within the fume hood to minimize the generation of airborne dust.

  • Solubilization: When preparing solutions, add the solvent to the solid powder slowly to avoid splashing.

  • Storage: Store CBLB612 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For powdered spills, gently cover with a damp paper towel to avoid creating dust.

  • Clean-up: Clean-up should be performed by trained personnel wearing appropriate PPE. The collected waste must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with CBLB612 must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, and weighing papers should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing CBLB612 should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of liquid waste down the drain.

  • Container Disposal: Empty containers that held CBLB612 should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols and Data

While specific experimental protocols will vary, any procedure involving CBLB612 should be preceded by a thorough risk assessment. As a hematopoietic stem cell activator, its biological effects should be a key consideration in the experimental design and safety plan.

Mechanism of Action: Signaling Pathway

CBLB612 is known to act as a Toll-like receptor (TLR) agonist. The diagram below illustrates a generalized TLR signaling pathway, which is relevant to the mechanism of action of CBLB612.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus CBLB612 CBLB612 TLR Toll-like Receptor (TLR) CBLB612->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Inhibits NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Gene_Expression Gene Expression (Cytokines, Chemokines) NF_kappa_B->Gene_Expression Translocates & Activates MAPK->Gene_Expression Activates

Caption: Generalized Toll-like Receptor (TLR) signaling pathway initiated by CBLB612.

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